molecular formula C12H15N3 B181468 1-(Piperidin-4-yl)-1H-indazole CAS No. 170438-69-4

1-(Piperidin-4-yl)-1H-indazole

Cat. No.: B181468
CAS No.: 170438-69-4
M. Wt: 201.27 g/mol
InChI Key: AEODUXMQHQNEAM-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-indazole is a nitrogen-containing heterocyclic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound serves as a versatile and privileged scaffold in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. This chemical building block has demonstrated significant research value in the development of antiretroviral drugs. Scientific studies have utilized this compound as a core template in the design and synthesis of Indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs), which function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . In this context, derivatives of this compound have exhibited excellent activity against wild-type HIV-1 (with EC50 values as low as 6.4 nM) and have also shown potency against several common mutant strains, such as K103N and Y181C . The indazole moiety is a recognized pharmacophore in drug discovery, associated with a wide range of biological activities including anticancer and anti-inflammatory effects . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEODUXMQHQNEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629815
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170438-69-4
Record name 1-(Piperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Scaffold of Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Piperidin-4-yl)-1H-indazole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and its role as a key scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

This compound (CAS No. 170438-69-4) is a bicyclic aromatic compound featuring an indazole nucleus linked via a nitrogen-carbon bond to a piperidine ring.[1] The indazole moiety, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, known to be a core component in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3][4] The 1H-indazole tautomer is generally the most thermodynamically stable form.[5]

The addition of the piperidine moiety is a common strategy in medicinal chemistry to enhance physicochemical properties.[6] It can improve aqueous solubility, permeability, and bioavailability, crucial parameters for developing effective therapeutic agents.[6] The secondary amine of the piperidine ring also serves as a valuable synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

Physicochemical and Structural Properties

A summary of the key identification and physicochemical properties for this compound is presented below. It is important to note that while some data is experimentally derived, many physical properties are predicted through computational models.

PropertyValueSource
CAS Number 170438-69-4[1]
Molecular Formula C₁₂H₁₅N₃[1][7]
Molecular Weight 201.27 g/mol [1][7]
Appearance Off-white powder (Typical for related compounds)[6]
Boiling Point 356.3 ± 35.0 °C (Predicted)[1]
Density 1.25 ± 0.1 g/cm³ (Predicted)[1]
pKa 9.89 ± 0.10 (Predicted)[1]
XLogP 1.6[8]
Storage 2–8 °C, Inert atmosphere (Nitrogen or Argon), Keep in dark place[1][7]

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and logical approach is the N-arylation of a protected piperidine derivative with an indazole salt, or more commonly, the N-alkylation of indazole with a suitable piperidine electrophile. The following workflow outlines a robust, two-step synthesis starting from indazole and 1-Boc-4-piperidone.

Logical Synthesis Workflow

The causality behind this experimental design is rooted in practicality and control. Using a Boc-protected piperidine is crucial to prevent side reactions, such as self-condensation or N-arylation of the piperidine nitrogen under basic conditions. The reductive amination is a high-yield, well-established method for forming C-N bonds. The final deprotection step under acidic conditions is typically clean and efficient.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A Indazole D tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate A->D B 1-Boc-4-piperidone B->D C Sodium triacetoxyborohydride (Reducing Agent) C->D DCE, Acetic Acid F This compound (Final Product) D->F E Trifluoroacetic Acid (TFA) or HCl in Dioxane E->F DCM

Diagram: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

  • To a solution of indazole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of ketones, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the purified tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used. Rationale: Strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • Re-dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

Spectroscopic Characterization

Accurate characterization is essential for structure validation. The expected spectroscopic data for this compound are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule.

  • Indazole Aromatic Protons (4H): Expect signals in the range of δ 7.0-8.2 ppm. The proton at the 3-position of the indazole ring will likely appear as a singlet, while the others will show doublet or triplet multiplicity due to ortho- and meta-coupling.[9]

  • Piperidine CH-N Proton (1H): The methine proton at the C4 position of the piperidine ring, adjacent to the indazole nitrogen, will likely appear as a multiplet around δ 4.2-4.8 ppm.

  • Piperidine CH₂ Protons (8H): The four methylene groups on the piperidine ring will appear as complex multiplets in the aliphatic region, typically between δ 1.8-3.5 ppm.[10]

  • Piperidine NH Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically observed between δ 1.5-3.0 ppm (or may exchange with D₂O).

¹³C NMR Spectroscopy

The carbon NMR spectrum should show 10 distinct signals (assuming C₂ symmetry in the piperidine ring relative to the indazole plane is not perfect).

  • Indazole Carbons: Six signals are expected in the aromatic region (δ 110-145 ppm).[9]

  • Piperidine Carbons: Four signals are expected in the aliphatic region (δ 30-60 ppm).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used for exact mass determination.

  • Expected Ion: For electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 202.1339.[8]

Chemical Reactivity and Derivatization

The this compound scaffold possesses two primary sites for chemical modification, making it an excellent starting point for generating analogs in drug discovery programs.

G cluster_0 Piperidine N-H Reactivity cluster_1 Indazole Ring Reactivity Core This compound Acylation N-Acylation (R-COCl, Base) Core->Acylation Alkylation N-Alkylation (R-X, Base) Core->Alkylation Sulfonylation N-Sulfonylation (R-SO₂Cl, Base) Core->Sulfonylation EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Core->EAS

Diagram: Key reactive sites and derivatization pathways.

The most accessible and commonly exploited reactive site is the secondary amine of the piperidine ring. It readily undergoes N-acylation, N-alkylation, N-sulfonylation, and reductive amination reactions.

Experimental Protocol: N-Acylation

This protocol provides a self-validating system for synthesizing amide derivatives, a common modification in medicinal chemistry.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DCM or DMF (~0.2 M).

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to act as a proton scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HBTU or CDI) (1.1 eq) dropwise. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Allow the reaction to stir, warming to room temperature over several hours to overnight.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated derivative by flash column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The indazole ring often acts as a hinge-binding motif in ATP-competitive inhibitors, while the piperidine provides a vector for targeting solvent-exposed regions of the protein, allowing for modulation of potency and selectivity.

Derivative ClassTarget/ActivityExample IC₅₀Source
1H-Indazole-3-carboxamidesPARP-1 InhibitionIC₅₀ = 6.8 µM for an analog[11]
3,5-Disubstituted IndazolesAkt Kinase InhibitionEvaluated at 10 µM[12]
3-(Pyrazin-2-yl)-1H-indazolespan-Pim Kinase InhibitionIC₅₀ = 0.4 nM (Pim-1) for an analog[3]
2-(Piperidin-4-yl)-1H-benzo[d]imidazolesAnti-inflammatory (NO, TNF-α)IC₅₀ = 0.86 µM (NO) for an analog[13]

The synthesis of diverse libraries based on this core has led to the identification of potent inhibitors for various targets, underscoring its value and versatility for drug development professionals.[3][11][12]

Conclusion

This compound is a well-defined chemical entity with predictable reactivity and favorable physicochemical properties for drug development. Its straightforward synthesis and the presence of multiple functionalization points make it an exceptionally valuable scaffold for medicinal chemistry. The proven success of its derivatives in targeting key biological pathways ensures that this core will remain a subject of intense research and development in the pharmaceutical industry.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Thirumal, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ChemSynthesis. (n.d.). 1-(1-methyl-4-piperidinyl)-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)-1H-indazol-4-amine. Retrieved from [Link]

  • Gani, O. A., & Engh, R. A. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(12), 2977. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-1-(piperidin-4-yl)-1H-indazole. Retrieved from [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3123. Retrieved from [Link]

  • American Elements. (n.d.). 1-(1H-indazole-6-carbonyl)piperidin-4-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole. Retrieved from [Link]

  • PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

  • PubMed. (2012). Pharmacological properties of indazole derivatives: recent developments. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-1 functionalized alkyl indazoles. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubMed. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Retrieved from [Link]

  • PubMed. (2006). Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. Retrieved from [Link]

Sources

1-(Piperidin-4-yl)-1H-indazole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(Piperidin-4-yl)-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on the molecular structure and significance of this compound. This document is designed to provide a comprehensive overview for researchers, scientists, and drug development professionals, blending fundamental chemical principles with insights into its potential therapeutic applications. The indazole scaffold is a cornerstone in modern medicinal chemistry, and the addition of a piperidinyl moiety introduces a fascinating dimension of structural and functional diversity. This guide aims to be a valuable resource, fostering a deeper understanding of this important molecule and inspiring further innovation in the field.

Introduction to this compound

This compound is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. It belongs to the broader class of indazole derivatives, which are known for their wide range of pharmacological activities. The core of the molecule is an indazole ring system, which is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring. This core is attached at the N1 position to the 4-position of a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom.

The unique combination of the planar, aromatic indazole moiety and the flexible, saturated piperidine ring imparts specific physicochemical properties to the molecule that are often desirable in drug candidates. The indazole portion can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, while the piperidine ring can influence solubility, metabolic stability, and receptor binding. This structural amalgam has made the this compound scaffold a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.

This guide will provide a detailed exploration of the molecular structure of this compound, including its physicochemical properties, a plausible synthetic route, and an analysis of its expected spectroscopic characteristics. Furthermore, it will delve into the applications of this scaffold in drug discovery, with a focus on its role as a modulator of key biological pathways.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₁₂H₁₅N₃, and it has a molecular weight of 201.27 g/mol . The structure consists of an indazole ring linked via a nitrogen-carbon bond from the N1 position of the indazole to the C4 position of the piperidine ring.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
Predicted Boiling Point356.3 ± 35.0 °C
Predicted Density1.25 ± 0.1 g/cm³
Predicted pKa9.89 ± 0.10
Storage Conditions2–8 °C, under inert gas

Synthesis of this compound

A representative synthetic protocol is outlined below. This protocol is based on established methods for the N-alkylation of indazoles and related heterocycles.

Proposed Synthetic Protocol:

Step 1: Boc-protection of 4-hydroxypiperidine

To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product, tert-butyl 4-hydroxypiperidine-1-carboxylate, is then isolated and purified by column chromatography.

Step 2: Mesylation of Boc-protected 4-hydroxypiperidine

The Boc-protected 4-hydroxypiperidine is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. The resulting tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is isolated after a standard aqueous workup and can often be used in the next step without further purification.

Step 3: N-alkylation of 1H-indazole

1H-indazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and a strong base like sodium hydride is added portion-wise at 0 °C. The mixture is stirred to form the indazole anion. A solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in DMF is then added, and the reaction is heated to facilitate the nucleophilic substitution. After completion, the reaction is quenched with water, and the product, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, is extracted and purified by column chromatography.

Step 4: Boc-deprotection

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the crude product is purified, often by recrystallization or precipitation, to yield the final product, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

cluster_workflow Proposed Synthesis Workflow start 4-Hydroxypiperidine step1 Boc-protection (Boc₂O, Et₃N, DCM) start->step1 intermediate1 tert-butyl 4-hydroxypiperidine- 1-carboxylate step1->intermediate1 step2 Mesylation (MsCl, Et₃N, DCM) intermediate1->step2 intermediate2 tert-butyl 4-((methylsulfonyl)oxy)- piperidine-1-carboxylate step2->intermediate2 step3 N-alkylation (NaH, DMF) intermediate2->step3 start2 1H-Indazole start2->step3 intermediate3 tert-butyl 4-(1H-indazol-1-yl)- piperidine-1-carboxylate step3->intermediate3 step4 Boc-deprotection (TFA or HCl) intermediate3->step4 end This compound step4->end

Caption: Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the piperidine ring.

  • Indazole Protons: The four aromatic protons on the benzene portion of the indazole ring would likely appear in the range of δ 7.0-8.2 ppm. The proton at the 3-position of the indazole ring is expected to be a singlet around δ 8.1 ppm.

  • Piperidine Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The proton at the 4-position (the point of attachment to the indazole) will be a multiplet, likely shifted downfield due to the adjacent nitrogen. The axial and equatorial protons on the piperidine ring will likely show complex splitting patterns.

  • NH Proton: The piperidine NH proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the seven carbons of the indazole ring and the five carbons of the piperidine ring.

  • Indazole Carbons: The aromatic carbons of the indazole ring are expected to resonate in the range of δ 110-140 ppm.

  • Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear in the upfield region, typically between δ 30-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

  • N-H Stretch: A broad absorption in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ due to the C-H stretching of the indazole ring.

  • C-H Aliphatic Stretch: Absorptions below 3000 cm⁻¹ for the C-H stretching of the piperidine ring.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon double bond stretching in the aromatic indazole ring.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. The fragmentation pattern would likely involve the cleavage of the piperidine ring and the bond connecting the two ring systems. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Derivatives of this compound have been investigated as inhibitors of several important kinases, including:

  • Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Indazole-based compounds have shown potent inhibitory activity against PLK4.

  • Rho-associated coiled-coil containing protein kinase (ROCK): ROCK inhibitors have therapeutic potential in a variety of diseases, including glaucoma and spinal cord injury. Indazole piperidine derivatives have been designed as ROCK-II inhibitors.

  • Pim kinases: The Pim family of serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets in oncology. The this compound scaffold has been utilized in the development of potent pan-Pim kinase inhibitors.

  • Apoptosis signal-regulating kinase 1 (ASK1): ASK1 is involved in cellular stress responses and apoptosis, and its inhibition is a potential therapeutic strategy for inflammatory diseases. 1H-indazole derivatives have been developed as novel ASK1 inhibitors.

The mechanism of action of these inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The indazole ring often forms key hydrogen bonds with the hinge region of the kinase, while the piperidine moiety can extend into other pockets of the active site or improve pharmacokinetic properties.

cluster_pathway Kinase Signaling Pathway Inhibition stress Cellular Stress (e.g., TNF-α, ROS) ask1 ASK1 stress->ask1 p38_jnk p38 / JNK ask1->p38_jnk apoptosis Apoptosis / Inflammation p38_jnk->apoptosis inhibitor This compound Derivative inhibitor->ask1 Inhibition

Caption: Inhibition of the ASK1 Signaling Pathway.

Conclusion

This compound represents a molecular scaffold of significant importance in contemporary drug discovery. Its unique structural features, combining the aromatic, interactive potential of the indazole ring with the versatile, property-modulating piperidine moiety, have positioned it as a valuable building block for the development of novel therapeutics. While a comprehensive experimental dataset for the parent molecule is not yet fully available in the public domain, the extensive research on its derivatives underscores its potential, particularly in the realm of kinase inhibition. This technical guide has aimed to provide a thorough overview of its structure, plausible synthesis, and expected analytical characteristics, thereby serving as a foundational resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry. The continued exploration of this and related scaffolds promises to yield new and effective treatments for a range of human diseases.

References

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry. 2021. [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley-VCH. 2007. [Link]

  • indazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2021. [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Synthesis of 1H-indazole: a combination of experimental and theoretical studies. OUCI. [Link]

  • New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. PubMed. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. [Link]

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Piperidin-4-yl)-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole moiety is a prevalent pharmacophore in numerous therapeutic agents, and its combination with a piperidine ring offers a versatile platform for the development of novel drug candidates.[1][2] This document outlines robust synthetic routes to the target compound, including the preparation of a key N-Boc protected intermediate and its subsequent deprotection. Furthermore, a detailed analysis of the characterization of this compound using modern spectroscopic techniques is presented. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel indazole-based compounds for drug discovery.

Introduction: The Significance of the Indazole-Piperidine Scaffold

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and therapies for central nervous system disorders.[1][3] The piperidine moiety, a saturated heterocycle, is another ubiquitous fragment in pharmaceuticals, often utilized to enhance solubility, modulate pharmacokinetic properties, and provide a vector for interaction with biological targets.

The conjunction of these two pharmacophores in this compound creates a molecule with significant potential for further elaboration in drug design. The piperidine nitrogen offers a convenient handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will delve into the practical aspects of synthesizing and characterizing this valuable building block.

Synthetic Strategies

The synthesis of this compound is most effectively approached via a two-step sequence involving the initial synthesis of an N-protected piperidine derivative, followed by a deprotection step. This strategy allows for greater control over the reaction and facilitates purification of the intermediates and the final product.

Synthesis of the N-Boc Protected Intermediate: tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

The key intermediate, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, can be synthesized through two primary, reliable methods: the Mitsunobu reaction and direct N-alkylation with a pre-activated piperidine derivative. The choice of method will depend on the availability of starting materials and the desired scale of the reaction.

Method A: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon.[4] In this context, it provides a direct route to couple 1H-indazole with N-Boc-4-hydroxypiperidine. A critical consideration in the N-alkylation of indazole is the potential for the formation of two regioisomers: the N-1 and N-2 substituted products. The Mitsunobu reaction has been reported to show a preference for the formation of the N-2 isomer in some cases.[5] However, the reaction conditions can be optimized to favor the thermodynamically more stable N-1 isomer.

  • Reaction Scheme:

    Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_solvent Solvent cluster_product Product Indazole 1H-Indazole BocProtectedProduct tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate Indazole->BocProtectedProduct NBocPiperidinol N-Boc-4-hydroxypiperidine NBocPiperidinol->BocProtectedProduct PPh3 PPh₃ PPh3->BocProtectedProduct DIAD DIAD/DEAD DIAD->BocProtectedProduct THF THF THF->BocProtectedProduct

    Caption: Mitsunobu reaction for the synthesis of the N-Boc protected intermediate.

  • Experimental Protocol:

    • To a solution of 1H-indazole (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃) (1.5 eq).[4]

    • The mixture is cooled to 0 °C in an ice bath.

    • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise to the stirred solution.[4]

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Method B: N-Alkylation with a Piperidine Mesylate

Direct N-alkylation of 1H-indazole with a piperidine derivative bearing a suitable leaving group, such as a mesylate or tosylate, at the 4-position is another effective strategy. This method often provides better regioselectivity for the N-1 isomer, particularly when using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[6][7]

  • Reaction Scheme:

    N_Alkylation cluster_reactants Reactants cluster_reagents Reagent cluster_solvent Solvent cluster_product Product Indazole 1H-Indazole BocProtectedProduct tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate Indazole->BocProtectedProduct BocPiperidineOMs tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate BocPiperidineOMs->BocProtectedProduct NaH NaH NaH->BocProtectedProduct DMF DMF DMF->BocProtectedProduct

    Caption: N-Alkylation of 1H-indazole with a piperidine mesylate.

  • Experimental Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of 1H-indazole (1.0 eq) in anhydrous DMF dropwise.[6]

    • The mixture is stirred at 0 °C for 30 minutes.

    • A solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Deprotection to Yield this compound

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[8]

  • Reaction Scheme:

    Deprotection cluster_reactant Reactant cluster_reagent Reagent cluster_solvent Solvent cluster_product Product BocProtected tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate FinalProduct This compound BocProtected->FinalProduct TFA TFA TFA->FinalProduct DCM DCM DCM->FinalProduct

    Caption: Boc deprotection to yield the final product.

  • Experimental Protocol:

    • To a solution of tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (5-10 eq).[8]

    • The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

    • The solvent and excess TFA are removed under reduced pressure.

    • The residue is dissolved in a minimal amount of DCM and neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, which can be further purified by crystallization or chromatography if necessary.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the indazole ring and the piperidine moiety. The chemical shifts and coupling constants will be indicative of the N-1 substitution pattern.

    Table 1: Expected ¹H NMR Chemical Shifts

    Proton Expected Chemical Shift (δ, ppm) Multiplicity
    Indazole H-3 ~8.1 s
    Indazole H-7 ~7.8 d
    Indazole H-5 ~7.5 d
    Indazole H-6 ~7.4 t
    Indazole H-4 ~7.1 t
    Piperidine CH (N-CH) ~4.5 m
    Piperidine CH₂ (axial) ~3.2 m
    Piperidine CH₂ (equatorial) ~2.8 m
    Piperidine CH₂ (axial) ~2.2 m
    Piperidine CH₂ (equatorial) ~2.0 m

    | Piperidine NH | Variable | br s |

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

    Table 2: Expected ¹³C NMR Chemical Shifts

    Carbon Expected Chemical Shift (δ, ppm)
    Indazole C-7a ~140
    Indazole C-3 ~134
    Indazole C-3a ~127
    Indazole C-5 ~123
    Indazole C-6 ~121
    Indazole C-4 ~121
    Indazole C-7 ~110
    Piperidine C-4 (N-CH) ~55
    Piperidine C-2, C-6 ~45

    | Piperidine C-3, C-5 | ~32 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound (C₁₂H₁₅N₃), the expected molecular weight is approximately 201.27 g/mol .[9] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

  • Expected Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and the protonated molecular ion [M+H]⁺ at m/z ≈ 202.1338 would be expected.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperidine ring.

    • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

    • C=C and C=N stretch (aromatic): Absorptions in the 1450-1620 cm⁻¹ region.[11]

Experimental Workflow Overview

experimental_workflow cluster_synthesis Synthesis of Boc-Protected Intermediate cluster_deprotection Deprotection cluster_final_product Final Product & Characterization Reactants 1H-Indazole + N-Boc-4-hydroxypiperidine Reaction Mitsunobu or N-Alkylation (NaH, Mesylate) Reactants->Reaction Purification1 Column Chromatography Reaction->Purification1 Intermediate tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate Purification1->Intermediate Deprotection_Reaction TFA / DCM Intermediate->Deprotection_Reaction Workup Aqueous Workup (Neutralization) Deprotection_Reaction->Workup Final_Product This compound Workup->Final_Product Characterization NMR (¹H, ¹³C) MS IR Final_Product->Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined reliable and reproducible methods for the synthesis of this compound, a valuable building block for drug discovery. The two-step approach, involving the formation of an N-Boc protected intermediate followed by deprotection, provides a robust pathway to the target compound. The detailed characterization data presented herein should serve as a useful reference for scientists working with this and related molecular scaffolds. The versatility of the indazole-piperidine core ensures its continued importance in the quest for novel therapeutic agents.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Galli, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

  • Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Larsen, S. D., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628. Retrieved from [Link]

  • Norman, M. H., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4878-4881. Retrieved from [Link]

  • Alam, S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116893. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(13), 5129. Retrieved from [Link]

  • Ammar, Y. A., et al. (2019). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters, 60(35), 150929.
  • Mata, E. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. Retrieved from [Link]

  • Lecker, R. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering, 9(2), 335-341. Retrieved from [Link]

  • Chen, X., et al. (2012). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619-1628. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(1), 1018-1027. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(15), 4288-4292. Retrieved from [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Syntheses. Indazole. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Retrieved from [Link]

  • Ammar, Y. A., et al. (2019). Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters, 60(35), 150929. Retrieved from [Link]

  • Pandiarajan, K., et al. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Retrieved from [Link]

  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619-1628. Retrieved from [Link]

  • Supporting Information. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved from [Link]

  • PubChem. 1H-Indazole. Retrieved from [Link]

  • NIST. 1H-indazole hydrochloride. Retrieved from [Link]

  • Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. 13C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • NIST. 1H-Indazole. Retrieved from [Link]

  • PubChemLite. This compound hydrochloride. Retrieved from [Link]

  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-indazole (CAS: 170438-69-4): A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)-1H-indazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, and critical role as a molecular scaffold, moving beyond a simple datasheet to explain the scientific rationale behind its handling and application.

Strategic Importance in Medicinal Chemistry

This compound is not typically an end-product therapeutic itself, but rather a crucial starting material or intermediate. Its value lies in the fusion of two pharmacologically significant moieties: the 1H-indazole ring and the piperidine ring.

  • The Indazole Core: As a bioisostere of indole, the indazole ring is a "privileged scaffold" found in numerous biologically active compounds. It serves as an excellent anchor for interacting with various biological targets, and its derivatives have been successfully developed as potent inhibitors of protein kinases, which are central to oncology and inflammatory disease research.[1][2]

  • The Piperidine Moiety: The piperidine ring is one of the most ubiquitous heterocycles in approved drugs.[3] Its inclusion in a molecule can significantly improve physicochemical properties such as solubility and bioavailability. The secondary amine of the piperidine ring provides a convenient attachment point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[4]

The combination of these two rings at the N-1 position of the indazole creates a versatile platform for building complex molecules targeting a range of disease-related proteins, including Akt, PI3K, and ROCK kinases.[5][6][7]

Physicochemical & Structural Profile

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and screening.

PropertyValueSource / Comment
CAS Number 170438-69-4[8][9]
Molecular Formula C₁₂H₁₅N₃[8][10]
Molecular Weight 201.27 g/mol [8][10]
Appearance Typically an off-white to pale yellow solid or powder.General vendor information.[11]
Boiling Point ~356.3 °C (Predicted)[8]
Density ~1.25 g/cm³ (Predicted)[8]
pKa ~9.89 (Predicted, for the piperidine nitrogen)[8]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[8][10]

Structural Diagram:

Caption: Core structure of this compound.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most reliably achieved via a two-step process involving the N-alkylation of indazole with a protected piperidine derivative, followed by deprotection. This strategy ensures regioselectivity and facilitates purification.

Caption: Two-step synthesis workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (Intermediate)

This procedure is a representative method based on established principles of N1-selective indazole alkylation.[3][12] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) deprotonates the indazole, and the resulting anion preferentially attacks the electrophile to form the more thermodynamically stable N1-alkylated product.[13][14]

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (or the corresponding tosylate/bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-Indazole (1.0 equivalent) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 equivalents) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the title intermediate.

Protocol 2: Synthesis of this compound (Final Product)

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard procedure accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA).[15][16] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation to form isobutylene and carbon dioxide, liberating the free amine.[2]

Materials:

  • tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM (approx. 0.1 M concentration).

  • To the stirred solution, add TFA (10-20 equivalents, often a 1:1 v/v mixture with DCM) at room temperature.[17]

  • Stir the reaction for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show characteristic signals for both the indazole and piperidine protons.

    • Indazole Protons: Expect four aromatic protons between δ 7.0-8.2 ppm. The proton at the C3 position of the indazole ring will likely appear as a singlet around δ 8.0-8.1 ppm. The other three protons on the benzene ring will show characteristic doublet and triplet splitting patterns.[18]

    • Piperidine Protons: The methine proton at the C4 position (attached to the indazole nitrogen) will be a multiplet, significantly downfield due to the N-aryl group. The four axial and equatorial protons on carbons 2, 6 and 3, 5 will appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The NH proton of the piperidine will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR:

    • Indazole Carbons: Expect seven signals in the aromatic region (δ 110-142 ppm).[18]

    • Piperidine Carbons: Expect three distinct signals in the aliphatic region: one for C4 (the point of attachment), one for C2/C6, and one for C3/C5.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the compound will readily protonate on the basic piperidine nitrogen. Expect to observe a prominent ion for [M+H]⁺ at m/z 202.13.[19]

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using reverse-phase HPLC. A typical starting method would be:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% TFA or Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

Applications in Drug Discovery Programs

This compound serves as a foundational scaffold for synthesizing libraries of compounds for screening against various therapeutic targets, most notably protein kinases. The secondary amine of the piperidine is the primary point of diversification.

G cluster_reactions Diversification Reactions cluster_targets Therapeutic Targets scaffold This compound (Core Scaffold) r1 Acylation scaffold->r1 r2 Reductive Amination scaffold->r2 r3 Sulfonylation scaffold->r3 r4 Urea/Carbamate Formation scaffold->r4 t1 Kinase Inhibitors (e.g., Akt, PI3K, ROCK) r1->t1 t2 GPCR Ligands (e.g., CGRP Antagonists) r1->t2 t3 Other Enzyme Inhibitors r1->t3 r2->t1 r2->t2 r2->t3 r3->t1 r3->t2 r3->t3 r4->t1 r4->t2 r4->t3

Caption: Role as a scaffold for generating diverse chemical libraries.

  • Kinase Inhibitors: By acylating the piperidine nitrogen with various carboxylic acids or performing reductive amination with aldehydes, chemists have generated potent inhibitors of kinases involved in cell signaling pathways critical to cancer, such as the PI3K/Akt pathway.[5][6]

  • CGRP Antagonists: The scaffold has been incorporated into complex molecules that act as calcitonin gene-related peptide (CGRP) receptor antagonists, which are a major class of therapeutics for migraine.

  • Other Targets: Its derivatives have also been explored as inhibitors of ROCK-II, relevant for cardiovascular and neurological diseases, and as potential anti-inflammatory agents.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Classification: The compound is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C.[8][10] Storage under an inert atmosphere of nitrogen or argon is recommended to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and the strategic combination of the indazole and piperidine pharmacophores provide a robust platform for the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of new and effective medicines.

References

  • Ahmadi, K., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(13), 3975. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Reaction Chemistry & Engineering. [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132213. [Link]

  • A solution of Ugi product in dichloromethane/TFA (1:1) was stirred at room temperature for 5 h... (n.d.). The Royal Society of Chemistry. [Link]

  • This compound hydrochloride. (n.d.). PubChemLite. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(10), 2358. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7311. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega, 6(5), 3788–3796. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules, 21(11), 1461. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chemical Biology & Drug Design, 86(4), 509-16. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(10), 1676-1709. [Link]

  • General Information. (2007). Wiley-VCH. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2703-2707. [Link]

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (2009). Journal of Molecular Structure: THEOCHEM, 904(1-3), 82-87. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o18. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. [Link]

Sources

The Multifaceted Pharmacology of the 1-(Piperidin-4-yl)-1H-indazole Scaffold: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(piperidin-4-yl)-1H-indazole core structure represents a privileged scaffold in modern medicinal chemistry. While the parent molecule itself is a foundational building block, its true pharmacological significance is revealed through the diverse and potent biological activities of its derivatives. These compounds have been shown to modulate a wide array of biological targets, leading to potential therapeutic applications in inflammatory diseases, cancer, and neurological disorders. This technical guide provides an in-depth exploration of the known mechanisms of action of key this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of this versatile chemical motif. We will delve into the specific pathways modulated by these compounds, supported by experimental data and detailed protocols to facilitate further investigation.

Chemical Synthesis and Properties

The synthesis of 1H-indazole compounds can be achieved through various methods, including the reaction of aromatic carbonyl compounds with a nitrogen source to form oximes, which are then converted to 1H-indazoles under mild operating conditions.[1] The piperidin-4-yl moiety is typically introduced via nucleophilic substitution or other coupling reactions. The versatility of indazole synthesis allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.[2][3][4]

Mechanisms of Action of this compound Derivatives

The true therapeutic potential of the this compound scaffold is realized in its derivatives, which have been engineered to interact with a variety of biological targets. The following sections detail the key mechanisms of action that have been identified for these compounds.

NLRP3 Inflammasome Inhibition

A significant area of investigation for indazole derivatives has been in the modulation of the inflammatory response. Specifically, compounds incorporating the 1-(piperidin-4-yl) scaffold have been identified as potent inhibitors of the NLRP3 inflammasome.

The NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. This process also induces a form of programmed cell death known as pyroptosis, characterized by cell swelling and membrane rupture.

A derivative of this compound, specifically a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, has been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages. This suggests a direct or indirect interaction with a component of the NLRP3 inflammasome complex, preventing its assembly or enzymatic activity.

Below is a diagram illustrating the NLRP3 inflammasome pathway and the inhibitory action of these derivatives.

NLRP3_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 ATP ATP (Activation Signal) P2X7 P2X7R ATP->P2X7 NFkB NF-κB Activation TLR4->NFkB NLRP3_inactive Inactive NLRP3 P2X7->NLRP3_inactive Activation NFkB->NLRP3_inactive Upregulation Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Upregulation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage by Casp-1 ASC ASC Inflammasome Assembled Inflammasome ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome NLRP3_active->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Extracellular Space Extracellular Space IL1B->Extracellular Space Secretion Inhibitor This compound Derivative Inhibitor->Inflammasome Inhibition

Caption: NLRP3 Inflammasome Signaling and Inhibition.

Quantitative Data Summary: NLRP3 Inhibition

Compound ScaffoldAssayEndpointActivity
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-onePyroptosis Assay% Reduction24.9 ± 6.3% at 10 µM
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneIL-1β Release Assay% Inhibition19.4 ± 0.4% at 10 µM

Experimental Protocol: NLRP3 Inflammasome Activation and IL-1β Release Assay

This protocol describes a general method for assessing NLRP3 inflammasome activation in human THP-1 monocytes by measuring IL-1β release.[5]

  • Cell Culture and Priming:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment:

    • Following LPS priming, remove the medium and replace it with fresh medium containing various concentrations of the this compound derivative or vehicle control (DMSO).

    • Incubate for 1 hour.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding 5 mM ATP to each well.

    • Incubate for 1 hour.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Collect the cell culture supernatants.

    • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound.

Kinase Inhibition

The this compound scaffold is a common feature in a variety of kinase inhibitors, targeting enzymes that are crucial for cell signaling, growth, and survival.

a) Akt Kinase Inhibition:

The Akt (Protein Kinase B) signaling pathway is a central node in cellular processes such as cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain 1H-pyridin-4-yl-3,5-disubstituted indazole derivatives have been synthesized and evaluated for their Akt kinase activity.[6]

Akt_Pathway cluster_pathway Akt Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Cell_Survival Cell Survival, Growth, Proliferation Downstream->Cell_Survival Inhibitor Indazole Derivative Inhibitor->Akt Inhibition

Caption: Akt Signaling Pathway and Inhibition.

Experimental Protocol: Akt Kinase Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to measure Akt kinase activity.[7]

  • Immobilization of Akt Substrate:

    • A microtiter plate is pre-coated with a specific synthetic peptide substrate for Akt.

  • Kinase Reaction:

    • To each well, add the following in order:

      • Kinase Assay Dilution Buffer.

      • The this compound derivative at various concentrations or vehicle control.

      • Purified active Akt enzyme.

      • ATP to initiate the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation:

    • Wash the wells to remove the kinase reaction components.

    • Add a polyclonal antibody that specifically recognizes the phosphorylated form of the substrate.

    • Incubate to allow antibody binding.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Incubate to allow binding.

  • Signal Generation and Measurement:

    • Wash the wells and add a TMB substrate.

    • Allow color to develop, then stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

b) ROCK-II Inhibition:

Rho-associated coiled-coil containing protein kinase (ROCK) is involved in regulating cell shape, motility, and contraction. ROCK-II is a therapeutic target for various diseases, including glaucoma and spinal cord injury. Indazole piperidine derivatives have been designed as inhibitors of ROCK-II.[8]

Quantitative Data Summary: ROCK-II Inhibition [8]

CompoundIC50 (nM) vs. ROCK-II
SR-145913
SR-71580
SR-899100
CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. CGRP receptor antagonists are an effective class of drugs for the treatment of acute migraine. A potent human CGRP antagonist, BMS-742413, features a complex structure that includes a 1H-indazol-5-yl moiety linked to a piperidine ring.[9]

Experimental Protocol: CGRP Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the human CGRP receptor.[10]

  • Cell Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human CGRP receptor (e.g., SK-N-MC or transfected HEK293 cells).

    • Homogenize the cells in a lysis buffer and pellet the membranes by high-speed centrifugation.

    • Wash the membrane pellet and resuspend in a storage buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • The this compound derivative at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled CGRP (for non-specific binding).

      • A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP).

      • The cell membrane preparation.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value for the test compound from the competition curve.

Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. FXR agonists are being investigated for the treatment of dyslipidemia and other metabolic disorders. While not a direct derivative of the parent topic compound, the discovery of FXR agonists containing a piperidinyl-isoxazole scaffold highlights the adaptability of the piperidine moiety in targeting nuclear receptors.[11]

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, including the inhibition of the NLRP3 inflammasome, various kinases, and the antagonism of the CGRP receptor. This multifaceted pharmacology underscores the importance of this core structure in the development of novel therapeutics for a broad spectrum of diseases. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the mechanisms of action of existing derivatives and to design new compounds with enhanced potency and selectivity. Future research will undoubtedly uncover even more biological targets for this privileged scaffold, solidifying its place in the armamentarium of medicinal chemists.

References

  • Giorgis, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Reddy, T. J., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61. [Link]

  • Wang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 484-491. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2012). Current Medicinal Chemistry, 19(34), 5894-5913. [Link]

  • Google Patents. (2011). Method of synthesizing 1H-indazole compounds.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936. [Link]

  • Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-72. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4936. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5485-5496. [Link]

  • BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(4), 2135–2142. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. [Link]

  • Netea, M. G., et al. (2009). Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages. Blood, 113(10), 2324–2335. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-(Piperidin-4-yl)-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Research and Future Directions

Introduction: The Privileged Indazole Scaffold and the Significance of the Piperidinyl Moiety

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets.[1] The 1H-tautomer is generally the more thermodynamically stable and has been extensively investigated as a pharmacophore.[1] The diverse pharmacological activities of indazole derivatives are well-documented, encompassing roles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4]

The incorporation of a piperidine ring, particularly at the N-1 position of the indazole core, introduces a versatile, saturated heterocyclic moiety that can significantly influence the physicochemical and pharmacological properties of the parent molecule. The piperidine group can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with target proteins, often engaging in hydrogen bonding or ionic interactions. This guide will delve into the biological activity of the core molecule, 1-(Piperidin-4-yl)-1H-indazole, by examining the synthesis, mechanisms of action, and therapeutic potential of its closely related analogs, thereby providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Synthetic Strategies for 1-Substituted Indazoles

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, its synthesis can be confidently inferred from established methodologies for related 1-substituted indazoles. A general and robust approach involves the N-arylation of the indazole core with a suitable piperidine precursor.

A plausible synthetic route is outlined below, drawing from common organic synthesis techniques.[5][6]

Proposed Synthetic Workflow

G cluster_0 Step 1: Protection of Piperidine cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection A 4-Hydroxypiperidine C tert-butyl 4-hydroxypiperidine-1-carboxylate A->C Base (e.g., Et3N) DCM B Boc-Anhydride B->C D tert-butyl 4-hydroxypiperidine-1-carboxylate F tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate D->F Base (e.g., Pyridine) DCM, 0°C to rt E Mesyl Chloride (MsCl) E->F H tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate G Indazole I tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate G->I Base (e.g., NaH) DMF H->I J tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate L This compound J->L DCM K Trifluoroacetic Acid (TFA) K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Protection of Piperidine: To a solution of 4-hydroxypiperidine in dichloromethane (DCM), add triethylamine (Et3N) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride) at 0°C. Allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the crude product, tert-butyl 4-hydroxypiperidine-1-carboxylate, is purified by column chromatography.

  • Activation of the Hydroxyl Group: The protected piperidinol is dissolved in DCM and cooled to 0°C. Pyridine is added, followed by the slow addition of methanesulfonyl chloride (MsCl). The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

  • N-Alkylation of Indazole: Indazole is dissolved in anhydrous dimethylformamide (DMF), and sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which a solution of the mesylated piperidine derivative in DMF is added. The reaction is heated and monitored by TLC. After completion, the reaction is quenched with water and the product, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, is extracted and purified.

  • Deprotection: The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature until the deprotection is complete. The solvent and excess TFA are removed under reduced pressure, and the resulting crude product is purified to afford the final compound, this compound.

Biological Activities and Therapeutic Potential: Insights from Analogs

While direct biological data for this compound is sparse, a wealth of information on its close analogs provides a strong foundation for predicting its biological activities. The primary areas of interest for this scaffold are kinase inhibition, anti-inflammatory effects, and neuropharmacological applications.

Kinase Inhibition: A Prominent Therapeutic Target

Indazole-piperidine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

  • ROCK-II Inhibition: A study on 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl)-2-hydroxy and 2-amino analogs demonstrated potent inhibition of ROCK-II, a kinase implicated in diseases ranging from glaucoma to spinal cord injury.[7] The IC50 values for some of these compounds were in the nanomolar range.[7]

  • PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently hyperactivated in cancer. GDC-0941, a potent inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety, highlighting the importance of the indazole core in targeting this pathway.[8] Derivatives of 1H-pyridin-4-yl-3,5-disubstituted indazoles have also been synthesized and evaluated for their Akt kinase activity.[9]

  • Pim Kinase Inhibition: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as potent pan-Pim kinase inhibitors.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to assess kinase inhibition is through a luminescence-based assay, such as the Kinase-Glo® assay.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the test compound (e.g., this compound) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the remaining ATP via a luminescence signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Anti-Inflammatory Activity

Indazole derivatives have shown significant promise as anti-inflammatory agents.[11][12] Their mechanism of action often involves the inhibition of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Studies on indazole derivatives have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner.[13]

  • Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been investigated as potential COX-2 inhibitors, which are key enzymes in the inflammatory pathway.[12]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of the test compound and determine the IC50 value.

Neuropharmacological Applications

The indazole-piperidine scaffold is also being explored for its potential in treating neurological disorders.

  • Serotonin Receptor Modulation: Derivatives of 1H-indazole-3-carboxamide containing a piperidinyl methyl group have been identified as selective serotonin 4 receptor (5-HT4R) ligands.[14]

  • General Neurological Applications: A derivative, 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole, is utilized in research for developing treatments for neurological disorders by investigating the mechanisms of various neurotransmitters.[15]

Experimental Workflow: Neurotransmitter Receptor Binding Assay

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation cluster_3 Detection cluster_4 Data Analysis A Cell membranes expressing the target receptor D Incubate membranes, radioligand, and test compound A->D B Radiolabeled ligand B->D C Test compound solutions (e.g., this compound) C->D E Rapid filtration to separate bound and free radioligand D->E F Quantify radioactivity on the filter (scintillation counting) E->F G Calculate percent inhibition and determine Ki or IC50 F->G

Caption: Workflow for a neurotransmitter receptor binding assay.

Quantitative Data Summary

The following table summarizes the biological activity of representative indazole-piperidine analogs. It is important to note that these data are for related compounds and not for this compound itself.

Compound ClassTargetKey AnalogIC50 ValueReference
Indazole-piperidineROCK-IISR-145913 nM[7]
Indazole-piperidineROCK-IISR-71580 nM[7]
Indazole-piperidineROCK-IISR-899100 nM[7]
2-(1H-Indazol-4-yl)-thieno[3,2-d]pyrimidinePI3KαGDC-0941-[8]
3-(Pyrazin-2-yl)-1H-indazolePan-Pim KinaseCompound 13o-[10]
1H-Indazole-3-carboxamide5-HT4 ReceptorCompound 11ab-[14]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on its close analogs, this core structure is predicted to exhibit significant activity as a kinase inhibitor, an anti-inflammatory agent, and a modulator of neurological pathways. The piperidinyl moiety is crucial for imparting favorable pharmacokinetic properties and for establishing key interactions with biological targets.

Future research should focus on the definitive synthesis and biological evaluation of this compound to establish its baseline activity profile. Subsequent structure-activity relationship (SAR) studies, involving substitutions on both the indazole and piperidine rings, will be essential for optimizing potency, selectivity, and drug-like properties. The in-depth understanding of the biological activities of its analogs, as outlined in this guide, provides a robust framework for guiding these future drug discovery efforts.

References

  • Chem-Impex. 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds. US8022227B2.
  • PubMed. Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. [Link]

  • Organic Syntheses. Indazole. [Link]

  • PubMed. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • PubMed. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • PubMed. Pharmacological properties of indazole derivatives: recent developments. [Link]

  • PubMed Central. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

  • PubMed. 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • ResearchGate. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • PubMed. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

  • ResearchGate. Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • RSC Medicinal Chemistry. Discovery of 3,6-disubstituted imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. [Link]

Sources

An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-indazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)-1H-indazole derivatives and their analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, pharmacological significance, structure-activity relationships, and evaluation of this important scaffold in modern medicinal chemistry.

Part 1: The this compound Scaffold: A Privileged Core in Drug Discovery

The fusion of an indazole ring with a piperidine moiety via a nitrogen-carbon bond at the 1-position of the indazole and the 4-position of the piperidine creates a versatile and highly valuable scaffold in drug discovery. The indazole ring, a bicyclic aromatic heterocycle, is considered a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2][3] It is a bioisostere of indole and can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in approved drugs.[4][5] Its inclusion in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and basicity, which in turn affect pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[4][5][6] The piperidine nitrogen can be a key interaction point with biological targets and provides a handle for further chemical modification.

The combination of these two moieties in the this compound core has given rise to a multitude of derivatives with diverse therapeutic applications, including but not limited to:

  • Anticancer agents: Targeting protein kinases is a prominent application.[1][7]

  • Anti-inflammatory agents: Modulation of inflammatory pathways has been demonstrated.[1][2][8]

  • Neuroprotective agents: Potential in treating neurodegenerative disorders.[1][9]

Part 2: Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its analogs typically involves a multi-step sequence. A general and robust approach involves the N-arylation of a protected 4-aminopiperidine with a suitable indazole precursor.

General Synthetic Workflow

G start Indazole Precursor step1 N-Arylation with Protected 4-Aminopiperidine start->step1 step2 Deprotection step1->step2 step3 Functionalization of Piperidine Nitrogen step2->step3 end Target Analog step3->end

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a Generic this compound Core

Step 1: N-Arylation of tert-butyl 4-aminopiperidine-1-carboxylate with 1H-indazole

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected this compound derivative.

Step 2: Deprotection of the Piperidine Nitrogen

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to afford the desired deprotected product, often as a salt.

Step 3: Functionalization of the Piperidine Nitrogen (Example: Amide Coupling)

  • Reaction Setup: To a solution of the deprotected piperidine derivative from Step 2 (1.0 eq) and a carboxylic acid (1.0 eq) in a solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with aqueous sodium bicarbonate, water, and brine, then dried, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the final target analog.

Part 3: Key Pharmacological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have been shown to interact with a variety of important pharmacological targets, most notably protein kinases.

Protein Kinase Inhibition

Many this compound analogs are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Example: Inhibition of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They play a key role in cell survival, proliferation, and drug resistance. Certain 1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors.[7]

G Pim Pim Kinase Bad Bad Pim->Bad phosphorylates Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inactivates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Indazole This compound Derivative Indazole->Pim inhibits

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 1-(Piperidin-4-yl)-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperidin-4-yl)-1H-indazole motif has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of biological targets. This in-depth technical guide provides a comprehensive literature review of this core structure, elucidating its synthesis, chemical properties, and profound impact on drug discovery. We will explore its role as a cornerstone in the development of potent and selective kinase inhibitors, PARP inhibitors, and G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and quantitative biological data. This guide is intended to be an essential resource for researchers engaged in the design and development of novel therapeutics, providing both foundational knowledge and field-proven insights into the exploitation of this remarkable chemical entity.

Introduction: The Strategic Importance of the this compound Core

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of numerous pharmacologically active compounds.[1][2][3] Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal anchor for binding to biological targets. When coupled with a piperidine moiety at the N-1 position, the resulting this compound scaffold gains significant strategic advantages in drug design. The piperidine ring not only imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, but also provides a versatile vector for introducing further chemical diversity to modulate potency, selectivity, and pharmacokinetic profiles.[4]

This guide will navigate the synthetic landscape of this scaffold, delve into its diverse pharmacological applications, and provide practical insights for its utilization in drug discovery programs.

Synthesis and Chemical Properties: Mastering the Construction of a Privileged Core

The synthesis of this compound is a critical first step in the development of derivatives. The most common and regioselective approach involves the N-alkylation of the indazole ring with a suitable piperidine electrophile.

Regioselective N-1 Alkylation: A Key Synthetic Hurdle

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as both the N-1 and N-2 positions are nucleophilic.[2][3] For the this compound scaffold, selective alkylation at the N-1 position is crucial for the desired biological activities observed in many of its derivatives.

Studies on the N-alkylation of indazoles have shown that the choice of base and solvent plays a pivotal role in directing the regioselectivity. The use of a strong, non-coordinating base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors the formation of the thermodynamically more stable N-1 isomer.[2][5]


indazole [label="1H-Indazole"]; boc_piperidine [label="1-Boc-4-hydroxypiperidine\nor\n1-Boc-4-chloropiperidine"]; na_indazole [label="Indazole Anion"]; protected_intermediate [label="tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate"]; final_product [label="this compound"];

indazole -> na_indazole [label="NaH, THF"]; na_indazole -> protected_intermediate [label="Electrophilic\nBoc-piperidine"]; boc_piperidine -> protected_intermediate [style=invis]; protected_intermediate -> final_product [label="TFA or HCl\n(Deprotection)"]; }

General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following two-step protocol outlines a reliable method for the synthesis of the core scaffold, proceeding through a Boc-protected intermediate.

Step 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

This step can be achieved via two primary routes: N-alkylation with a piperidine leaving group or a Mitsunobu reaction.

Method A: N-Alkylation

  • Materials: 1H-Indazole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), tert-Butyl 4-chloropiperidine-1-carboxylate or tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

  • Procedure:

    • To a stirred solution of 1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of tert-butyl 4-chloropiperidine-1-carboxylate (1.1 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Method B: Mitsunobu Reaction [6][7]

  • Materials: 1H-Indazole, N-Boc-4-hydroxypiperidine, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of 1H-indazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Step 2: Deprotection to Yield this compound

  • Materials: tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane).

  • Procedure:

    • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base.

Pharmacological Significance: A Scaffold for Diverse Biological Targets

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of a variety of key biological targets implicated in human diseases.

Kinase Inhibition: A Dominant Theme

A significant number of kinase inhibitors incorporate the this compound moiety. The indazole ring often acts as a hinge-binder, while the piperidine provides a vector for targeting solvent-exposed regions of the kinase domain, thereby enhancing potency and selectivity.

  • Pim Kinase Inhibitors: Derivatives of this compound have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer. Systematic optimization of the piperidine and other moieties has led to compounds with nanomolar potency.[4]

  • Rho-associated protein kinase (ROCK) Inhibitors: A series of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) derivatives have been developed as inhibitors of ROCK-II. For instance, SR-1459 demonstrated an IC₅₀ of 13 nM against ROCK-II.[8][9]

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Clinical Success Story

Perhaps the most prominent example of a drug featuring this scaffold is Niraparib (MK-4827) , a potent inhibitor of PARP-1 and PARP-2, which is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.


ssb [label="Single-Strand DNA Break"]; parp [label="PARP Enzyme"]; ber [label="Base Excision Repair"]; niraparib [label="Niraparib\n(1-(Piperidin-yl)-1H-indazole derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dsd [label="Double-Strand DNA Break\n(at replication fork)"]; hr [label="Homologous Recombination\n(BRCA1/2 dependent)"]; cell_death [label="Cell Death\n(Synthetic Lethality)", fillcolor="#34A853", fontcolor="#FFFFFF"];

ssb -> parp [label="recruits"]; parp -> ber [label="initiates"]; ber -> ssb [label="repairs", dir=back]; niraparib -> parp [label="inhibits", style=bold, color="#EA4335"]; ssb -> dsd [label="leads to"]; dsd -> hr [label="repaired by"]; hr -> cell_death [label="deficiency leads to"]; }

Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, showcases a closely related 2-(piperidin-yl)phenyl-2H-indazole core. It exhibits potent enzymatic inhibition of PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively. In cellular assays, it inhibits PARP activity with an EC₅₀ of 4 nM and demonstrates selective anti-proliferative activity against cancer cells with BRCA-1 and BRCA-2 mutations.

CompoundTargetIC₅₀ (nM)Cellular EC₅₀ (nM)
Niraparib (MK-4827) PARP-13.84
PARP-22.1
G-Protein Coupled Receptor (GPCR) Modulation

The versatility of the this compound scaffold extends to the modulation of GPCRs, a large family of cell surface receptors that are important drug targets.

  • Serotonin (5-HT) Receptor Ligands: Derivatives of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been identified as potent and selective antagonists of the 5-HT₄ receptor.[1] These compounds have shown promise as potential analgesics in preclinical models.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: The complex molecule BMS-742413, a potent CGRP receptor antagonist developed for the treatment of migraine, incorporates a derivative of the this compound scaffold.[10] This highlights the utility of this core in constructing intricate molecules with high affinity for challenging GPCR targets.

  • Opioid Receptor Modulators: The N-(4-piperidinyl) scaffold is a well-established pharmacophore for opioid receptor ligands. While direct examples of this compound as opioid modulators are less common, the structural similarity to known opioid ligands suggests this is a promising area for future exploration.[11][12][13]

Structure-Activity Relationships (SAR) and Drug Design Principles

The accumulated data on this compound derivatives allows for the formulation of key SAR principles to guide future drug design efforts.

  • The Indazole Core: The substitution pattern on the indazole ring is critical for target engagement. For example, in kinase inhibitors, specific substitutions can enhance interactions with the hinge region or exploit unique pockets in the ATP-binding site.

  • The Piperidine Linker: The piperidine ring serves as a non-planar linker that can orient substituents in specific vectors in 3D space. The nature and position of substituents on the piperidine ring can significantly impact potency and selectivity.

  • N-1 vs. N-2 Isomerism: As previously discussed, the point of attachment of the piperidine ring to the indazole (N-1 or N-2) is a critical determinant of biological activity. In most reported cases, the N-1 isomer is the desired pharmacophore.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic tractability, coupled with its ability to confer favorable pharmacological properties, has led to its incorporation in a diverse range of clinical candidates and approved drugs. The continued exploration of this scaffold, particularly in the context of novel biological targets and innovative chemical modifications, is poised to yield the next generation of therapeutics for a wide array of human diseases. The insights and protocols provided in this guide aim to empower researchers to fully harness the potential of this remarkable chemical entity in their quest for new medicines.

References

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction. Tetrahedron Letters. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. National Institutes of Health. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • Construction of 1H-indazoles from ortho-aminobenzoximes by the Mitsunobu reaction | Request PDF. ResearchGate. [Link]

  • Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). National Institutes of Health. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. PubMed. [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. ResearchGate. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

  • Novel Potent 5-HT(1F) Receptor Agonists: Structure-Activity Studies of a Series of Substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. PubMed. [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. [Link]

  • New opioid receptor modulators and agonists. PubMed. [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. PubMed Central. [Link]

  • Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3 R ,4 R )-1-Cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl- 1,3-dihydro-2 H -benzimidazol-2-one (J-113397). ResearchGate. [Link]

  • The selective 5-HT1B receptor inverse agonist 1'-methyl-5-[[2'-methyl-4'-(5-methyl-1,2, 4-oxadiazol-3-yl)biphenyl-4-yl]carbonyl]-2,3,6,7-tetrahydro- spiro[furo[2,3-f]indole-3,4'-piperidine] (SB-224289) potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo. PubMed. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

Sources

Discovery and history of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Topic: The 1-(Piperidin-4-yl)-1H-indazole Scaffold: A Cornerstone in Modern Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The fusion of an indazole ring with a piperidine moiety has given rise to the this compound scaffold, a structural motif of profound significance in contemporary medicinal chemistry. This guide delineates the history and discovery of this scaffold not as a singular event, but as an evolutionary process driven by the pursuit of optimized pharmacological properties. We will explore the synergistic value of its constituent parts, detail general and specific synthetic strategies, and present case studies from diverse therapeutic areas—including oncology, neurology, and immunology—where this core has been instrumental in the development of potent and selective therapeutic agents. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in the art and science of drug design.

Part 1: The Emergence of a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The this compound core has earned this distinction through its repeated success in drug discovery campaigns.

The Indazole Nucleus: A Versatile Pharmacophore

Indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and thus more prevalent in drug design.[1][3] The indazole ring system is found in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding, π-stacking, and other critical interactions within protein binding sites.[4][5] Its rigid structure provides a stable anchor for orienting appended functional groups, making it an ideal starting point for library synthesis and lead optimization.[2][4]

The Piperidine Moiety: A Gateway to "Drug-Likeness"

The piperidine ring is one of the most common N-heterocycles in FDA-approved drugs. Its prevalence is due to a combination of valuable properties. As a saturated heterocycle, it imparts a three-dimensional character to otherwise flat aromatic molecules, often improving binding affinity and selectivity. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can dramatically enhance aqueous solubility and facilitate the formation of ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.[6] Furthermore, the piperidine ring serves as a versatile synthetic handle, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

Synergy of the Core: A Union of Stability and Functionality

The combination of the rigid, aromatic indazole core with the flexible, basic piperidine ring creates a powerful synergistic effect. The indazole provides a stable, well-defined anchor, while the piperidine offers a vector for solubility and targeted interactions. This duality allows medicinal chemists to systematically explore the chemical space around a biological target, leading to the discovery of compounds with highly optimized "drug-like" properties.

Part 2: General Synthetic Strategies

The construction of the this compound scaffold is typically achieved through a convergent synthesis, where the two key fragments are prepared separately and then joined.

Synthesis of the Indazole Core

The formation of the indazole ring itself can be accomplished through various established methods. Classic approaches often involve the cyclization of ortho-substituted phenyl precursors.[8] More modern techniques include transition metal-catalyzed reactions and 1,3-dipolar cycloadditions, which offer broader substrate scope and milder reaction conditions.[9][10] A common and efficient method involves the intramolecular oxidative C-H amination of N-aryl-N-alkylhydrazones, often mediated by a silver(I) salt.[10]

Introduction of the Piperidine Moiety

The key step in forming the target scaffold is the N-alkylation of the indazole ring with a suitable piperidine electrophile. The nitrogen at the N-1 position of the indazole ring is nucleophilic and can be alkylated under basic conditions. To avoid side reactions on the piperidine nitrogen, it is almost always protected with a labile group, such as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group. The most common strategy involves reacting the indazole with a 4-substituted piperidine where the substituent is a good leaving group (e.g., tosylate, mesylate, or a halide).

Experimental Protocol: Representative Synthesis of a Boc-Protected Scaffold

This protocol describes a standard, reliable method for synthesizing tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, a common intermediate for further elaboration.

Step 1: N-Alkylation of Indazole

  • To a solution of 1H-indazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base, for example, cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the indazolide anion.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Deprotection (if required)

  • To obtain the free piperidine, dissolve the Boc-protected intermediate from Step 1 in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or hydrochloric acid (4M in dioxane, 10 eq).

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If the HCl salt is desired, the residue can be triturated with diethyl ether. If the free base is needed, the residue can be dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is then dried and concentrated to yield this compound.

Visualization: Synthetic Workflow

G indazole 1H-Indazole intermediate tert-butyl 4-(1H-indazol-1-yl) piperidine-1-carboxylate indazole->intermediate N-Alkylation (SN2 Reaction) boc_piperidine Boc-4-OMs-Piperidine boc_piperidine->intermediate N-Alkylation (SN2 Reaction) base Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) base->intermediate N-Alkylation (SN2 Reaction) acid Acid (e.g., TFA or HCl) Solvent (e.g., DCM) product This compound acid->product Deprotection

Caption: General synthetic pathway to this compound.

Part 3: Key Therapeutic Applications & Case Studies

The versatility of the this compound scaffold is best illustrated by its application in diverse drug discovery programs.

Case Study: CGRP Antagonists for Migraine Therapy

The calcitonin gene-related peptide (CGRP) receptor is a validated target for the acute treatment of migraine.[11] The discovery of potent antagonists required a scaffold that could correctly position functional groups to interact with both the CLR and RAMP1 subunits of the receptor.[12] The indazole-piperidine core emerged as an ideal framework. In compounds like BMS-742413, the indazole moiety forms a key hydrogen bond interaction with Asp71 of RAMP1, while the piperidine ring optimizes interactions with the solvent-exposed binding site and serves as an attachment point for other pharmacophoric groups.[11][12] This strategic placement led to the development of highly potent CGRP receptor antagonists with excellent drug-like properties.[11]

Case Study: Kinase Inhibition in Oncology

Kinases are critical targets in oncology, and the indazole nucleus is a well-established "hinge-binding" motif that mimics the adenine region of ATP.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is frequently deregulated in cancer.[13] The compound GDC-0941 (Pictilisib) is a potent pan-PI3K inhibitor that features a 2-(1H-indazol-4-yl) core. While not a 1-(piperidin-4-yl) isomer, its development highlights the utility of the indazole in kinase inhibition. The general principle involves using the indazole-piperidine scaffold to present substituents that target specific kinase isoforms. For example, derivatives have been developed as potent Akt kinase inhibitors.[14]

  • ROCK-II Inhibition: Rho-associated coiled-coil containing protein kinase (ROCK) is implicated in diseases from glaucoma to spinal cord injury.[15][16] Structure-activity relationship (SAR) studies have explored a series of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) derivatives.[15] These studies demonstrated that the indazole-piperidine core could be modified to produce potent ROCK-II inhibitors, although achieving selectivity over cytochrome P450 enzymes like CYP3A4 proved to be a significant challenge.[15][16]

Compound Scaffold Type ROCK-II IC₅₀ (nM) Reference
SR-1459Indazole Piperazine (amino analog)13[15]
SR-715Indazole Piperidine (hydroxy analog)80[15]
SR-899Indazole Piperidine (hydroxy analog)100[15]
Caption: Inhibition data for representative ROCK-II inhibitors.
Case Study: PD-1/PD-L1 Interaction Inhibitors

Blocking the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy strategy. Small molecules are being sought as alternatives to monoclonal antibodies. Recently, 4-phenyl-1H-indazole derivatives have been discovered as potent inhibitors of this interaction.[17] One lead compound, Z13, binds to PD-L1 with high affinity (K_D = 231 nM) and shows significant in vivo antitumor efficacy.[17] This application demonstrates the scaffold's ability to disrupt protein-protein interactions, a notoriously difficult challenge in drug discovery.

Visualization: PI3K/Akt Signaling Pathway Inhibition

G cluster_0 RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Indazole-Piperidine Scaffold-Based PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: Site of action for PI3K inhibitors in the PI3K/Akt pathway.

Part 4: Physicochemical and DMPK Considerations

A key reason for the scaffold's success is its favorable physicochemical and Drug Metabolism and Pharmacokinetics (DMPK) profile.

  • Physicochemical Properties: The piperidine nitrogen typically has a pKa in the range of 8-9, ensuring it is protonated and positively charged at physiological pH, which aids solubility. The overall lipophilicity (logP) of the molecule can be readily modulated by adding substituents to either the indazole or piperidine rings, allowing for a balance between permeability and solubility.

  • Metabolic Stability: Common metabolic pathways for this scaffold include oxidation of the indazole ring, N-dealkylation if the piperidine nitrogen is substituted, and oxidation at the carbon atoms of the piperidine ring.[15] Early assessment of metabolic stability and potential inhibition of cytochrome P450 enzymes is a critical step in the development of any drug candidate based on this scaffold.[16]

Part 5: Conclusion and Future Perspectives

The this compound core is more than just a chemical structure; it is a validated solution to many of the challenges faced in modern drug discovery. Its history is one of iterative application and refinement across a multitude of biological targets. The scaffold successfully combines the structural rigidity and versatile binding capabilities of the indazole ring with the advantageous physicochemical and pharmacokinetic properties conferred by the piperidine moiety.

The future for this privileged scaffold remains bright. Its proven utility makes it an attractive starting point for exploring new therapeutic targets. Furthermore, its adaptable nature makes it suitable for incorporation into novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as a ligand for an E3 ligase or the target protein. As our understanding of disease biology deepens, the this compound scaffold will undoubtedly continue to be a valuable tool in the arsenal of medicinal chemists, contributing to the development of the next generation of innovative medicines.

References

  • Chem-Impex International. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. Retrieved from [Link]6]

  • Bucknell, S. J., et al. (2020). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][6][14]oxazine]-1-carboxamide (HTL22562): A Calcitonin Gene-Related Peptide Receptor Antagonist for Acute Treatment of Migraine. Journal of Medicinal Chemistry.[12]

  • Bheemireddy, V., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.[14]

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-61.[11]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60.[15]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659.[3]

  • Glenmark Pharmaceuticals S.A. (2009). Indazole derivatives. Google Patents. (WO2009106980A2). Retrieved from ]

  • Pérez-Silanes, S., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(7), 545-565.[18]

  • The Research Foundation of State University of New York. (2011). Method of synthesizing 1H-indazole compounds. Google Patents. (US8022227B2). Retrieved from 8]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Request PDF.[16]

  • Smits, R. A., et al. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-6.[19]

  • Banyu Pharmaceutical Co., Ltd. (2006). 1H-indazole compound. Google Patents. (US6982274B2). Retrieved from ]

  • IRM LLC. (2006). Methods for preparing indazole compounds. Google Patents. (WO2006048745A1). Retrieved from ]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32.[13]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.[7]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.[1]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]9]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.[2]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-16.[20]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.[21]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376.[17]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.[4]

  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.[10]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4096.[5]

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of 1-(Piperidin-4-yl)-1H-indazole, a heterocyclic scaffold of significant interest in modern medicinal chemistry. Recognizing that specific experimental data for this compound is not extensively published, this document serves as an in-depth instructional manual for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven methodologies for determining critical physicochemical properties, assessing solubility in various media, and executing forced degradation studies in line with regulatory expectations. The protocols are designed to be self-validating, and the underlying scientific principles are explained to empower researchers to generate reliable and reproducible data. This guide is structured to bridge the gap between theoretical medicinal chemistry and practical laboratory execution, ensuring a robust characterization of this promising molecular entity.

Introduction: The Scientific Imperative

Nitrogen-containing heterocyclic compounds are foundational pillars in drug discovery, prized for their structural diversity and ability to modulate biological targets.[1][2] The indazole ring system, a bicyclic aromatic structure, is a "privileged scaffold" found in numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[3][4][5] The incorporation of a piperidine moiety is a common strategy in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic properties.[6][7] The compound this compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ) merges these two key fragments, making it a molecule of high interest for further development.[8]

However, before a compound can advance through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a drug's formulation potential, bioavailability, shelf-life, and ultimately, its clinical success. This guide provides the strategic and experimental framework to comprehensively characterize this compound.

Foundational Physicochemical Characterization

The first step in understanding a compound's behavior is to determine its intrinsic physicochemical properties. These parameters, primarily pKa and lipophilicity (logP/logD), govern how the molecule will interact with aqueous and lipid environments.

Scientific Rationale
  • pKa (Ionization Constant): This value defines the pH at which 50% of the compound is in its ionized form. For this compound, there are two key ionizable centers: the basic piperidine nitrogen and the weakly acidic/basic indazole ring system.[9][10] The piperidine nitrogen is expected to have a pKa in the range of 8-10, making it protonated and positively charged at physiological pH (~7.4). This ionization is the primary driver of its aqueous solubility. The indazole NH is very weakly acidic (pKa ~13.8), meaning it will be neutral under most physiological conditions.[9] Knowing the precise pKa is essential for predicting solubility changes with pH and for developing appropriate buffer systems.

  • LogP / LogD (Lipophilicity): LogP measures the partitioning of the neutral molecule between octanol and water, indicating its intrinsic lipophilicity. LogD measures this partitioning at a specific pH, accounting for ionization. For an ionizable compound like this, LogD is the more physiologically relevant parameter. A predicted XLogP value for the parent compound is 1.6, suggesting moderate lipophilicity.[11] Experimental determination is crucial for building accurate structure-activity and structure-property relationships.

Experimental Protocol: Potentiometric pKa Determination
  • Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., 20% methanol in water) to ensure complete dissolution.

  • Instrumentation: Use a calibrated automated titrator with a pH electrode.

  • Titration (Acid): Titrate the solution with a standardized solution of 0.1 M HCl. The titration curve will reveal the pKa of the basic piperidine nitrogen.

  • Titration (Base): Titrate a separate sample with a standardized solution of 0.1 M NaOH to confirm the absence of any acidic pKa values in the typical physiological range.

  • Analysis: Use appropriate software to calculate the pKa from the inflection point of the titration curve. The Henderson-Hasselbalch equation is the underlying principle for this determination.

Experimental Protocol: LogD Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 5.0, 7.4, and 9.0). Also, prepare a stock solution of the compound in a solvent like DMSO.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and the chosen aqueous buffer. Ensure the final DMSO concentration is <1%.

  • Equilibration: Shake the vials vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Separation: Centrifuge the vials to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both layers and determine the concentration of the compound in each using a validated HPLC-UV method (see Section 4.0).

  • Calculation: Calculate LogD at each pH using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

G cluster_0 Physicochemical Profiling Workflow A Compound Synthesis & Purification B Potentiometric Titration (pKa Determination) A->B Characterize C Shake-Flask Method (LogD7.4 Determination) A->C Characterize D Data Analysis & Integration B->D C->D E Input for Solubility & Stability Studies D->E Informs

Caption: Workflow for initial physicochemical characterization.

Comprehensive Solubility Assessment

Solubility is a critical bottleneck in drug development. Poor solubility can lead to low bioavailability and challenging formulation development. It is essential to measure both thermodynamic and kinetic solubility.

Scientific Rationale
  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is a fundamental property that dictates the maximum concentration achievable in a solution and is crucial for formulation and toxicology studies.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by crashing out a DMSO stock solution into an aqueous buffer. This value is more relevant to early high-throughput screening assays where compounds are often tested under non-equilibrium conditions.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to vials containing various relevant media (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffered Saline, Simulated Gastric Fluid).

  • Equilibration: Agitate the slurries at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid from the solution using a low-binding filter (e.g., 0.45 µm PVDF) or by high-speed centrifugation.

  • Quantification: Dilute the clear supernatant and analyze the concentration using a validated HPLC-UV method.

  • Validation: Visually inspect the remaining solid to ensure no change in crystalline form has occurred.

Data Presentation: Thermodynamic Solubility
MediumpHTemperature (°C)Solubility (µg/mL)Method
Deionized Water~8.5 (predicted)25Experimental ValueHPLC-UV
0.1 M HCl1.025Experimental ValueHPLC-UV
Phosphate Buffer7.437Experimental ValueHPLC-UV
Simulated Gastric Fluid1.237Experimental ValueHPLC-UV
Fasted State Simulated Intestinal Fluid6.537Experimental ValueHPLC-UV
DichloromethaneN/A25Experimental ValueHPLC-UV
MethanolN/A25Experimental ValueHPLC-UV

Chemical Stability & Forced Degradation

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH. Forced degradation studies deliberately expose the compound to harsh conditions to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[12][13][14]

Scientific Rationale & Potential Degradation Pathways

For a molecule like this compound, several degradation pathways can be anticipated:

  • Hydrolysis: While the indazole and piperidine rings are generally stable to hydrolysis, extreme pH and high temperatures could potentially force ring opening, although this is unlikely under typical storage conditions.[15]

  • Oxidation: The piperidine nitrogen and the electron-rich indazole ring are susceptible to oxidation. N-oxidation of the piperidine is a common metabolic and chemical degradation pathway.[7][15]

  • Photodegradation: Aromatic systems like indazole can absorb UV light, leading to photochemical reactions and degradation.[15]

  • Metabolic Liabilities: Based on similar structures, P450-mediated cleavage of the bond between the piperidine and the indazole (N-deindazolation) is a potential metabolic pathway that could also be chemically relevant under certain oxidative conditions.[16]

Experimental Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: For each condition, set up a sample and a control (vehicle only). Aim for 5-20% degradation.

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH. Heat at 60-80°C for several hours.

    • Oxidation: Dilute stock into a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound in an oven at 80°C for 24-48 hours. Also, heat a solution of the compound in a neutral buffer.

    • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Time Points: Sample at multiple time points (e.g., 0, 2, 8, 24 hours) to track the rate of degradation.

  • Quenching: Neutralize acid/base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 5.0). Use a photodiode array (PDA) detector to check for peak purity and identify the emergence of new peaks (degradants). Use LC-MS/MS to obtain mass information on any new degradants to help elucidate their structures.

Caption: Decision tree for a forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. Reverse-phase HPLC with UV detection is the workhorse technique for this purpose.[17][18]

Experimental Protocol: RP-HPLC-UV Method Development
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a robust starting point for a molecule with moderate polarity.

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid improves peak shape for basic analytes like the piperidine).

    • B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: Monitor at a wavelength where the indazole chromophore has strong absorbance, likely around 254 nm or 280 nm. A full UV scan from the PDA detector is invaluable for initial method development.

  • Optimization:

    • Analyze a mixture of the stressed samples (from Section 4.2) to create a chromatogram containing the parent and all major degradants.

    • Adjust the gradient slope, mobile phase composition, and pH to achieve baseline resolution (Rs > 1.5) between the parent peak and all other peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the quantification of the parent compound is unaffected by the presence of its degradants.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically executing the protocols detailed herein—from foundational pKa and LogD determination to in-depth solubility profiling and ICH-compliant forced degradation studies—researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Adherence to these methodologies will ensure a thorough understanding of the molecule's liabilities and assets, paving the way for successful formulation, preclinical, and clinical development. The principles and workflows described are not merely procedural steps but a reflection of the rigorous scientific integrity required to advance novel chemical entities toward therapeutic reality.

References

  • Benchchem. (n.d.). Stability of Novel Heterocyclic Compounds in Long-Term Experiments. Technical Support Center. 15

  • Chem-Impex. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride.

  • Freeman, J. P., & Paukstelis, P. J. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 57(23), 9745–9772.

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.

  • Inamdar, S. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. International Journal of Trend in Scientific Research and Development, 7(5), 1043-1048.

  • Achmem. (n.d.). This compound.

  • ResearchGate. (2023). Heterocycles in drug discovery: Properties and preparation.

  • ACS Publications. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • PubMed. (2004). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Drug Metabolism and Disposition, 32(8), 839-846.

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4987.

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.

  • Wikipedia. (n.d.). Indazole.

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • ChemicalBook. (n.d.). 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.

  • PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.

  • ResearchGate. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products.

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

  • BLDpharm. (n.d.). This compound.

  • PubChemLite. (n.d.). This compound hydrochloride.

  • ChemicalBook. (n.d.). This compound hydrochloride.

  • PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6598.

  • PubMed Central. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(12), 3290.

  • PubMed. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 352(1-2), e1800236.

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

  • Guidechem. (n.d.). This compound.

  • PubMed Central. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(19), 11846.

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.

  • PubMed. (2010). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry, 18(20), 7244-7255.

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole.

  • MDPI. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3328.

  • PubChem. (n.d.). 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]-1H-indazole.

  • PubChem. (n.d.). (1H-indazol-4-yl)methanol.

  • College of Saint Benedict and Saint John's University Digital Commons. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(Piperidin-4-yl)-1H-indazole. As a molecule of interest in medicinal chemistry, a thorough understanding of its structural features is paramount. This document serves as a detailed reference for the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind the observed spectral characteristics are elucidated, providing a framework for the structural verification and quality control of this compound in a research and development setting. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Structural Significance of this compound

The fusion of an indazole core with a piperidine moiety in this compound results in a molecule with significant potential in drug discovery. Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-tumor, analgesic, and anti-inflammatory properties. The piperidine ring, a common scaffold in pharmaceuticals, often enhances pharmacokinetic properties such as solubility and bioavailability. The precise linkage at the N-1 position of the indazole and the 4-position of the piperidine is a key structural determinant of its biological function. Accurate spectroscopic analysis is therefore not merely a characterization step, but a cornerstone of its development as a potential therapeutic agent.

This guide will deconstruct the expected spectroscopic signature of this compound, providing both predicted data based on foundational spectroscopic principles and data from analogous structures found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution.[1][2][3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indazole and piperidine rings. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Data
~8.20s1HH-3 (Indazole)The proton at the C-3 position of the indazole ring is expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic system. For 1H-indazole, the H-3 proton appears around 8.10 ppm.[6]
~7.80d1HH-4 or H-7 (Indazole)The protons on the benzene portion of the indazole ring will appear as doublets or multiplets in the aromatic region. The exact chemical shift depends on the electronic effects of the pyrazole ring. In 1H-indazole, H-4 and H-7 are observed at ~7.77 ppm and ~7.51 ppm respectively.[6]
~7.55d1HH-7 or H-4 (Indazole)Similar to H-4, this proton is part of the aromatic system of the indazole ring.
~7.40t1HH-5 or H-6 (Indazole)The protons at the 5 and 6 positions will likely appear as triplets, assuming coupling to their neighbors. For 1H-indazole, these protons are in the range of 7.18-7.40 ppm.[6]
~7.20t1HH-6 or H-5 (Indazole)Similar to H-5, this proton is part of the aromatic system of the indazole ring.
~4.50m1HH-4' (Piperidine)The methine proton on the piperidine ring attached to the indazole nitrogen will be deshielded and appear as a multiplet.
~3.20m2HH-2', H-6' (axial, Piperidine)The axial protons at the 2' and 6' positions of the piperidine ring are adjacent to the nitrogen and are expected to be deshielded. In 4-phenylpiperidine, the protons at the 2 and 6 positions appear around 3.15 ppm.[7]
~2.80m2HH-2', H-6' (equatorial, Piperidine)The equatorial protons at the 2' and 6' positions of the piperidine ring are also adjacent to the nitrogen. In 4-phenylpiperidine, these protons are observed around 2.72 ppm.[7]
~2.10m2HH-3', H-5' (axial, Piperidine)The axial protons at the 3' and 5' positions of the piperidine ring.
~1.90m2HH-3', H-5' (equatorial, Piperidine)The equatorial protons at the 3' and 5' positions of the piperidine ring. In 4-phenylpiperidine, these protons are in the range of 1.75-1.89 ppm.[7]
~1.60br s1HN-H (Piperidine)The N-H proton of the piperidine ring will appear as a broad singlet, and its chemical shift can be concentration-dependent. The signal may disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale & Comparative Data
~140.0C-7a (Indazole)This is a quaternary carbon at the fusion of the two rings in the indazole moiety. In 1H-indazole, this carbon appears around 140.01 ppm.[6]
~134.5C-3 (Indazole)The carbon at the 3-position is deshielded by the adjacent nitrogen. In 1H-indazole, C-3 is at approximately 134.77 ppm.[6]
~127.0C-6 (Indazole)Aromatic carbon of the indazole ring. In 1H-indazole, C-6 is at 126.80 ppm.[6]
~123.0C-4 (Indazole)Aromatic carbon of the indazole ring. In 1H-indazole, C-4 is at 123.13 ppm.[6]
~121.0C-5 (Indazole)Aromatic carbon of the indazole ring. In 1H-indazole, C-5 is at 120.96 ppm.[6]
~120.5C-3a (Indazole)Quaternary carbon in the indazole ring. In 1H-indazole, this carbon is at 120.86 ppm.[6]
~110.0C-7 (Indazole)Aromatic carbon of the indazole ring. In 1H-indazole, C-7 is at 109.71 ppm.[6]
~55.0C-4' (Piperidine)The methine carbon of the piperidine ring attached to the indazole nitrogen.
~45.0C-2', C-6' (Piperidine)The carbons adjacent to the piperidine nitrogen. For N-alkylpiperidines, these carbons are typically in the range of 45-60 ppm.
~32.0C-3', C-5' (Piperidine)The carbons at the 3' and 5' positions of the piperidine ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • Perform a D₂O exchange experiment to confirm the N-H proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the indazole and piperidine rings.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve H1_NMR 1D ¹H NMR Solvent->H1_NMR C13_NMR 1D ¹³C NMR Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift Coupling Coupling Constant Analysis H1_NMR->Coupling Integration Integration H1_NMR->Integration TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->Chem_Shift Structure Final Structure Confirmation TwoD_NMR->Structure Chem_Shift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[8][9][10][11]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Data
3300 - 3500MediumN-H stretch (Piperidine)Secondary amines typically show a single N-H stretching band in this region.[9] The exact position can be affected by hydrogen bonding.
3050 - 3150Medium-WeakC-H stretch (Aromatic)The C-H stretching vibrations of the indazole ring are expected in this region.
2850 - 2960StrongC-H stretch (Aliphatic)The C-H stretching vibrations of the piperidine ring will give rise to strong absorptions.
~1620MediumC=N, C=C stretch (Indazole)The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system. 1H-indazole shows a band at 1619 cm⁻¹.[6]
1450 - 1550Medium-StrongAromatic ring skeletal vibrationsThese absorptions are characteristic of the indazole aromatic system.
1250 - 1335Medium-StrongC-N stretch (Aromatic amine type)The stretching vibration of the C-N bond connecting the piperidine nitrogen to the indazole ring. Aromatic amines show a strong band in this region.[9]
1020 - 1250MediumC-N stretch (Aliphatic amine)The C-N bonds within the piperidine ring will absorb in this range.[9]
740 - 780StrongC-H out-of-plane bend (Aromatic)This strong absorption is characteristic of the ortho-disubstituted benzene ring portion of the indazole.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

IR_Workflow cluster_sample_ir Sample Preparation cluster_acquisition_ir IR Data Acquisition cluster_analysis_ir Data Analysis Sample_IR This compound Method KBr Pellet or ATR Sample_IR->Method Prepare via FTIR FTIR Spectrometer Method->FTIR Spectrum Record Spectrum (4000-400 cm⁻¹) FTIR->Spectrum Bands Identify Absorption Bands Spectrum->Bands Functional_Groups Correlate with Functional Groups Bands->Functional_Groups Confirmation Structural Confirmation Functional_Groups->Confirmation

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13][14][15][16] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₂H₁₅N₃) is approximately 201.1266 g/mol . In a high-resolution mass spectrum (HRMS), this value would be observed. In a low-resolution spectrum, a peak at m/z 201 would be prominent.

Key Fragmentation Pathways:

  • α-Cleavage: The bonds adjacent to the piperidine nitrogen are susceptible to cleavage. This could lead to the loss of fragments from the piperidine ring.

  • Cleavage of the N-C bond between the rings: The bond connecting the piperidine ring to the indazole ring can cleave, leading to fragments corresponding to the indazole cation (m/z 117) and the piperidine radical, or the piperidinyl cation (m/z 84) and the indazole radical.

  • Loss of fragments from the indazole ring: The indazole ring can undergo fragmentation, although this is generally less favorable than fragmentation of the saturated piperidine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
201[M]⁺ (Molecular Ion)
117[C₇H₅N₂]⁺ (Indazole cation)
84[C₅H₁₀N]⁺ (Piperidinyl cation)
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). LC-MS is generally preferred for compounds of this nature.

  • Ionization Technique:

    • Electron Ionization (EI): Often used with GC-MS, EI is a high-energy technique that typically results in extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS. It typically produces the protonated molecule [M+H]⁺ (m/z 202), providing clear molecular weight information with less fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, each offering different advantages in terms of resolution and mass accuracy.

  • Tandem MS (MS/MS): To gain more detailed structural information, the molecular ion (or protonated molecule) can be selected and fragmented within the mass spectrometer. This allows for the systematic study of fragmentation pathways.

MS_Workflow cluster_sample_ms Sample Introduction cluster_ionization_ms Ionization cluster_analysis_ms Mass Analysis Sample_MS This compound Intro_Method LC-MS or Direct Infusion Sample_MS->Intro_Method Ionization ESI or EI Intro_Method->Ionization Mass_Spec Mass Spectrum Acquisition Ionization->Mass_Spec MW Molecular Weight Determination Mass_Spec->MW Fragmentation Fragmentation Pattern Analysis Mass_Spec->Fragmentation Structure_MS Structural Insights MW->Structure_MS Fragmentation->Structure_MS

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While NMR provides the detailed atomic-level connectivity, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The predicted data and methodologies outlined in this guide provide a robust framework for researchers and scientists to confidently identify and characterize this important heterocyclic compound, ensuring the integrity of their research and development endeavors.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

  • Drug Discovery News. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[(INDAZOL-1'-YL)-METHYL]-INDAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Spectroscopic, Crystallographic and Computational Studies. Retrieved from [Link]

  • American Chemical Society. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

Sources

A Technical Guide to the Purity and Quality Specifications of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 1-(Piperidin-4-yl)-1H-indazole in Drug Development

This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining the indazole core with a piperidine substituent, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and central nervous system agents.[1][2] The purity and quality of this intermediate are paramount, as they directly influence the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] Even trace impurities can lead to undesirable side reactions, the formation of toxic byproducts, or compromise the stereochemistry of the final drug molecule.[5]

This in-depth technical guide provides a comprehensive overview of the core purity and quality specifications for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the critical quality attributes, analytical methodologies for their assessment, and the scientific rationale behind the established acceptance criteria, all grounded in the principles of Good Manufacturing Practice (GMP) and international regulatory guidelines.[3]

Chemical Identity and Structure

A foundational aspect of quality control is the unambiguous confirmation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the connectivity and substitution pattern of the molecule.[6] The spectra should be consistent with the reference structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound with high accuracy.[7] Fragmentation patterns observed in MS/MS experiments can provide further structural insights.[8]

Critical Quality Attributes and Acceptance Criteria

The quality of this compound is defined by a set of critical quality attributes (CQAs). The following table outlines the key specifications and their typical acceptance criteria for a high-quality pharmaceutical intermediate.

Parameter Specification Analytical Method Rationale
Appearance White to off-white crystalline powderVisual InspectionEnsures consistency and absence of gross contamination.
Identification Conforms to the reference spectra (¹H NMR, ¹³C NMR, MS, IR)NMR, MS, IRConfirms the chemical identity of the material.
Assay (Purity) ≥ 98.0% (by HPLC)HPLC-UV/DADQuantifies the amount of the desired compound, ensuring its potency for downstream synthesis.[5]
Related Substances (Organic Impurities)
    - Any single unknown impurity≤ 0.10%HPLC-UV/DADControls individual unknown impurities to levels that are generally considered safe without full toxicological evaluation.[9]
    - Total impurities≤ 1.0%HPLC-UV/DADLimits the overall level of organic impurities to ensure the purity and safety of the final API.[10]
Residual Solvents Complies with ICH Q3C limitsHeadspace GC-FID/MSEnsures that residual solvents from the synthesis and purification processes are below toxicologically acceptable levels.[9]
Water Content ≤ 0.5%Karl Fischer TitrationControls the moisture content, which can affect stability and reactivity.
Heavy Metals ≤ 10 ppmICP-MS or colorimetric methodsLimits the presence of heavy metals that can be toxic and may originate from catalysts or manufacturing equipment.[9]
Sulphated Ash ≤ 0.1%GravimetryMeasures the amount of inorganic impurities.

Impurity Profiling: A Proactive Approach to Quality

A thorough understanding of the potential impurities is crucial for developing a robust control strategy.[3] Impurities in this compound can arise from the synthesis process or degradation.

Synthesis-Related Impurities

The most common synthetic route to this compound involves the N-alkylation of indazole with a suitable 4-substituted piperidine derivative.[11][12] This process can lead to several potential impurities.

Potential Impurity Formation Pathways cluster_reactants Starting Materials cluster_products Products and Byproducts Indazole Indazole Product This compound (Desired Product) Indazole->Product Isomer 2-(Piperidin-4-yl)-2H-indazole (Regioisomer) Indazole->Isomer Unreacted_Ind Unreacted Indazole Indazole->Unreacted_Ind Piperidine 4-Substituted Piperidine Piperidine->Product Piperidine->Isomer Unreacted_Pip Unreacted Piperidine Derivative Piperidine->Unreacted_Pip Dialkylated Dialkylated Indazole Product->Dialkylated Further Reaction

Caption: Potential impurities arising from the N-alkylation synthesis.

  • Regioisomers: The N-alkylation of indazole can occur at either the N1 or N2 position, leading to the formation of the undesired 2-(Piperidin-4-yl)-2H-indazole isomer.[11][12][13] The reaction conditions, including the choice of base and solvent, play a critical role in controlling the regioselectivity.[14][15]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual indazole and the 4-substituted piperidine starting material.

  • Byproducts of Further Reaction: Under certain conditions, side reactions such as dialkylation of the indazole ring could potentially occur.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[16][17] For N-substituted indazoles, potential degradation pathways could involve hydrolysis of the N-piperidine bond under harsh acidic or basic conditions, or oxidation of the piperidine ring.

Analytical Methodologies: The Cornerstone of Quality Control

Robust and validated analytical methods are required to ensure that this compound meets its quality specifications.

Quality Control Testing Workflow Start Incoming Batch of This compound Visual Visual Inspection (Appearance) Start->Visual Identity Spectroscopic Identification (NMR, MS, IR) Visual->Identity Purity Purity and Impurity Profiling (HPLC-UV/DAD) Identity->Purity Residual_Solvents Residual Solvent Analysis (Headspace GC-FID/MS) Purity->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Inorganic Inorganic Impurities (Heavy Metals, Sulphated Ash) Water_Content->Inorganic Decision Decision Inorganic->Decision Release Release for Downstream Use Decision->Release All Specifications Met Reject Reject Batch Decision->Reject Out of Specification

Caption: A typical workflow for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary technique for determining the assay and profiling organic impurities.[18]

Table: Representative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to resolve the main peak from all potential impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/DAD at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

Headspace GC is the standard method for the analysis of residual solvents.

Table: Representative GC Method Parameters

Parameter Condition
Column DB-624 or equivalent
Carrier Gas Helium or Hydrogen
Injector Headspace
Oven Program A suitable temperature program to separate all potential residual solvents.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Stability and Storage

Stability studies are conducted to establish the retest period and recommend storage conditions.[19] These studies involve subjecting the material to long-term and accelerated storage conditions as per ICH Q1A(R2) guidelines. Based on the chemical nature of this compound, recommended storage conditions are typically in a well-closed container, protected from light, at controlled room temperature.

Conclusion: Ensuring Excellence in Pharmaceutical Intermediates

The quality of this compound is a critical determinant of the quality of the final drug product. A comprehensive set of specifications, supported by robust and validated analytical methods, is essential to ensure its purity, identity, and stability. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this important intermediate in the synthesis of safe and effective medicines. A proactive approach to impurity profiling and a commitment to rigorous quality control are the cornerstones of excellence in pharmaceutical development.

References

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Method of synthesizing 1H-indazole compounds.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. scielo.br. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Guidance 18: Impurities in drug substances and drug products. Therapeutic Goods Administration (TGA). [Link]

  • Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. Juniper Publishers. [Link]

  • Impurities in Drug Substances and Products. AIFA. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. [Link]

  • Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Sinopeg. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

  • SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. PharmaTutor. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. PubMed. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]

  • Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. [Link]

  • Synthesis of 1H-indazole: a combination of experimental and theoretical studies. OUCI. [Link]

  • BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. FDA. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermochemical Scrutiny in Drug Development

In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone of innovation, integral to numerous therapeutic agents.[1] The title compound, 1-(Piperidin-4-yl)-1H-indazole, represents a confluence of two pharmacologically significant moieties, suggesting a rich potential for biological activity. However, the journey from a promising molecular structure to a safe and effective pharmaceutical product is paved with rigorous physicochemical characterization. Among the most critical of these are the thermochemical properties, which govern the compound's stability, safety in manufacturing, and ultimately, its viability as a drug candidate. An unstable compound can pose significant risks of exothermic decomposition, while poor thermal stability can compromise shelf-life and therapeutic efficacy.

This guide provides a comprehensive framework for the determination and interpretation of the core thermochemical properties of this compound. As no specific experimental data for this molecule is present in published literature, this document serves as both a theoretical treatise and a practical manual. It is designed for researchers, scientists, and drug development professionals, offering a roadmap to thoroughly characterize this and similar novel chemical entities. We will delve into the causality behind experimental choices, advocate for self-validating protocols, and ground our discussion in established scientific principles.

Synthesis and Characterization: Establishing a Pure Analytical Sample

The prerequisite for any accurate thermochemical analysis is the availability of a well-characterized, high-purity sample. The synthesis of this compound is most practically achieved via N-alkylation of the 1H-indazole core.

Proposed Synthetic Pathway: Regioselective N-Alkylation

Direct alkylation of 1H-indazole can often lead to a mixture of N-1 and N-2 substituted products.[2] To achieve regioselectivity for the desired N-1 isomer, specific reaction conditions are paramount. A robust method involves the deprotonation of 1H-indazole with a strong base followed by reaction with a suitable piperidine-derived electrophile. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N-1 alkylation for many indazole derivatives.[3][4][5][6]

Reaction Scheme:

  • Step 1: Deprotonation. 1H-Indazole is treated with sodium hydride (NaH) in anhydrous THF. The hydride ion abstracts the acidic proton from the N-1 position of the indazole ring, forming a sodium indazolide salt.

  • Step 2: Nucleophilic Substitution. A piperidine derivative with a good leaving group at the 4-position, such as N-Boc-4-tosyloxypiperidine or N-Boc-4-bromopiperidine, is added to the reaction mixture. The indazolide anion acts as a nucleophile, displacing the leaving group to form the N-1 substituted product. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen.

  • Step 3: Deprotection. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

Characterization and Purity Assessment

Following synthesis and purification (e.g., by column chromatography), the identity and purity of the compound must be unequivocally confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, which should be >99% for accurate thermochemical measurements.

Experimental Determination of Thermochemical Properties

Experimental methods provide the most reliable data on the thermal behavior of a compound. The following techniques are fundamental for establishing a comprehensive thermochemical profile.

Thermal Stability and Phase Transitions: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in pharmaceutical thermal analysis, providing critical information on thermal stability and phase behavior from minimal sample quantities.[7][8]

  • Instrument Calibration: Calibrate the temperature and heat flow of the TGA-DSC instrument using certified reference materials (e.g., indium for melting point and enthalpy). Calibrate the balance with a certified weight.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.

  • Atmosphere: Conduct the analysis under a controlled atmosphere of dry nitrogen at a flow rate of 30-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond any observed decomposition (e.g., 350 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • From the DSC curve: Determine the onset temperature of melting (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ). Note any other endothermic or exothermic events, such as solid-solid transitions or decomposition.

    • From the TGA curve: Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins. Quantify the mass loss at different stages of decomposition.


}

TGA-DSC Experimental Workflow.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔբH°) is a fundamental thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is most accurately determined experimentally via combustion calorimetry.[9]

  • Calorimeter Calibration: Determine the energy equivalent (heat capacity) of the calorimeter system by combusting a certified standard, typically benzoic acid. This is a critical step for ensuring accuracy.

  • Sample Preparation:

    • Press approximately 0.8-1.0 g of this compound into a pellet.

    • Accurately weigh the pellet.

    • Attach a nickel-chromium fuse wire of known mass and energy of combustion.

  • Bomb Assembly:

    • Place the sample pellet and fuse wire assembly into the crucible inside the combustion bomb.

    • Add a small, known amount of distilled water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere, allowing for correction of nitric acid formation.

    • Seal the bomb and flush with pure oxygen to remove atmospheric nitrogen.[10]

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.

  • Combustion:

    • Submerge the sealed bomb in a known mass of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature change of the water with high precision (to 0.001 °C) until a final thermal equilibrium is reached.

  • Analysis and Corrections:

    • Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from the residual N₂ and the nitrogen in the sample.

    • Calculate the total heat released, applying corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • From the corrected total heat and the energy equivalent of the calorimeter, calculate the standard internal energy of combustion (Δ꜀U°).

    • Convert Δ꜀U° to the standard enthalpy of combustion (Δ꜀H°) and subsequently use Hess's Law to calculate the standard enthalpy of formation (ΔբH°) of the solid compound.[9]

Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry provides invaluable insights into molecular properties. Density Functional Theory (DFT) is a powerful tool for predicting thermochemical data with reasonable accuracy, especially when experimental determination is challenging.[11][12][13]

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is a well-established choice for organic molecules.[14]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation:

    • The gas-phase enthalpy of formation at 298.15 K can be calculated using an atomization reaction or isodesmic reactions. Isodesmic reactions, which conserve the number and types of chemical bonds, typically yield more accurate results by facilitating error cancellation.

    • For an atomization reaction: ΔբH°(gas, 298K) = H(molecule) - ΣH(atoms) + ΣΔբH°(atoms, 298K) Where H(molecule) and H(atoms) are the calculated enthalpies of the molecule and its constituent atoms, and ΔբH°(atoms) are the well-known experimental enthalpies of formation of the gaseous atoms.


}

Integration of Experimental and Computational Data.

Data Summary and Interpretation

The synergy between experimental and computational data provides a robust and self-validating thermochemical profile. The results should be compiled for clear interpretation.

Table 1: Summary of Thermochemical Parameters for this compound

ParameterSymbolMethodExpected Value / Significance
Melting TemperatureTₘDSCDefines the solid-to-liquid phase transition; critical for formulation and processing.
Enthalpy of FusionΔHբᵤₛDSCEnergy required for melting; relates to crystal lattice energy and solubility.
Decomposition Onset TemperatureTₔTGAKey indicator of thermal stability; sets upper limits for safe handling and storage.
Standard Enthalpy of Formation (Solid)ΔբH°(solid)Combustion CalorimetryFundamental measure of thermodynamic stability relative to constituent elements.
Standard Enthalpy of Formation (Gas)ΔբH°(gas)DFT CalculationIntrinsic molecular stability; allows comparison with other molecules without lattice effects.
Standard EntropyDFT CalculationMeasure of molecular disorder; used to calculate Gibbs free energy.
Standard Gibbs Free Energy of FormationΔբG°From ΔբH° and S°Ultimate measure of thermodynamic stability and spontaneity of formation.
Contextual Analysis
  • Comparison with Parent Scaffolds: The experimental enthalpy of formation of 1H-indazole (solid) is known, providing a benchmark.[15] Similarly, thermochemical data for piperidine is available.[16][17][18] By comparing the determined ΔբH° of the title compound to the sum of its constituent parts, one can infer the energetic consequences of linking these two fragments.

  • Safety Implications: A highly positive enthalpy of formation can indicate thermodynamic instability. This, combined with a low decomposition temperature from TGA, would flag the compound for potential runaway exothermic reactions, necessitating careful handling and process control during scale-up.

  • Stability and Formulation: The melting point and decomposition temperature are critical parameters for drug formulation. They influence decisions regarding drying, milling, and storage conditions to prevent degradation and ensure the long-term stability of the active pharmaceutical ingredient (API).

Conclusion

The comprehensive thermochemical characterization of this compound, as outlined in this guide, is a non-negotiable step in its development as a potential therapeutic agent. By integrating precise experimental measurements from DSC, TGA, and combustion calorimetry with the predictive power of computational DFT methods, a complete and reliable picture of the molecule's thermal stability and energetic properties can be constructed. This knowledge is fundamental to ensuring safety, guiding process development, and establishing the long-term viability of what could be a valuable new medicine.

References

  • Orozco-Guareño, E., et al. (2025). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]

  • Orozco-Guareño, E., et al. (2015). Synthesis of indazole-based fluorophores. ResearchGate. [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • Chemcasts. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester Properties vs Pressure. Chemcasts. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

  • RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Cheméo. (n.d.). 1H-Indazole. Cheméo. [Link]

  • Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • ResearchGate. (2025). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. ResearchGate. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. [Link]

  • NIST. (n.d.). 1H-Indazole. NIST WebBook. [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • NIST. (n.d.). Piperidine. NIST WebBook. [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Beilstein Journals. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Thieme. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Molecules. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. MDPI. [Link]

  • UNT Digital Library. (1951). Precise Measurement of Heat of Combustion With a Bomb Calorimeter. UNT Digital Library. [Link]

  • Royal Society of Chemistry. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. Royal Society of Chemistry. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • University of Calgary. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. University of Calgary. [Link]

  • UAGRA. (n.d.). Procedure. UAGRA. [Link]

  • NIST Technical Series Publications. (1915). Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene. NIST. [Link]

  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications. [Link]

  • ResearchGate. (2014). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

Sources

Quantum chemical calculations for 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Piperidin-4-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole nucleus is a core component of numerous bioactive compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2][3][4] Understanding the fundamental electronic and structural properties of its derivatives is paramount for rational drug design and mechanism-of-action studies. This document details a validated, step-by-step computational workflow using Density Functional Theory (DFT), outlines the theoretical underpinnings of the chosen methods, and explains how to interpret the resulting data to gain actionable insights into the molecule's reactivity, stability, and intermolecular interaction potential.

Introduction: The Significance of the Indazole Scaffold and Computational Chemistry

The 1H-indazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities.[1][5] Its unique electronic configuration and ability to participate in various non-covalent interactions, such as hydrogen bonding, make it an attractive scaffold for designing potent and selective therapeutic agents.[6] The title compound, this compound, combines this important heterocyclic core with a piperidine moiety, a common functional group used to improve pharmacokinetic properties.

While experimental methods are indispensable, quantum chemical calculations offer a powerful, complementary approach to molecular investigation. By solving approximations of the Schrödinger equation, these in silico techniques provide a lens into the electronic structure and energetic landscape of a molecule at the sub-atomic level. This allows for the prediction of a wide range of properties, including:

  • Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Electronic Distribution: Regions of high and low electron density, which govern reactivity.

  • Chemical Reactivity: Parameters that predict how the molecule will interact with other species.

  • Spectroscopic Properties: Prediction of vibrational spectra (e.g., IR) to complement experimental characterization.

This guide focuses on Density Functional Theory (DFT), a robust and computationally efficient method that delivers a favorable balance of accuracy and resource requirements for molecules of this size.[7][8]

Theoretical Foundations

The core of our computational approach rests on Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This is a more manageable task and has made DFT a cornerstone of modern computational chemistry.

A specific DFT calculation is defined by two key components:

  • The Functional: This is the mathematical approximation used to describe the exchange-correlation energy—the most complex part of the electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and local density approximations. It is known for its reliability in predicting geometries and electronic properties for a broad range of organic molecules.[7][9]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The quality of the basis set dictates the accuracy of the calculation. For this compound, a Pople-style basis set such as 6-311+G(d,p) is highly recommended.[8]

    • 6-311: A "triple-zeta" basis set, providing a high degree of flexibility for valence electrons.

    • +: Adds diffuse functions, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of electron orbitals, which is essential for describing chemical bonds accurately.

A Validated Computational Workflow

The following section details a self-validating protocol for the comprehensive quantum chemical analysis of this compound. Each step builds upon the previous one, ensuring the scientific integrity of the final results.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation a 1. Initial 3D Structure (e.g., from PubChem) b 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) a->b Input Structure c 3. Vibrational Frequency Analysis b->c Optimized Geometry d 4. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) c->d Validated Structure e 5. Confirmation of Minimum Energy (No Imaginary Frequencies) c->e Frequency Data f 6. Data Interpretation (Reactivity, Stability, Interaction Sites) d->f Calculated Properties e->d

Caption: Quantum chemical calculation workflow.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis
  • Structure Input: Obtain the initial 3D structure of this compound. Sources like PubChem (CID 126485954) provide a suitable starting point.[10]

  • Optimization Setup: Using a computational chemistry software package (e.g., Gaussian, ORCA), define the calculation.

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Task: Opt (Optimization) followed by Freq (Frequency). This two-step job ensures the frequency calculation is performed on the final, optimized geometry.

  • Execution: Run the calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

  • Validation: Upon completion, inspect the output of the frequency calculation.

    • Causality Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable conformation and must be repeated from a different starting geometry. This step is a critical self-validation of the protocol.

Experimental Protocol 2: Electronic Property Calculation
  • Input Geometry: Use the validated, optimized geometry from the previous step. It is crucial to perform all subsequent single-point energy calculations on this stable structure.

  • Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvent Model (Optional but Recommended): To simulate a biological environment, incorporate an implicit solvent model like the Solvation Model based on Density (SMD) with water as the solvent.[11]

  • Property Generation: Request the generation of relevant properties. This typically involves keywords like Pop=Full to get detailed population analysis and instructions to generate cube files for visualization.

  • Data Extraction and Visualization:

    • Extract energies of the Frontier Molecular Orbitals (HOMO and LUMO).

    • Generate a Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential onto the molecule's electron density surface.

Results and Interpretation: Gaining Chemical Insight

The output from these calculations provides a wealth of quantitative data. Below are examples of how this data would be structured and interpreted.

Data Presentation

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterValue (Gas Phase)Value (Aqueous, SMD)UnitSignificance
Total Energy(Hypothetical Value)(Hypothetical Value)HartreesThermodynamic stability
EHOMO-6.21-6.35eVElectron-donating ability
ELUMO-0.89-0.95eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.325.40eVChemical reactivity, kinetic stability
Dipole Moment3.454.12DebyeMolecular polarity
Analysis of Key Properties
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

    • EHOMO: Represents the ability to donate an electron. A higher energy HOMO suggests a better electron donor.

    • ELUMO: Represents the ability to accept an electron. A lower energy LUMO suggests a better electron acceptor.

    • HOMO-LUMO Gap (ΔE): This is a critical indicator of kinetic stability. A large gap, such as the hypothetical 5.32 eV, implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[8][12]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is an invaluable tool for understanding intermolecular interactions. It visualizes the charge distribution from the perspective of an approaching positive charge.

    • Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the indazole ring, identifying them as primary sites for hydrogen bond acceptance.[12]

    • Electron-Poor Regions (Blue): These areas have a positive potential and are susceptible to nucleophilic attack. The hydrogen atom on the piperidine nitrogen (if protonated) and the hydrogens on the aromatic ring would be key examples, acting as potential hydrogen bond donors.

  • Solvent Effects: As seen in Table 1, simulating an aqueous environment typically stabilizes the molecule (lowers total energy), increases the dipole moment due to charge polarization, and can slightly alter the orbital energies. These calculations are more representative of the molecule's behavior in a biological medium.

Conclusion

The quantum chemical workflow detailed in this guide provides a robust and scientifically sound methodology for characterizing this compound. By leveraging Density Functional Theory with an appropriate functional and basis set (e.g., B3LYP/6-311+G(d,p)), researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The interpretation of calculated descriptors like the HOMO-LUMO gap and the MEP map offers a predictive framework for understanding its reactivity and potential interactions with biological targets. This computational approach is a powerful asset in the modern drug discovery pipeline, enabling more informed decisions in the design and optimization of novel indazole-based therapeutics.

References

  • Dubnikova, F., & Lifshitz, A. (2001). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 105(20), 4952-4963. [Link]

  • Jeliazkova, B. G., et al. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 28(14), 5399. [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemistry, 2016, 8354831. [Link]

  • Barone, V., et al. (2011). Quantum Chemical Investigation on Indole: Vibrational Force Field and Theoretical Determination of Its Aqueous pKa Value. Journal of Computational Chemistry, 32(11), 2449-2460. [Link]

  • Dubnikova, F., & Lifshitz, A. (2001). Isomerization of indole. Quantum chemical calculations and kinetic modeling. The Hebrew University of Jerusalem Research Output. [Link]

  • Al-Ostoot, F. H., et al. (2023). Bioactive indazole compounds in clinical trails. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7669-7677. [Link]

  • PubChem. (n.d.). This compound hydrochloride. PubChem. [Link]

  • Sridhar, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Hatvate, N. (2025). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. In Five Membered Bioactive N and O-Heterocycles. [Link]

  • Wang, Y., et al. (2009). Method of synthesizing 1H-indazole compounds.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656. [Link]

  • Panchangam, M. K., et al. (2022). Biologically active 2H-indazole-containing compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]

  • Pérez-Pérez, M. J., et al. (2024). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pathogens, 13(8), 652. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & medicinal chemistry letters, 42, 128054. [Link]

Sources

A Technical Guide to the Safe Handling of 1-(Piperidin-4-yl)-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(Piperidin-4-yl)-1H-indazole (CAS No. 170438-69-4). It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar heterocyclic amines in a laboratory setting. The guidance herein is synthesized from established safety protocols for potent pharmaceutical compounds and aims to foster a proactive safety culture by explaining the scientific rationale behind each procedural recommendation.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring an indazole moiety linked to a piperidine ring. This structural motif is common in medicinal chemistry and is explored for a variety of therapeutic targets due to the favorable pharmacological properties that these two scaffolds can impart.[1][2] Indazole derivatives are known to possess a wide range of biological activities, and as such, any derivative should be handled as a potentially potent pharmacological agent.[2][3] The piperidine group can enhance druggability, improve pharmacokinetic properties, and influence metabolic stability.[1]

Given its intended biological activity, this compound must be treated as a compound with the potential for high potency. Protocols for handling High Potency Active Pharmaceutical Ingredients (HPAPIs) are therefore applicable and necessary to minimize occupational exposure.[4] The primary goal of a robust safety program is to ensure personnel safety through effective containment, which involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[5]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard identification for this compound.

GHS Classification and Rationale

This compound is classified with the following hazard statements. Understanding the toxicological basis for these classifications is critical for appreciating the associated risks.

Hazard StatementCodeGHS PictogramRationale and Toxicological Insight
Harmful if swallowedH302

Ingestion may lead to systemic toxicity. The basic nitrogen of the piperidine ring can interact with acidic environments in the gastrointestinal tract, facilitating absorption. Once absorbed, the compound can distribute systemically and exert unintended pharmacological or toxic effects.[6][7]
Causes skin irritationH315

As a heterocyclic amine, the compound can be mildly alkaline and may disrupt the skin's natural pH balance, leading to irritation, redness, and dermatitis upon direct or prolonged contact.[6][7]
Causes serious eye irritationH319

Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea. The amine functional group can be caustic to sensitive mucosal tissues.[6][7]
Harmful if inhaledH332

Inhalation of aerosolized powder or dust can lead to irritation of the respiratory tract and allows for rapid absorption into the bloodstream, posing a risk of systemic toxicity similar to ingestion.[6][7]
May cause respiratory irritationH335

As an airborne irritant, the compound can directly affect the mucous membranes of the nose, throat, and upper airways, causing symptoms such as coughing and shortness of breath.[6][7]
Toxicological and Metabolic Profile

While specific toxicological studies on this compound are not extensively published, the toxicology of its core structures provides a basis for risk assessment.

  • Indazole Moiety: Indazole derivatives are biologically active and can interact with various physiological targets. Toxicity studies on some indazoles have shown potential effects on organ weight and cardiovascular parameters, underscoring the need for caution.[3] Synthetic cannabinoid receptor agonists, which include some indazole carboxylates, have been associated with significant clinical toxicity, including mental state disturbances.[8]

  • Piperidine Moiety: The piperidine ring is a common feature in many drugs and is subject to metabolic transformation by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[9][10] The predominant metabolic pathway is often N-dealkylation, but other reactions like ring α-oxidation can also occur.[9][11] These metabolic processes can lead to the formation of active or toxic metabolites. The presence of the piperidine motif generally improves metabolic stability but its metabolism must be considered in the overall toxicological profile.[1]

The Hierarchy of Controls: A Self-Validating System

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures, creating a self-validating system where reliance on any single control is minimized.

cluster_0 Hierarchy of Controls for Potent Compounds Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous alternative - rarely an option) Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE caption Hierarchy of Controls Workflow

Caption: Workflow illustrating the hierarchy of safety controls.

Engineering Controls (Primary Containment)

Engineering controls are the most critical layer of protection as they physically isolate the handler from the chemical hazard.[5][12] For potent compounds like this compound, all handling of powders is strictly prohibited in open-bench environments.[13]

  • Ventilated Balance Enclosure (VBE) / Powder Containment Hood: All weighing operations must be performed within a VBE (also known as a powder hood) that is certified to have a face velocity of 0.3-0.5 m/s. This ensures that any generated dust is immediately captured. The VBE should be operated under negative pressure relative to the laboratory.[14]

  • Chemical Fume Hood: All subsequent manipulations, such as preparing stock solutions, should be conducted in a certified chemical fume hood.

  • Facility Design: The laboratory handling potent compounds should be designed with controlled access (e.g., via an airlock) and maintained under negative pressure relative to adjacent corridors to prevent the escape of airborne contaminants.[12][13] Airflow should be single-pass and HEPA-filtered before being exhausted to the outside.[12]

Administrative Controls

These are the standard operating procedures (SOPs) and training that dictate how work is performed safely.

  • Designated Areas: Clearly demarcate areas where potent compounds are stored and handled. Access should be restricted to trained personnel.

  • Training: All personnel must receive documented training on the specific hazards of this compound, the proper use of engineering controls and PPE, and emergency procedures before being permitted to handle the compound.[4]

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly at all times when handling the compound, even within engineering controls.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.The outer glove protects against immediate contamination and can be removed if compromised, while the inner glove protects the skin during de-gowning. Nitrile offers good chemical resistance to many organic compounds.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. A solid front offers better protection against spills, and tight cuffs prevent powders from entering the sleeves.
Respiratory Protection An N95-rated respirator (or higher) is recommended for all powder handling operations.Protects against inhalation of harmful dust (H332, H335). A fit-test is required to ensure a proper seal.

Standard Operating Procedures (SOPs)

The following step-by-step protocols are designed to minimize exposure during common laboratory manipulations.

Protocol for Weighing Solid Compound

Objective: To accurately weigh a specific mass of this compound while preventing dust generation and inhalation.

  • Preparation:

    • Don all required PPE (double nitrile gloves, safety goggles, disposable lab coat, N95 respirator).

    • Ensure the Ventilated Balance Enclosure (VBE) is on and operating correctly.

    • Decontaminate the VBE work surface and the analytical balance with 70% ethanol.

    • Place a weigh boat on the balance and tare.

  • Dispensing:

    • Retrieve the stock container of the compound from its designated storage location.

    • Carefully open the container inside the VBE. Avoid any sudden movements that could create airborne dust.

    • Using a dedicated, clean spatula, carefully transfer a small amount of powder to the weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the distance the powder travels.

    • Securely close the stock container immediately after dispensing.

  • Finalization:

    • Record the final mass.

    • Carefully remove the weigh boat from the balance.

    • Proceed immediately to the dissolution step inside a chemical fume hood.

  • Cleanup:

    • Wipe the spatula clean with a solvent-dampened wipe.

    • Wipe down the balance and the entire work surface of the VBE with a damp cloth to remove any residual powder.

    • Dispose of the outer gloves and any contaminated wipes into a designated hazardous waste bag inside the VBE.

Protocol for Preparing a Stock Solution

Objective: To dissolve the weighed solid in a solvent safely within a chemical fume hood.

  • Preparation:

    • Perform this procedure immediately after weighing, inside a certified chemical fume hood.

    • Have the appropriate solvent, volumetric flask, and secondary containment (e.g., a beaker or tray) ready.

  • Dissolution:

    • Place the volumetric flask inside the secondary container.

    • Carefully add the weigh boat containing the compound into the flask.

    • Using a wash bottle or pipette, add a small amount of the desired solvent to the flask to dissolve the compound. Rinse the weigh boat with solvent to ensure a quantitative transfer.

    • Once the solid is fully dissolved, fill the flask to the calibration mark with solvent.

    • Cap the flask and invert several times to ensure homogeneity.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

    • Store the solution in a designated, secure location. Recommended storage is at 2-8°C in an inert atmosphere, protected from light.

Emergency Procedures

Spill Response

Objective: To safely clean and decontaminate a small-scale spill (<1 gram) of solid this compound. For larger spills, evacuate the area and contact the institutional safety office.

cluster_1 Small Spill (<1g) Cleanup Workflow Alert Alert others in the area PPE Don appropriate PPE (respirator, double gloves, goggles) Alert->PPE Cover Gently cover spill with wet paper towels to avoid dust PPE->Cover Wipe Wipe from outside in Place waste in sealed bag Cover->Wipe Decontaminate Clean spill area with soap & water, then 70% ethanol Wipe->Decontaminate Dispose Dispose of all waste as hazardous chemical waste Decontaminate->Dispose caption Workflow for a small chemical spill.

Caption: Workflow for responding to a small chemical spill.

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Protect: If not already wearing it, don full PPE, including an N95 respirator.

  • Contain: Gently cover the spill with absorbent pads or paper towels. Lightly wet the material with water to prevent the powder from becoming airborne. Do not use a dry sweeping method.

  • Clean: Carefully wipe the spill area from the outside towards the center. Place all contaminated materials into a heavy-duty plastic bag.

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol rinse.

  • Dispose: Seal the waste bag, label it as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's environmental health and safety department.[15]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Waste Disposal

Storage

Store this compound in a tightly sealed, clearly labeled container. The recommended storage condition is in a cool (2-8°C), dark, and dry place under an inert atmosphere to prevent potential degradation.[16] Store in a designated, locked cabinet or refrigerator with restricted access.

Chemical Waste Disposal

All waste containing this compound, including contaminated PPE, wipes, and excess solutions, must be disposed of as hazardous chemical waste.

  • Segregation: Keep amine waste separate from other chemical wastes, especially strong acids and oxidizing agents, to prevent hazardous reactions.[17]

  • Containers: Collect waste in a designated, leak-proof, and compatible container. The container must be kept closed except when adding waste.[18]

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow your institution's procedures for hazardous waste pickup. Do not pour any amount of this chemical down the drain.[17][18]

Conclusion

This compound is a valuable compound for research and drug development, but its potential biological activity necessitates a stringent and proactive approach to safety. By understanding the rationale behind its GHS classifications and implementing a robust safety system based on the hierarchy of controls, researchers can handle this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment. Adherence to the detailed protocols for handling, spill management, and waste disposal outlined in this guide is essential for maintaining a safe and compliant laboratory environment.

References

  • Baruah, T., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Barrau, E., & Jones, O. The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. Available at: [Link]

  • Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation? Available at: [Link]

  • Gao, J., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available at: [Link]

  • Kagami, K., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry. Available at: [Link]

  • Abouchedia, A., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry. Available at: [Link]

  • Chen, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

  • MSDS Europe. Hazard statements. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • Wrzeciono, U., et al. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. Pharmazie. Available at: [Link]

  • Karger Publishers. (1981). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. Chemotherapy. Available at: [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Available at: [Link]

  • Stoffenmanager. H-phrases (hazard statements). Available at: [Link]

  • Chem-Space. List of GHS Hazard and Precautionary Statements. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2019). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Wikipedia. GHS hazard statements. Available at: [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Available at: [Link]

  • Sudo, F., et al. (2007). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Indazole. Available at: [Link]

  • Chaturvedula, P., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sreenivasa, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available at: [Link]

  • Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Available at: [Link]

  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(Piperidin-4-yl)-1H-indazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(Piperidin-4-yl)-1H-indazole motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents under investigation for a range of diseases, including cancer and inflammatory conditions.[1][2][3][4] Its unique three-dimensional structure allows for precise interactions with various biological targets. This guide provides a detailed examination of the synthetic strategies for constructing this key molecular architecture, with a focus on robust and scalable methodologies suitable for drug discovery campaigns. We will delve into the mechanistic rationale behind preferred synthetic routes, provide validated, step-by-step protocols, and discuss critical considerations such as regioselectivity and protecting group strategies.

Introduction: The Strategic Importance of the Indazole-Piperidine Scaffold

Indazole-containing derivatives are a cornerstone of drug discovery, with several approved drugs, such as Niraparib and Pazopanib, validating their therapeutic potential.[5] The fusion of a benzene and pyrazole ring creates a versatile, aromatic system that can be functionalized to modulate pharmacological properties.[6][7] When coupled with a piperidine ring—a prevalent feature in CNS drugs and other therapeutics—the resulting this compound framework offers an exceptional platform for developing potent and selective modulators of biological targets.[3]

The primary synthetic challenge lies in the selective formation of the C-N bond between the piperidine and indazole moieties. Specifically, two key issues must be addressed:

  • Regioselectivity: The indazole ring possesses two reactive nitrogen atoms (N1 and N2). Synthetic methods must favor substitution at the thermodynamically more stable N1 position to yield the desired 1H-indazole isomer.[5][6]

  • Protecting Group Management: The secondary amine of the piperidine ring is a reactive nucleophile that requires protection during the coupling reaction to prevent undesired side reactions.[8]

This document outlines field-proven strategies that effectively overcome these challenges.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic approach to the target scaffold involves disconnecting the crucial C-N bond between the two heterocyclic rings. This reveals two primary starting materials: a suitably functionalized indazole and a protected 4-substituted piperidine.

G cluster_0 Key Precursors Target This compound (Target Molecule) Disconnect C-N Bond Disconnection (Key Retrosynthetic Step) Target->Disconnect Indazole Indazole or Halo-Indazole Disconnect->Indazole Piperidine N-Protected 4-Aminopiperidine or 4-Halopiperidine Disconnect->Piperidine

Caption: Retrosynthetic analysis of the target scaffold.

The most robust forward-synthesis approach involves a cross-coupling reaction. This strategy consists of three critical stages:

  • Protection: Installation of a protecting group on the piperidine nitrogen.

  • Coupling: Formation of the C-N bond between the protected piperidine and the indazole core.

  • Deprotection: Removal of the protecting group to yield the final product.

G Start 4-Aminopiperidine Protected N-Boc-4-Aminopiperidine Start->Protected Step 1: Protection (Boc Anhydride) Coupled N-Boc-4-(1H-indazol-1-yl)piperidine Protected->Coupled Step 2: C-N Coupling (e.g., Buchwald-Hartwig) Final This compound (Final Product) Coupled->Final Step 3: Deprotection (Acidic Conditions)

Caption: General three-stage synthetic workflow.

Core Methodologies: C-N Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for constructing the C-N bond between an aryl system and an amine with high efficiency and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] It has become a standard in medicinal chemistry for its broad substrate scope and reliability, even with sterically hindered substrates.[11]

Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

  • Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are essential.[10][12] They promote the crucial reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.[10]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine nucleophile, making it competent for coupling.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure a water-free environment, as water can interfere with the catalytic cycle.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NHR'(L₂)]⁺ OA_Complex->Amine_Complex Amine Coordination (R'NH₂) Amide_Complex Ar-Pd(II)-NR'(L₂) Amine_Complex->Amide_Complex Deprotonation (-Base-H⁺) Amide_Complex->Pd0 Reductive Elimination (Ar-NHR')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is an effective alternative that utilizes a copper catalyst, often under milder conditions than palladium-based methods.[13][14] A key advantage is its tolerance to air and moisture, allowing for "open-flask" chemistry.[15][16] This reaction typically couples an N-H containing compound with an arylboronic acid.[14][17]

Causality Behind Component Selection:

  • Copper Catalyst: A simple copper(II) salt, most commonly copper(II) acetate (Cu(OAc)₂), is used in either catalytic or stoichiometric amounts.[15]

  • Oxidant: The reaction requires an oxidant. Often, ambient air (O₂) is sufficient, which reoxidizes Cu(I) back to the active Cu(II) state.[15][16]

  • Base: A mild base, such as pyridine or triethylamine, is often used to facilitate the reaction.[14]

  • Substrates: This method is ideal for coupling an indazole (the N-H component) with a piperidine-4-ylboronic acid derivative, or vice-versa.

Protecting Group Strategy: The Role of the Boc Group

To prevent the piperidine nitrogen from acting as a competing nucleophile during the coupling reaction, it must be temporarily deactivated. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this purpose.[8]

Why the Boc Group is Ideal:

  • Stability: It is highly stable to the basic conditions of the Buchwald-Hartwig amination and a wide range of other non-acidic reagents.[8]

  • Ease of Removal: It is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which does not harm the final indazole-piperidine product.[8]

  • Improved Handling: The Boc group increases the lipophilicity of the piperidine intermediate, simplifying purification by standard silica gel chromatography.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium-catalyzed reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: N-Protection of 4-Aminopiperidine with (Boc)₂O

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[8]

Materials:

  • 4-Aminopiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-aminopiperidine-1-carboxylate, which can often be used in the next step without further purification.

Protocol 2: Buchwald-Hartwig Synthesis of tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

This protocol details the palladium-catalyzed coupling of 1H-indazole with a protected 4-halopiperidine derivative. A similar setup can be used to couple a halo-indazole with protected 4-aminopiperidine.[9][11]

Materials:

  • 1H-Indazole (1.2 eq)

  • tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or oven-dried flask with reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Inert Atmosphere Setup: Add the tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 1H-indazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe (approx. 0.1 M concentration relative to the limiting reagent).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.

Table 1: Typical Buchwald-Hartwig Reaction Parameters

ComponentExample Reagent/ConditionRole in ReactionRationale/Insight
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Catalyst PrecursorProvides the active Pd(0) species for the catalytic cycle.
Ligand Xantphos, RuPhos, BINAPCatalyst Activation/StabilizationBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst degradation.[10]
Base NaOtBu, Cs₂CO₃, K₃PO₄Deprotonation of NucleophileA strong, non-nucleophilic base is crucial for generating the active amine/amide species.
Solvent Toluene, DioxaneReaction MediumAnhydrous, aprotic solvents are required to prevent catalyst quenching.
Temperature 80 - 110 °CReaction RateHeating is typically required to overcome the activation energy for oxidative addition.[9]
Protocol 3: Boc Deprotection to Yield this compound

This final step removes the Boc protecting group to furnish the target compound.

Materials:

  • tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM).

  • Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Work-up (for free base): Re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Caution: CO₂ evolution (effervescence) will occur.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product can also be isolated as a TFA or HCl salt if desired.

Conclusion

The synthesis of this compound derivatives is a well-established process that relies on a strategic combination of protection chemistry and modern cross-coupling reactions. The Buchwald-Hartwig amination offers a highly reliable and general route for constructing the key C-N bond, provided that careful attention is paid to maintaining an inert atmosphere and selecting the appropriate ligand. The Boc protecting group provides a robust and easily removable shield for the piperidine nitrogen, enabling a clean and high-yielding three-step sequence. These protocols provide a solid foundation for researchers to access this valuable chemical scaffold for the development of next-generation therapeutics.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Benchchem.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. MilliporeSigma.
  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. ResearchGate.
  • PIPERIDINE. Ataman Kimya.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • Buchwald–Hartwig amination. Wikipedia.
  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry.
  • Chan–Lam coupling. Wikipedia.
  • Pharmacological properties of indazole derivatives: recent developments. PubMed.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.

Sources

Application Note & Protocols: Evaluating Kinase Inhibitors Based on the 1-(Piperidin-4-yl)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Its versatile structure allows for substitutions that can be tailored to achieve high potency and selectivity against various kinase targets. This document provides a technical guide for researchers on how to approach the biochemical characterization of novel kinase inhibitors derived from the 1-(Piperidin-4-yl)-1H-indazole core structure. We will first explore the biological significance of this scaffold and its role in targeting critical signaling pathways, such as the PI3K/Akt/mTOR pathway. Subsequently, we will provide a detailed, field-proven protocol for determining the in vitro potency (IC₅₀) of a representative compound from this class using the robust and high-throughput Kinase-Glo® Luminescent Kinase Assay platform.

Part 1: The Indazole Scaffold in Kinase Inhibition

A Privileged Structure in Drug Discovery

Indazole and its derivatives are aromatic heterocyclic compounds that have garnered significant attention due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] In oncology, the indazole scaffold is particularly prominent. Its unique bicyclic structure, a bioisostere of the natural indole nucleus, serves as an excellent framework for designing molecules that can fit into the ATP-binding pocket of protein kinases.[2] This has led to the development of several successful anti-cancer drugs, such as Pazopanib and Axitinib.[1]

The this compound moiety combines the critical indazole core with a piperidine ring, a common feature in kinase inhibitors that often improves solubility, cell permeability, and provides a vector for interacting with solvent-exposed regions or for adding further chemical diversity.[1][4] Derivatives built upon this specific scaffold have shown inhibitory activity against a diverse set of kinases implicated in tumorigenesis and cell survival.

Targeting Critical Signaling Pathways: The PI3K/Akt Example

Many indazole-based compounds are designed to inhibit kinases within the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[5][6][7] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7] An inhibitor based on the this compound scaffold might, for example, target PI3K or Akt directly, thereby blocking the downstream signaling cascade that promotes cancer cell survival.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Rheb Rheb TSC2->Rheb Rheb->mTORC1 Transcription Gene Transcription S6K->Transcription Protein Synthesis _4EBP1->Transcription Protein Synthesis FOXO->Transcription Inhibitor Indazole-Piperidine Inhibitor Inhibitor->Akt Inhibition Site

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.[5][6]
Representative Kinase Targets for Indazole-Piperidine Scaffolds

To illustrate the broad applicability of this chemical class, the following table summarizes publicly available data on kinase inhibitors that incorporate an indazole-piperidine or a closely related indazole-piperazine core.

Compound/Scaffold ClassPrimary Kinase Target(s)Reported Potency (IC₅₀)Reference
GDC-0941 AnaloguesPI3KαNanomolar (nM) range[6],[7]
Indazole Piperidine DerivativesROCK-II13 nM - 100 nM[4]
1H-pyridin-4-yl-3,5-disubstituted indazolesAktActivity demonstrated at 10 µM[5]
3-(pyrazin-2-yl)-1H-indazole Derivativespan-Pim Kinases (Pim-1, -2, -3)Sub-nanomolar to low nM range[1],[8]
BCR-ABL InhibitorsBCR-ABL (including T315I mutant)<0.5 nM - 9 nM[9]

Note: IC₅₀ values are highly dependent on specific assay conditions, particularly the ATP concentration.[10] The data presented are for comparative purposes.

Part 2: Protocol for In Vitro Kinase Inhibition Assay

This section provides a detailed protocol for determining the IC₅₀ value of a test compound, hereafter referred to as "Indazole-Cmpd-X," against a chosen protein kinase. The protocol is based on the Kinase-Glo® Luminescent Kinase Assay Platform , a robust, homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[11][12] The principle is straightforward: active kinases consume ATP to phosphorylate a substrate; the remaining ATP is then used by luciferase to generate a luminescent signal.[13][14][15] Therefore, a low luminescent signal corresponds to high kinase activity, while a high signal indicates inhibition of the kinase.[16]

Assay Principle & Experimental Workflow

The assay is performed in a multi-well plate by first allowing the kinase reaction to proceed in the presence of a serially diluted inhibitor. Subsequently, the Kinase-Glo® Reagent is added, which simultaneously stops the kinase reaction and initiates the light-generating luciferase reaction.[15]

Kinase_Glo_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare serial dilution of Indazole-Cmpd-X in DMSO, then assay buffer D Dispense Indazole-Cmpd-X dilutions and controls into 384-well plate A->D B Prepare Kinase/Substrate master mix in assay buffer E Add Kinase/Substrate mix to all wells B->E C Prepare ATP solution in assay buffer F Initiate reaction by adding ATP solution C->F D->E E->F G Incubate at RT (e.g., 60 min) F->G H Add equal volume of Kinase-Glo® Reagent to all wells G->H I Incubate at RT (10 min) to stabilize signal H->I J Measure luminescence on a plate reader I->J K Calculate % Inhibition and plot dose-response curve to determine IC₅₀ J->K

Caption: General workflow for an in vitro kinase inhibition assay using Kinase-Glo®.[11][14]
Materials and Reagents
  • Test Compound: Indazole-Cmpd-X

  • Enzyme: Recombinant purified protein kinase of interest

  • Substrate: Appropriate protein or peptide substrate for the kinase

  • Assay Platform: Kinase-Glo® Luminescent Kinase Assay Kit (e.g., Promega Corp.)[12]

  • Consumables:

    • White, opaque, 384-well assay plates (low-volume, e.g., Corning #3572)

    • Pipette tips, reagent reservoirs

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Buffer composition may need to be optimized for the specific kinase.[14]

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Instrumentation:

    • Multichannel pipettes or automated liquid handler

    • Plate shaker/orbital mixer

    • Luminometer plate reader

Step-by-Step Experimental Protocol

Causality Note: This protocol is designed for a total reaction volume of 10 µL, followed by the addition of 10 µL of detection reagent. All additions should be performed carefully to avoid cross-contamination.

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock solution of Indazole-Cmpd-X in 100% DMSO.

  • Create an 11-point, 3-fold serial dilution series in 100% DMSO. For example, starting from a 1 mM intermediate stock, dilute 1:3 repeatedly. This will generate your highest concentration for the assay down to a nanomolar level.

  • Prepare a "4X final concentration" working solution plate by diluting the DMSO serial dilutions 1:25 into Kinase Assay Buffer (e.g., 4 µL of DMSO stock + 96 µL of buffer). This step is critical to ensure the final DMSO concentration in the assay is low and constant (typically ≤1%) to avoid solvent-induced artifacts.[10]

Step 2: Assay Plate Setup

  • Using a multichannel pipette, transfer 2.5 µL of the "4X" compound working solutions to the appropriate wells of a 384-well white opaque plate.

  • Add 2.5 µL of Kinase Assay Buffer containing 4% DMSO to the "No Inhibitor" (0% inhibition) control wells.

  • Add 2.5 µL of Kinase Assay Buffer containing 4% DMSO to the "No Enzyme" (100% inhibition) control wells.

Step 3: Kinase Reaction

  • Prepare a "2X Kinase/Substrate Master Mix" in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range for the chosen incubation time.

  • Add 2.5 µL of the "2X Kinase/Substrate Master Mix" to all wells except the "No Enzyme" control wells. To these, add 2.5 µL of a "2X Substrate Mix" (without kinase).

  • Prepare a "2X ATP Solution" in Kinase Assay Buffer.

    • Expert Insight: The ATP concentration is a critical parameter. For ATP-competitive inhibitors, the measured IC₅₀ value will increase with higher ATP concentrations. It is standard practice to set the ATP concentration at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to enable sensitive detection of competitive inhibitors.[10]

  • To initiate the kinase reaction, add 5 µL of the "2X ATP Solution" to all wells. The total reaction volume is now 10 µL.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for the predetermined time (e.g., 60 minutes).

Step 4: Luminescent Signal Detection

  • Equilibrate the Kinase-Glo® Reagent to room temperature as per the manufacturer's instructions.[11]

  • After the kinase reaction incubation is complete, add 10 µL of Kinase-Glo® Reagent to all wells.

  • Mix the plate on a shaker for 2 minutes to ensure thorough mixing and lysis of any contaminating ATPases.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[15]

  • Measure the luminescence using a plate reader (e.g., with an integration time of 0.5-1 second per well).

Data Analysis and Interpretation
  • Average Controls: Calculate the average relative light units (RLU) for the "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) controls.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [RLU_Inhibitor - RLU_Min] / [RLU_Max - RLU_Min])

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Self-Validation and Trustworthiness: The inclusion of 0% and 100% inhibition controls on every plate is essential for normalizing the data and ensuring the reliability of the calculated IC₅₀ values. Furthermore, calculating the Z'-factor for the assay using these controls provides a statistical measure of the assay's quality and suitability for high-throughput screening. A Z' > 0.5 is generally considered excellent.

References

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • Iqbal, U., et al. (2020). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Methods Mol Biol.[Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Poly-Dtech. TR-FRET Assay Principle. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Asati, V., & Mahapatra, D. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med Chem.[Link][1]

  • Kim, Y., & Park, S. (2013). Fluorescence detection techniques for protein kinase assay. Anal Bioanal Chem.[Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Comb Chem High Throughput Screen.[Link]

  • BMG Labtech. Fluorescence Polarization Detection. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • BMG Labtech. Kinase assays. [Link][16]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Kumar, C. S. P., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. J. Chem. Sci.[Link][5]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem.[Link][6]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][8]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications.[Link][7]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. J Enzyme Inhib Med Chem.[Link][9]

  • Deswal, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med Chem.[Link][2]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chem Biol Drug Des.[Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link][3]

  • Yang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorg Med Chem Lett.[Link][17]

  • Slovencik, B., et al. (2010). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Bioorg Med Chem Lett.[Link][4]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

  • Al-Ostath, R. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

Sources

The Versatility of the 1-(Piperidin-4-yl)-1H-indazole Scaffold in Modern Cancer Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Moiety as a Privileged Scaffold in Oncology

The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1] Within the realm of oncology, indazole derivatives have been successfully developed into FDA-approved kinase inhibitors, including pazopanib, axitinib, and entrectinib, for the treatment of various cancers.[2][3][4] These molecules have demonstrated the power of the indazole core in targeting key signaling pathways that drive tumor growth, proliferation, and survival.

This guide focuses on the application of a specific and highly valuable building block: 1-(Piperidin-4-yl)-1H-indazole . While this compound itself is not typically used as a standalone therapeutic, it represents a critical structural motif incorporated into numerous potent and selective anti-cancer agents. The piperidin-4-yl group provides a key attachment point for further chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. This document will provide an in-depth look at the application of derivatives built upon this scaffold, detailing their mechanisms of action and providing robust protocols for their investigation in a research setting.

Mechanism of Action: Targeting Key Cancer-Related Signaling Pathways

Derivatives of this compound have been shown to exert their anti-cancer effects by inhibiting various protein kinases that are often dysregulated in cancer. These kinases are crucial components of signaling pathways that control cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, metabolism, and survival.[5] Several 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway effectively.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Bcl2 Bcl-2/Bcl-xL AKT->Bcl2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Indazole This compound Derivatives Indazole->PI3K Inhibition Indazole->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.

PIM Kinases

PIM kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They are known to regulate cell survival and proliferation. Novel 1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[6]

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer properties of novel compounds derived from the this compound scaffold.

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of test compounds on various cancer cell lines.[7][8]

Objective: To measure the concentration-dependent inhibition of cell proliferation and determine the IC50 value.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[7][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-fluorouracil).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Antiproliferative Activity of Indazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 6oK5625.15[7]
Compound 2f4T10.23-1.15[2]
Compound 88ER-α positive cells0.0007[6]
Compound 93HL600.0083[6]
Compound 109EGFR T790M0.0053[6]
Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is used to investigate the molecular mechanism of action of the test compound by assessing its effect on key proteins involved in apoptosis and cell cycle regulation.[7]

Objective: To determine if the test compound induces apoptosis and/or cell cycle arrest.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-Cyclin B1, anti-p53, anti-MDM2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescence substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow start Start: Treated Cancer Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis detect->analysis

Caption: Workflow for Western Blot Analysis.

Protocol 3: In Vivo Tumor Xenograft/Syngeneic Model Evaluation

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a lead compound in a murine model.[2][9]

Objective: To evaluate the in vivo anti-cancer activity and systemic toxicity of the test compound.

Materials:

  • Immunocompromised mice (for xenografts, e.g., nude mice) or immunocompetent mice (for syngeneic models, e.g., BALB/c)

  • Cancer cell line (e.g., 4T1, WiDr)[9]

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection: Excise the tumors and weigh them. Collect major organs for histological analysis to assess toxicity.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Analyze changes in body weight and perform histological examination of organs.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone in the development of novel anti-cancer therapeutics, particularly kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore the potential of new derivatives based on this privileged structure. Future research in this area will likely focus on developing compounds with improved selectivity, enhanced pharmacokinetic profiles, and the ability to overcome drug resistance mechanisms. The versatility of the indazole ring system, coupled with the strategic placement of the piperidinyl moiety, ensures that this chemical class will remain a fertile ground for the discovery of the next generation of cancer therapies.

References

  • J. Chem. Sci. Vol. 126, No. 4, July 2014, pp. 1055–1062. c Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 20).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). The Royal Society of Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (n.d.). ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023, February 8). PubMed.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). NIH.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed.
  • This compound 170438-69-4 Purity 97.00% 50g. (n.d.). Guidechem.
  • Synthesis, in vitro, and in vivo evaluation of novel N-phenylindazolyl diarylureas as potential anti-cancer agents. (2020, October 21). PubMed.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). MDPI.
  • This compound. (n.d.). Achmem.

Sources

Application Notes & Protocols: The 1-(Piperidin-4-yl)-1H-indazole Scaffold as a Versatile Platform for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets. The indazole ring system is a quintessential example of such a scaffold.[1][2][3] As a bioisostere of indole, the 1H-indazole moiety is an aromatic heterocyclic system that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, making it a cornerstone in the design of enzyme inhibitors and receptor modulators.[1][4][5]

This guide focuses on a particularly valuable iteration of this scaffold: 1-(Piperidin-4-yl)-1H-indazole . The strategic fusion of the planar, aromatic indazole core with the flexible, saturated piperidine ring creates a powerful starting point for drug discovery. The piperidine moiety not only enhances aqueous solubility and permeability but also provides a crucial three-dimensional exit vector for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6] This scaffold has demonstrated significant promise in the development of therapeutics targeting key protein families, most notably protein kinases and G protein-coupled receptors (GPCRs).[7][8][9][10]

These notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the this compound core, offering detailed protocols and expert insights for researchers in drug development.

Section 1: Synthesis of the Core Scaffold

The synthesis of the this compound scaffold is a critical first step in any drug discovery campaign. The most common and reliable strategy involves the N-arylation of indazole with a suitable piperidine synthon. A crucial aspect of this synthesis is the use of a protecting group on the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is stable under the basic conditions of the N-arylation reaction and can be readily removed under acidic conditions without affecting the indazole core.

Protocol 1: Synthesis of tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

Principle of the Method: This protocol describes the nucleophilic substitution reaction between the deprotonated indazole and a protected 4-halopiperidine. A strong base, such as sodium hydride, is used to deprotonate the indazole nitrogen, creating a potent nucleophile that readily displaces the leaving group on the piperidine ring.

Materials:

  • 1H-Indazole

  • tert-butyl 4-tosyloxypiperidine-1-carboxylate (or 4-bromopiperidine-1-carboxylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indazole (1.0 eq).

  • Solvation: Dissolve the indazole in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear suspension.

  • N-Arylation: Add a solution of tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Deprotection to Yield this compound

Principle of the Method: The Boc protecting group is efficiently cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed post-reaction.

Materials:

  • tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

  • Acidolysis: Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound, which can be used directly or further purified if necessary.

Section 2: Application in Kinase Inhibitor Design

The this compound scaffold is an exceptional starting point for the design of protein kinase inhibitors.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11][12] The indazole core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.[13] The piperidine ring provides a versatile anchor point for introducing substituents that can target specificity pockets or the solvent-exposed region, thereby enhancing potency and selectivity.[7][14]

Medicinal Chemistry Workflow

The development of a kinase inhibitor from this scaffold typically follows a structured, iterative process.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold Scaffold Selection This compound Library Library Synthesis (Amide Coupling, etc.) Scaffold->Library HTS High-Throughput Screening (Biochemical Assay) Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies (Potency & Selectivity) Hit->SAR Hit-to-Lead Lead Lead Optimization SAR->Lead ADME ADME/Tox Profiling (Metabolic Stability, etc.) ADME->Lead Lead->Library Iterative Synthesis Candidate Preclinical Candidate Lead->Candidate caption Fig. 1: Drug discovery workflow for kinase inhibitors. G cluster_0 Normal Signaling cluster_1 Antagonist Action Ligand Endogenous Ligand (e.g., CGRP) GPCR_A GPCR Ligand->GPCR_A G_Protein_A G-Protein Activation (Gα, Gβγ) GPCR_A->G_Protein_A Effector_A Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector_A Signal_A Downstream Signal (e.g., cAMP) Effector_A->Signal_A Antagonist Indazole Antagonist GPCR_B GPCR Antagonist->GPCR_B Block Signaling Blocked GPCR_B->Block caption Fig. 2: GPCR antagonism by an indazole-based compound.

Caption: Fig. 2: Mechanism of a GPCR antagonist blocking the endogenous ligand.

Protocol 4: Cell-Based Calcium Mobilization Assay for GPCR Antagonism

Principle of the Method: This assay is used for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator dye is pre-loaded into cells expressing the target receptor. When the receptor is activated by an agonist, the resulting increase in [Ca²⁺]i causes a significant increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 cells)

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • A known agonist for the target GPCR

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (an anion-exchange transport inhibitor, often required to prevent dye leakage)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Step-by-Step Procedure:

  • Cell Plating: Seed the cells into black-walled microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions, often including probenecid.

  • Loading Cells: Remove the cell culture medium from the plates and add the dye solution to each well. Incubate the plate in the dark at 37 °C for 60 minutes.

  • Compound Preparation: During incubation, prepare serial dilutions of the antagonist compounds (from the indazole library) in assay buffer. Also, prepare the agonist at a fixed concentration (typically the EC₈₀, the concentration that gives 80% of the maximal response).

  • Pre-incubation with Antagonist: After dye loading, wash the cells with assay buffer. Add the diluted antagonist compounds to the appropriate wells. Include "agonist only" (no antagonist) and "vehicle only" (no agonist) controls. Incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time, with an automated injection of the agonist solution.

  • Agonist Addition: Begin recording a baseline fluorescence reading for a few seconds, then inject the agonist solution into all wells simultaneously.

  • Data Recording: Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well, subtracting the baseline reading.

    • Normalize the data, setting the "vehicle only" control as 0% response and the "agonist only" control as 100% response.

    • Plot the percent response versus the logarithm of the antagonist concentration and fit the data to determine the IC₅₀ value.

Section 4: Summary and Future Perspectives

The this compound scaffold is a robust and versatile platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with its proven ability to interact with high-value drug targets like kinases and GPCRs, ensures its continued relevance in medicinal chemistry.

Key Advantages:

  • Privileged Core: The indazole ring is a well-validated pharmacophore.

  • Tunable Properties: The piperidine ring provides an excellent handle for modifying physicochemical and pharmacokinetic properties.

  • Synthetic Accessibility: The core scaffold can be synthesized in a straightforward, scalable manner.

  • Broad Applicability: The scaffold has been successfully applied to multiple target classes, including kinases, GPCRs, and enzymes implicated in inflammation. [15] Future research will likely expand the utility of this scaffold into novel modalities, such as the development of Proteolysis Targeting Chimeras (PROTACs), where the piperidine could be used to attach a linker to an E3 ligase-binding element, or in the design of targeted covalent inhibitors. The foundational protocols and principles outlined in this guide provide researchers with the essential tools to explore the vast therapeutic potential of this remarkable scaffold.

References

  • Jadhav, S. B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Feng, Y., et al. (2007). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Li, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157–3161. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862–868. [Link]

  • Lan, R., et al. (2000). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 43(22), 4055–4058. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • Park, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 1014–1024. [Link]

  • Shaveta, et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wang, C., et al. (2020). Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. Medicinal Chemistry Research, 29, 935–944. [Link]

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Retrieved from [Link]

  • Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 287(8), 5492–5500. [Link]

  • Li, X., et al. (2025). Design, synthesis and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509–516. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • Mistry, S. N., et al. (2013). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 56(21), 8379–8409. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 42, 128054. [Link]

  • FWF Projekt-Finder. (n.d.). Computational design of peptide allosteric modulators. Retrieved from [Link]

  • Shpakov, A. O., et al. (2020). Allosteric Modulators of G Protein-Coupled Receptors. Biochemistry (Moscow), 85(Suppl 1), S139–S153. [Link]

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113795. [Link]

  • Iida, H., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5004–5008. [Link]

Sources

Protocol for N-Alkylation of 1-(Piperidin-4-yl)-1H-indazole: A-Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkyl-1-(piperidin-4-yl)-1H-indazoles in Modern Drug Discovery

The 1-(piperidin-4-yl)-1H-indazole scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents. The indazole ring, a bioisostere of indole, engages in critical hydrogen bonding and aromatic interactions with various biological targets, while the piperidine moiety provides a versatile handle for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] The strategic N-alkylation of the piperidine nitrogen is a pivotal step in the synthesis of these compounds, enabling the introduction of a wide range of substituents to fine-tune pharmacological activity and optimize drug-like properties.[4]

Derivatives of this scaffold have shown significant promise in numerous therapeutic areas, including oncology, neuroscience, and inflammatory diseases. For instance, various N-substituted indazoles have been investigated as potent inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and agents targeting DNA-related processes.[5][6][7] The nature of the N-alkyl substituent on the piperidine ring can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic profile. Therefore, robust and versatile protocols for the N-alkylation of this compound are indispensable for researchers in drug discovery and development.

This comprehensive application note details two highly effective and widely applicable protocols for the N-alkylation of this compound: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . We will delve into the mechanistic underpinnings of each method, provide detailed step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Mechanistic Considerations: A Tale of Two Pathways

The N-alkylation of the piperidine ring in this compound can be achieved through two primary mechanistic pathways, each with its own set of advantages and considerations.

Direct N-Alkylation: A Classic SN2 Approach

Direct N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic alkyl halide. A base is typically employed to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion and preventing the formation of the unreactive piperidinium salt.

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base is preferred to avoid competition with the piperidine amine. The solvent should be polar aprotic to solvate the cationic species and facilitate the SN2 transition state. A potential side reaction in direct alkylation is over-alkylation, leading to the formation of a quaternary ammonium salt. This can often be mitigated by the slow addition of the alkylating agent or by using a stoichiometric amount of the amine relative to the alkylating agent.

Diagram of Direct N-Alkylation Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Piperidine This compound SN2 S_N2 Attack Piperidine->SN2 Nucleophilic Attack Deprotonation Proton Abstraction AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Base Base Base->Deprotonation Product N-Alkyl-1-(piperidin-4-yl)-1H-indazole SN2->Product Salt Base-HX Salt Deprotonation->Salt G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reduction Reduction cluster_product Product Piperidine This compound Iminium Iminium Ion Piperidine->Iminium Condensation Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Iminium Reduction Hydride Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Alkyl-1-(piperidin-4-yl)-1H-indazole Reduction->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution.

  • Slowly add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-1-(piperidin-4-yl)-1H-indazole.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE or DCM (to make a ~0.1 M solution).

  • Add the aldehyde or ketone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of N-Alkylation Methods

The choice between direct alkylation and reductive amination often depends on the specific substrate and desired product. The following table provides a comparative summary of key parameters for each method.

FeatureDirect N-AlkylationReductive Amination
Electrophile Alkyl halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Reagents Base (e.g., K₂CO₃, Cs₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)
Reaction Conditions Room temperature to moderate heatingRoom temperature
Key Advantages Utilizes readily available alkyl halidesMilder conditions, broader substrate scope, fewer side products
Potential Drawbacks Risk of over-alkylation (quaternization), may require heatingRequires an aldehyde or ketone precursor
Typical Solvents DMF, AcetonitrileDCE, DCM, THF

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G cluster_start Starting Material cluster_methods Alkylation Method cluster_workup Workup & Purification cluster_product Final Product Start This compound Direct Direct Alkylation (Alkyl Halide, Base) Start->Direct Reductive Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Start->Reductive Workup Aqueous Workup & Extraction Direct->Workup Reductive->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-1-(piperidin-4-yl)-1H-indazole Purification->Product

Caption: General experimental workflow.

Conclusion: Empowering Synthesis and Discovery

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel drug candidates. The two protocols presented here—direct N-alkylation and reductive amination—provide chemists with reliable and versatile tools to access a wide array of N-substituted derivatives. A thorough understanding of the underlying mechanisms and careful consideration of the reaction conditions will enable the efficient and successful synthesis of these valuable compounds, thereby accelerating the pace of drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26763–26773. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-217. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878. [Link]

  • ResearchGate. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. [Link]

  • Singh, P., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics, 40(6), 2567-2581. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • Albhaisi, R., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 2, 77-85. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Zhang, Y., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622-10642. [Link]

  • Sanna, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 257, 115504. [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 1-(Piperidin-4-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-(piperidin-4-yl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry. Its constituent parts, the indazole and piperidine rings, are prevalent in a multitude of clinically approved drugs and investigational agents. The indazole moiety, a bioisostere of indole, is found in compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable physicochemical properties such as improved solubility and metabolic stability, and provides a key vector for interacting with biological targets.[3][4][5][6][7]

The strategic combination of these two pharmacophores in this compound derivatives has led to the development of potent and selective inhibitors of various enzymes and receptors.[8][9] Consequently, the ability to efficiently and regioselectively functionalize this core structure is of paramount importance in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents onto the indazole core.[10][11][12] This powerful transformation is characterized by its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[13][14]

This guide provides a comprehensive overview and detailed protocols for performing Suzuki coupling reactions on this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the elaboration of this important chemical scaffold.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound.[15][16] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (in this case, a halogenated this compound derivative) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[18] For less reactive chlorides, more specialized and highly active catalyst systems are often required.[18][19]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][14] The choice of base is crucial and can significantly impact the reaction outcome.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[16][17]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex [L₂Pd(II)(R)(X)] Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano [L₂Pd(II)(R)(R')] Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Experimental_Workflow start Start reagents Combine Reactants: - Halogenated Indazole - Boronic Acid - Base start->reagents catalyst Add Palladium Catalyst and Solvent reagents->catalyst degas Degas the Reaction Mixture catalyst->degas heat Heat and Stir (Reaction Monitoring) degas->heat workup Aqueous Workup and Extraction heat->workup purify Purification by Column Chromatography workup->purify product Characterize Final Product purify->product

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(Piperidin-4-yl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(piperidin-4-yl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, particularly kinases and G-protein-coupled receptors (GPCRs).[1][2][3] Its prevalence in drug discovery necessitates robust, scalable, and reproducible high-throughput screening (HTS) methodologies to efficiently identify and characterize novel modulators. This guide provides an in-depth exploration of established HTS assays suitable for screening compound libraries based on this valuable scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only execute but also adapt these protocols with confidence. Detailed, step-by-step protocols for key biochemical and cell-based assays are provided, including Homogeneous Time-Resolved Fluorescence (HTRF) for kinases, cell-based calcium flux and cAMP assays for GPCRs, and Fluorescence Polarization (FP) for direct binding validation.

Introduction: The this compound Scaffold in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of many biologically active compounds. When functionalized with a piperidine moiety at the N1 position, it creates a versatile scaffold that can be readily modified to achieve high affinity and selectivity for various biological targets. This structural motif is frequently identified in inhibitors of protein kinases—such as Rho-associated coiled-coil containing protein kinase (ROCK-II), Pim kinases, and Fibroblast Growth Factor Receptors (FGFRs)—by engaging with the ATP-binding pocket.[1][2] Furthermore, its structural properties make it a suitable candidate for interacting with the transmembrane helices of GPCRs. Given this target promiscuity, a multi-pronged screening strategy is essential to fully elucidate the biological activity of any new chemical series derived from this scaffold.

Strategic Design of a High-Throughput Screening Campaign

A successful HTS campaign is not a single experiment but a logical, tiered workflow designed to minimize false positives and negatives while efficiently identifying promising lead compounds.[4] The choice of a primary assay is critical and is dictated by the availability of a purified target (for biochemical assays) or a suitable cell model (for cell-based assays).

The causality behind this tiered approach is resource management and data quality. A high-throughput, cost-effective primary screen rapidly identifies "hits" from a large library. These initial hits are then subjected to more complex, and often more physiologically relevant, secondary and orthogonal assays to confirm their mechanism of action and eliminate artifacts.[5][6]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library (10,000s of wells) Primary_Assay Primary Biochemical Assay (e.g., HTRF Kinase Assay) Compound_Library->Primary_Assay Single Concentration Hit_Identification Hit Identification (% Inhibition > Cutoff) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., FP Binding) Dose_Response->Orthogonal_Assay Validate Mechanism Cell_Based_Assay Secondary Cell-Based Assay (Functional Response) Dose_Response->Cell_Based_Assay Confirm Cellular Activity Lead_Compound Lead Compound Orthogonal_Assay->Lead_Compound Cell_Based_Assay->Lead_Compound Potent & Efficacious

Caption: A generalized workflow for a high-throughput screening cascade.

Biochemical Assays for Direct Target Inhibition: The Kinase Model

For targets that can be purified in a stable, active form, biochemical assays offer a direct measure of compound interaction. Protein kinases are an ideal example, as their enzymatic activity (phosphorylation of a substrate) is readily quantifiable.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assays

Principle of Operation: HTRF is a robust technology for kinase assays due to its high signal-to-background ratio and resistance to interference from library compounds.[7][8] The assay quantifies the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Europium donor results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits light at 665 nm. The signal is proportional to the level of substrate phosphorylation.[9][10]

HTRF_Principle cluster_Inhibition Inhibition (No Signal) cluster_Activity Activity (HTRF Signal) Kinase_I Kinase ATP_I ATP Inhibitor Indazole Inhibitor Inhibitor->Kinase_I Binds Phospho_Substrate_I Biotin-Substrate ATP_I->Phospho_Substrate_I No Phosphorylation Substrate_I Biotin-Substrate Kinase_A Kinase ATP_A ATP Phospho_Substrate_A Biotin-Substrate-P ADP_A ADP ATP_A->ADP_A Phosphorylation Substrate_A Biotin-Substrate SA_XL665 SA-XL665 Phospho_Substrate_A->SA_XL665 Binds Biotin Eu_Ab Eu-Ab Phospho_Substrate_A->Eu_Ab Binds P-site Eu_Ab->SA_XL665 FRET

Caption: Principle of a competitive HTRF kinase inhibitor assay.
Protocol: HTRF-Based Screening for Kinase Inhibitors

This protocol is designed for a 384-well plate format. All reagent volumes should be scaled proportionally for other formats.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). The exact composition may need optimization for the specific kinase.
  • Compound Plates: Serially dilute the this compound library compounds in 100% DMSO. Then, dilute to an intermediate concentration in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
  • Kinase Solution: Dilute the kinase enzyme to a 2X final concentration in Kinase Buffer. The optimal concentration should be determined empirically (typically the EC80 from an enzyme titration curve).
  • Substrate/ATP Mix: Prepare a 4X solution of the biotinylated peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.[7]
  • Detection Mix: Prepare a 1X detection solution containing the Europium-labeled antibody and SA-XL665 in HTRF Detection Buffer as per the manufacturer's guidelines.

2. Assay Procedure:

  • Compound Dispensing: Add 5 µL of compound solution (or DMSO for controls) to the wells of a low-volume 384-well plate.
  • Enzyme Addition: Add 5 µL of the 2X Kinase solution to all wells.
  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
  • Initiate Reaction: Add 10 µL of the 4X Substrate/ATP mix to initiate the kinase reaction.
  • Enzymatic Reaction: Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
  • Stop & Detect: Add 10 µL of the Detection Mix to stop the reaction and initiate detection.
  • Final Incubation: Incubate for 60 minutes to 2 hours at room temperature, protected from light.
  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
  • Calculate Percent Inhibition: 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)), where max is DMSO control and min is a no-enzyme or potent inhibitor control.
  • Determine the Z' factor to assess assay quality: 1 - (3 * (SD_max + SD_min) / |Mean_max - Mean_min|). A Z' > 0.5 indicates an excellent assay.

Cell-Based Assays for Functional Modulation: The GPCR Model

Cell-based assays are critical for understanding a compound's effect in a more physiological context, accounting for cell permeability, metabolism, and interaction with a target embedded in its native membrane environment.[11]

Principle of Gq-Coupled GPCR Activation: Calcium Flux

Many serotonin receptors, a potential target class for indazole derivatives, couple through the Gαq subunit.[12][13] Agonist binding to a Gq-coupled receptor activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[14] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) in a high-throughput format using instruments like the FLIPR® Tetra.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Serotonin) GPCR 5-HT2A Receptor Agonist->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Indicator Fluo-4 Ca_Signal Fluorescent Signal Ca_Indicator->Ca_Signal Binds Ca²⁺ Ca_Store Ca²⁺ IP3R->Ca_Store Opens Channel Ca_Store->Ca_Indicator Ca²⁺ Release

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.
Protocol: High-Throughput Calcium Flux Assay (Agonist & Antagonist Mode)

This protocol is for adherent cells in a 384-well format.

1. Cell Preparation:

  • Seed cells stably expressing the GPCR of interest (e.g., CHO-K1-5HT2A) into black-walled, clear-bottom 384-well plates.[12][15]
  • Culture overnight to allow for cell adherence and formation of a monolayer.

2. Dye Loading:

  • Prepare a 2X dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Aspirate the culture medium from the cell plates and add 20 µL/well of the dye-loading solution.
  • Incubate for 60 minutes at 37°C, 5% CO₂.

3. Assay Procedure:

  • Prepare compound source plates containing 4X final concentration of test compounds. For antagonist mode, also prepare a 4X final concentration of an EC80 concentration of a known agonist.
  • Place the cell plate and compound plate into the FLIPR® Tetra or similar instrument.
  • For Agonist Mode:
  • Establish a baseline fluorescence reading for 10-20 seconds.
  • The instrument adds 10 µL/well of the test compound.
  • Continue reading fluorescence for 2-3 minutes to capture the transient calcium peak.
  • For Antagonist Mode:
  • Add 10 µL/well of the antagonist (test compound) and incubate for 15-30 minutes.
  • Establish a baseline reading.
  • The instrument adds 10 µL/well of the reference agonist.
  • Continue reading fluorescence for 2-3 minutes.

4. Data Analysis:

  • The primary response is the maximum fluorescence intensity minus the baseline reading.
  • Agonist Activity: Normalize the response to a known full agonist. Calculate EC₅₀ values from dose-response curves.
  • Antagonist Activity: Calculate the percent inhibition of the reference agonist's response. Calculate IC₅₀ values from dose-response curves.

Orthogonal Assay for Direct Binding: Fluorescence Polarization

Confirming that a "hit" from a functional or enzymatic screen binds directly to the target is a crucial validation step. Fluorescence Polarization (FP) is a homogeneous assay that measures the binding of a small fluorescently-labeled tracer to a larger protein.[16]

Principle of Operation: When excited with polarized light, a small, free-rotating fluorescent tracer tumbles rapidly and emits depolarized light. When bound to a large protein target, its rotation is slowed dramatically, and it emits light that remains highly polarized.[17][18] In a competitive binding assay, a library compound that binds to the target will displace the fluorescent tracer, causing a decrease in the measured polarization signal.[19]

Protocol: FP-Based Competitive Binding Assay

1. Reagent Preparation:

  • FP Buffer: Prepare a buffer suitable for the target protein that minimizes non-specific binding (e.g., PBS with 0.01% Tween-20).
  • Target Protein: Dilute the purified protein (e.g., kinase or GPCR preparation) to a 2X concentration in FP buffer.
  • Fluorescent Tracer: Dilute a known fluorescent ligand for the target to a 2X concentration. Its concentration should be at or below its Kd for optimal assay sensitivity.
  • Compound Plates: Prepare serially diluted compound plates as described previously.

2. Assay Procedure:

  • Add 10 µL of the 2X target protein to the wells of a black 384-well plate (for low controls, add buffer).
  • Add 5 µL of the test compound (or buffer for high controls).
  • Incubate for 15-30 minutes at room temperature.
  • Add 5 µL of the 2X fluorescent tracer.
  • Incubate for at least 60 minutes to reach binding equilibrium. Protect from light.
  • Read the plate on a fluorescence polarization-capable reader, measuring parallel and perpendicular fluorescence intensity.

3. Data Analysis:

  • The reader software calculates the millipolarization (mP) value for each well.
  • A decrease in mP indicates displacement of the tracer by the test compound.
  • Calculate IC₅₀ values from dose-response curves plotted against mP values.

Data Summary and Quality Control

Maintaining high standards for assay performance is paramount in HTS. The following table summarizes typical parameters and quality control metrics for the described assays.

ParameterHTRF Kinase AssayCalcium Flux (FLIPR)Fluorescence Polarization
Target Class Purified Enzymes (e.g., Kinases)Cell-surface Receptors (e.g., GPCRs)Purified Proteins
Assay Format Homogeneous, TR-FRETHomogeneous, Live CellHomogeneous, Biochemical
Plate Type 384-well, low-volume, white384-well, black, clear-bottom384-well, black
Primary Readout 665nm/620nm Emission RatioRelative Fluorescence Units (RFU)Millipolarization (mP)
Typical Z' Factor > 0.6> 0.5> 0.5
Common Controls No enzyme (min), DMSO (max)No agonist (min), Max agonist (max)No protein (min), No competitor (max)
Key Advantage High S/B, low interferenceMeasures functional cellular responseConfirms direct target binding

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from Creative Biolabs website. [Link]

  • Parker, G. J., et al. (2000). Use of fluorescence polarization detection for the measurement of fluopeptide™ binding to G protein-coupled receptors. PubMed. [Link]

  • Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from BMG LABTECH website. [Link]

  • ACS Publications. (2015). Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). ACS Publications. [Link]

  • Zhang, J. H., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • GPCRs Target. (2025). Fluorescence Polarization in GPCR Research. Retrieved from GPCRs Target website. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from Domainex website. [Link]

  • Zhang, R., et al. (2018). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from BPS Bioscience website. [Link]

  • National Institutes of Health. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from Innoprot website. [Link]

  • ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from ResearchGate. [Link]

  • Journal of Biomolecular Screening. (2008). Cell-Free Assay of G-Protein-Coupled Receptors Using Fluorescence Polarization. ResearchGate. [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from DiscoverX website. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from Innoprot website. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from Assay Genie website. [Link]

  • VEKY-BIO. (n.d.). KeyTec® TRF Time Resolved Fluorescence Detection Assay Kit. Retrieved from VEKY-BIO website. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • Wang, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Macaluso, J., et al. (2012). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

  • The Scripps Research Institute. (n.d.). Assay Development. Retrieved from Scripps website. [Link]

  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • Patel, H. V., et al. (2014). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Chapman University Digital Commons. (2013). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University. [Link]

  • National Institutes of Health. (2023). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. NIH. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(Piperidin-4-yl)-1H-indazole in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 1-(Piperidin-4-yl)-1H-indazole in biological matrices, primarily human plasma and urine. Tailored for researchers, scientists, and drug development professionals, this document outlines two robust, validated methods: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies requiring low limits of quantification, and a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications where higher concentrations are expected. The protocols herein are grounded in established principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and regulatory compliance.[1][2][3][4][5][6]

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic compound featuring both an indazole and a piperidine moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The indazole ring is a known pharmacophore, and its derivatives have been explored for a range of biological activities. Accurate quantification of this and similar molecules in biological samples is a cornerstone of preclinical and clinical drug development.[7] It provides critical data for pharmacokinetic (PK) profiles, helping to determine absorption, distribution, metabolism, and excretion (ADME) parameters. This information is indispensable for dose-response assessments, safety evaluations, and establishing therapeutic windows.

The complexity of biological matrices, such as plasma and urine, necessitates highly selective and sensitive analytical methods to isolate and quantify the target analyte from endogenous components like proteins, salts, and metabolites.[8][9] The methodologies presented in this guide are designed to address these challenges, providing a framework for generating reliable and reproducible data.

Recommended Analytical Methodologies

Two primary methods are presented, each with distinct advantages depending on the specific requirements of the study.

  • Method 1: LC-MS/MS: The gold standard for bioanalysis due to its superior sensitivity and selectivity. It is the recommended approach for pharmacokinetic studies in drug discovery and development, where low analyte concentrations are often encountered.[10][11]

  • Method 2: HPLC-UV: A widely accessible and cost-effective technique. While generally less sensitive than LC-MS/MS, it is a robust method suitable for analyses where higher analyte concentrations are expected, such as in later-phase clinical trials or for specific toxicological assessments.[12][13]

The validation of these methods must adhere to international guidelines to ensure the integrity of the data generated.[1][3][4][5][6] Key validation parameters include selectivity, accuracy, precision, linearity, limit of quantification, and stability.[14]

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of this compound in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up, which effectively removes matrix interferences and concentrates the analyte.[15][16]

Rationale for Method Selection

The choice of LC-MS/MS is driven by the need for a low Lower Limit of Quantification (LLOQ) typically required for characterizing the full pharmacokinetic profile of a new chemical entity. Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing the risk of interference from co-eluting matrix components.[11] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variability during sample preparation and analysis.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (e.g., D4-1-(Piperidin-4-yl)-1H-indazole)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges

3.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

The SPE procedure is a critical step for achieving a clean extract and high recovery.[15][17]

  • Spiking: To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH). For calibration standards and quality control (QC) samples, add 10 µL of the appropriate analyte spiking solution. Vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of MeOH followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH. These washes remove salts and polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in ACN.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:ACN with 0.1% FA). Vortex and transfer to an autosampler vial for analysis.[18]

LC-MS/MS Instrumental Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 4.5 | 5 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • This compound: Q1: m/z 202.1 → Q3: m/z 84.1

    • Internal Standard (D4-): Q1: m/z 206.1 → Q3: m/z 88.1

Method Validation Summary

The method must be validated according to FDA or EMA guidelines.[2][3][5] The expected performance parameters are summarized below.

ParameterAcceptance CriteriaExpected Performance
Linearity r² ≥ 0.990.995 or greater
Range 0.1 - 100 ng/mLMeets linearity criteria
LLOQ S/N > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)90-110%
Precision ≤15% RSD (≤20% at LLOQ)<10% RSD
Matrix Effect IS-normalized factor within 0.85-1.15Within acceptable range
Recovery Consistent and reproducible>85%
Stability Bench-top, Freeze-thaw, Long-termStable under tested conditions
Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 100 µL Plasma Sample Spike_IS Spike with Internal Standard Pretreat Acidify & Vortex SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Dry Evaporate to Dryness Recon Reconstitute in Mobile Phase Inject Inject 5 µL Recon->Inject LC LC Separation (C18 Column) MS MS/MS Detection (Positive ESI, MRM) Data Data Acquisition & Processing

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is presented as a robust alternative for the quantification of this compound in human urine, a matrix where analyte concentrations are often higher. The protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation.[19]

Rationale for Method Selection

HPLC-UV is a workhorse in many analytical laboratories.[12][13] While it lacks the sensitivity of mass spectrometry, its simplicity, and lower operational cost make it suitable for applications where analyte concentrations are within the µg/mL range.[20] Urine samples often require less rigorous cleanup than plasma, and a well-optimized LLE can provide sufficient selectivity for UV detection.[20]

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • An appropriate internal standard (structurally similar with a distinct retention time, e.g., a related indazole derivative)

  • Human urine

  • Ethyl acetate, HPLC grade

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic

  • Water, ultrapure (18.2 MΩ·cm)

4.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Spiking: To 200 µL of human urine in a glass tube, add 20 µL of the internal standard working solution. For calibration standards and QCs, add 20 µL of the appropriate analyte spiking solution.

  • Basification: Add 100 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds. This ensures the analyte is in its neutral, more organic-soluble form.

  • Extraction: Add 2 mL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase. Vortex and transfer to an autosampler vial.

HPLC-UV Instrumental Conditions
  • HPLC System: Waters Alliance e2695 or equivalent

  • Detector: Waters 2489 UV/Visible Detector or equivalent

  • Analytical Column: SunFire C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 25 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm (or other determined λmax for the analyte)

  • Column Temperature: 30°C

Method Validation Summary

The HPLC-UV method should also be fully validated.[13]

ParameterAcceptance CriteriaExpected Performance
Linearity r² ≥ 0.990.998 or greater
Range 0.1 - 25 µg/mLMeets linearity criteria
LLOQ S/N > 10; Accuracy ±20%; Precision ≤20%0.1 µg/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)92-108%
Precision ≤15% RSD (≤20% at LLOQ)<12% RSD
Selectivity No interfering peaks at the retention times of the analyte and ISPeak purity passes
Recovery Consistent and reproducible>80%
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine 200 µL Urine Sample Spike Spike with Analyte & IS Basify Add NaOH & Vortex LLE Liquid-Liquid Extraction (with Ethyl Acetate) Centrifuge Centrifuge to Separate Layers Evap Evaporate Organic Layer Recon Reconstitute in Mobile Phase Inject Inject 20 µL Recon->Inject HPLC HPLC Separation (Isocratic, C18 Column) UV UV Detection (at 254 nm) Data Chromatogram Analysis

Concluding Remarks

The selection of an appropriate analytical method for the quantification of this compound in biological samples is contingent upon the specific requirements of the study, including the desired sensitivity, the biological matrix, and available instrumentation. The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the definitive choice for rigorous pharmacokinetic and toxicokinetic evaluations. The HPLC-UV method provides a reliable and accessible alternative for applications with less stringent sensitivity demands. Both protocols, when properly validated according to regulatory guidelines[1][2][3][4][5][6], will yield high-quality data essential for advancing drug development programs.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link][2]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][4]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][5]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][21]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][22]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][6]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][23]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][14]

  • ResearchGate. (n.d.). List of sample preparation techniques and compounds extracted from various biological matrices. Retrieved from [Link][24]

  • Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Retrieved from [Link][25]

  • TrAC Trends in Analytical Chemistry. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link][15]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link][17]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link][26]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link][16]

  • Soares, L. A. L., et al. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Sample preparation for pharmaceutical analysis. Retrieved from [Link][8]

  • Alshishani, A., et al. (2023). Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma. Journal of the Indian Chemical Society. Retrieved from [Link][27]

  • Altcheh, J., et al. (2013). Development of UV/HPLC methods for quantitative analysis of benznidazole in human plasma and urine for application in pediatric clinical studies. Journal of Clinical Laboratory Analysis. Retrieved from [Link][20]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link][19]

  • Semantic Scholar. (n.d.). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link][9]

  • Pharmaceutics. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link][10]

  • Claramunt, R. M., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link][7]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link][28]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Retrieved from [Link][11]

  • RSC Publishing. (n.d.). New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. Retrieved from [Link][13]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link][18]

  • Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Rapid HPLC/UV method for analysis of urinary and plasma/serum paracetamol concentrations. Retrieved from [Link][30]

Sources

Application Notes and Protocols for In Vivo Studies Using 1-(Piperidin-4-yl)-1H-indazole Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology, inflammation, and neurology.[1][2][3] This guide provides a comprehensive framework for designing and executing in vivo studies using animal models to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel compounds based on this scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that protocols are both robust and adaptable.

Scientific Foundation: The Versatility of the Indazole Scaffold

The indazole ring system is a bioisostere of purine and is featured in several FDA-approved small molecule kinase inhibitors, such as pazopanib and axitinib.[3] Its derivatives have been shown to target a wide array of proteins, including:

  • Kinases: Pim-1/2/3, Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Rho-associated kinases (ROCK-II).[1][4]

  • G-Protein Coupled Receptors (GPCRs): Serotonin 5-HT4 receptors and Calcitonin Gene-Related Peptide (CGRP) receptors.[5][6]

  • Immune Checkpoints: The PD-1/PD-L1 interaction.[7]

  • Inflammatory Mediators: NLRP3 inflammasome and mediators of the NF-κB pathway.[2][8]

The piperidine moiety often serves to enhance solubility and provides a vector for interacting with specific amino acid residues within a target's binding pocket. The combination of these two fragments makes the this compound core a promising starting point for developing novel therapeutics.

Hypothesized Signaling Pathway Perturbation

Given the prevalence of indazole derivatives as kinase inhibitors, a common mechanism of action involves the modulation of intracellular signaling cascades critical for cell proliferation and survival. A representative pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Survival & Proliferation mTORC1->Proliferation Indazole This compound Derivative (Inhibitor) Indazole->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway by a this compound derivative.

Pre-Administration Protocol: Foundational Steps for In Vivo Success

Successful in vivo studies hinge on meticulous preparation. Before administering any compound to an animal, several critical questions must be addressed to ensure data integrity and animal welfare.[9]

Formulation and Vehicle Selection

The goal is to achieve a stable, homogenous, and administrable formulation that ensures bioavailability without causing undue toxicity.[10] Small molecules are often poorly soluble in aqueous solutions. A common strategy is to use a multi-component vehicle system.

Protocol: Vehicle Formulation for Intraperitoneal (i.p.) Injection

  • Primary Solvent: Prepare a stock solution of the this compound derivative in Dimethyl Sulfoxide (DMSO). The concentration should be high enough to minimize the final DMSO percentage in the formulation.

  • Solubilizing Agent: Add a solubilizing agent like Polyethylene glycol 300 (PEG300). A common ratio is to have DMSO constitute 10% and PEG300 40% of the final volume.[11] Mix until the solution is clear.

  • Surfactant: Incorporate a surfactant such as Tween-80 to a final concentration of 5% to improve stability and prevent precipitation.[11]

  • Final Dilution: Add sterile saline (0.9% NaCl) to reach the final desired volume and concentration.[11]

  • Final Preparation: Vortex the solution thoroughly before each administration. It is crucial to prepare this working solution fresh on the day of use.[11]

Table 1: Example Vehicle Compositions

ComponentPurposeTypical Final Concentration
DMSOPrimary Solvent5-10%
PEG300/400Co-solvent/Solubilizer30-40%
Tween-80Surfactant/Emulsifier5%
Sterile SalineDiluentq.s. to 100%

Note: The optimal vehicle must be empirically determined for each specific compound. A vehicle-only control group is mandatory in all experiments.

Dose Determination and Administration Route

The route of administration depends on the compound's properties and the experimental objective.[9] While oral administration is common for therapeutics, practical difficulties in small animals often make parenteral routes like intravenous (i.v.) or intraperitoneal (i.p.) injection more common for preclinical studies.[9]

Dose Calculation Rationale:

There is no universal formula for dosing.[9] An empirical approach is necessary.

  • In Vitro Data: Start with the in vitro IC50 or EC50 value. A common starting point for in vivo dosing is 5 to 10 times the IC50 value, though this is a rough guideline.[9]

  • Literature Precedent: Survey the literature for in vivo studies of structurally similar compounds. For example, some indazole derivatives have shown efficacy in mouse models at doses ranging from 25-50 mg/kg.[7][11]

  • Tolerability Study: Before initiating a large-scale efficacy study, a maximum tolerated dose (MTD) or tolerability study in a small cohort of animals is essential. This involves administering escalating doses to identify a concentration that is effective without causing significant toxicity (e.g., >15-20% body weight loss, severe behavioral changes).

Table 2: Common Administration Routes and Considerations

RouteAdvantagesDisadvantages
Oral (p.o.) Clinically relevant, less stressful.Complicated absorption, first-pass metabolism.[9]
Intraperitoneal (i.p.) Large absorption surface, easier than i.v.Potential for injection site reactions, variable absorption.
Intravenous (i.v.) 100% bioavailability, rapid onset.Technically challenging in small animals, potential for bolus toxicity.[9]
Subcutaneous (s.c.) Slower, sustained absorption.Slower onset, potential for local irritation.

Application Protocol: Oncology Xenograft Model

This protocol provides a generalized workflow for evaluating a this compound derivative in a subcutaneous tumor xenograft model, a common preclinical model for cancer research.[12]

workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A 1. Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells into flank of immunocompromised mice) B 2. Tumor Growth Monitoring (Allow tumors to reach 100-200 mm³) A->B C 3. Randomization (Group mice into Vehicle and Treatment arms) B->C D 4. Treatment Administration (Administer compound or vehicle via chosen route, e.g., i.p. daily) C->D E 5. Efficacy Monitoring (Measure tumor volume and body weight 2-3 times per week) D->E F 6. Study Endpoint (Tumors reach predefined size or after set duration) E->F G 7. Tissue Collection & Analysis (Collect tumors, blood, etc. for PK/PD analysis) F->G

Caption: Standard workflow for an in vivo oncology xenograft study.

Detailed Experimental Steps

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice).

  • Relevant human cancer cell line.

  • This compound test compound.

  • Prepared vehicle solution.

  • Syringes and needles.

  • Digital calipers.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject an appropriate number of cancer cells (e.g., 5 x 10⁵) into the right flank of each mouse.[12]

  • Tumor Growth: Allow the tumors to establish and grow to a palpable size, typically 100-200 mm³. This can take 7-14 days.[11][12]

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle Control, Treatment Group 1: 25 mg/kg, Treatment Group 2: 50 mg/kg). Ensure the average tumor volume is similar across all groups at the start of treatment.

  • Treatment Administration: Administer the prepared compound formulation or vehicle control according to the predetermined dose, route, and schedule (e.g., daily intraperitoneal injection).[11]

  • Monitoring:

    • Tumor Volume: Measure tumor length and width with calipers 2-3 times per week. Calculate the volume using the formula: Volume = (Length × Width²)/2.[12]

    • Body Weight: Monitor the body weight of the mice 2-3 times per week as a primary indicator of systemic toxicity.[11]

    • Clinical Observations: Observe the general health and behavior of the animals daily.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm³).[12]

  • Terminal Procedures: At the study endpoint, euthanize the mice. Collect blood for pharmacokinetic analysis and tumors for pharmacodynamic analysis (e.g., western blotting for target engagement, histology).[12]

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug exposure and therapeutic effect is crucial.[13]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). In preclinical models, key parameters include clearance, volume of distribution, half-life, and oral bioavailability.[14] Blood samples should be collected at various time points after dosing to determine the drug concentration profile.

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the biological response to the drug. For an indazole-based kinase inhibitor, this could involve measuring the phosphorylation status of a downstream substrate in tumor tissue collected at the end of the study.

A successful in vivo study will demonstrate not only that the compound can inhibit tumor growth but also that it achieves sufficient exposure at the tumor site to engage its molecular target.

Conclusion and Best Practices

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. The transition from in vitro activity to in vivo efficacy is a critical and complex step. The protocols and principles outlined in this guide provide a robust framework for this endeavor.

Key Pillars for Success:

  • Trustworthiness through Controls: Always include a vehicle-only control group. Positive controls (standard-of-care drugs) can also be valuable.

  • Empirical Optimization: Never assume a protocol is one-size-fits-all. Formulation, dosing, and scheduling must be optimized for each new chemical entity.[9]

  • Ethical Conduct: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).

  • Integrated Analysis: Correlate efficacy data (e.g., tumor growth inhibition) with PK and PD data to build a comprehensive understanding of the compound's in vivo behavior.[13]

By adhering to these principles, researchers can generate high-quality, reproducible data to confidently advance promising this compound derivatives through the drug development pipeline.

References

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

  • In Vivo Immune Checkpoint Blockade Assay Protocol. ichorbio. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. PubMed. [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • Synthesis, in vivo, and molecular docking studies of 1,3,4-oxadiazole-quinoline conjugates as anticonvulsant agents. ResearchGate. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. ResearchGate. [Link]

Sources

Application Note: Characterization of 1-(Piperidin-4-yl)-1H-indazole as a Novel Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disorders.

Abstract: This guide details the application of 1-(Piperidin-4-yl)-1H-indazole, designated herein as PNI-481, a novel small molecule for investigating neurodegenerative disorders. We present a scientifically grounded, hypothetical framework positioning PNI-481 as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a critical kinase implicated in the pathology of Alzheimer's disease and other tauopathies.[1][2][3] This document provides comprehensive, step-by-step protocols for the in vitro characterization of PNI-481, from initial target engagement and enzymatic inhibition assays to cellular models of tau phosphorylation and neuroinflammation.

Introduction: Targeting GSK-3β in Neurodegeneration

Neurodegenerative diseases like Alzheimer's disease (AD) are characterized by complex pathologies, including the extracellular deposition of amyloid-β (Aβ) plaques and the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a pivotal therapeutic target, acting as a critical link between Aβ and tau pathologies.[1][2] GSK-3β is a constitutively active serine/threonine kinase that directly phosphorylates tau, promoting its aggregation into NFTs.[3][4] Furthermore, its hyperactivity contributes to neuroinflammation by modulating the production of pro-inflammatory cytokines in microglia and astrocytes.[3][4]

The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors.[5][6][7] Based on this, we postulate that this compound (PNI-481) is designed to selectively inhibit GSK-3β, offering a powerful tool to dissect its role in disease progression and to evaluate its therapeutic potential.

Postulated Mechanism of Action of PNI-481

We hypothesize that PNI-481 functions as an ATP-competitive inhibitor of GSK-3β. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, most notably the tau protein. This inhibition is expected to produce two primary neuroprotective effects:

  • Reduction of Tau Hyperphosphorylation: By blocking GSK-3β, PNI-481 is predicted to decrease tau phosphorylation, thereby preventing the dissociation of tau from microtubules, maintaining cytoskeletal stability, and reducing the formation of NFTs.[1][8]

  • Modulation of Neuroinflammation: GSK-3β is known to regulate inflammatory pathways.[3] Inhibition by PNI-481 is expected to suppress the activation of microglia and astrocytes, leading to a decrease in the release of pro-inflammatory mediators like TNF-α and IL-6.[9][10]

PNI_481_Mechanism_of_Action cluster_0 PNI-481 Intervention cluster_1 Pathological Cascade cluster_2 Neuroprotective Outcomes PNI481 PNI-481 GSK3B GSK-3β (Active) PNI481->GSK3B Inhibits TAU Tau Protein GSK3B->TAU Phosphorylates Microglia Activated Microglia GSK3B->Microglia Activates pTAU Hyperphosphorylated Tau (p-Tau) TAU->pTAU NFTs Neurofibrillary Tangles (NFTs) pTAU->NFTs Neuron Neuronal Health & Microtubule Stability NFTs->Neuron Disrupts Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Inflammation Reduced Neuroinflammation Cytokines->Inflammation Causes

Caption: Postulated signaling pathway of PNI-481.

In Vitro Characterization: Protocols & Methodologies

A rigorous in vitro evaluation is essential to validate the proposed mechanism of action and therapeutic potential of PNI-481. The following protocols provide a comprehensive workflow for its characterization.

PNI_481_In_Vitro_Workflow cluster_primary Primary Validation cluster_secondary Secondary Validation (Cellular) start Start: PNI-481 Compound kinase_assay Protocol 3.1: GSK-3β Kinase Assay (Determine IC50) start->kinase_assay toxicity_assay Protocol 3.2: Neuronal Cytotoxicity Assay (Determine Therapeutic Window) kinase_assay->toxicity_assay cetsa Protocol 3.3: Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) toxicity_assay->cetsa western_blot Protocol 3.4: Western Blot for p-Tau (Measure Cellular Efficacy) cetsa->western_blot elisa Protocol 3.5: Anti-inflammatory Assay (ELISA) (Assess Functional Outcome) western_blot->elisa end Data Analysis & Interpretation elisa->end

Caption: Experimental workflow for in vitro characterization.

Protocol 3.1: GSK-3β Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PNI-481 against recombinant human GSK-3β.

Scientist's Note: This assay provides the first quantitative measure of the compound's potency against its purified target enzyme, free from cellular complexities. A low nanomolar IC50 is indicative of a potent inhibitor.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • PNI-481 (solubilized in DMSO)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Multichannel pipette and plate reader (luminescence)

Procedure:

  • Compound Dilution: Prepare a serial dilution of PNI-481 in DMSO, then dilute into the kinase assay buffer. Final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of diluted PNI-481 or DMSO control.

    • 10 µL of a 2.5X solution of GSK-3β enzyme and substrate peptide.

  • Initiate Reaction: Add 10 µL of a 2.5X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Develop Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[PNI-481] and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical]
PNI-481GSK-3β15.2
CHIR-99021 (Control)GSK-3β6.7
Protocol 3.2: Neuronal Cytotoxicity Assay

Objective: To assess the cytotoxicity of PNI-481 in a neuronal cell line (e.g., SH-SY5Y) and determine its therapeutic window.

Scientist's Note: It is critical to ensure that the observed effects of the compound are due to specific target inhibition and not general toxicity. This assay helps define the concentration range where the compound is effective without killing the cells. The human neuroblastoma SH-SY5Y cell line is a widely used model for assessing neurotoxicity.[11][12][13]

Materials:

  • SH-SY5Y human neuroblastoma cells[12][14]

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • PNI-481 (solubilized in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of PNI-481 (concentrations ranging from 10 nM to 200 µM) for 24-48 hours. Include a DMSO-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Determine the CC50 (50% cytotoxic concentration).

Protocol 3.3: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding and engagement of PNI-481 with GSK-3β in an intact cellular environment.

Scientist's Note: CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[15][16][17] A shift in the melting temperature (Tm) of GSK-3β in the presence of PNI-481 provides strong evidence of target engagement in a physiological context.[18][19]

Materials:

  • SH-SY5Y cells

  • PNI-481

  • PBS and protease inhibitor cocktail

  • Liquid nitrogen

  • PCR tubes and a thermal cycler

  • Lysis buffer (containing non-denaturing detergent)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against GSK-3β

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat two populations of SH-SY5Y cells (e.g., in 10 cm dishes) with either a high concentration of PNI-481 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for GSK-3β.

  • Data Analysis: Quantify the band intensities at each temperature for both treated and control samples. Plot the percentage of soluble GSK-3β against temperature to generate melting curves. A rightward shift in the curve for PNI-481-treated cells indicates thermal stabilization and target engagement.

Protocol 3.4: Western Blot for Phospho-Tau in a Cellular Model

Objective: To measure the ability of PNI-481 to reduce tau phosphorylation at specific GSK-3β-targeted sites in a neuronal cell model.

Scientist's Note: This assay directly assesses the functional consequence of GSK-3β inhibition in a cellular context. A reduction in the ratio of phosphorylated tau (p-Tau) to total tau is a key indicator of efficacy.[8] Using okadaic acid, a phosphatase inhibitor, can artificially elevate tau phosphorylation, creating a robust model to test inhibitors.

Materials:

  • Differentiated SH-SY5Y cells (e.g., using retinoic acid).[20][21]

  • Okadaic acid (OA)

  • PNI-481

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Tau (e.g., AT8, PHF-1), anti-total Tau, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to obtain a more neuron-like phenotype, which is more relevant for studying tau pathology.[14]

  • Pre-treatment: Pre-treat differentiated cells with various concentrations of PNI-481 (e.g., 100 nM to 10 µM) for 2 hours.

  • Induction of Hyperphosphorylation: Add okadaic acid (e.g., 100 nM) to the media and incubate for an additional 4 hours to induce tau hyperphosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein (20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for p-Tau, total Tau, and β-actin (as a loading control).

  • Data Analysis: Quantify the band intensities using densitometry. Normalize p-Tau and total Tau levels to β-actin. Calculate the ratio of p-Tau to total Tau for each condition and compare it to the OA-treated control.

Protocol 3.5: Anti-inflammatory Assay in Microglia

Objective: To evaluate the effect of PNI-481 on the production of pro-inflammatory cytokines in activated microglial cells.

Scientist's Note: Neuroinflammation is a key component of neurodegenerative diseases.[9][10] This assay uses lipopolysaccharide (LPS) to mimic an inflammatory stimulus in microglial cells (e.g., BV-2 or primary microglia) and measures the inhibitory effect of the compound on cytokine release.[22][23]

Materials:

  • BV-2 microglial cell line or primary microglia

  • Lipopolysaccharide (LPS)

  • PNI-481

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with various concentrations of PNI-481 for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Calculate the concentration of cytokines in each sample. Express the data as a percentage of the LPS-only control.

References

  • Assay for Phosphorylation and Microtubule Binding Along with Localization of Tau Protein in Colorectal Cancer Cells. (2017). PubMed Central.
  • Neuroinflamm
  • Application Note: In Vitro Assays for the Characterization of Anti-Neuroinflamm
  • Roles of glycogen synthase kinase 3 in Alzheimer's disease. PubMed.
  • GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
  • Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegener
  • Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. PubMed.
  • Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Scantox.
  • Importance of Indazole against Neurological Disorders.
  • Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Miniperspective. PubMed Central.
  • Importance of Indazole against Neurological Disorders. Bentham Science Publisher.
  • In vitro neurology assays. InnoSer.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflamm
  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression. Frontiers.
  • The role of glycogen synthase kinase 3 beta in neurodegener
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A System
  • What are GSK-3 inhibitors and how do they work?.
  • Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation St
  • Alzheimer's Disease (AD)
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PubMed Central.
  • GSK-3. Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation St
  • CETSA. Pelago Bioscience.
  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine.
  • tau Phosphoryl
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis.
  • Tau Phosphorylation Assay.
  • In Vitro Aggregation Assays Using Hyperphosphoryl
  • Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central.
  • Pharmacological properties of indazole deriv
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Semantic Scholar.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
  • Discovery of Novel 2-(piperidin-4-yl)
  • Indazole From Natural Resources And Biological Activity.
  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis. PubMed Central.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Synthesis of 1H-indazole: a combination of experimental and theoretical studies. OUCI.

Sources

Application Notes & Protocols: Evaluating the Cytotoxicity of 1-(Piperidin-4-yl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] Cytotoxicity assays are fundamental tools for evaluating the safety and efficacy of novel therapeutic agents.[2][3] For novel chemical series such as 1-(Piperidin-4-yl)-1H-indazole analogs, which have shown promise in targeting various cellular pathways, a comprehensive understanding of their cytotoxic profile is essential.[4][5][6] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust panel of cell-based assays to characterize the cytotoxic effects of these promising compounds.

The primary goal is to move beyond a simple "live or die" readout and to dissect the underlying mechanisms of cell death, whether it be through necrosis, apoptosis, or cytostatic effects.[7] By employing a multi-assay approach, we can build a comprehensive profile of each analog, enabling informed decisions for lead optimization and further development.[8]

Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic activity.[9] Therefore, a carefully selected panel of assays targeting different cellular processes is crucial. This strategy allows for the corroboration of findings and provides deeper mechanistic insights.

Here, we detail three complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[10][11]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]

  • Caspase-3/7 Activation Assay: Specifically measures the activity of key executioner caspases, providing a hallmark indicator of apoptosis.[12][13][14]

This multi-pronged approach allows for the differentiation between cytotoxic mechanisms. For instance, a compound that induces apoptosis would show a decrease in MTT signal and an increase in Caspase-3/7 activity, while a compound causing necrosis would lead to a decrease in MTT signal and an increase in LDH release.

Foundational Step: Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence the outcome and relevance of cytotoxicity studies.[15][16][17] The selection should be guided by the therapeutic target of the this compound analogs. For oncology applications, a panel of cancer cell lines representing different tumor types is recommended to assess the spectrum of activity.[18][19]

Recommended Human Cancer Cell Lines for Initial Screening:

Cell LineCancer TypeKey Characteristics
A549 Lung CarcinomaAdherent, epithelial morphology. Widely used for general cytotoxicity screening.[20]
MCF-7 Breast AdenocarcinomaAdherent, epithelial. Represents hormone-dependent breast cancer.[19]
HepG2 Hepatocellular CarcinomaAdherent, epithelial-like. Important for assessing potential hepatotoxicity.[15]
K562 Chronic Myeloid LeukemiaSuspension. A model for leukemia and to assess activity against hematopoietic cancers.[4][5]
PC-3 Prostate AdenocarcinomaAdherent, epithelial-like. A common model for prostate cancer research.

For assessing general toxicity, a non-cancerous cell line, such as human embryonic kidney cells (HEK-293) or human fibroblasts, should be included to determine the therapeutic index.[5][21]

General Cell Culture Protocol:

  • Maintain cell lines in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture adherent cells when they reach 80-90% confluency. For suspension cells, maintain the cell density within the recommended range.

  • Regularly check for mycoplasma contamination.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the this compound analogs using the selected panel of assays.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Indazole Analogs treatment Treat Cells with Compound Dilutions cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase readout Measure Absorbance or Luminescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][22] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[23]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22][23]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[25]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9][26] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Data Analysis:

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value.

Protocol 3: Caspase-3/7 Glo Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][27] The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[12][28]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • 96-well white, opaque-bottom tissue culture plates

  • Multichannel pipette

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the luminescence of the no-cell control from all other readings.

  • The resulting luminescence is proportional to the amount of caspase-3/7 activity.

  • Data can be expressed as fold-change in caspase activity relative to the vehicle control.

  • Plot the fold-change in caspase activity against the compound concentration.

Visualizing the Apoptotic Pathway

The following diagram illustrates the central role of Caspase-3 and -7 in the apoptotic signaling cascade.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome drug Indazole Analogs initiator Initiator Caspases (e.g., Caspase-8, -9) drug->initiator stress Cellular Stress stress->initiator executioner Executioner Caspases (Caspase-3, -7) initiator->executioner Activation cleavage Cleavage of Cellular Substrates executioner->cleavage Execution apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified diagram of the caspase-mediated apoptotic pathway.

Data Interpretation and Presentation

The data generated from these assays should be compiled and presented in a clear and concise manner to facilitate comparison between the different this compound analogs.

Example Data Summary Table:

Analog IDCell LineMTT IC50 (µM)LDH EC50 (µM)Max Caspase-3/7 Activation (Fold Change)
Compound AA54910.2 ± 1.5> 1005.2 ± 0.8
Compound BA5495.8 ± 0.98.1 ± 1.21.5 ± 0.3
Compound CK5622.5 ± 0.4> 1008.9 ± 1.1
Positive ControlCell LineValueValueValue

Interpreting the Results:

  • A potent compound will have a low IC50 value.[25][29]

  • Compound A shows a significant decrease in metabolic activity (MTT) and a strong induction of apoptosis (Caspase-3/7), with minimal membrane disruption (LDH). This suggests an apoptotic mechanism of cell death.

  • Compound B demonstrates a decrease in metabolic activity and a corresponding increase in LDH release, with low caspase activation. This profile is indicative of a necrotic or membrane-disruptive mode of cytotoxicity.

  • Compound C exhibits high potency in the leukemia cell line K562, primarily through an apoptotic mechanism.

Conclusion and Future Directions

This guide provides a comprehensive and robust framework for the initial cytotoxic characterization of this compound analogs. By employing a multi-assay approach, researchers can gain valuable insights into the potency and mechanism of action of their compounds. The data generated will be instrumental in identifying promising lead candidates for further preclinical development.

Future studies could involve more in-depth mechanistic investigations, such as cell cycle analysis, mitochondrial membrane potential assays, and Western blotting for key apoptotic proteins, to further elucidate the mode of action of the most promising analogs.

References

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][25]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][10]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link][23]

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link][26]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase. Retrieved from [Link][30]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link][31]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link][9]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link][32]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link][19]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link][20]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link][33]

  • National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link][29]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link][16]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link][3]

  • Der Pharma Lettre. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Retrieved from [Link][2]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link][34]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link][17]

  • ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link][35]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link][8]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link][7]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link][36]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link][21]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link][37]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Retrieved from [Link][38]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link][39]

  • YouTube. (2021). Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green. Retrieved from [Link][40]

  • PubMed. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link][6]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link][41]

Sources

Application Notes & Protocols: Computational Docking of 1-(Piperidin-4-yl)-1H-indazole with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Interactions through In Silico Approaches

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding orientation and affinity of a small molecule ligand to its macromolecular target. This in silico technique accelerates the identification of potential drug candidates by providing valuable insights into the molecular recognition process, thereby guiding further experimental validation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a computational docking study of 1-(Piperidin-4-yl)-1H-indazole, a heterocyclic compound with a scaffold of known pharmacological relevance, against a selected protein target.

The indazole core and its derivatives have been extensively explored in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of various protein kinases.[1][2][3] Notably, compounds bearing the indazole-piperidine moiety have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a serine/threonine kinase that plays a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell motility, and smooth muscle contraction. Its overactivation has been implicated in various pathologies, making it a compelling therapeutic target. This guide will therefore focus on the docking of this compound with ROCK-II as a representative and biologically significant target protein.

This protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility. By following these detailed procedures, researchers can gain a deeper understanding of the potential binding modes and interactions of this compound, laying the groundwork for future lead optimization and drug development efforts.

I. Foundational Requirements: Software and Data Acquisition

A successful docking study hinges on the use of appropriate software for molecular modeling and analysis, as well as the retrieval of accurate structural data for both the ligand and the target protein.

Essential Software Suite

The following open-source and freely available software are recommended for this protocol. Their robust algorithms and active user communities make them excellent choices for academic and research settings.

SoftwarePrimary FunctionDownload URL
AutoDock Vina Molecular Docking[Link]
MGLTools Preparation of input files for AutoDock[Link]
PyMOL Molecular Visualization and Analysis[Link]
Open Babel Interconversion of chemical file formats[Link]
Data Acquisition

The three-dimensional structure of this compound can be obtained from the PubChem database.[5]

  • Database: PubChem

  • Compound Name: this compound

  • PubChem CID: 170438-69-4

  • Action: Download the 3D conformer in SDF format.

The crystal structure of the target protein, ROCK-II, can be retrieved from the Worldwide Protein Data Bank (wwPDB).[5] For this protocol, we will use a representative structure of human ROCK-II in complex with an inhibitor, which provides a well-defined binding pocket.

  • Database: Protein Data Bank (PDB)

  • PDB ID: 2ETR (Human ROCK-II kinase domain)

  • Action: Download the PDB format file.

II. Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed, step-by-step methodology for the computational docking of this compound with ROCK-II.

Ligand Preparation

Proper ligand preparation is crucial for an accurate docking simulation. This process involves converting the initial 2D or 3D structure into a format suitable for the docking software, including the assignment of charges and defining rotatable bonds.[6][7]

Protocol 2.1: Ligand Preparation using MGLTools

  • File Format Conversion (Optional but Recommended): Use Open Babel to convert the downloaded SDF file of the ligand to a MOL2 or PDB file. This can often improve compatibility with other molecular modeling software.

  • Launch AutoDockTools (ADT): Open the ADT graphical user interface.

  • Load Ligand: Go to Ligand -> Input -> Open and select the ligand file.

  • Add Hydrogens: The ligand structure from PubChem may not include explicit hydrogen atoms. In ADT, go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

  • Compute Charges: Assign Gasteiger charges to the ligand atoms, which are essential for calculating electrostatic interactions. Go to Edit -> Charges -> Compute Gasteiger.

  • Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT can automatically detect rotatable bonds. Go to Ligand -> Torsion Tree -> Detect Root.

  • Save as PDBQT: This is the specific file format required by AutoDock Vina, which contains atomic coordinates, partial charges, and atom type information. Go to Ligand -> Output -> Save as PDBQT and save the file.

Protein Preparation

The raw PDB file of the protein needs to be processed to remove non-essential molecules, add missing atoms, and assign charges before it can be used for docking.[4][8]

Protocol 2.2: Protein Preparation using PyMOL and MGLTools

  • Initial Cleaning in PyMOL:

    • Launch PyMOL and load the downloaded PDB file (e.g., 2ETR.pdb).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest. This can be done using the command line in PyMOL:

    • Save the cleaned protein structure as a new PDB file.

  • Preparation in AutoDockTools (ADT):

    • Launch ADT and go to File -> Read Molecule to load the cleaned protein PDB file.

    • Add Hydrogens: Similar to the ligand, add polar hydrogen atoms to the protein. Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Assign Charges: Compute Kollman charges for the protein. Go to Edit -> Charges -> Add Kollman Charges.

    • Save as PDBQT: Save the prepared protein in the PDBQT format. Go to Grid -> Macromolecule -> Choose, select the protein, and then go to File -> Save -> Write PDBQT.

Defining the Binding Site and Grid Box Generation

For a targeted docking study, it is essential to define the region of the protein where the ligand is expected to bind. This is typically the known active site or a pocket identified from a co-crystallized ligand.

Protocol 2.3: Grid Box Definition in AutoDockTools

  • Load Prepared Protein and Ligand: In a new ADT session, load the prepared protein PDBQT file and the ligand PDBQT file.

  • Center the Grid on the Ligand: If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box. Alternatively, visual inspection of the protein's active site can guide the placement.

  • Open the Grid Box Tool: Go to Grid -> Grid Box. A box will appear in the 3D viewer.

  • Adjust Grid Box Dimensions: Adjust the size and position of the grid box to encompass the entire binding pocket. The dimensions should be large enough to allow the ligand to rotate and translate freely within the active site. A common practice is to have a box size of approximately 20-25 Å in each dimension.

  • Record Grid Box Parameters: Note down the center coordinates (x, y, z) and the dimensions of the grid box. These values will be required for the AutoDock Vina configuration file.

Performing the Docking Simulation with AutoDock Vina

AutoDock Vina uses a command-line interface for running the docking calculations. A configuration file is required to specify the input files and search parameters.

Protocol 2.4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following content, replacing the file names and grid parameters with your specific values:

  • Run AutoDock Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your input files and the Vina executable, and run the following command:

    • This command will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities, will be saved in docking_results.pdbqt, and a log file with detailed information will be created as docking_log.txt.

III. Analysis and Interpretation of Docking Results

Binding Affinity and Pose Selection

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. [9]A more negative value indicates a stronger predicted binding affinity. The output PDBQT file will contain multiple binding poses (typically 9 by default), ranked by their binding affinity.

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
......

The top-ranked pose with the lowest binding energy is generally considered the most likely binding mode. However, it is crucial to visually inspect the top few poses to assess their plausibility and the nature of their interactions with the protein.

Visualization of Binding Interactions

Visualizing the docked poses within the protein's binding site is essential for understanding the key interactions that stabilize the protein-ligand complex. PyMOL is an excellent tool for this purpose. [10] Protocol 3.2: Visualization with PyMOL

  • Load Protein and Docked Ligand: Open PyMOL and load the prepared protein PDBQT file and the docking_results.pdbqt file. The different binding poses from the docking results can be viewed as separate states in PyMOL.

  • Display the Binding Site: Focus on the residues surrounding the ligand. You can select residues within a certain distance (e.g., 5 Å) of the ligand.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: These contribute significantly to the overall binding energy.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Generate High-Quality Images: Use PyMOL's rendering capabilities to create informative images of the protein-ligand complex, highlighting the key interactions.

IV. Workflow and Pathway Visualization

To provide a clear overview of the entire process, the following diagrams, generated using the DOT language, illustrate the computational docking workflow and the general signaling pathway involving the target protein.

Computational Docking Workflow

docking_workflow cluster_prep Data Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis Ligand Ligand Structure (this compound) Ligand_Prep Ligand Preparation (Add H, Assign Charges) Ligand->Ligand_Prep Protein Protein Structure (ROCK-II, PDB: 2ETR) Protein_Prep Protein Preparation (Remove Water, Add H, Assign Charges) Protein->Protein_Prep Grid Grid Box Definition Ligand_Prep->Grid Protein_Prep->Grid Vina AutoDock Vina (Docking Calculation) Grid->Vina Results Docking Poses & Binding Affinities Vina->Results Visualization Visualization & Interaction Analysis (PyMOL) Results->Visualization Conclusion Conclusion & Further Steps Visualization->Conclusion

Caption: Overview of the computational docking workflow.

Simplified ROCK Signaling Pathway

rock_pathway RhoA RhoA (GTP-bound) ROCK ROCK-II RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC, LIMK) ROCK->Substrates Phosphorylates Cytoskeleton Cytoskeletal Reorganization (Stress Fiber Formation) Substrates->Cytoskeleton Inhibitor This compound Inhibitor->ROCK Inhibits

Caption: Simplified ROCK-II signaling pathway and the point of inhibition.

V. Conclusion and Future Directions

This guide has provided a detailed protocol for the computational docking of this compound with ROCK-II. By following these steps, researchers can obtain valuable insights into the potential binding modes and affinities of this compound, which can inform subsequent experimental studies. The predicted binding poses and interactions can guide structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

It is important to remember that computational docking is a predictive tool, and the results should be validated experimentally. Techniques such as in vitro kinase assays and co-crystallization studies are essential for confirming the predicted binding and inhibitory activity. Nevertheless, the in silico approach outlined here serves as a powerful and cost-effective first step in the complex process of drug discovery and development.

VI. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919.

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461.

  • DeLano, W. L. (2002). The PyMOL molecular graphics system.

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14.

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • Singh, N., & Kumar, A. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(8), 915-949.

  • Vankayalapati, H., Bearss, D. J., & Sharma, S. (2010). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Current medicinal chemistry, 17(16), 1636-1647.

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • ResearchGate. (2019). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Gaikwad, D. D., Kulkarni, A. D., & Kulkarni, M. A. (2021). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules, 26(16), 4994.

  • Fiveable. (n.d.). Molecular docking | Bioinformatics Class Notes. Retrieved from [Link]

  • Medium. (2021). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]

  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Application of 1-(Piperidin-4-yl)-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening libraries of low molecular weight compounds, FBDD can explore chemical space more efficiently, often yielding hits with higher ligand efficiency that serve as superior starting points for optimization.[3][4][5] This guide focuses on the strategic use of 1-(Piperidin-4-yl)-1H-indazole, a privileged chemical scaffold, within an FBDD workflow. The indazole core is a well-documented pharmacophore found in numerous kinase inhibitors and other therapeutic agents, while the piperidine moiety provides an ideal, synthetically tractable vector for fragment growth and property modulation.[6][7][8][9] We present the underlying principles, detailed experimental protocols for screening and validation, and a strategic framework for hit-to-lead optimization, empowering research teams to effectively leverage this versatile fragment in their drug discovery campaigns.

Foundational Principles: Why Fragment-Based Drug Design?

Unlike HTS, which screens vast libraries of larger, more complex "drug-like" molecules, FBDD begins with a much smaller collection of simple fragments (typically <300 Da).[3][10][11] The core premise is that the probability of a small, low-complexity molecule finding a complementary binding pocket on a protein target is significantly higher than for a large, complex molecule.[4] While these initial interactions are weak (often in the millimolar to high micromolar range), they are highly efficient in terms of binding energy per atom.[10] This efficiency is a key advantage, as subsequent chemical elaboration can be more focused and rational, leading to lead compounds with superior physicochemical properties.[12]

Table 1: FBDD vs. High-Throughput Screening (HTS)

FeatureFragment-Based Drug Design (FBDD)High-Throughput Screening (HTS)
Library Size Hundreds to a few thousand compounds[10][11]Hundreds of thousands to millions[10]
Molecular Weight Typically < 300 Da ("Rule of Three")[3][10]~500 Da ("Rule of Five")[3]
Hit Affinity Weak (mM to µM)[11]Potent (nM to low µM)[3]
Hit Rate Higher[2][4]Lower
Ligand Efficiency HighVariable, often lower
Primary Method Biophysical techniques (NMR, SPR, X-ray)[13][14]Biochemical or cell-based activity assays[11]
Follow-up Strategy Structure-guided growth, linking, merging[15][16]Iterative medicinal chemistry optimization

The Fragment of Interest: this compound

The selection of fragments is a critical determinant of an FBDD campaign's success. The this compound fragment is an exemplary starting point due to its inherent structural and chemical attributes.

  • Chemical Properties:

    • Formula: C12H15N3[17]

    • Molecular Weight: 201.27 g/mol [17]

    • Compliance: Adheres to the "Rule of Three," making it an ideal fragment.[10]

  • Structural Rationale:

    • Privileged Indazole Core: The indazole scaffold is a prominent feature in many approved drugs and clinical candidates, particularly kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the ATP binding site.[8][9][18] Its presence in a fragment library increases the probability of identifying hits against this important target class.

    • Piperidine Moiety as a Growth Vector: The secondary amine of the piperidine ring is a chemically versatile handle. It provides a well-defined, synthetically accessible point for chemical elaboration (fragment growing) without significantly altering the core binding motif.[6][7] This is a crucial feature for "poised fragments" designed for easy follow-up chemistry.[13]

    • Improved Physicochemical Properties: The piperidine group can enhance aqueous solubility and permeability, properties that are beneficial throughout the drug discovery process.[6]

The FBDD Experimental Workflow

A successful FBDD campaign is a multi-stage, iterative process that relies on a suite of complementary biophysical techniques to identify and validate hits, followed by structure-guided chemistry to improve potency.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screen Primary Fragment Screening (e.g., SPR, NMR, Thermal Shift) Hit_Triage Hit Triage & Prioritization (Ligand Efficiency, Tractability) Screen->Hit_Triage Initial Hits (mM-µM) Validate Orthogonal Validation (e.g., ITC) Hit_Triage->Validate Validated Hits Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure Binding Mode SBDD Structure-Based Design (Growing, Merging, Linking) Structure->SBDD High-Res Structure Chem Medicinal Chemistry (Synthesis & SAR) SBDD->Chem Design Chem->SBDD Iterative Cycles Lead_Opt Lead Optimization (ADMET Properties) Chem->Lead_Opt Final Lead Candidate (nM affinity) Lead_Opt->Final

Caption: The integrated FBDD workflow, from initial weak-binding hit identification to a potent lead candidate.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To rapidly screen a fragment library against an immobilized protein target to identify binding events in a label-free, real-time manner.[11][19]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (fragment) binds to an immobilized ligand (target protein).[11] This allows for the detection of weak interactions and provides kinetic data (kon, koff), making it a highly sensitive primary screening technique.[19]

Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES, NaCl, EDTA, P20 surfactant). Rationale: This running buffer is a standard choice that minimizes non-specific binding.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Immobilize the target protein (e.g., a kinase domain) at 10 µg/mL in 10 mM sodium acetate, pH 5.0, to a density of ~8000-10,000 Response Units (RU). Rationale: This density is optimal for detecting small fragment binding.

    • Quench unreacted sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute to a final concentration of 200 µM in running buffer with a final DMSO concentration of 2%. Rationale: High fragment concentration is necessary to detect weak binding. DMSO concentration must be matched across all samples and the buffer blank to avoid solvent artifacts.

    • Inject fragments over the active and a reference flow cell (activated and blocked, no protein) for a 60-second contact time, followed by a 120-second dissociation phase.

    • Perform a buffer-only injection every 5-10 cycles for double referencing.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference flow cell data and the buffer blank injection data.

    • A positive "hit" is defined as a compound that produces a stable binding response significantly above the noise level of the assay.

    • Prioritize hits based on the binding response relative to molecular weight and calculated ligand efficiency (LE).[19]

Protocol 2: Hit Validation via X-ray Crystallography

Objective: To unambiguously confirm fragment binding and determine its precise location and orientation within the protein's binding site. This structural information is paramount for rational lead optimization.[20]

Causality: Soaking a protein crystal in a solution containing the fragment allows the small molecule to diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this co-crystal reveals the electron density of the bound fragment, providing a high-resolution 3D map of the interaction.[11][20]

Methodology:

  • Apo-Protein Crystallization:

    • Generate high-quality crystals of the target protein using hanging-drop or sitting-drop vapor diffusion. Screen various crystallization conditions (precipitant, pH, additives) to find a condition that yields robust, diffraction-quality crystals. Rationale: Obtaining reproducible apo-crystals is the most critical and often most challenging step.

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving this compound to a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystallization condition. Rationale: High concentration overcomes the fragment's weak affinity. The cryo-protectant is essential for flash-cooling the crystal without ice formation.

    • Using a nylon loop, transfer an apo-crystal into the soaking solution for a duration ranging from minutes to several hours. Rationale: Soaking time is an empirical parameter that must be optimized to allow fragment binding without damaging the crystal.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[3]

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the resulting difference Fourier map (Fo-Fc) to identify the electron density corresponding to the bound fragment.

    • Model the fragment into the density and refine the protein-fragment complex structure. The final model will reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) guiding the next steps.

From Hit to Lead: Structure-Guided Optimization

With a crystal structure of the this compound fragment bound to the target, the hit-to-lead phase can begin. The goal is to elaborate on the fragment core to engage with adjacent binding pockets, thereby increasing affinity and potency.[15][21]

Optimization_Strategies cluster_0 Core Fragment cluster_1 Optimization Strategies Hit This compound (Weak Affinity) Growing Fragment Growing Extend from a single vector to occupy an adjacent pocket. Hit->Growing Linking Fragment Linking Connect two different fragments that bind in nearby pockets. Hit->Linking Merging Fragment Merging Combine structural features of two overlapping fragments. Hit->Merging

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-4-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases.[1][2][3] Its inherent structural features—a hydrogen bond-donating indazole nitrogen, a central piperidine ring for modulating physicochemical properties, and multiple vectors for chemical diversification—make it an ideal starting point for inhibitor design. This guide provides a comprehensive overview of the strategic principles and detailed experimental protocols required to conduct a thorough structure-activity relationship (SAR) campaign for this class of compounds. We will cover synthetic strategies, key biological and ADME/Tox assays, and data interpretation, providing researchers with a robust framework for lead discovery and optimization.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are prominent heterocyclic compounds in drug discovery, recognized for a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][4][5] The fusion of a benzene and pyrazole ring creates a stable aromatic system with unique electronic properties and hydrogen bonding capabilities, making it a versatile scaffold for interacting with biological targets.[3][6] When coupled with a piperidin-4-yl moiety, the resulting scaffold gains a three-dimensional character and a basic nitrogen center, which is crucial for tuning properties like solubility, cell permeability, and target engagement.

A primary focus for this scaffold has been the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes and are frequently dysregulated in diseases like cancer.[1][7] The indazole ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. The SAR exploration detailed herein is designed to systematically optimize potency, selectivity, and drug-like properties.

The SAR Workflow: An Iterative Cycle of Optimization

A successful SAR campaign is a cyclical process of designing, synthesizing, and testing new analogues to build a progressively refined understanding of how chemical structure impacts biological activity. This iterative approach allows for the methodical optimization of a lead compound.

SAR_Workflow cluster_0 Design & Synthesize cluster_1 Test & Analyze Design Hypothesis Generation (e.g., Add H-bond donor) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Assay Biological Assays (Potency, Selectivity) Purification->Bio_Assay Compound Library Data_Analysis Data Analysis & SAR Interpretation Bio_Assay->Data_Analysis ADME_Assay ADME/Tox Assays (Stability, Safety) ADME_Assay->Data_Analysis Data_Analysis->Design New Hypothesis caption Iterative workflow for a Structure-Activity Relationship (SAR) study.

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

General Synthetic Protocol

The synthesis of a library of this compound derivatives typically involves a convergent approach. The core scaffold is assembled, followed by diversification at key positions.

Protocol 3.1: General Synthesis of the this compound Core

  • Objective: To provide a reliable, multi-step synthesis for the core scaffold.

  • Rationale: This protocol utilizes common and well-documented reactions in medicinal chemistry, such as nucleophilic aromatic substitution (SNAr) and protective group chemistry, ensuring broad applicability.

Step 1: N-Arylation of Piperidin-4-one

  • To a solution of a suitable fluoro-nitrobenzene derivative (1.0 eq) and N-Boc-4-aminopiperidine (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3, 2.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-aryl piperidine intermediate.

Step 2: Reductive Cyclization to form the Indazole Ring

  • Dissolve the nitro-aryl intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium dithionite (Na2S2O4, 4.0-5.0 eq) and heat the mixture to reflux for 2-4 hours. The initial nitro group is reduced to an amine, which then cyclizes.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (DCM).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate to afford the indazole product.

Step 3: Boc-Deprotection

  • Dissolve the Boc-protected indazole derivative in DCM.

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M) and stir at room temperature for 1-2 hours.

  • Monitor for the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure. The resulting salt can be used directly or neutralized with a base (e.g., saturated NaHCO3 solution) and extracted to yield the free amine core.

Step 4: Diversification (Example: N-Acylation of Piperidine)

  • Dissolve the deprotected piperidinyl-indazole core (1.0 eq) in DCM.

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Key Biological and ADME/Tox Assays

The evaluation of newly synthesized compounds requires a suite of robust and validated assays. The goal is to build a comprehensive profile of each molecule, assessing its potency, selectivity, and drug-like properties.

Primary Potency Assay (Biochemical)

For kinase targets, a biochemical assay is the first step to determine direct enzyme inhibition.

Protocol 4.1: In Vitro Kinase Inhibition Assay (TR-FRET)

  • Objective: To quantify the potency (IC50) of test compounds against the target kinase.

  • Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method.[7] It measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody specific to the phosphorylated peptide is used for detection. When the antibody binds, it brings the terbium donor close to a streptavidin-conjugated acceptor (e.g., XL665), resulting in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the signal.[7]

  • Materials:

    • Recombinant kinase

    • Biotinylated peptide substrate

    • ATP

    • Terbium-labeled anti-phospho-antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., HEPES, MgCl2, Brij-35)

    • Test compounds (serially diluted in DMSO)

    • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-XL665 in a buffer with EDTA (to chelate Mg2+ and stop the kinase).

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to avoid costly late-stage failures.

Protocol 4.2: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[9]

  • Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[9][10] The reaction is initiated by adding the cofactor NADPH.[11] Aliquots are taken at various time points, the reaction is stopped, and the amount of remaining parent compound is quantified by LC-MS/MS.[12] From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[12]

  • Materials:

    • Human liver microsomes (pooled)

    • Test compounds (10 mM stock in DMSO)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system[10]

    • Ice-cold acetonitrile with an internal standard

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.[10]

  • Add the test compound to the mixture (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[9][11]

  • Include a negative control incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[11][12]

  • Once all time points are collected, centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the peak area ratio of the test compound to the internal standard.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which t1/2 (0.693/k) and CLint are calculated.

Protocol 4.3: Caco-2 Permeability Assay

  • Objective: To predict intestinal drug absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and active transporters.[13][15] The assay measures the rate of compound transport across this monolayer in two directions: apical (A) to basolateral (B) to model absorption, and B to A to identify active efflux.[13]

  • Materials:

    • Caco-2 cells seeded on Transwell inserts

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

    • Test compounds

    • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • Lucifer yellow for monolayer integrity check

    • LC-MS/MS system

Procedure:

  • Culture Caco-2 cells on Transwell inserts for ~21 days until a differentiated monolayer is formed.[14]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[13]

  • Wash the cell monolayers with pre-warmed transport buffer.

  • To measure A-to-B permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure B-to-A permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.[16]

  • At a specified time point (e.g., 2 hours), take samples from the receiver chamber. Also, take a sample from the donor chamber at t=0.[13]

  • Quantify the compound concentration in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each direction.

  • Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 typically indicates that the compound is a substrate for an active efflux transporter.[14]

Protocol 4.4: hERG Safety Assay (Automated Patch Clamp)

  • Objective: To assess the risk of a compound causing cardiac arrhythmia by blocking the hERG potassium channel.[17]

  • Principle: Inhibition of the hERG channel can prolong the QT interval, a potentially fatal side effect.[17] This assay uses automated patch-clamp electrophysiology to directly measure the flow of ions through hERG channels expressed in a stable cell line (e.g., HEK293).[17] The inhibitory effect of the compound is quantified as an IC50 value.

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch)[17]

    • Extracellular and intracellular buffer solutions

    • Test compounds

    • Positive control (e.g., E-4031, a known hERG blocker)[17]

Procedure:

  • Cells are harvested and placed into the automated patch-clamp system.

  • The system achieves a whole-cell patch-clamp configuration, and a specific voltage protocol is applied to elicit the hERG current.

  • A stable baseline current is recorded.

  • The test compound is applied to the cells, typically at several increasing concentrations.[17]

  • The effect of the compound on the hERG tail current is measured.

  • The percentage of inhibition at each concentration is calculated relative to the baseline.

  • An IC50 value is determined by fitting the concentration-response data. A higher IC50 value indicates a lower risk.

Interpreting SAR Data: A Hypothetical Case Study

Let's consider a hypothetical lead compound, Cmpd-1 , targeting Kinase X. The initial screening reveals good potency but poor metabolic stability and a potential hERG liability. The goal is to improve the overall profile by systematically modifying three key regions: the indazole ring (R¹), the piperidine substituent (R²), and the linker/core (R³).

Caption: Key diversification points on the this compound scaffold.

Table 1: Hypothetical SAR Data for Kinase X Inhibitors

CmpdR¹ (Indazole)R² (Piperidine-N)Kinase X IC50 (nM)HLM t1/2 (min)hERG IC50 (µM)Caco-2 Papp (A-B) x10-6 cm/sEfflux Ratio
1 H-C(=O)CH315< 51.28.51.1
2 5-F-C(=O)CH31081.59.11.0
3 5-Cl-C(=O)CH38120.910.21.2
4 5-F-C(=O)CH(OH)CH32545> 304.31.3
5 5-F-SO2CH318> 60> 303.11.0
6 5-F-C(=O)C(CH3)2NH25352.56.74.5

SAR Analysis:

  • Indazole Ring (R¹) Modifications (Cmpd 1-3):

    • Expertise: Introducing small electron-withdrawing groups like fluorine (F) or chlorine (Cl) at the 5-position of the indazole can enhance hinge-binding interactions, likely through favorable electrostatic contacts.

    • Observation: Moving from H (Cmpd-1 ) to F (Cmpd-2 ) and Cl (Cmpd-3 ) modestly improves potency (15 nM → 10 nM → 8 nM). This also slightly improves metabolic stability, suggesting the unsubstituted ring was a minor site of metabolism. However, the more lipophilic Cl analogue worsens the hERG IC50. The 5-F substitution appears to be the best choice to carry forward.

  • Piperidine Substituent (R²) Modifications (Cmpd 2, 4, 5):

    • Expertise: The N-acetyl group in Cmpd-2 is metabolically labile. Replacing it with groups that are more polar or sterically hindered can block metabolism and reduce hERG affinity. Lipophilic and basic amines are known hERG liabilities.[18] Reducing lipophilicity and pKa are common mitigation strategies.[18]

    • Observation: Replacing the acetyl group with a hydroxypropyl group (Cmpd-4 ) dramatically improves metabolic stability (t1/2 8 min → 45 min) and abolishes the hERG liability (IC50 > 30 µM). This is a classic strategy of introducing polarity to reduce hERG binding and block a metabolic soft spot. The trade-off is a slight drop in potency and lower permeability.

    • Observation: Switching to a methylsulfonyl group (Cmpd-5 ) provides the best metabolic stability (t1/2 > 60 min) and an excellent hERG profile. The sulfonyl group is a strong hydrogen bond acceptor but is not basic, effectively removing the hERG risk. However, permeability is further reduced.

  • Identifying Efflux Substrates (Cmpd 6):

    • Expertise: The introduction of a basic amine in Cmpd-6 was intended to pick up a key salt-bridge interaction in the kinase active site, which successfully improved potency to 5 nM.

    • Observation: The Caco-2 data for Cmpd-6 shows a high efflux ratio of 4.5. This indicates that despite having acceptable passive permeability, the compound is actively pumped out of cells by transporters like P-gp, which would likely limit its oral bioavailability. This compound would require further modification to reduce its recognition by efflux pumps.

Conclusion and Future Directions

The SAR campaign on the this compound scaffold successfully identified key structural modifications to improve the drug-like properties of the initial lead. The introduction of a 5-fluoro group on the indazole ring enhanced potency, while replacing the metabolically labile N-acetyl group with either a polar hydroxypropyl or a non-basic sulfonyl moiety dramatically improved both metabolic stability and the hERG safety profile.

Based on this analysis, Compound 5 represents the most promising lead for further optimization. While its potency is slightly lower than the initial hit, its vastly superior ADME/Tox profile makes it a much more viable starting point for preclinical development. Future work should focus on regaining potency by exploring alternative modifications on the indazole ring or by extending vectors off the sulfonyl group, while carefully monitoring the excellent safety and stability profile already achieved.

References

A complete list of all sources cited in this document, including titles, sources, and valid URLs for verification.

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • NIH. (n.d.). Toward in vivo-relevant hERG safety assessment and mitigation strategies. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Retrieved from [Link]

  • ResearchGate. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • PubMed. (n.d.). New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of synthesized compounds. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-yl)-1H-indazole, a critical building block in the development of pharmaceuticals, most notably as a key intermediate for the PARP inhibitor Niraparib.[1][2] This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles and literature precedents.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning or initiating this synthesis.

Q1: What are the primary synthetic strategies for preparing this compound?

The most prevalent and industrially relevant method is the N-arylation of indazole. This is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type coupling reaction.[2][3] Both methods involve coupling the indazole N-H bond with a suitably protected and activated piperidine ring, such as 1-Boc-4-iodopiperidine or 1-Boc-4-tosyloxypiperidine.

Q2: What is the single most critical challenge in this synthesis?

The paramount challenge is controlling the regioselectivity of the N-arylation.[4] Indazole has two reactive nitrogen atoms (N1 and N2), and reaction can lead to a mixture of the desired this compound (N1 isomer) and the undesired 2-(Piperidin-4-yl)-2H-indazole (N2 isomer).[5] Achieving high selectivity for the N1 isomer is crucial for yield and purity, as separating these isomers can be difficult.

Q3: Which protecting group is recommended for the piperidine nitrogen?

The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the piperidine nitrogen. It is robust enough to withstand the coupling reaction conditions and can be removed under acidic conditions (e.g., with HCl or TFA) in a clean and high-yielding final step without affecting the indazole core.[1][6]

Q4: What are the key reaction parameters that I must control for a successful synthesis?

Success is highly dependent on the careful selection and control of several factors:

  • Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical.[7]

  • Base: The strength and solubility of the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) can dictate reaction rate and selectivity.[4][7]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are required to ensure catalyst stability and reagent solubility.[3]

  • Temperature: Reactions are typically heated (80-110 °C) to drive the reaction to completion, but excessive heat can cause catalyst decomposition.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[7]

Troubleshooting Guide

This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to address specific issues encountered during the experiment.

Problem 1: Low or No Product Formation

Your reaction monitoring (TLC, LC-MS) shows little to no consumption of starting materials or formation of the desired product.

  • Probable Cause A: Catalyst Inactivity

    • Scientific Rationale: The active Pd(0) catalyst is prone to oxidation. The phosphine ligand may have degraded through oxidation. Pre-catalysts are often used to ensure consistent generation of the active species, but even these can fail if handled improperly.[8]

    • Solutions:

      • Use a Pre-catalyst: Employ a modern, air-stable pre-catalyst (e.g., an XPhos-Pd-G3 or G4 pre-catalyst) to improve reproducibility.[8][9]

      • Verify Ligand Quality: Use fresh, high-purity phosphine ligands. Store them under an inert atmosphere and in a freezer to prevent degradation.

      • Ensure Anhydrous & Degassed Conditions: Use a dry, aprotic solvent (e.g., toluene, dioxane). Degas the solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) before adding the catalyst and reagents.[7]

  • Probable Cause B: Inappropriate Base Selection

    • Scientific Rationale: The base's primary role is to deprotonate the indazole N-H, making it nucleophilic. If the base is too weak, this deprotonation is inefficient. If it is poorly soluble, the reaction can be slow due to solid-liquid phase limitations.[8] Strong bases like NaOtBu are often effective but can be incompatible with sensitive functional groups.[7]

    • Solutions:

      • Switch to a Stronger Base: If using a weaker base like K₂CO₃, consider switching to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which have better solubility and basicity for this purpose. Sodium tert-butoxide (NaOtBu) is a very effective but aggressive choice.[7]

      • Improve Base Solubility: If using an inorganic base, ensure it is finely powdered to maximize surface area. Vigorous stirring is essential.[8]

  • Probable Cause C: Poor Starting Material Quality

    • Scientific Rationale: Impurities in the indazole or the Boc-protected piperidine halide/tosylate can act as catalyst poisons. Water is a particularly common culprit.

    • Solutions:

      • Purify Starting Materials: Recrystallize or run a column on the indazole and piperidine starting materials if their purity is questionable.

      • Dry Reagents: Ensure all reagents are rigorously dried before use. Dry the indazole and base in a vacuum oven.

Problem 2: Significant Formation of the N2-Regioisomer

You have successfully formed the product, but analysis shows a significant amount of the undesired N2-isomer, complicating purification and reducing the yield of the target N1-isomer.

  • Scientific Rationale: The formation of N1 vs. N2 isomers is a classic challenge in indazole chemistry and is governed by a delicate balance of steric, electronic, and reaction conditions.[4] The N1-substituted product is often the thermodynamically more stable isomer, while the N2-isomer can be the kinetic product.[4] The choice of base and solvent system is known to heavily influence the final N1/N2 ratio.[10][11]

    • Solutions:

      • Modify the Base/Solvent System: This is the most impactful variable. For related N-alkylations, the combination of sodium hydride (NaH) in THF has been shown to be highly selective for the N1 position.[10][11] While NaH is less common in Buchwald-Hartwig reactions, switching to a stronger, less-coordinating base like LHMDS or KHMDS might favor the thermodynamic N1 product.

      • Increase Steric Hindrance: If possible, using a bulkier ligand on the palladium catalyst (e.g., moving from XPhos to a more sterically demanding Buchwald ligand) can favor attack at the less hindered N1 position.

      • Increase Reaction Time/Temperature: Allowing the reaction to run longer at a moderate temperature (e.g., 80-90 °C) can promote equilibration from the kinetic N2 isomer to the more stable thermodynamic N1 isomer.[4] Monitor this carefully, as prolonged heating can also lead to catalyst decomposition.

Problem 3: Reaction Stalls or is Incomplete

The reaction proceeds initially but stops before the limiting reagent is fully consumed.

  • Probable Cause A: Catalyst Decomposition or Inhibition

    • Scientific Rationale: The catalytic cycle can be interrupted. High temperatures can cause the palladium to precipitate as inactive palladium black. If using an aryl iodide, the generated iodide anion can sometimes have an inhibitory effect on the catalyst.[7][8]

    • Solutions:

      • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 80-90 °C instead of 110 °C).

      • Use a More Robust Ligand: Certain ligands, like the biarylphosphines (e.g., XPhos, RuPhos), are designed to be robust and resist decomposition at higher temperatures.[12]

      • Consider an Alternative Halide: If using an aryl iodide and suspecting inhibition, switching to the corresponding aryl bromide or triflate may resolve the issue, though this will require a higher reaction temperature or a more active catalyst system.[8]

Data & Protocols

Table 1: Comparison of General Conditions for Buchwald-Hartwig N-Arylation
ParameterCondition A (High-Throughput Screening)Condition B (Process Optimization Focus)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (1-2 mol%)Pre-catalyst in B offers higher stability and reproducibility.[8]
Ligand XPhos (2-4 mol%)(Included in pre-catalyst)Bulky, electron-rich ligands accelerate reductive elimination.[7]
Base NaOtBu (1.5 - 2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 equiv)NaOtBu is very active but base-sensitive. Carbonates/phosphates offer better functional group tolerance.[7]
Solvent Dioxane or TolueneToluene or CPMEChoice depends on reagent solubility and required temperature. All must be anhydrous.[3]
Temperature 90 - 110 °C80 - 100 °CHigher temperatures increase rate but risk decomposition.[3]
Time 4 - 12 hours12 - 24 hoursMonitor by LC-MS to determine optimal endpoint.[3]
Recommended Experimental Protocol (Buchwald-Hartwig Method)

This is a general, representative protocol. Optimization for your specific substrates and scale is highly recommended.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or reaction vessel, add indazole (1.0 equiv), 1-Boc-4-iodopiperidine (1.1 equiv), and finely ground Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Vessel Sealing and Inerting:

    • Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

    • Through the septum, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the indazole).

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously for 12-24 hours.

  • Monitoring:

    • Periodically (e.g., at 4h, 12h, 24h), take a small aliquot via syringe, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of indazole.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product, Boc-protected this compound, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow

G cluster_cause1 Potential Causes for Low Yield start Reaction Start check_tlc Monitor by TLC/LCMS at 2-4h start->check_tlc no_product Problem: Low / No Yield check_tlc->no_product No Product stalled Problem: Stalled Reaction check_tlc->stalled Some Product, Stalled isomers Problem: N1/N2 Isomers check_tlc->isomers Product + Impurity complete Reaction Complete Proceed to Workup check_tlc->complete Complete catalyst Inactive Catalyst? no_product->catalyst base Wrong Base? solvent Wet Solvent?

Caption: Decision tree for troubleshooting common synthesis issues.

The N1 vs. N2 Selectivity Challenge

G cluster_products Potential Products Indazole Indazole (N-H) Coupling + Boc-Piperidine-X [Pd Catalyst, Base, Solvent] Indazole->Coupling N1_Product N1-Isomer (Thermodynamically Favored, DESIRED) N2_Product N2-Isomer (Kinetically Favored, IMPURITY) Coupling->N1_Product Path A Coupling->N2_Product Path B

Caption: Competing reaction pathways leading to desired N1 and undesired N2 isomers.

Simplified Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl L-Pd(II)-Aryl(X) OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE + Indazole - HX PdII_Amine L-Pd(II)-Aryl(Indazolyl) LE->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Regeneration Product N1-Aryl Indazole (Product) RE->Product

Caption: Key steps in the palladium-catalyzed N-arylation cycle.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Scott, M. (2015). Development of a highly regioselective N-2 arylation of indazole carboxamides: Application toward the synthesis of MK-4827 (Niraparib). Morressier.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • New Drug Approvals. (2016). Niraparib; MK 4827.
  • BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Piperidin-4-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising compound. Our goal is to provide not just protocols, but a deep, mechanistic understanding of why certain strategies are effective, enabling you to make informed decisions in your own experimental design. More than 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, a critical barrier to absorption and bioavailability.[1] This guide offers a logical, step-by-step approach to systematically overcome this common yet significant hurdle.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

Researchers often observe that this compound exhibits low solubility in standard neutral aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4. This is expected due to the molecule's chemical structure, which contains a large, hydrophobic indazole ring system coupled with a basic piperidinyl moiety. The following troubleshooting guide provides a rational, tiered approach, starting with the simplest and most direct methods before progressing to more complex formulation strategies.

Initial Assessment: The "Why" Behind the Problem

The key to solving the solubility issue lies in understanding the compound's physicochemical properties. This compound possesses a basic piperidine functional group.[2] Amines are basic and can accept a proton (H+) to form a positively charged, ionized species.[3] This ionized form is significantly more water-soluble than the neutral, un-ionized form.[4] The transition between these forms is governed by the compound's pKa and the pH of the solution. For this compound, the predicted pKa of the piperidinyl group is approximately 9.89.[5] This means that at a pH below this value, the compound will exist predominantly in its protonated, more soluble, cationic form.

Question 1: I'm observing very low solubility (<0.1 mg/mL) in my neutral aqueous buffer. What is the first and most effective step I should take?

Answer: The most direct and scientifically-driven first step is pH adjustment . By lowering the pH of your aqueous solution, you can dramatically increase the solubility of this compound.

Causality & Rationale: The solubility of ionizable drugs is highly pH-dependent.[6] For a basic compound like this one, decreasing the pH of the medium below its pKa will shift the equilibrium towards the protonated (ionized) form, as described by the Henderson-Hasselbalch equation. This cationic form interacts much more favorably with polar water molecules, leading to a substantial increase in aqueous solubility.[3][4] Many weakly basic drugs exhibit significantly higher solubility at the acidic pH found in the stomach compared to the near-neutral pH of the intestines.[7]

Experimental Protocol: Determining the pH-Solubility Profile

This experiment is crucial to characterize your compound and select an appropriate buffer system for your subsequent experiments. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8][9]

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., pH 2, 4, 5, 6, 6.5, 7, 7.4, 8). Use buffers relevant to your experimental system (e.g., citrate for low pH, phosphate for neutral pH).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The solid should be visible at the bottom to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Sample Collection & Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved drug from the undissolved solid. This is best achieved by filtering the sample through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[10]

  • Data Analysis: Plot the measured solubility (often on a log scale) against the corresponding pH value to generate the pH-solubility profile.

Expected Outcome & Data Interpretation

You should observe a significant increase in solubility as the pH decreases. This data will allow you to select the optimal pH for your stock solutions and experimental media.

pH of BufferExpected Solubility of this compound (Hypothetical Data)
8.0~0.05 mg/mL
7.4~0.1 mg/mL
6.5~1.5 mg/mL
5.0>10 mg/mL
4.0>30 mg/mL

Visualization: Workflow for pH-Solubility Profiling

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2 to 8) add_compound Add Excess Compound to Each Buffer prep_buffer->add_compound equilibrate Equilibrate (24-48h with shaking) add_compound->equilibrate separate Filter Supernatant (0.22 µm filter) equilibrate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify plot Plot Log(Solubility) vs. pH quantify->plot

Caption: Workflow for determining the pH-solubility profile.

Question 2: Adjusting the pH is not feasible for my cell-based assay. What is my next best option?

Answer: If altering the pH is not an option, the use of co-solvents is a highly effective and widely used alternative.[11]

Causality & Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing the solubility of hydrophobic compounds like this compound. This technique is particularly useful for preparing concentrated stock solutions that can then be diluted into the final aqueous medium.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Mixtures: Create a series of binary (co-solvent:water) or tertiary (co-solvent:buffer) mixtures at different ratios (e.g., 10%, 20%, 50%, 80% v/v).

  • Determine Solubility: Using the shake-flask method described previously, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Evaluate Compatibility: Prepare a concentrated stock solution (e.g., 10-20 mM) in the most effective co-solvent. Then, perform a test dilution into your final aqueous medium (e.g., cell culture media). Observe for any signs of precipitation immediately and after several hours. The final concentration of the co-solvent in the assay should be kept to a minimum (typically <0.5% v/v) to avoid artifacts.

Expected Outcome & Data Interpretation

Solubility generally increases, often in a logarithmic fashion, with a higher fraction of the co-solvent.[12]

Co-solvent System (v/v)Expected Solubility (Hypothetical Data)
100% PBS (pH 7.4)~0.1 mg/mL
20% EtOH in PBS~1.2 mg/mL
50% PEG 400 in PBS~8.0 mg/mL
100% DMSO>50 mg/mL
Question 3: My compound precipitates upon dilution from a co-solvent stock, even at low final concentrations. How can I create a stable aqueous formulation?

Answer: For challenging cases where pH modification and simple co-solvents are insufficient, using cyclodextrins to form inclusion complexes is a powerful strategy.[14]

Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. Their exterior is hydrophilic, while the internal cavity is hydrophobic (lipophilic).[15] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their central cavity.[16] This non-covalent "inclusion complex" effectively shields the hydrophobic part of the drug from the aqueous environment, presenting the soluble cyclodextrin exterior. The result is a significant increase in the apparent aqueous solubility of the drug.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[15]

Experimental Protocol: Formulation with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20%, 40% w/v) in your desired buffer.

  • Phase Solubility Study: Add an excess of this compound to each HP-β-CD solution and determine the solubility using the shake-flask method. Plotting drug solubility versus cyclodextrin concentration will reveal the nature of the complex and its stability constant.

  • Preparation of a Stock Solution: Based on the phase solubility diagram, prepare a stock solution. For example, dissolve a high concentration of HP-β-CD (e.g., 40% w/v) in water. Add the solid drug and stir or sonicate until a clear solution is obtained. This process can be accelerated by gentle heating.

  • Sterile Filtration: Sterile filter the final complex solution through a 0.22 µm filter. This solution is now ready for dilution into your final experimental medium.

Visualization: Mechanism of Cyclodextrin-Mediated Solubilization

Mechanism of Cyclodextrin Encapsulation cluster_components cluster_complex Compound Drug Molecule (Hydrophobic Indazole) Complex Soluble Drug-Cyclodextrin Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin encapsulates the hydrophobic drug moiety.

Frequently Asked Questions (FAQs)

Q: How do I accurately measure the solubility of my compound? A: The gold standard is the shake-flask equilibrium solubility method.[8] An excess of the solid compound is agitated in the solvent system for a sufficient time (typically 24-72 hours) to reach equilibrium. The saturated solution is then separated from the undissolved solid, usually by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a validated analytical method like HPLC.[10]

Q: Are there any compatibility issues I should be aware of when using co-solvents or cyclodextrins? A: Yes. High concentrations of organic co-solvents like DMSO can be toxic to cells in culture and may interfere with some biological assays. It is crucial to determine the maximum tolerable solvent concentration for your specific system and always include a vehicle control in your experiments. When diluting a drug from a co-solvent stock, rapid dilution can cause the drug to precipitate out of solution (a phenomenon known as supersaturation followed by crashing). This can be mitigated by adding the stock solution dropwise to the aqueous medium while vortexing. Cyclodextrins are generally well-tolerated but can sometimes interact with cell membranes at very high concentrations.[17]

Q: I've formed a salt of my compound, but its solubility is still limited in a high ionic strength buffer. Why? A: This can be due to the "common ion effect" or "salting out." If your buffer contains an ion that is the same as the counter-ion of your drug salt (e.g., using a phosphate buffer with a phosphate salt of your drug), it can suppress dissolution. Additionally, at very high salt concentrations (high ionic strength), the water molecules become highly structured and engaged in solvating the salt ions, reducing their availability to dissolve the drug molecule, a process known as salting out.[7] It may be necessary to test different buffer species or lower the buffer's ionic strength.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pawar, P., & Vavia, P. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharma Times, 43(8).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ayenew, Z., & P. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Janssens, S., & Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1015-1026. [Link]

  • Lam, M., & G. (2020). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. [Link]

  • Ashfield. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

  • American Chemical Society. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 899-906. [Link]

  • Classic Chemistry Experiments. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Pharmapproach. (2024). Enhancing solubility and stability of poorly soluble drugs. [Link]

  • Al-G “Solubility Enhancement Methods for Poorly Water-soluble Drugs”. Brieflands. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. [Link]

  • National Center for Biotechnology Information. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

  • National Center for Biotechnology Information. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Avdeef, A., & Tsinman, O. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 6(3), 161-193. [Link]

  • Chaturvedula, P. V., Mercer, S. E., Pin, S. S., Thalody, G., Xu, C., Conway, C. M., ... & Dubowchik, G. M. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & medicinal chemistry letters, 23(11), 3157-3161. [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)-1H-indazol-4-amine. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-1-(piperidin-4-yl)-1H-indazole. [Link]

  • Popescu, R. G., Dinu-Pîrvu, C. E., Ghica, M. V., Crișan, S., & Lupuleasa, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(11), 1548. [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences, 28(3), 118-129. [Link]

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 21(6), 1-12. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(4), 435-452. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of the 1-(Piperidin-4-yl)-1H-indazole scaffold. This versatile building block is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its derivatization, particularly at the piperidine nitrogen, presents specific challenges that can impact reaction efficiency, yield, and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines established chemical principles with practical, field-tested advice to help you navigate your synthetic challenges.

General Considerations & Proactive Troubleshooting

Before diving into specific reaction issues, ensure the fundamentals are in place:

  • Starting Material Quality: Verify the purity of your this compound. Impurities can interfere with catalysis and lead to unwanted side products.

  • Inert Atmosphere: The piperidine nitrogen is a secondary amine and susceptible to oxidation. Many reactions, especially those involving organometallic catalysts or strong bases like NaH, require an inert atmosphere (Nitrogen or Argon) to prevent degradation.[3][4][5]

  • Anhydrous Conditions: Water can hydrolyze reagents, quench strong bases, and interfere with catalyst activity. Ensure solvents are anhydrous and glassware is properly dried, particularly for reactions involving moisture-sensitive reagents like NaH, NaBH(OAc)₃, or certain coupling agents.[6][7]

Section 1: N-Alkylation of the Piperidine Ring

Direct N-alkylation via an SN2 reaction with an alkyl halide is a common first step. However, it is often plagued by issues of low reactivity and side-product formation.

Frequently Asked Questions & Troubleshooting

Q1: My N-alkylation reaction with an alkyl halide is slow, incomplete, or fails to start. What's going wrong?

A1: This is a frequent issue and can stem from several factors. The primary cause is often the in-situ generation of acid (e.g., HBr, HCl), which protonates the nucleophilic piperidine nitrogen, effectively taking it out of the reaction.[8]

Troubleshooting Steps:

  • Acid Scavenging: The most critical parameter is the choice of base. Introduce a non-nucleophilic base to neutralize the generated acid.[8][9]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to remove during workup.[10]

    • Organic Bases: Sterically hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices as they do not compete as nucleophiles.[9][10]

  • Leaving Group Reactivity: The rate of an SN2 reaction is highly dependent on the leaving group. If your reaction is sluggish, consider switching your alkylating agent in the order of reactivity: R-I > R-Br > R-Cl.[8]

  • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or DMSO are generally preferred as they can solvate the cation without strongly solvating the amine nucleophile, accelerating the reaction.[10][11]

  • Temperature: If the reaction remains slow, gently increasing the temperature (e.g., to 60-80 °C) can help overcome the activation energy barrier, especially with less reactive alkylating agents or sterically hindered substrates.[7][8]

Q2: I'm observing a significant amount of a second product with a higher molecular weight. How can I prevent over-alkylation?

A2: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine and react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is a classic problem in amine alkylation.[9][12]

Solutions:

  • Control Stoichiometry & Addition Rate: Use a slight excess of the piperidine starting material (e.g., 1.2-1.5 equivalents) relative to the alkylating agent. Critically, add the alkylating agent slowly to the reaction mixture, ideally with a syringe pump.[9][10] This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant starting amine.

  • Lower the Temperature: Over-alkylation side reactions often have a higher activation energy and are more pronounced at elevated temperatures. Running the reaction at room temperature or even 0 °C can significantly improve selectivity.[9]

  • Consider Reductive Amination: For a more robust and selective method that completely avoids over-alkylation, switch to reductive amination (see Section 3).[9][13] This is often the superior industrial and laboratory method for synthesizing mono-N-alkylated piperidines.[13][14]

Section 2: N-Acylation & Amide Bond Formation

Coupling the piperidine nitrogen with a carboxylic acid to form an amide is a key transformation in drug development. Success hinges on the proper activation of the carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My acylation with an acyl chloride is giving a low yield and a complex mixture of byproducts. What should I do?

A1: Acyl chlorides are highly reactive and can be prone to side reactions if conditions are not controlled. The HCl byproduct will protonate the starting amine, requiring at least one equivalent of base. Excess acyl chloride can also lead to undesired reactions.

Troubleshooting Steps:

  • Base Selection: Use a non-nucleophilic base like DIPEA or triethylamine (TEA) to scavenge the HCl.[15] Pyridine can also be used and may act as a nucleophilic catalyst.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to moderate the reactivity of the acyl chloride and minimize side reactions.[15]

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride. Adding it dropwise can also improve results.

Q2: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC) is inefficient. How can I optimize it?

A2: Inefficient coupling is typically due to poor carboxylic acid activation, steric hindrance, or suboptimal reaction conditions.

Optimization Strategy:

  • Choosing the Right Reagent:

    • EDC/HOBt: A classic, cost-effective choice. Ensure your reagents are high quality.

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are generally more powerful and faster than carbodiimides.[16] HATU is often superior for hindered couplings and can reduce racemization.[15][16]

  • Base: A non-nucleophilic base is essential. DIPEA is the most common choice.[15][17]

  • Solvent: DMF is the standard solvent for peptide couplings due to its excellent solvating properties.[15][17] DCM can also be used.

  • Order of Addition: A common and effective protocol is to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF for 5-10 minutes before adding the this compound. This allows for the formation of the active ester intermediate without the amine being present to cause side reactions.

Table 1: Comparison of Common Amide Coupling Conditions
Coupling SystemBaseSolventKey AdvantagesCommon Issues
EDC / HOBt DIPEA, NMMDMF, DCMCost-effective, low-epimerization.Slower for hindered substrates.
HATU / HBTU DIPEADMFFast, highly efficient, good for hindered systems.[16]Higher cost, potential for side reactions if not used correctly.
Acyl Chloride DIPEA, TEADCM, THFHighly reactive, fast for simple substrates.HCl byproduct, potential for over-reaction.[15]

Section 3: Reductive Amination

Reductive amination is a powerful and highly selective method for N-alkylation that proceeds in two steps within a single pot: (1) formation of an iminium ion from the piperidine and an aldehyde/ketone, and (2) selective reduction of the iminium ion.

Frequently Asked Questions & Troubleshooting

Q1: My reductive amination is stalling, and I'm isolating unreacted starting materials or the imine intermediate. How can I drive the reaction to completion?

A1: This usually indicates either inefficient iminium ion formation or a problem with the reducing agent.

Troubleshooting Steps:

  • Facilitate Iminium Formation:

    • Add a catalytic amount of acetic acid (AcOH) to protonate the carbonyl, making it more electrophilic and accelerating imine formation.[14]

    • If water removal is an issue, especially with ketones, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction can drive the equilibrium towards the iminium ion.

  • Choose the Right Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is mild, tolerant of mildly acidic conditions, and selectively reduces the iminium ion over the carbonyl starting material.[6][14] It is moisture-sensitive.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is stable in mildly acidic conditions (pH 4-5).[13] However, it is highly toxic.

    • Sodium Borohydride (NaBH₄): This reagent can reduce the starting aldehyde/ketone. Therefore, it should only be added after allowing sufficient time for complete imine formation.[6][13]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using NaBH(OAc)₃.[6][7]

Q2: I am trying to perform a Buchwald-Hartwig amination to couple an aryl halide to the piperidine nitrogen, but the reaction is failing. What are the common pitfalls?

A2: Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is highly sensitive to the specific combination of catalyst, ligand, base, and substrate.[18][19]

Key Optimization Points:

  • Ligand Choice: This is often the most critical parameter. For secondary cyclic amines like piperidine, sterically bulky, electron-rich phosphine ligands are required. Common successful ligands include Xantphos, XPhos, and RuPhos.[20]

  • Palladium Pre-catalyst: Use air-stable Pd(II) or Pd(0) pre-catalysts like Pd₂(dba)₃ or various palladacycles.[19][20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[19][20] K₃PO₄ can also be effective.

  • Solvent: Anhydrous, degassed solvents such as toluene or dioxane are typically used.

  • Oxygen Exclusion: The catalytic cycle involves Pd(0) species that are extremely sensitive to oxygen. The reaction must be set up in a glovebox or using rigorous Schlenk techniques to exclude air.[19]

Visual Workflow & Protocol Guides

Diagram 1: General Troubleshooting Workflow for Low-Yield Reactions

G start Low Yield or Incomplete Reaction check_sm Verify Starting Material Purity (NMR, LCMS) start->check_sm sm_ok Purity OK? check_sm->sm_ok sm_ok->start No, Purify SM reaction_type Identify Reaction Type sm_ok->reaction_type Yes alkylation N-Alkylation (SN2) reaction_type->alkylation Alkylation acylation N-Acylation reaction_type->acylation Acylation reductive Reductive Amination reaction_type->reductive Reductive Amination opt_alk 1. Add Base (K2CO3, DIPEA) 2. Switch to R-Br or R-I 3. Increase Temperature alkylation->opt_alk opt_acyl 1. Use Stronger Coupling Agent (HATU) 2. Pre-activate Carboxylic Acid 3. Check Base/Solvent acylation->opt_acyl opt_red 1. Add cat. AcOH 2. Use NaBH(OAc)3 3. Ensure Anhydrous Conditions reductive->opt_red re_analyze Re-run and Analyze opt_alk->re_analyze opt_acyl->re_analyze opt_red->re_analyze G cluster_alk N-Alkylation cluster_acyl N-Acylation cluster_red Reductive Amination start This compound alk_reagent R-X (Alkyl Halide) Base (K2CO3, DIPEA) start->alk_reagent acyl_reagent R-COOH Coupling Agent (HATU) start->acyl_reagent red_reagent R-CHO (Aldehyde) NaBH(OAc)3 start->red_reagent alk_prod N-Alkyl Product alk_reagent->alk_prod SN2 acyl_prod N-Acyl (Amide) Product acyl_reagent->acyl_prod Amide Coupling red_prod N-Alkyl Product red_reagent->red_prod Imine Reduction

Caption: Common methods for functionalizing the piperidine nitrogen.

Exemplary Protocol: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the highly selective synthesis of 1-((1-benzylpiperidin-4-yl))-1H-indazole, avoiding the over-alkylation issues common with direct alkylation.

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.) and dissolve it in anhydrous DCE.

  • Add benzaldehyde (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Monitor the disappearance of the starting amine by TLC.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An initial effervescence may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl derivative.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-benzylpiperidines - Avoiding Over-alkylation.
  • King, F. D., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Source not further specified].
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Chem 115 Lecture Notes.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Organic Process Research & Development. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry.
  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ResearchGate. (n.d.). Synthesis of highly substituted piperidines 4a-4ac.
  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Aapptec. (n.d.). Coupling Reagents.

Sources

Troubleshooting guide for 1-(Piperidin-4-yl)-1H-indazole experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Piperidin-4-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this versatile heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the key structural features of this compound?

A1: this compound, with a molecular weight of 201.27 g/mol and formula C₁₂H₁₅N₃, consists of a bicyclic indazole ring system linked at the N1 position to a piperidine ring at its 4-position.[1][2] The indazole core is aromatic, while the piperidine ring is a saturated heterocycle. This duality in its structure is central to its chemical behavior and reactivity.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dark place, such as a refrigerator at 2-8°C.[1][3][4] The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.[1][3]

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][5][6] It may also cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][7]

Q4: In which solvents is this compound soluble?

A4: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF). Its solubility in aqueous solutions may be limited but can be enhanced by forming a salt, for instance, by treating it with an acid like HCl.

II. Synthesis & Reaction Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the N-arylation of indazole with a protected 4-piperidinyl derivative, followed by deprotection.

Q5: My N-arylation reaction to form the precursor to this compound is giving a low yield. What are the likely causes?

A5: Low yields in the N-arylation of indazole can stem from several factors:

  • Regioselectivity Issues : A significant challenge in the functionalization of indazole is the potential for reaction at either the N1 or N2 position, leading to a mixture of regioisomers.[8] The ratio of N1 to N2 substitution can be influenced by the reaction conditions, including the base, solvent, and temperature.

  • Suboptimal Base : The choice of base is critical. A base that is too weak may not sufficiently deprotonate the indazole, leading to a slow or incomplete reaction. Conversely, a base that is too strong can lead to side reactions. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

  • Reaction Temperature : The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting materials or product. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.[9]

  • Purity of Reagents : Impurities in the indazole, the piperidine derivative, or the solvent can interfere with the reaction. Ensure all reagents are of high purity and that solvents are anhydrous, as many N-arylation reactions are sensitive to moisture.[9]

Q6: I am observing the formation of both N1 and N2 isomers during my synthesis. How can I improve the regioselectivity for the desired N1 isomer?

A6: Achieving high regioselectivity for N1-alkylation of indazole is a known challenge.[8] Here are some strategies to favor the N1 isomer:

  • Choice of Solvent : The polarity of the solvent can influence the N1/N2 ratio. Generally, polar aprotic solvents like DMF or DMSO tend to favor N1 substitution.

  • Counter-ion Effects : The choice of base can affect the nucleophilicity of the two nitrogen atoms in the indazole anion. Experimenting with different bases (e.g., K₂CO₃ vs. NaH) can alter the isomeric ratio.

  • Protecting Group Strategy : While more complex, a protecting group strategy can be employed. For instance, protecting the N2 position would direct the alkylation to the N1 position, after which the protecting group can be removed.

Workflow for N-Arylation of Indazole

reagents Indazole, Protected 4-halopiperidine, Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Protected This compound purification->product

Caption: General workflow for the synthesis of the protected precursor.

Q7: The deprotection of the piperidine nitrogen (e.g., removal of a Boc group) is incomplete or leads to side products. What should I do?

A7: Incomplete deprotection or the formation of side products can be addressed by modifying the reaction conditions:

  • Choice of Acid : For Boc deprotection, trifluoroacetic acid (TFA) in DCM is commonly used. If the reaction is sluggish, increasing the concentration of TFA or the reaction time may be necessary. For more sensitive substrates, milder acidic conditions, such as HCl in dioxane, can be employed.

  • Scavengers : During deprotection, the carbocation generated from the Boc group can sometimes react with electron-rich moieties. The addition of a scavenger, such as anisole or triethylsilane, can trap these carbocations and prevent side reactions.

  • Temperature Control : These reactions are typically run at room temperature or 0°C. Elevated temperatures can increase the rate of side reactions.

III. Purification and Analysis Troubleshooting

This section focuses on challenges related to the purification and analytical characterization of this compound.

Q8: I am having difficulty purifying this compound by column chromatography. The compound is streaking or not separating well from impurities.

A8: Purification challenges can often be overcome by optimizing the chromatography conditions:

  • Solvent System : The polarity of the eluent is crucial. For a basic compound like this, streaking on silica gel is common. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase can significantly improve the peak shape and separation. A common solvent system would be a gradient of methanol in dichloromethane.

  • Stationary Phase : If streaking persists on silica gel, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another option, particularly for more polar impurities.[10]

  • Sample Loading : Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Adsorbing the crude material onto a small amount of silica gel and then loading the dry powder onto the column can also improve resolution.

Q9: The NMR spectrum of my final product is complex, and I'm unsure about the peak assignments.

A9: The ¹H NMR spectrum of this compound will show signals for both the indazole and piperidine protons.

  • Expected Signals :

    • Indazole Protons : You should expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring of the indazole.

    • Piperidine Protons : The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-4.5 ppm). The proton at the 4-position (attached to the indazole nitrogen) will likely be a multiplet and shifted further downfield compared to the other piperidine protons.

  • 2D NMR : To definitively assign the protons, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Reference Spectra : Compare your spectrum to published data or spectra from commercial suppliers if available.

Data Presentation: Expected NMR Shifts
Structural Unit Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Indazole-H3~8.0-8.2 (s)~130-135
Indazole-H4~7.6-7.8 (d)~120-125
Indazole-H5~7.1-7.3 (t)~120-125
Indazole-H6~7.3-7.5 (t)~125-130
Indazole-H7~7.7-7.9 (d)~110-115
Piperidine-H4~4.2-4.6 (m)~50-55
Piperidine-H2, H6 (axial & equatorial)~2.8-3.5 (m)~45-50
Piperidine-H3, H5 (axial & equatorial)~1.8-2.4 (m)~30-35

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other factors.

Q10: My mass spectrometry results show an unexpected molecular ion peak. What could be the cause?

A10: Unexpected mass spectrometry results can arise from several sources:

  • Adduct Formation : In electrospray ionization (ESI), it is common to see adducts with ions present in the mobile phase, such as [M+Na]⁺, [M+K]⁺, or [M+H]⁺. The piperidine nitrogen can also be readily protonated.

  • Impurity : The unexpected peak could be from a persistent impurity from the synthesis. Review the masses of your starting materials and potential byproducts.

  • Fragmentation : Depending on the ionization method, the molecule may fragment. Look for fragment ions that correspond to the indazole and piperidine moieties.

Troubleshooting Logic for Unexpected MS Peak

start Unexpected MS Peak check_adducts Calculate [M+H]+, [M+Na]+, [M+K]+ masses start->check_adducts compare_impurities Compare with masses of starting materials & byproducts start->compare_impurities check_fragmentation Analyze for logical fragment ions start->check_fragmentation conclusion Identify source of peak check_adducts->conclusion Match found compare_impurities->conclusion Match found check_fragmentation->conclusion Pattern consistent

Caption: Decision tree for analyzing unexpected mass spectrometry data.

IV. Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected this compound in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) (2-4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography as described in Q8.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation : HPLC system with a UV detector.[10]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient : A typical gradient would be 5% to 95% Solvent B over 10-15 minutes.

  • Flow Rate : 1.0 mL/min.[10]

  • Column Temperature : 30°C.[10]

  • Detection Wavelength : 210 nm and 254 nm.[10]

  • Sample Preparation : Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

V. References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET. Retrieved from

  • Sigma-Aldrich. (2024, October 22). SAFETY DATA SHEET. Retrieved from

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from

  • INDOFINE Chemical Company. (n.d.). Safety Data Sheet. Retrieved from

  • Achmem. (n.d.). This compound. Retrieved from

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. 126(4), 1055–1062.

  • BLDpharm. (n.d.). 170438-69-4|this compound. Retrieved from

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Retrieved from

  • ChemicalBook. (2023, July 14). 1-(4-PIPERIDYL)INDAZOLE | 170438-69-4. Retrieved from

  • Chem-Impex. (n.d.). 1-Methyl-5-(piperidin-4-yloxy)-1H-indazole hydrochloride. Retrieved from

  • Benchchem. (n.d.). Regioselectivity issues in the functionalization of indazoles. Retrieved from

  • BenchChem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Retrieved from

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1-(Piperidin-4-yl)-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of 1-(Piperidin-4-yl)-1H-indazole compounds. This guide is designed for drug discovery and development scientists, providing field-proven insights, detailed protocols, and troubleshooting advice to navigate the complexities of optimizing these promising scaffolds. Our goal is to empower you with the knowledge to rationally design and synthesize molecules with improved pharmacokinetic profiles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of metabolism as they relate to the this compound scaffold.

Q1: What are the primary metabolic liabilities of the this compound scaffold?

A1: The this compound core possesses several "soft spots" that are susceptible to metabolic transformation by drug-metabolizing enzymes.[1] The most common sites of metabolism, often referred to as metabolic hotspots, are:

  • Piperidine Ring: This saturated heterocycle is a primary site for oxidative metabolism. The positions adjacent to the nitrogen atom (alpha-carbons) are particularly vulnerable to oxidation, which can lead to the formation of lactams.[2]

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., an N-methyl or N-ethyl group), this site is highly susceptible to N-dealkylation, a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4][5]

  • Indazole Ring: Aromatic hydroxylation can occur on the indazole ring system, although this is often a secondary pathway compared to piperidine oxidation.[6]

  • Piperidine N-Oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide metabolite.[2]

cluster_0 Metabolic Hotspots of this compound cluster_1 Key Metabolic Pathways Scaffold A Piperidine Ring Oxidation (α-carbon hydroxylation → Lactam) Scaffold->A 1 B N-Dealkylation (Primarily for N-substituted piperidines) Scaffold->B 2 C Indazole Ring Oxidation (Aromatic hydroxylation) Scaffold->C 3 D Piperidine N-Oxidation Scaffold->D 4

Caption: Common metabolic hotspots on the core scaffold.

Q2: Which enzyme families are primarily responsible for the metabolism of these compounds?

A2: The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the primary driver of phase I metabolism for this class of compounds.[7][8] Specifically, CYP3A4 is often a major contributor to the N-dealkylation of drugs containing a 4-aminopiperidine moiety.[3][4] Other CYP isoforms may also be involved in the oxidation of the piperidine and indazole rings.[9] Additionally, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), could play a role if hydroxylated metabolites are formed, leading to their conjugation and subsequent excretion.[10]

Q3: How is metabolic stability quantitatively assessed in early drug discovery?

A3: In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo.[11][12] These assays typically involve incubating the compound with liver fractions (microsomes or hepatocytes) and measuring its disappearance over time.[10][13] The key parameters derived are:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A shorter half-life suggests lower stability.[12]

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug disappearance.[13]

These parameters are essential for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo pharmacokinetic properties like bioavailability and half-life.[12][13]

Section 2: Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized, self-validating workflow for assessing the metabolic stability of your compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound test compounds using pooled human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Ice-cold Acetonitrile with an appropriate internal standard (for reaction termination and protein precipitation)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Protocol Steps:

  • Preparation:

    • Thaw HLM on ice. Determine the protein concentration.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.[14]

    • Prepare the test and control compound working solutions by diluting the 10 mM DMSO stocks.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound or control compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system. The final HLM protein concentration should be 0.5 mg/mL.

    • Crucial Control: For each compound, run a parallel incubation without the NADPH regenerating system (replace with buffer). This "minus-cofactor" control helps identify non-enzymatic degradation.[15]

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard to the appropriate wells.[15][16] The 0-minute time point is typically quenched immediately after adding the NADPH system.

  • Sample Processing & Analysis:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

cluster_prep 1. Preparation cluster_incub 2. Incubation (37°C) cluster_sample 3. Quenching & Sampling cluster_analysis 4. Analysis prep1 Thaw Liver Microsomes (on ice) prep2 Prepare NADPH Regenerating System prep3 Prepare Compound Working Solutions (1 µM) incub1 Add Buffer & Compound to 96-well plate prep3->incub1 Start Experiment incub2 Pre-warm for 10 min incub1->incub2 incub3 Initiate Reaction: Add NADPH System incub2->incub3 sample1 Terminate at Time Points (0, 5, 15, 30, 45 min) incub3->sample1 sample2 Add Ice-Cold Acetonitrile + Internal Standard sample1->sample2 analysis1 Centrifuge to Pellet Protein sample2->analysis1 analysis2 Transfer Supernatant analysis1->analysis2 analysis3 Analyze by LC-MS/MS analysis2->analysis3 Data Interpretation Data Interpretation analysis3->Data Interpretation

Caption: Workflow for the in vitro microsomal stability assay.

Section 3: Troubleshooting Guide

Problem 1: My compound shows extremely rapid clearance (t½ < 5 minutes) in the initial screen.

  • Plausible Cause: The compound likely has one or more significant metabolic "soft spots" that are highly susceptible to CYP-mediated oxidation.

  • Troubleshooting Steps:

    • Confirm Enzymatic Activity: Check the data for your positive controls (e.g., Midazolam). If they also show very low stability, it may indicate an issue with the assay itself (e.g., incorrect protein or cofactor concentration). If controls behave as expected, the issue is compound-specific.

    • Run a "Minus-Cofactor" Control: Ensure the rapid disappearance is NADPH-dependent. If the compound disappears at a similar rate in the absence of NADPH, it suggests chemical instability in the buffer, not metabolic turnover.[15]

    • Perform Metabolite Identification (MetID): This is the most critical next step. Incubate the compound with microsomes for a short period (e.g., 15 minutes) and analyze the sample using high-resolution mass spectrometry to identify the structures of the major metabolites.[17] Knowing whether you are seeing N-dealkylation, ring hydroxylation, or lactam formation is essential for guiding the next synthetic steps.

Problem 2: My metabolic stability results are inconsistent between experimental runs.

  • Plausible Causes: Variability can stem from several sources, including reagent quality, compound properties, and procedural inconsistencies.

  • Troubleshooting Steps:

    • Microsome Quality Control: The enzymatic activity of liver microsomes can vary between vendors and even between different batches from the same vendor. Always qualify a new batch of microsomes using a set of standard probe substrates to ensure its activity is consistent with previous batches.

    • Compound Solubility: Poor aqueous solubility is a common cause of variability. If your compound precipitates in the incubation buffer, the effective concentration available to the enzymes will be lower and inconsistent. Verify solubility and consider reducing the final DMSO concentration if necessary, though it should be kept consistent across all experiments.[17]

    • Pipetting and Timing Accuracy: Automated liquid handlers are recommended to minimize human error, especially for quenching at precise time points. Manual pipetting can introduce significant variability.

Problem 3: The mass balance is poor; the sum of the parent compound and identified metabolites is significantly less than 100%.

  • Plausible Causes: This can indicate the formation of reactive metabolites that covalently bind to microsomal proteins, or the formation of metabolites that are not being detected by your analytical method.

  • Troubleshooting Steps:

    • Investigate Reactive Metabolites: A common approach is to perform the incubation in the presence of a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by mass spectrometry, is a strong indicator of reactive metabolite generation.

    • Expand Analytical Search: Ensure your LC-MS/MS method is not too narrowly focused. Look for unexpected biotransformations, such as glucuronide conjugates (if using hepatocytes or microsomes supplemented with UDPGA) or products of ring cleavage.

Section 4: Strategies for Enhancing Metabolic Stability

Once metabolic liabilities are identified, the following strategies can be employed to rationally design more robust compounds.

Q4: My MetID study shows rapid oxidation on the piperidine ring. How can I block this?

A4: Blocking piperidine ring oxidation involves modifying the susceptible C-H bonds.

  • Fluorination: Strategically placing a fluorine atom at or near the site of metabolism is a highly effective tactic.[18] The carbon-fluorine (C-F) bond is much stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative cleavage by CYP enzymes.[19][20] Furthermore, the high electronegativity of fluorine can deactivate adjacent sites to metabolism.[21][22]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow the rate of metabolism.[23] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond that is cleaved more slowly by enzymes.[24][25] This is a subtle modification that is less likely to impact the compound's pharmacological activity.[26]

  • Introduction of Small Alkyl Groups: Adding a methyl group to the piperidine ring can sterically hinder the approach of the metabolizing enzyme to the site of oxidation. However, this can also introduce a new site for metabolism or alter the binding affinity for the target protein.

Q5: N-dealkylation of my substituted piperidine is the primary metabolic pathway. What are the best strategies to improve stability?

A5: Preventing N-dealkylation focuses on modifying the N-substituent.

  • Reduce Lipophilicity: Replace a simple alkyl group (e.g., N-methyl) with a more polar group (e.g., N-CH2CH2OH). This can sometimes disfavor binding to the lipophilic active site of CYP enzymes.

  • Increase Steric Bulk: Introducing a bulkier group, such as replacing N-methyl with N-isopropyl or an N-cyclopropylmethyl group, can sterically shield the nitrogen and adjacent carbons from the enzyme.[27]

  • Bioisosteric Replacement: Replace the entire N-alkyl piperidine moiety. For example, if the nitrogen itself is not critical for activity, a carbon-linked piperidine (a C-piperidinyl group) would not be subject to N-dealkylation.

Q6: Can I replace the entire piperidine ring to improve metabolic stability?

A6: Yes, this is a powerful strategy known as bioisosteric replacement. The goal is to substitute the piperidine with a different heterocyclic ring that mimics its key binding interactions but possesses greater metabolic stability.[28]

  • Morpholine: Replacing the piperidine with a morpholine ring is a common strategy. The electron-withdrawing oxygen atom in the morpholine ring reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbons to oxidation.[2]

  • Azetidine: This smaller, four-membered ring can sometimes be more metabolically stable than its larger counterparts like pyrrolidine or piperidine.[18] Azetidines can also improve aqueous solubility.[29]

  • Spirocyclic Scaffolds: Replacing the piperidine with a spirocyclic amine, such as an azaspiro[3.3]heptane, can introduce 3-dimensionality and block typical metabolic pathways by removing the vulnerable alpha-hydrogens.[30]

cluster_piperidine Piperidine Oxidation cluster_dealkyl N-Dealkylation cluster_global General Poor Stability start Initial Compound Shows Poor Metabolic Stability metid Perform Metabolite Identification (MetID) start->metid pathway What is the Primary Metabolic Pathway? metid->pathway p1 Strategy: Block C-H Oxidation pathway->p1 Piperidine Oxidation d1 Strategy: Modify N-Substituent pathway->d1 N-Dealkylation g1 Strategy: Scaffold Hopping pathway->g1 Multiple/ Unclear p2 Options: • Fluorination • Deuteration • Steric Shielding (e.g., CH₃) p1->p2 synthesize Synthesize & Test New Analogs p2->synthesize d2 Options: • Increase Polarity • Increase Steric Bulk • Bioisosteric Replacement d1->d2 d2->synthesize g2 Options: • Replace Piperidine with Morpholine, Azetidine, or Spirocyclic Amine g1->g2 g2->synthesize end Compound with Improved Stability synthesize->end

Caption: Decision tree for selecting a metabolic stabilization strategy.

Section 5: Data Interpretation & Presentation

Clear data presentation is key to making informed decisions. The following table summarizes how to calculate and present key metabolic stability parameters.

Data Calculation:

  • Plot Data: Plot the natural log (ln) of the percent remaining parent compound versus time.

  • Determine Slope: The slope of the linear regression line from this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½): t½ = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Summary of In Vitro Metabolic Stability Data

Compound IDModificationt½ (min)CLint (µL/min/mg)Primary Metabolite(s) Identified
Parent-01 (Reference)4.5154Piperidine-lactam, N-desmethyl
Analog-F1 4-fluoro-piperidine28.024.7N-desmethyl
Analog-D1 N-CD₃15.245.6Piperidine-lactam
Analog-M1 Morpholine replacement> 60< 11.6Not detected
Verapamil (Control)21.532.2N/A

This structured approach allows for direct comparison of the different strategies employed and provides a clear rationale for advancing the most promising candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved January 10, 2026, from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 23(4), 407-425. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved January 10, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved January 10, 2026, from [Link]

  • Obach, R. S., Zhang, H., & Johnson, T. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 19(9), 1047-1053. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(19), 7587-7603. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central, 12(1), 123. [Link]

  • Gill, H., & Gill, A. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 255-256, 110000. [Link]

  • Murphy, C. D. (2020). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 16(1), 27-37. [Link]

  • Pecic, S., Pakhomova, S., Pakhomov, S., & Morisseau, C. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved January 10, 2026, from [Link]

  • Scott, J. S., & Ward, R. A. (2013). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 56(6), 2415-2438. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of the imidazole derivatives on cytochrome P450. Retrieved January 10, 2026, from [Link]

  • Zhou, Y., Liu, L., & Zhou, S. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central, 2(6), 417-428. [Link]

  • Zhou, Y., Liu, L., & Zhou, S. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 417-428. [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative. RSC Publishing, 8(64), 38947-38959. [Link]

  • Roughley, S. D., & Harris, C. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central, 27(24), 3506-3514. [Link]

  • Dias, J. C., & Maurel, P. (1995). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed, 23(4), 435-442. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved January 10, 2026, from [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved January 10, 2026, from [Link]

  • CORE. (2018). Assessing Specificity of Indazole Derivatives as Inhibitors to CYP2E1. Retrieved January 10, 2026, from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Retrieved January 10, 2026, from [Link]

  • Engle, K. M., & Chen, J. S. (2021). Precision Deuteration Using Cu-Catalyzed Transfer Hydrodeuteration to Access Small Molecules Deuterated at the Benzylic Position. PubMed Central, 13(1), 1-13. [Link]

  • Kniess, T., Laube, M., & Steinbach, J. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Publishing, 8(64), 38947-38959. [Link]

  • Rodrigues, A. D., & Roberts, A. G. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed, 29(10), 1017-1024. [Link]

  • Semantic Scholar. (n.d.). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. Retrieved January 10, 2026, from [Link]

  • Chanda, P. K., & Newman, A. H. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed, 67(2), 1004-1021. [Link]

  • eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Retrieved January 10, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 10, 2026, from [Link]

  • Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 15(1), 2-11. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. Retrieved January 10, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved January 10, 2026, from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved January 10, 2026, from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved January 10, 2026, from [Link]

  • MetabERN. (n.d.). Heterocyclic Compound Disorders: Clinical Insights. Retrieved January 10, 2026, from [Link]

  • Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved January 10, 2026, from [Link]

  • Chaturvedula, P. V. S., & Pin, S. S. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent CGRP receptor antagonist for the treatment of migraine. PubMed, 23(12), 3147-3150. [Link]

  • Reddy, P. V. N., & Slavica, M. (2011). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed, 21(16), 5625-5629. [Link]

Sources

Technical Support Center: Purification of 1-(Piperidin-4-yl)-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Piperidin-4-yl)-1H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for common purification challenges encountered with this important class of heterocyclic compounds. The inherent basicity of the piperidine moiety, coupled with the aromatic nature of the indazole ring, presents unique purification hurdles that require a nuanced approach. This resource synthesizes established methodologies with field-proven insights to empower you to achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a thick, inseparable oil after synthesis. What is the best initial work-up strategy?

A1: Oiling out is a common issue with this class of compounds, often due to the presence of both polar and non-polar functionalities, as well as potential salt formation with reaction byproducts. An initial acid-base extraction is highly recommended to both purify and solidify your product. The basic piperidine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities behind in the organic layer.[1][2]

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated piperidine moiety will render the compound water-soluble.

  • Separate the aqueous layer, which now contains your product as a hydrochloride salt.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Basify the aqueous layer with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of 9-10. This will deprotonate the piperidine nitrogen, causing your product to precipitate out of the solution as the free base.

  • Extract the now basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover your purified product.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Q2: I'm seeing two distinct spots on my TLC after N-alkylation of the indazole ring. What could be the cause?

A2: This is a classic case of regioisomerism. The indazole ring has two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation can often lead to a mixture of both N-1 and N-2 substituted products.[3] The thermodynamic stability of the 1H-indazole tautomer is generally higher than the 2H-tautomer; however, reaction conditions can influence the formation of the N-2 isomer.[3] These isomers will have different polarities and thus separate on a TLC plate.

Troubleshooting Isomer Formation:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-1/N-2 selectivity. A thorough literature search for analogous reactions is recommended to identify optimal conditions.

  • Purification: Flash column chromatography is the most common method for separating these isomers. A carefully selected solvent system will be crucial for achieving good separation.

Q3: My compound is streaking badly on the silica gel column, and the recovery is low. What's happening?

A3: The basicity of the piperidine nitrogen is the likely culprit. The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking, poor peak shape, and irreversible adsorption.[4]

Solutions for Chromatographic Issues:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (NEt₃) or ammonia in the mobile phase can neutralize the acidic sites and improve chromatography. A common practice is to add 0.1-1% triethylamine to your eluent.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral or basic alumina.

  • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase HPLC or flash chromatography using a C18 stationary phase can be an excellent alternative, as it avoids the issues associated with silica gel.

In-Depth Purification Guides

Flash Column Chromatography

Flash column chromatography is a workhorse technique for the purification of this compound derivatives, especially for separating isomers and removing closely related impurities.

Detailed Protocol for Flash Chromatography on Silica Gel:

  • Column Packing: Dry pack the column with silica gel.

  • Slurry Preparation: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol). A typical gradient for these compounds might be from 100% DCM to 10% methanol in DCM. Remember to add 0.1-1% triethylamine to your mobile phase to prevent streaking.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography

Derivative TypeStationary PhaseRecommended Eluent System
Non-polar derivativesSilica GelHexane/Ethyl Acetate with 0.5% NEt₃
Moderately polar derivativesSilica GelDichloromethane/Methanol with 0.5% NEt₃
Polar or ionic derivativesC18 Reverse PhaseWater/Acetonitrile with 0.1% Formic Acid or TFA
Recrystallization

For solid derivatives, recrystallization is a powerful and economical method for achieving high purity. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Workflow for Selecting a Recrystallization Solvent:

Troubleshooting_Purification Start Start: Purification Issue Identified Streaking Issue: Streaking on Silica Gel Start->Streaking OilingOut Issue: Product Oiling Out Start->OilingOut Isomers Issue: Multiple Spots on TLC (Isomers) Start->Isomers LowYield Issue: Low Recovery Start->LowYield Sol_Streaking1 Solution: Add NEt₃ or NH₃ to eluent Streaking->Sol_Streaking1 Sol_Streaking2 Solution: Switch to alumina or reverse phase Streaking->Sol_Streaking2 Sol_OilingOut1 Solution: Perform Acid-Base Extraction OilingOut->Sol_OilingOut1 Sol_OilingOut2 Solution: Triturate with non-polar solvent OilingOut->Sol_OilingOut2 Sol_Isomers1 Solution: Optimize chromatography gradient Isomers->Sol_Isomers1 Sol_Isomers2 Solution: Consider preparative HPLC/SFC Isomers->Sol_Isomers2 Sol_LowYield1 Solution: Check for product precipitation in tubing LowYield->Sol_LowYield1 Sol_LowYield2 Solution: Ensure complete extraction from aqueous layer LowYield->Sol_LowYield2

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Technical Support Center: A Guide to Addressing Off-Target Effects of 1-(Piperidin-4-yl)-1H-indazole Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing small molecules based on the 1-(Piperidin-4-yl)-1H-indazole scaffold. While this scaffold is a privileged structure in modern medicinal chemistry, its very versatility can lead to challenges in interpreting cellular assay data due to off-target effects.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, confidently interpret your results, and validate that the observed cellular phenotype is a true consequence of modulating your intended target. Our approach is grounded in the principles of rigorous chemical probe validation to ensure the integrity and reproducibility of your research.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the this compound scaffold, and why is it a concern for off-target effects?

The this compound is a chemical core structure found in a multitude of biologically active compounds. Its chemical properties make it a versatile scaffold for developing ligands that can interact with a wide range of protein targets. Derivatives of this scaffold have been developed as inhibitors or modulators for targets as diverse as Rho-associated kinases (ROCK), serotonin receptors, NLRP3 inflammasome, and various other kinases.[3][4][5][6]

The very adaptability of this scaffold is the primary reason for concern. Off-target effects arise when a compound interacts with cellular components other than its intended biological target.[7][8] Because the indazole and piperidine moieties are common in inhibitors targeting conserved binding pockets (like the ATP-binding site of kinases), there is an inherent risk that a compound developed for one target may interact with other, structurally related proteins, leading to confounding results.[7]

Q2: I'm observing a cellular phenotype with my indazole derivative. How do I begin to determine if it's an on-target or off-target effect?

This is the most critical question in early-stage compound validation. An observed phenotype, such as cell death or changes in a signaling pathway, should never be assumed to be solely due to the intended target, especially when using high compound concentrations.[1]

The first step is to systematically rule out confounding factors through a series of validation experiments. The core principle is to build a body of evidence from multiple, independent lines of inquiry. Relying on a single experiment is insufficient.[1] A logical starting point is to meticulously characterize the dose-dependency of the effect.

Q3: What is the first and most critical experiment to run when investigating potential off-target effects?

The first and most fundamental experiment is to establish a complete and rigorous dose-response curve . Off-target effects often manifest at higher concentrations, where the compound may begin to engage lower-affinity secondary targets.[8]

An ideal on-target effect will typically show a sigmoidal dose-response curve with a clear plateau, indicating saturation of the target. A very steep or biphasic curve, or continued effects at high concentrations, can be red flags for off-target activity or compound-induced cytotoxicity.

Q4: How can I definitively link the observed phenotype to the inhibition of my specific target protein?

The gold standard for attributing a compound's effect to a specific target is to use a genetic approach alongside the chemical probe.[8] You must demonstrate that the phenotype disappears or is significantly reduced when the target protein is removed or absent.

The most common method is to compare the effect of your compound in wild-type cells versus cells where the target gene has been knocked out (KO) using CRISPR-Cas9 or knocked down (KD) using siRNA or shRNA.[8] If your compound elicits a response in wild-type cells but has no effect in the KO/KD cells, this provides strong evidence for on-target activity. Conversely, if the compound still causes the phenotype in cells lacking the target, the effect is unequivocally off-target.[9]

Q5: What are "orthogonal" and "inactive" controls, and how should I use them?

Relying on a single chemical probe is a common pitfall that can lead to misleading results.[1] To build a robust case for your hypothesis, you must incorporate proper controls.

  • Inactive Control: This is a close structural analog of your compound that is devoid of activity against the primary target.[8] This control is crucial for identifying phenotypes caused by the chemical scaffold itself, rather than by inhibition of the intended target. If the inactive control produces the same cellular effect, it is a strong indicator of an off-target liability.[8]

Q6: How can I confirm my compound is actually binding to its intended target inside the cell at the concentrations I'm using?

Observing a phenotype is not the same as confirming target engagement. It is essential to demonstrate that your compound physically interacts with its target in the complex cellular environment at concentrations where the biological effect is observed.[8][10]

Target engagement assays are designed for this purpose. Techniques include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target binding by measuring changes in the thermal stability of the target protein upon ligand binding.[2]

  • In-cell Target Engagement Assays: Various proprietary and academic methods exist to measure compound binding to a specific intracellular protein, often providing information on both target affinity and cell permeability.[11]

Confirming target engagement provides a crucial link between the compound, its intended target, and the downstream cellular phenotype.[11]

Troubleshooting Workflows & Protocols

The following section provides structured workflows and step-by-step protocols for key validation experiments.

Visualizing the Troubleshooting Process

Before initiating experiments, it is helpful to have a logical framework. The following decision tree illustrates a typical workflow for investigating a newly observed cellular phenotype.

G phenotype Observed Cellular Phenotype with Compound X dose_response Perform Rigorous Dose-Response Curve phenotype->dose_response analyze_curve Analyze Curve Shape & Potency (EC50) dose_response->analyze_curve good_curve Sigmoidal Curve with Clear Plateau analyze_curve->good_curve Ideal bad_curve Precipitous Drop, Biphasic, or No Plateau analyze_curve->bad_curve Suspicious genetic_validation Genetic Validation: Test in Target KO/KD Cells good_curve->genetic_validation inactive_control Inactive Control: Test Close Structural Analog (No Target Activity) bad_curve->inactive_control analyze_genetic Phenotype Abolished in KO/KD Cells? genetic_validation->analyze_genetic yes_genetic Yes analyze_genetic->yes_genetic Yes no_genetic No analyze_genetic->no_genetic No orthogonal_control Orthogonal Control: Test Structurally Distinct Inhibitor of Same Target yes_genetic->orthogonal_control conclusion_off_target High Confidence: Phenotype is Off-Target no_genetic->conclusion_off_target analyze_orthogonal Phenotype Recapitulated? orthogonal_control->analyze_orthogonal yes_orthogonal Yes analyze_orthogonal->yes_orthogonal Yes no_orthogonal No analyze_orthogonal->no_orthogonal No conclusion_on_target High Confidence: Phenotype is On-Target yes_orthogonal->conclusion_on_target no_orthogonal->conclusion_off_target analyze_inactive Inactive Control Causes Phenotype? inactive_control->analyze_inactive yes_inactive Yes analyze_inactive->yes_inactive Yes no_inactive No analyze_inactive->no_inactive No yes_inactive->conclusion_off_target no_inactive->genetic_validation Further Investigation

Caption: A decision tree for validating on-target cellular effects.
Data Summary: Diverse Targets of the Indazole-Piperidine Scaffold

To illustrate the promiscuity of the core scaffold, the table below summarizes various targets that have been successfully modulated by this compound derivatives. This underscores the importance of validating the specific target of your unique compound.

Target ClassSpecific TargetReported Potency (IC50)Reference
KinaseROCK-II13 nM - 100 nM[4]
KinasePan-Pim Kinase0.4 nM - 1.1 nM[6]
GPCRSerotonin 5-HT4 ReceptorPotent Antagonists[5]
GPCRCGRP ReceptorPotent Antagonists[12]
InflammasomeNLRP3Novel Inhibitors[3][13]
Detailed Experimental Protocols
Protocol 1: Establishing a Rigorous Dose-Response Curve

Objective: To determine the potency (EC50) of the compound and assess the quality of the dose-response relationship for indicators of off-target effects or cytotoxicity.

Materials:

  • Your this compound derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Cell line of interest.

  • Appropriate cell culture medium and plates (e.g., 96-well).

  • Assay reagent for measuring desired phenotype (e.g., CellTiter-Glo® for viability, specific antibody for Western blot, etc.).

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution series of your compound. A 10-point, 3-fold dilution series is a good starting point. Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the old medium and add fresh medium containing the diluted compound or vehicle control to the appropriate wells. Include "cells only" and "vehicle only" controls.

  • Incubation: Incubate the plate for a predetermined time, relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay to measure the phenotype of interest according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity or viability) and a "no cells" or maximum inhibition control (0%).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the EC50, slope, and top/bottom plateaus.

Interpretation:

  • Ideal Outcome: A clean, sigmoidal curve with a well-defined upper and lower plateau. This suggests a specific, saturable biological interaction.

  • Red Flags:

    • A curve that shows a sudden, sharp drop in response at high concentrations may indicate compound precipitation or cytotoxicity.

    • A biphasic curve (going down, then up, or vice versa) strongly suggests multiple targets are being engaged at different concentrations.

    • A curve that does not plateau suggests non-specific effects that do not saturate.

Protocol 2: Target Validation with CRISPR-Cas9 Knockout

Objective: To determine if the compound's effect is dependent on the presence of the intended target.

Workflow Diagram:

G cluster_2 Data Analysis & Conclusion wt_cells Wild-Type (WT) Cells treat_wt Treat WT cells with compound dose-response wt_cells->treat_wt ko_cells Target Knockout (KO) Cells (CRISPR-generated) treat_ko Treat KO cells with compound dose-response ko_cells->treat_ko measure_phenotype Measure Phenotype (e.g., Viability, Signaling) treat_wt->measure_phenotype treat_ko->measure_phenotype analyze_data Compare Dose-Response Curves (WT vs. KO) measure_phenotype->analyze_data conclusion On-Target: WT sensitive, KO resistant. Off-Target: Both WT and KO are sensitive. analyze_data->conclusion

Caption: Experimental workflow for target validation using CRISPR-KO cells.

Procedure:

  • Generate KO Cell Line: Use CRISPR-Cas9 to generate a stable cell line in which the gene for your target protein has been knocked out. Validate the knockout by Western blot or genomic sequencing.

  • Culture Cells: Culture the wild-type (WT) and KO cell lines in parallel.

  • Dose-Response Experiment: Perform the dose-response experiment as described in Protocol 1 simultaneously on both the WT and KO cell lines.

  • Data Analysis: Plot the dose-response curves for both cell lines on the same graph.

Interpretation:

  • On-Target Evidence: The WT cells show a potent dose-dependent response to the compound, while the KO cells are completely or significantly resistant (i.e., the curve is flat or shifted dramatically to the right).

  • Off-Target Evidence: Both the WT and KO cells show a similar dose-dependent response to the compound. This is a clear result indicating the compound's activity is independent of your intended target.[9]

References
  • Chemical Probes Portal. (n.d.). Choosing and using chemical probes. [Link]

  • Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar (Case Study). YouTube. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. [Link]

  • Edwards, A. M., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]

  • DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Velagaleti, R., et al. (2010). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. PubMed. [Link]

  • Piaz, V. D., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist... PubMed. [Link]

  • Wang, Z., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Asquith, C. R. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2015). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Acta Poloniae Pharmaceutica. [Link]

  • Reddy, S. G., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Li, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Stability and Storage of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to preventing the degradation of 1-(Piperidin-4-yl)-1H-indazole during storage, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. This guide, prepared by our Senior Application Scientists, provides in-depth information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your compound during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For maximum stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1] The container must be tightly sealed to prevent exposure to moisture and air.

Q2: I only have the compound for a short-term project. Can I store it at room temperature?

A: While refrigerated storage is strongly recommended, storage at ambient room temperature may be acceptable for very short periods (less than two weeks), provided the compound is kept in a tightly sealed, light-proof container.[2] However, for any duration beyond this, the risk of degradation increases.

Q3: Why is an inert atmosphere so critical?

A: The this compound molecule contains a secondary amine within the piperidine ring. This functional group is susceptible to oxidation by atmospheric oxygen.[3] Oxidative degradation can lead to the formation of N-oxides or other impurities, compromising sample purity and activity. Storing under an inert gas displaces oxygen and minimizes this degradation pathway.

Q4: How sensitive is this compound to light?

A: Indazole derivatives, as aromatic heterocyclic systems, can be photosensitive.[4] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical degradation. Using amber vials or wrapping containers in aluminum foil is a mandatory precaution.

Q5: The compound arrived as a solid. Should I be concerned about humidity?

A: Yes. While the solid form is generally more stable than a solution, the compound can be hygroscopic. Absorbed moisture can facilitate hydrolytic degradation or act as a medium for other reactions, even in the solid state. Always store it in a dry environment, preferably within a desiccator.

Part 2: In-Depth Troubleshooting & Protocols

This section provides a deeper dive into identifying, preventing, and resolving degradation issues.

Understanding Potential Degradation Pathways

The structure of this compound has two key regions susceptible to degradation: the piperidine ring and the indazole system. Heterocyclic compounds, especially those containing nitrogen, can undergo specific degradation reactions.[5][6][7]

  • Oxidation: The primary risk is the oxidation of the piperidine nitrogen. This can be accelerated by air, heat, and the presence of trace metal ions.

  • Photolysis: The conjugated indazole ring system can absorb light energy, leading to the formation of reactive species that can decompose the molecule.

  • Hydrolysis: Although generally stable, under non-neutral pH conditions (e.g., contamination with acidic or basic residues), the N-N bond in the indazole ring or the bond connecting the two ring systems could be susceptible to hydrolysis, particularly at elevated temperatures.

The following diagram illustrates the key decision points for ensuring compound stability.

G start Compound Received check_form Solid or Solution? start->check_form solid Solid Form check_form->solid Solid solution Solution Form check_form->solution Solution storage_duration Storage Duration? solid->storage_duration protocol_C Follow Protocol C: Solution Storage solution->protocol_C short_term < 2 Weeks storage_duration->short_term Short long_term > 2 Weeks storage_duration->long_term Long protocol_B Follow Protocol B: Short-Term Storage short_term->protocol_B protocol_A Follow Protocol A: Long-Term Storage long_term->protocol_A

Caption: Logical workflow for selecting the appropriate storage protocol.

Protocol A: Recommended Long-Term Storage (Solid)

This protocol is essential for preserving the compound's integrity for periods longer than two weeks.

  • Preparation: Work in an environment with low humidity. If possible, handle the compound inside a glovebox with an inert atmosphere.

  • Weighing & Aliquoting: Weigh the desired amounts of the solid compound into individual, appropriately sized amber glass vials. Aliquoting prevents the need to repeatedly open and expose the main stock to the environment.

  • Inerting: Purge each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen and moisture.

  • Sealing: Immediately and tightly cap each vial. For ultimate protection, use vials with PTFE-lined caps and seal the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a desiccator. Store the desiccator in a refrigerator at 2-8°C.

  • Logging: Maintain a detailed log of the compound, including date of receipt, storage date, aliquot amounts, and any observations.

Protocol B: Short-Term Storage (Solid)

For use within two weeks, this modified protocol can be used.

  • Container: Use the original supplier vial if it is amber glass and has a secure, tight-fitting cap.

  • Sealing: Ensure the cap is tightly sealed after each use. Reinforce the seal with Parafilm®.

  • Protection: Store the vial in a dark, dry place, such as a desiccator at room temperature. Refrigeration (2-8°C) is still preferable if available.[1][2]

Protocol C: Storage in Solution

Storing the compound in solution is generally not recommended due to increased degradation risks. If absolutely necessary:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF) in which the compound is fully soluble and stable. Avoid aqueous or protic solvents for long-term storage.

  • Preparation: Prepare the solution under an inert atmosphere. Use a solvent that has been purged with nitrogen or argon.

  • Storage: Store frozen at -20°C or -80°C in small, single-use aliquots in tightly sealed vials.

  • Usage: When needed, thaw an aliquot quickly and use it immediately. Avoid repeated freeze-thaw cycles.

Troubleshooting: Suspected Degradation

Q: I suspect my compound has degraded. What should I do?

A: If you observe a color change, poor solubility, or unexpected experimental results, degradation may have occurred. You must analytically verify the compound's purity. The most common and reliable method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[8]

Q: What is a stability-indicating method?

A: It is an analytical method that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[9] Developing such a method often involves "forced degradation" or "stress testing," where the compound is intentionally exposed to harsh conditions to generate potential degradants.[10][11]

The diagram below illustrates the conceptual relationship between the parent compound and potential degradation products under various stress conditions, which a stability-indicating method must be able to resolve.

G parent This compound (Parent Compound) hydrolysis Hydrolytic Stress (Acid/Base, Heat) parent->hydrolysis oxidation Oxidative Stress (e.g., H2O2) parent->oxidation photolysis Photolytic Stress (UV/Vis Light) parent->photolysis thermal Thermal Stress (Dry Heat) parent->thermal deg1 Degradant 1 (e.g., Ring-Opened) hydrolysis->deg1 deg2 Degradant 2 (e.g., N-Oxide) oxidation->deg2 deg3 Degradant 3 (e.g., Photoproduct) photolysis->deg3 deg4 Degradant 4 (e.g., Isomer) thermal->deg4

Caption: Conceptual overview of forced degradation stress conditions.

Protocol D: Purity Analysis by RP-HPLC

This is a general-purpose protocol. The method must be optimized and validated for your specific equipment and requirements.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitor at a wavelength determined by a UV scan of the pure compound (typically 254 nm or 280 nm).

  • Sample Preparation:

    • Prepare a stock solution of your reference standard (pure, properly stored compound) at 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Prepare a solution of your test sample (the compound you suspect is degraded) at the same concentration.

  • Analysis:

    • Equilibrate the column with an appropriate starting gradient (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject a blank (diluent).

    • Inject the reference standard.

    • Inject the test sample.

    • Run a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Data Interpretation:

    • Compare the chromatograms. The reference standard should show a single major peak at a specific retention time.

    • In the test sample chromatogram, look for:

      • A decrease in the area of the main peak compared to the standard.

      • The appearance of new peaks (degradation products).

    • Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A significant drop in purity confirms degradation.

ParameterRecommended Long-TermAcceptable Short-TermRationale
Temperature 2-8°CAmbient (<25°C)Slows the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon, N₂)Tightly SealedPrevents oxidation of the piperidine nitrogen.[3]
Light Protected (Amber Vial)Protected (Amber Vial)Prevents photochemical degradation of the indazole ring.[1]
Humidity Dry (Desiccator)DryPrevents hydrolysis and minimizes water-facilitated reactions.
Form Solid, AliquotedSolidThe solid state is inherently more stable than solutions. Aliquoting minimizes contamination.

References

  • Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)...). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prajapati, Y. K., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Mor, M., et al. (2004). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203... Journal of Medicinal Chemistry. [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Kumar, V., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • Liu, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis, Properties and Applications of Heterocycles. MDPI. [Link]

  • Wang, Y., et al. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity... Organic Chemistry Frontiers. [Link]

  • Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons. [Link]

  • Bieliaiev, A. (2021). Heterocycles in Medicinal Chemistry. Molecules. [Link]

  • El-Wadood, H. A., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole... Pharmaceutical Analytica Acta. [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. oapub.org. [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Ciaffoni, F., et al. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Khan, A., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative... ACS Omega. [Link]

  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative... ResearchGate. [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method... Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Support Center: Improving the Oral Bioavailability of 1-(Piperidin-4-yl)-1H-indazole-based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert-driven FAQs to address the unique challenges associated with enhancing the oral bioavailability of 1-(Piperidin-4-yl)-1H-indazole-based drug candidates. This class of compounds, while promising, often presents significant hurdles in early development, primarily related to poor aqueous solubility and metabolic liabilities. This document is designed to provide both the "how" and the "why" behind key experimental strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries that arise during the development of these specific heterocyclic compounds.

Q1: What is oral bioavailability, and why is it a critical parameter?

A1: Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.[1][2][3] It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body.[2] Low and variable bioavailability can lead to unpredictable therapeutic effects and potential safety concerns, making it a common reason for candidate attrition in drug development.[4]

Q2: What are the primary challenges encountered with this compound derivatives?

A2: This scaffold, while a potent constituent in many targeted therapies, commonly presents a dual challenge:

  • Poor Aqueous Solubility: The rigid, fused-ring structure of the indazole core combined with the often-substituted piperidine ring results in a lipophilic molecule with low aqueous solubility.[4][5] The drug must be in a dissolved state in the gastrointestinal (GI) fluids to be absorbed.[6]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver before entering systemic circulation.[3][7][8] The liver is the primary site of drug metabolism, and extensive "first-pass" metabolism can significantly reduce the amount of active drug reaching the bloodstream.[7][9][10] The indazole and piperidine rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and gut wall.

Q3: How does the Biopharmaceutics Classification System (BCS) help guide our strategy?

A3: The BCS is a scientific framework that categorizes a drug based on its aqueous solubility and intestinal permeability.[11] Most this compound derivatives fall into BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability).

  • BCS Class II: For these compounds, the rate-limiting step to absorption is dissolution.[12] Therefore, formulation strategies should focus on enhancing solubility and dissolution rate.[12]

  • BCS Class IV: These compounds face the dual challenge of poor solubility and poor permeability, requiring more complex strategies that address both issues simultaneously.[12]

Q4: How is oral bioavailability measured and calculated?

A4: The most definitive method involves a pharmacokinetic (PK) study in an animal model (e.g., rats, dogs). The drug is administered on separate occasions via both an intravenous (IV) and an oral (PO) route. Plasma samples are collected over time and analyzed (typically by LC-MS/MS) to generate concentration-time curves.[13][14][15]

Bioavailability (F) is calculated using the following equation:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Where:

  • AUCPO is the Area Under the Curve for oral administration.

  • AUCIV is the Area Under the Curve for intravenous administration.

  • DosePO and DoseIV are the respective administered doses.[14]

The IV dose provides the 100% bioavailability benchmark, as it is delivered directly into the systemic circulation, bypassing absorption and first-pass metabolism.[16]

Section 2: Troubleshooting Guides

This section is structured to address specific experimental problems. Each guide explains the underlying cause of the issue and provides detailed, actionable protocols.

Problem 1: Low Aqueous Solubility & Dissolution Rate

Causality: The crystalline lattice energy of the solid drug is often high, meaning it requires significant energy to break the crystal structure and dissolve in the aqueous environment of the GI tract. This leads to a dissolution rate that is slower than the GI transit time, resulting in incomplete absorption.

Expertise & Experience: Salt formation is often the simplest and most effective way to improve the solubility and dissolution rate of ionizable drugs.[17][18][19][20] The piperidine nitrogen in the scaffold is basic and can be protonated by an acid to form a salt. The salt form often has different, more favorable crystal packing and is more hydrophilic than the free base.[18][21][22]

Trustworthiness: However, not all salts are stable. Some may be hygroscopic (absorb water from the air) or may convert back to the less soluble free base in the high pH environment of the intestine.[19] A thorough screening process is essential.

Experimental Protocol: Salt Screening

  • Solubility of Free Base: Accurately determine the solubility of the parent compound in water and buffers of varying pH (e.g., 1.2, 4.5, 6.8) to establish a baseline.

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acid counter-ions (e.g., HCl, HBr, mesylate, sulfate, tartrate, fumarate).

  • Salt Synthesis (Small Scale):

    • Dissolve a molar equivalent of the free base and the selected acid in a suitable solvent (e.g., methanol, ethanol, acetone).

    • Stir the solution at room temperature for several hours.

    • Induce precipitation by slow evaporation, cooling, or addition of an anti-solvent.

    • Isolate the resulting solid by filtration and dry under vacuum.

  • Characterization:

    • Confirm salt formation using techniques like XRPD (X-ray Powder Diffraction) to check for a new crystalline form and DSC (Differential Scanning Calorimetry) to determine the melting point.

    • Assess the aqueous solubility of each new salt form.

    • Evaluate the dissolution rate using a standard apparatus (e.g., USP Apparatus II).

    • Test the solid-state stability of promising candidates under stressed conditions (e.g., 40°C/75% relative humidity).[19]

Expertise & Experience: For compounds where salt formation is not viable or does not yield a stable form, co-crystallization is an excellent alternative.[23][24] A co-crystal is a multi-component crystal where the drug and a pharmaceutically acceptable coformer are held together by non-ionic interactions, such as hydrogen bonds.[24][25] This technique modifies the crystal lattice, which can disrupt favorable packing and improve solubility.[25][26][27]

Experimental Protocol: Co-crystal Screening via Solvent Evaporation

  • Coformer Selection: Select a range of GRAS (Generally Regarded As Safe) coformers with functional groups capable of hydrogen bonding (e.g., carboxylic acids like succinic acid, amides like nicotinamide).

  • Stoichiometric Preparation: In a small vial, combine the drug and coformer in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1).

  • Solvent Addition: Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/ethyl acetate) to just dissolve the solids.

  • Crystallization: Cover the vial with a perforated lid to allow for slow solvent evaporation at room temperature.

  • Analysis:

    • Visually inspect for the formation of new, distinct crystals.

    • Analyze the solid using XRPD to identify new crystalline patterns distinct from the starting materials.

    • Determine the solubility and dissolution profile of the confirmed co-crystal.

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][28][29] They can encapsulate poorly soluble drug molecules, like your indazole derivative, into their cavity, forming an "inclusion complex."[28] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility and dissolution.[11][29][30][31]

Experimental Protocol: Preparation of a Drug-Cyclodextrin Complex

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[28]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of the drug to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the samples and analyze the supernatant to determine the concentration of the dissolved drug.

    • A linear increase in drug solubility with cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex.

  • Complex Preparation (Kneading Method):

    • Prepare a paste by mixing the drug and HP-β-CD (at the optimal ratio determined from the phase solubility study) with a small amount of a water/alcohol mixture.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Pulverize the dried complex and sieve it to obtain a uniform powder.

  • Evaluation: Compare the dissolution rate of the complex to that of the physical mixture and the pure drug.

Data Presentation: Comparison of Solubility Enhancement Strategies

Formulation ApproachSolubility in pH 6.8 Buffer (µg/mL)Fold Increase (vs. Free Base)
Free Base2.51.0
HCl Salt150.060
Co-crystal (with Succinic Acid)85.034
HP-β-CD Complex210.084

Table 1: Representative data showing the potential impact of different formulation strategies on the aqueous solubility of a hypothetical this compound drug.

Problem 2: Poor Intestinal Permeability

Causality: For a drug to be absorbed, it must pass through the intestinal epithelial cell layer. This process, known as permeation, can be hindered if the molecule is too large, too polar, or if it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[4]

Expertise & Experience: The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[32][33] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate to form a monolayer of polarized cells that mimic the intestinal barrier, complete with tight junctions and active transporters.[32][34][]

Trustworthiness: This assay measures the rate of drug transport in both directions: from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and vice versa. This bidirectional assessment allows for the calculation of an efflux ratio, which indicates if the compound is actively pumped out by transporters like P-gp.[33]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts (e.g., 24-well format).

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[34][]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab, indicating intact tight junctions.[33]

  • Transport Experiment (AP to BL):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (e.g., at 10 µM) to the apical (AP) compartment.

    • Add fresh transport buffer to the basolateral (BL) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the BL compartment and replace it with fresh buffer.

  • Transport Experiment (BL to AP):

    • Perform the same procedure but add the test compound to the BL compartment and sample from the AP compartment. This measures active efflux.

  • Sample Analysis: Quantify the concentration of the drug in all collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (BL→AP) / Papp (AP→BL) An ER > 2 suggests the compound is a substrate for active efflux.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation (21 Days) cluster_exp Permeability Experiment (2 Hours) cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell insert Culture Culture for 21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Wash Wash monolayer with transport buffer TEER->Wash Dose Add drug to Donor (Apical or Basolateral) Wash->Dose Incubate Incubate at 37°C Dose->Incubate Sample Sample from Receiver (Basolateral or Apical) at time points Incubate->Sample LCMS Quantify drug concentration (LC-MS/MS) Sample->LCMS Papp Calculate Papp (A→B, B→A) LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER Result High/Low Permeability? Efflux Substrate? ER->Result

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Problem 3: High First-Pass Metabolism

Causality: The chemical structure of your compound is susceptible to rapid enzymatic degradation in the gut wall and/or liver.[7] This metabolic process transforms the active drug into inactive (or sometimes active) metabolites, reducing the amount of parent drug that reaches systemic circulation.[8]

Expertise & Experience: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[2][36] This strategy can be used to temporarily mask a "metabolic soft spot" on the molecule. For example, if a hydroxyl group on the piperidine ring is a site of rapid glucuronidation, it can be converted into an ester. The ester prodrug is absorbed, and then endogenous esterase enzymes in the blood and tissues cleave the ester to release the active parent drug, bypassing the initial metabolic hit.[4]

Experimental Protocol: Prodrug Feasibility Assessment

  • Identify Metabolic Soft Spot: Use in vitro metabolic stability assays with liver microsomes or hepatocytes to identify the primary sites of metabolism on your parent molecule.

  • Prodrug Design & Synthesis: Design a prodrug by masking the identified metabolic site with a promoiety (e.g., an ester, carbonate, or phosphate). Synthesize the prodrug.

  • In Vitro Conversion:

    • Confirm that the prodrug is stable in simulated gastric and intestinal fluids (low pH, presence of digestive enzymes).

    • Demonstrate that the prodrug is efficiently converted back to the parent drug in the presence of plasma or liver homogenates (which contain esterases).

  • Permeability Assessment: Evaluate the permeability of the prodrug using the Caco-2 assay to ensure it can still cross the intestinal barrier.

  • In Vivo PK Study: Conduct a comparative pharmacokinetic study in rats, administering both the parent drug and the prodrug orally. An increase in the AUC for the parent drug following administration of the prodrug indicates a successful strategy.

Visualization: The First-Pass Effect

FirstPass GI GI Tract (Stomach, Intestine) PortalVein Portal Vein GI->PortalVein Absorption Metabolism1 Gut Wall Metabolism GI->Metabolism1 Liver Liver PortalVein->Liver Systemic Systemic Circulation (Therapeutic Effect) Liver->Systemic Metabolism2 Hepatic Metabolism Liver->Metabolism2 Loss1 Loss1 Metabolism1->Loss1 Loss2 Loss2 Metabolism2->Loss2

Sources

Technical Support Center: Scale-Up Synthesis of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-yl)-1H-indazole. This document is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot plant and beyond. We will address common pitfalls, provide troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

The synthesis of this valuable pharmaceutical intermediate typically involves a multi-step sequence, with the key bond formation occurring via a palladium-catalyzed N-arylation reaction. Our guide will focus on the most prevalent and scalable route: the Buchwald-Hartwig amination of indazole with a Boc-protected piperidine derivative, followed by acidic deprotection.

Overall Synthetic Workflow

The diagram below illustrates the common, scalable synthetic approach discussed in this guide.

G cluster_0 Step 1: Piperidine Protection cluster_1 Step 2: Activation of Hydroxyl cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) cluster_3 Step 4: Deprotection A 4-Hydroxypiperidine B tert-Butyl 4-hydroxypiperidine-1-carboxylate A->B (Boc)₂O, Base C tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate B->C MsCl, Base E tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate C->E D Indazole D->E Pd Catalyst, Ligand, Base F This compound (Final Product) E->F Acid (e.g., HCl)

Caption: A common 4-step synthetic route to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during the synthesis and scale-up process.

Part 1: Synthetic Strategy & Precursor Synthesis

Q1: Why is a protecting group necessary for the piperidine moiety? Why is Boc commonly chosen?

A: The piperidine nitrogen is a secondary amine and is nucleophilic. During the N-arylation of indazole, this piperidine nitrogen would compete with the indazole nitrogen as the nucleophile, leading to undesired side products and significantly reducing the yield of the target molecule. A protecting group temporarily "masks" the piperidine nitrogen's reactivity.

The tert-butyloxycarbonyl (Boc) group is favored for several reasons in a scale-up context:

  • Stability: It is stable to the basic conditions of the Buchwald-Hartwig reaction and many other common synthetic transformations.

  • Ease of Removal: It can be removed under acidic conditions, which are typically clean and result in the formation of volatile byproducts (isobutylene and CO₂), simplifying workup[1].

  • Crystallinity: Boc-protected intermediates are often crystalline solids, which aids in their purification by recrystallization, a highly scalable method.

Q2: My yield for the mesylation of Boc-4-hydroxypiperidine is low. What are the likely causes?

A: Low yields in this step often trace back to three main issues:

  • Presence of Water: Methanesulfonyl chloride (MsCl) is highly reactive towards water. Any moisture in the starting material, solvent (e.g., Dichloromethane), or reaction vessel will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Selection and Stoichiometry: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the HCl generated during the reaction. At least one equivalent is necessary, but a slight excess (1.1-1.2 eq) is often used to ensure the reaction goes to completion. Insufficient base can lead to a stall in the reaction.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) during the addition of MsCl because it is exothermic. Adding the MsCl too quickly at a higher temperature can lead to the formation of elimination byproducts.

Part 2: The Buchwald-Hartwig N-Arylation Reaction

The Buchwald-Hartwig amination is a powerful but sensitive reaction, especially during scale-up.[2][3] Success hinges on the careful orchestration of the catalyst, ligand, base, and reaction conditions.

Q3: How do I choose the right palladium catalyst and ligand for scaling up this C-N coupling?

A: This is a critical decision balancing cost, efficiency, and robustness. While many systems exist, for the N-arylation of a heterocycle like indazole, sterically hindered phosphine ligands are generally preferred.[2][4]

ParameterRecommendation for Scale-UpRationale
Palladium Precatalyst Use a pre-formed catalyst like a G3 or G4 Buchwald Precatalyst.These are air- and moisture-stable, making them easier and safer to handle in a plant environment compared to air-sensitive Pd(0) sources like Pd₂(dba)₃.[5] They activate consistently under reaction conditions.
Ligand XantPhos or tBuDavePhos.XantPhos is often effective for coupling with N-heterocycles and is known for its robustness.[6] tBuDavePhos is a bulky, electron-rich ligand that can promote high turnover numbers, allowing for lower catalyst loading.[4]
Catalyst Loading Start at 1-2 mol % in lab development and aim for <0.5 mol % at scale.The goal is to minimize palladium usage due to cost and the need for post-synthesis removal. Lowering the loading requires highly pure starting materials and strict control over reaction conditions.

Q4: My Buchwald-Hartwig reaction has stalled or shows low conversion. What should I check first?

A: A stalled reaction is a common issue. The following troubleshooting guide can help diagnose the problem.

G Start Reaction Stalled / Low Conversion Inert Is the atmosphere fully inert (N₂ or Ar)? Start->Inert Base Is the base strong enough and dry? Inert->Base Yes Fix_Inert Solution: Improve degassing of solvent. Purge vessel thoroughly. Inert->Fix_Inert No Reagents Are starting materials pure? Base->Reagents Yes Fix_Base Solution: Use fresh, anhydrous base (e.g., NaOtBu). Ensure efficient stirring. Base->Fix_Base No Temp Is the temperature high enough? Reagents->Temp Yes Fix_Reagents Solution: Recrystallize/purify indazole and piperidine mesylate. Reagents->Fix_Reagents No Fix_Temp Solution: Increase temperature in increments of 10°C. Monitor for degradation. Temp->Fix_Temp No End Consult Process Chemistry Team Temp->End Yes

Caption: Troubleshooting decision tree for a stalled Buchwald-Hartwig reaction.

  • Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inefficient purging or leaks in the reactor can kill the catalyst.[5]

  • Base: Strong bases like sodium tert-butoxide (NaOtBu) are often required. This base is hygroscopic; using old or improperly stored material can introduce water and neutralize the base, halting the reaction. At scale, the poor solubility of inorganic bases can also lead to mixing issues.

  • Reagent Purity: Impurities in the indazole or piperidine mesylate (e.g., excess acid from a previous step) can neutralize the base or interfere with the catalyst.

Q5: I am observing the formation of a significant byproduct, 2-(Piperidin-4-yl)-2H-indazole. How can I improve regioselectivity for the N1 position?

A: Indazole has two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioisomers. While N1 arylation is generally favored with bulky piperidine substrates, the formation of the N2 isomer can become significant under certain conditions.

  • Solvent Choice: The polarity of the solvent can influence the N1/N2 ratio. Non-polar, aromatic solvents like toluene or xylene often favor N1 substitution.

  • Base and Cation Effects: The choice of base (e.g., NaOtBu vs. K₂CO₃ or Cs₂CO₃) and the associated cation can influence the nucleophilicity of the respective nitrogen atoms of the indazole anion. It is worth screening different bases during optimization.

  • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can sometimes improve selectivity.

Part 3: Deprotection and Product Isolation

Q6: What are the main challenges in scaling up the Boc-deprotection step?

A: Moving from lab to plant scale introduces several challenges for this seemingly simple step:

  • Handling of Corrosive Acids: Using large volumes of trifluoroacetic acid (TFA) or generating HCl gas in a solvent like dioxane requires specialized equipment and handling procedures.[7] Using a solution of HCl in isopropanol is often a more practical choice for large-scale operations.

  • Exotherm Control: The neutralization of the excess acid during workup is highly exothermic. The aqueous base must be added slowly with efficient cooling and stirring to prevent a runaway reaction.

  • Product Isolation: The final product is a free base, but after deprotection, it exists as an acid salt (e.g., hydrochloride or trifluoroacetate). During workup, you must carefully adjust the pH to a basic value (e.g., pH 9-10) to liberate the free base for extraction into an organic solvent. If the pH is too low, the product will remain in the aqueous layer as a salt.[7]

  • Solvent Selection: While thermal deprotection is an option to avoid strong acids, it requires high temperatures (often >150 °C) which may not be suitable for the product's stability and requires high-boiling point solvents that can be difficult to remove.[8][9]

Q7: My final product is difficult to crystallize and "oils out." What can I do?

A: "Oiling out" during crystallization is a common problem at scale, often caused by residual impurities or using a suboptimal solvent system.

  • Solvent Screening: A systematic screening of solvents is essential. A good crystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Consider anti-solvent crystallization, where the product is dissolved in a good solvent and a poor solvent (an "anti-solvent") is added to induce precipitation. Common systems for amine products include isopropanol/heptane or ethyl acetate/heptane.

  • Purity Check: Ensure the crude product is sufficiently pure before attempting crystallization. Residual solvents or byproducts can act as crystallization inhibitors. An extra wash of the crude solution or a charcoal treatment might be necessary.

  • Seeding: Use a small amount of pure, crystalline product ("seed crystals") to induce crystallization. This provides a template for crystal growth and can prevent oiling out. Develop a clear seeding protocol specifying the temperature and amount of seed to be added.

Q8: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?

A: Palladium removal is a non-negotiable step for any API synthesis. Several scalable methods exist:

  • Activated Carbon (Charcoal): Treating a solution of the crude product with activated carbon is a cost-effective and common first step. The effectiveness depends on the grade of charcoal and the oxidation state of the palladium.

  • Metal Scavengers: If charcoal treatment is insufficient, specialized metal scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with thiols or other ligands that chelate palladium. The product solution is passed through a cartridge or stirred with the scavenging resin, which is then filtered off.

  • Extraction/Washes: Sometimes, aqueous washes with solutions containing reagents like cysteine or sodium thiosulfate can help extract palladium species.

Key Experimental Protocols

The following protocols are provided as a starting point for laboratory development and will require optimization for large-scale implementation.

Protocol 1: Buchwald-Hartwig N-Arylation

This procedure describes the coupling of indazole with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

  • Reactor Setup: To a dry, inerted reactor, add indazole (1.0 eq), tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Addition: In a separate glovebox or under a positive pressure of nitrogen, add the palladium precatalyst (e.g., XantPhos Pd G3, 0.5 - 1.0 mol %) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous toluene (5-10 volumes). Begin vigorous stirring.

  • Reaction: Heat the mixture to 90-110 °C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate, can often be purified by slurrying in a solvent like heptane or by recrystallization from an isopropanol/water mixture.

Protocol 2: Boc-Deprotection with HCl

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent like isopropanol or ethyl acetate (5-10 volumes).

  • Acid Addition: Cool the solution to 0-10 °C. Slowly add a solution of 4M HCl in dioxane or isopropanol (2.0-3.0 eq). A precipitate of the hydrochloride salt should form.

  • Reaction: Allow the reaction to warm to room temperature and stir until HPLC analysis confirms the complete disappearance of the starting material (typically 2-4 hours).

  • Isolation of Salt (Optional): The product hydrochloride salt can often be isolated directly by filtration, washed with a cold solvent like MTBE or ethyl acetate, and dried. This provides a stable, solid form of the product.

  • Liberation of Free Base: To isolate the free base, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Cool the mixture in an ice bath.

  • Neutralization: Slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) with vigorous stirring, maintaining the temperature below 20 °C, until the pH of the aqueous layer is >9.

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product as a crude solid or oil.

References

  • Organic Syntheses. Indazole. [Link]

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • National Institutes of Health (NIH). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

  • Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • Semantic Scholar. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition activity. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis. [Link]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. Removal of Boc protecting group as workup? [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • National Institutes of Health (NIH). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]

  • National Institutes of Health (NIH). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • National Institutes of Health (NIH). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

  • ResearchGate. Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • ResearchGate. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • Semantic Scholar. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Google Patents.
  • Wiley Online Library. Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. [Link]

Sources

Technical Support Center: Resolving Analytical Method Variability for 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 1-(Piperidin-4-yl)-1H-indazole. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Our goal is to provide you with not just solutions, but a foundational understanding of the molecule's behavior in common analytical systems. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot method variability effectively and develop robust, reliable analytical procedures.

This document moves beyond rigid templates to offer a dynamic, problem-oriented approach. We will delve into common challenges, from chromatographic peak shape issues to method instability, grounding our recommendations in established scientific principles and regulatory expectations.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Understanding the physicochemical properties of this compound is the first step toward developing a robust analytical method.

Q1: What are the key structural features of this compound that affect its chromatographic analysis?

Answer: The analytical behavior of this molecule is dominated by two nitrogen-containing heterocyclic rings:

  • Piperidine Ring: This is a non-aromatic, saturated heterocycle. The secondary amine (pKa ~11) is strongly basic. In typical reversed-phase HPLC conditions (pH 2-8), this nitrogen will be protonated, carrying a positive charge. This basicity is the primary cause of interactions with acidic silanol groups on the surface of standard silica-based stationary phases, leading to poor peak shape (tailing).[1]

  • Indazole Ring: This bicyclic aromatic heterocycle is weakly basic. While less influential than the piperidine moiety, its nitrogen atoms can still participate in secondary interactions with the stationary phase. The molecule exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable.[2]

These features necessitate careful method development to control ionization and minimize undesirable column interactions.

Q2: I'm developing a new HPLC-UV method. What is a good starting point for my parameters?

Answer: A gradient reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. The following table provides a robust starting point that aims to mitigate the common issues associated with this compound.

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended ConditionRationale & Key Considerations
Column C18, End-capped, 100 Å, 2.1 x 100 mm, 1.8 µmA high-quality, fully end-capped C18 column minimizes free silanol groups, reducing peak tailing. Smaller particle sizes improve efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains a low pH (~2.7) to ensure the piperidine nitrogen is consistently protonated, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier. Using the same additive in both mobile phases prevents baseline shifts during the gradient.
Gradient 5% to 95% B over 10 minutesA broad gradient is a good starting point to elute the main compound and any potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic systems. A DAD is recommended to assess peak purity and identify optimal wavelengths.
Injection Volume 2 µLKeep the injection volume low to prevent column overload and peak distortion.
Q3: How do I confirm the identity of my main peak and potential impurities?

Answer: Peak identity should never be assumed based on retention time alone. A multi-faceted approach is required:

  • Reference Standard: The most straightforward method is to inject a qualified reference standard of this compound and confirm that it has the same retention time as your main peak under identical conditions.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The resulting mass-to-charge ratio (m/z) of the peak should correspond to the expected molecular weight of the compound (C12H15N3, MW: 201.27 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.[3]

  • NMR Spectroscopy: For definitive structural confirmation, isolate the compound via preparative chromatography and perform 1H and 13C NMR analysis.[4][5][6]

Q4: What regulatory guidelines should I consider when validating my analytical method?

Answer: For drug development, your analytical method must be validated to prove it is "fit for purpose." The primary guidelines are provided by the International Council for Harmonisation (ICH).[7]

  • ICH Q2(R2) - Validation of Analytical Procedures: This is the core guideline detailing the validation characteristics required, such as Accuracy, Precision, Specificity, Linearity, Range, and Robustness. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10][11]

  • ICH Q14 - Analytical Procedure Development: This guideline, often used in conjunction with Q2(R2), encourages a more scientific, risk-based approach to method development. It introduces concepts like the Analytical Target Profile (ATP) to define the method's goals upfront.[12][13][14][15]

Compliance with these guidelines ensures data integrity and is essential for regulatory submissions to agencies like the FDA.[16]

Section 2: In-Depth Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a logical approach to diagnosing and resolving common issues.

Issue 1: Peak Tailing / Asymmetry

This is the most common problem for basic compounds like this compound. A tailing peak can compromise integration accuracy and resolution.

  • Probable Causes:

    • Secondary Silanol Interactions: The primary cause is the interaction between the protonated basic piperidine nitrogen and deprotonated (anionic) residual silanol groups on the silica-based column packing.[1]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.

    • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Solutions & Scientific Rationale:

    • Optimize Mobile Phase pH:

      • Low pH (e.g., 0.1% Formic or Trifluoroacetic Acid): This is the most common solution. By lowering the pH to <3, you ensure the piperidine nitrogen is fully and consistently protonated. Simultaneously, the low pH suppresses the ionization of acidic silanol groups, minimizing the electrostatic interaction that causes tailing.

    • Add a Competitive Base:

      • Triethylamine (TEA): Adding a small amount of an amine like TEA (e.g., 0.1%) to the mobile phase can "shield" the analyte from the active silanol sites. The TEA preferentially interacts with the silanols, allowing the analyte to pass through with fewer secondary interactions.[1]

    • Select an Appropriate Column:

      • Use Modern, End-Capped Columns: High-purity silica with aggressive end-capping procedures leaves fewer free silanols available for interaction.

      • Use "Base-Deactivated" or Hybrid Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds, which are often more resistant to peak tailing.

    • Reduce Sample Load:

      • Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, you were likely experiencing mass overload.

G start Asymmetric Peak (Tailing) Observed check_load Step 1: Reduce Sample Load (Inject 1/10th concentration) start->check_load load_improves Peak Shape Improves? check_load->load_improves cause_overload Root Cause: Mass Overload Solution: Reduce sample concentration. load_improves->cause_overload Yes no_improve_load No Improvement load_improves->no_improve_load No check_ph Step 2: Check Mobile Phase pH Is pH < 3 (e.g., 0.1% FA)? no_improve_load->check_ph ph_ok Is pH Correct? check_ph->ph_ok cause_ph Root Cause: Incorrect pH Solution: Remake mobile phase with acid. ph_ok->cause_ph No no_improve_ph pH is Correct ph_ok->no_improve_ph Yes change_column Step 3: Evaluate Column Is it a modern, end-capped, or base-deactivated column? no_improve_ph->change_column column_ok Is Column Suitable? change_column->column_ok cause_column Root Cause: Old/Inappropriate Column Solution: Replace with a column designed for basic compounds. column_ok->cause_column No no_improve_column Column is Suitable column_ok->no_improve_column Yes final_solution Step 4: Add Competitive Base Solution: Add 0.1% Triethylamine (TEA) to mobile phase. no_improve_column->final_solution

Caption: Logical workflow for troubleshooting peak tailing.

Issue 2: Poor Resolution & Co-eluting Peaks

This occurs when two or more compounds elute at very similar times, making accurate quantification impossible.

  • Probable Causes:

    • Suboptimal Selectivity: The chosen mobile phase and stationary phase do not provide enough difference in interaction for the analytes of interest.

    • Isomeric Impurities: Structural isomers may have very similar polarities and are often difficult to separate.

    • Low Column Efficiency: An old or damaged column will have broader peaks, which are more likely to overlap.

  • Solutions & Scientific Rationale:

    • Modify the Organic Modifier: The choice of acetonitrile vs. methanol can significantly alter selectivity. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change the elution order of compounds capable of hydrogen bonding.

    • Adjust the Gradient: Make the gradient slope shallower around the elution time of the peaks of interest. This gives more time for the column to resolve them.

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, a change in stationary phase chemistry is the next logical step.

      • Phenyl-Hexyl Column: This phase provides alternative selectivity based on pi-pi interactions with the aromatic indazole ring, which can be very effective for separating isomers or related aromatic compounds.

    • Confirm Column Health: Run a system suitability test. If plate count is low or peak asymmetry is poor for a standard compound, the column may be compromised and should be replaced.

Issue 3: Baseline Instability (Drift, Noise, Wander)

A stable baseline is critical for accurate detection and quantification, especially for low-level impurities.

  • Probable Causes:

    • Dissolved Gas in Mobile Phase: As the mobile phase moves from high pressure (in the column) to low pressure (in the detector), dissolved gases can come out of solution, forming bubbles that cause noise.[17][18]

    • Poor Mobile Phase Mixing: Inadequate mixing of gradient solvents can cause wavy or drifting baselines.[19]

    • Temperature Fluctuations: The detector and column are sensitive to ambient temperature changes, which can cause the baseline to wander.[17]

    • Contamination: Contaminants in the mobile phase or column bleed can cause a drifting baseline.[19]

  • Solutions & Scientific Rationale:

    • Degas Mobile Phase: Always degas your mobile phases using an inline degasser, sonication, or helium sparging to remove dissolved gases.

    • Ensure Proper Mixing & Fresh Solvents: Use high-purity solvents and prepare mobile phases fresh daily.[17] If using buffers, ensure they are fully dissolved and filtered.

    • Use a Column Oven: Maintaining a constant column temperature provides more stable and reproducible retention times and a more stable baseline.

    • Flush the System: If contamination is suspected, flush the entire system with a strong solvent (like isopropanol) to remove accumulated impurities.

Section 3: Standard Operating Protocols

This section provides step-by-step methodologies for key workflows.

Protocol 3.1: Recommended RP-HPLC Method for Purity Analysis

This protocol details the steps for implementing the recommended starting method from Table 1.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm filter.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Instrument Setup & Equilibration:

    • Install a C18, 2.1 x 100 mm, 1.8 µm column and set the column oven to 40 °C.

    • Set the UV detector to 254 nm.

    • Purge the pump lines with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject 2 µL of the sample.

    • Run the following gradient:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks and calculate the area percent for the main peak and any impurities. Assess peak shape (asymmetry should be between 0.9 and 1.5).

General Analytical Workflow dot

G prep_sample prep_sample equilibration equilibration prep_sample->equilibration injection injection equilibration->injection prep_mobile prep_mobile prep_mobile->equilibration data_acq data_acq injection->data_acq data_review data_review data_acq->data_review spec_check spec_check data_review->spec_check report report spec_check->report Yes troubleshoot troubleshoot spec_check->troubleshoot No troubleshoot->prep_sample Iterate & Re-run

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 1-(Piperidin-4-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)-1H-indazole derivatives. This guide is designed to provide practical, in-depth solutions to common toxicity-related challenges encountered during preclinical development. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable strategies grounded in established medicinal chemistry principles.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My lead this compound compound shows potent hERG inhibition. What are the primary structural drivers, and what modifications can I explore to mitigate this cardiotoxicity risk?

Answer:

hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical liability for many compounds containing a basic piperidine moiety, as it can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes (TdP).[1][2] The primary drivers for hERG affinity in your chemical series are likely a combination of two key physicochemical properties:

  • Basicity (pKa): The protonated nitrogen of the piperidine ring at physiological pH (7.4) is a key pharmacophoric feature for hERG binding. This positively charged amine often interacts with key acidic residues, such as F656 and Y652, within the channel's inner pore.

  • Lipophilicity (logP/logD): High lipophilicity enhances the compound's ability to access the hydrophobic binding pocket of the hERG channel.

Your primary strategy should be to disrupt these interactions without compromising on-target potency.

Troubleshooting Strategies & Medicinal Chemistry Approaches:

  • Reduce Basicity of the Piperidine Nitrogen: Lowering the pKa of the piperidine nitrogen is one of the most effective strategies to reduce hERG affinity.[1][3] This can be achieved by introducing electron-withdrawing groups near the nitrogen.

    • Replace Piperidine with Piperazine: Swapping the piperidine for a piperazine ring can significantly lower the pKa of the distal nitrogen, effectively mitigating the hERG issue.[1][3]

    • Introduce Polar Functionality: Adding hydroxyl groups or other polar moieties on the piperidine ring or adjacent structures can decrease lipophilicity and introduce steric hindrance, disrupting the fit into the hERG channel.

    • Create a Zwitterionic Metabolite: Designing the molecule so that a key metabolite is a zwitterion can also be a successful approach. For instance, the metabolite of terfenadine, fexofenadine, has significantly reduced hERG affinity due to its zwitterionic nature, which limits its access to the intracellular side of the channel.[4]

  • Decrease Overall Lipophilicity: Systematically replace hydrophobic groups with more polar ones. For example, substitute a phenyl ring with a pyridine or pyrimidine, or replace an alkyl chain with an ether or amide linkage.

  • Block Access to the Binding Site: Introduce bulky substituents that sterically hinder the compound from optimally fitting within the hERG channel pore.

Data Summary: Impact of Structural Modifications on hERG Affinity

Modification StrategyExample ChangeExpected pKa ChangeExpected hERG IC50Rationale
Reduce Basicity Piperidine → PiperazineDecrease (~2 pKa units)Significant IncreaseReduces positive charge at physiological pH.[1]
Reduce Lipophilicity Add -OH to piperidineMinimalModerate IncreaseIncreases polarity, reduces hydrophobic interactions.
Steric Hindrance Add gem-dimethyl on piperidineMinimalModerate IncreaseDisrupts optimal binding conformation.
Zwitterion Approach Introduce a carboxylic acidN/A (forms zwitterion)Significant IncreasePoor cell permeability limits access to the channel.[4][5]

Workflow for hERG Mitigation

hERG_Mitigation_Workflow start Lead Compound with hERG Liability (IC50 < 1µM) strategy Identify Key Drivers: - High Basicity (pKa > 8.5) - High Lipophilicity (logP > 3.5) start->strategy mod1 Strategy 1: Reduce Basicity strategy->mod1 mod2 Strategy 2: Reduce Lipophilicity strategy->mod2 mod3 Strategy 3: Introduce Steric Hindrance strategy->mod3 action1 Synthesize Analogs: - Replace piperidine with piperazine - Add adjacent EWGs mod1->action1 action2 Synthesize Analogs: - Add polar groups (-OH, -NH2) - Replace aryl with heteroaryl mod2->action2 action3 Synthesize Analogs: - Add bulky groups (e.g., gem-dimethyl) mod3->action3 assay Screen Analogs: - In vitro hERG Patch-Clamp Assay - On-target Potency Assay action1->assay action2->assay action3->assay decision Analyze SAR: hERG IC50 > 10µM? On-target IC50 maintained? assay->decision decision->strategy No end Optimized Lead Candidate decision->end Yes fail Re-evaluate Strategy or Scaffold decision->fail

Caption: Workflow for mitigating hERG liability in lead optimization.

Question 2: We are observing significant CYP450 (specifically CYP3A4) inhibition with our indazole series. What are the likely structural culprits and how can we design around this?

Answer:

Cytochrome P450 (CYP) inhibition is a major cause of drug-drug interactions (DDIs). The indazole ring itself, being a nitrogen-containing heterocycle, can be a key contributor.[6][7] Specifically, one of the nitrogen atoms on the indazole or a nitrogen on a substituent can act as a ligand for the heme iron atom in the active site of CYP enzymes, leading to potent inhibition.[8] This is a common liability for imidazole and indazole-containing drugs.[9]

Troubleshooting Strategies & Medicinal Chemistry Approaches:

  • Modify the Indazole Core:

    • Block the Coordinating Nitrogen: Sterically hinder the nitrogen atom that is likely coordinating to the heme iron. Adding a substituent at a position adjacent to the nitrogen can prevent it from accessing the heme iron.

    • Alter Electronic Properties: Modifying substituents on the indazole ring can change its electronic properties, potentially reducing the affinity of the nitrogen for the heme iron.

  • Modify Substituents:

    • If other nitrogen-containing heterocycles are part of your molecule (e.g., imidazole, pyrimidine), they could also be the source of CYP inhibition.[8] Consider replacing them with non-coordinating isosteres.

    • For this compound derivatives, the piperidine nitrogen is less likely to be the primary cause of direct CYP inhibition compared to the indazole nitrogens, but its substituents can influence the overall shape and lipophilicity, which affect binding to the active site.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay (Fluorescent Probe)

This protocol provides a rapid screening method to assess the potential of your compounds to inhibit CYP3A4.

Materials:

  • Human Liver Microsomes (HLM)

  • Recombinant human CYP3A4 enzyme

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • Positive control inhibitor (e.g., Ketoconazole)[10]

  • Test compounds dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute HLM or recombinant CYP3A4 in phosphate buffer to the desired concentration. Prepare serial dilutions of your test compounds and the positive control (Ketoconazole) in buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the buffer, HLM/enzyme, and your test compound/control. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the BFC substrate to all wells to start the reaction.

  • Second Incubation: Incubate for 15-30 minutes at 37°C.

  • Stop Reaction: Add a stop solution (e.g., acetonitrile or 0.1 M Tris base).

  • Read Fluorescence: Measure the fluorescence of the metabolite (7-hydroxy-4-(trifluoromethyl)coumarin, HFC) using an appropriate plate reader (e.g., Ex: 409 nm, Em: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Question 3: Our in vivo studies are showing signs of potential metabolic instability, leading to high clearance. What are the "soft spots" on the this compound scaffold, and how can we improve metabolic stability?

Answer:

Metabolic instability is a common challenge that can lead to poor pharmacokinetic profiles. For your scaffold, the most likely sites of metabolic oxidation (so-called "soft spots") are positions susceptible to Cytochrome P450-mediated reactions.

Likely Metabolic "Soft Spots":

  • Piperidine Ring: The piperidine ring is often a primary site of metabolism, undergoing oxidation at positions alpha to the nitrogen or at other accessible C-H bonds.[11]

  • Indazole Ring: Unsubstituted positions on the benzene portion of the indazole ring are susceptible to aromatic hydroxylation.

  • N-dealkylation: Cleavage of the bond between the piperidine and the indazole is a possible metabolic pathway.

  • Substituents: Any alkyl groups or other oxidizable functionalities attached to the core scaffold are also potential sites of metabolism.

Troubleshooting Strategies & Medicinal Chemistry Approaches:

  • "Blocking" Metabolic Sites: Introduce atoms or groups that are resistant to metabolism at the identified soft spots. The most common strategy is to replace a hydrogen atom with a fluorine atom or a methyl group. Deuteration (replacing H with D) can also be used to slow metabolism at specific sites due to the kinetic isotope effect.

  • Reduce Lipophilicity: As with hERG, reducing lipophilicity can decrease the affinity of the compound for metabolizing enzymes like CYPs.

  • Metabolite Identification Studies: The first step is to understand where your molecule is being metabolized. This is done by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites by LC-MS/MS.[12]

Workflow for Improving Metabolic Stability

Stability_Workflow start Lead Compound with High Clearance / Instability met_id Metabolite Identification (LC-MS/MS with Liver Microsomes) start->met_id analysis Analyze Metabolite Structures Identify 'Soft Spots' met_id->analysis strategy_dev Develop Blocking Strategy analysis->strategy_dev action_f Introduce Fluorine at oxidation site strategy_dev->action_f action_d Introduce Deuterium at oxidation site strategy_dev->action_d action_me Introduce Methyl Group at oxidation site strategy_dev->action_me synthesis Synthesize Modified Analogs action_f->synthesis action_d->synthesis action_me->synthesis assay In Vitro Metabolic Stability Assay (Microsomal Half-life, t½) synthesis->assay decision Is t½ significantly improved? assay->decision decision->analysis No end Optimized Candidate with Improved PK Profile decision->end Yes fail Re-identify Soft Spots or try different blocking group decision->fail

Caption: A systematic workflow for identifying and addressing metabolic liabilities.

References

  • Reliable and Predictive In Vitro Assays for Myelotoxicity and Cardiotoxicity of Kinase Inhibitors | Technology Networks. (2009-04-15).
  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives - ResearchGate.
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed - NIH.
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review - United Arab Emirates University.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
  • Technical Support Center: Minimizing Drug Toxicity in Preclinical Research - Benchchem.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed.
  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PubMed Central. (2025-09-11).
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. (2019-04-23).
  • Assessment of tumor response to tyrosine kinase inhibitors - PMC - NIH.
  • Fixing failed drugs: AI solutions for toxicity in drug discovery – part 1 - Drug Target Review. (2025-07-14).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - OUCI.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ACS Publications.
  • How can I predict toxicity in drug discovery? - Optibrium.
  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed.
  • Toxicity Screening: 7 Strategies for Preclinical Research - Blog.
  • Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
  • A simple model to solve a complex drug toxicity problem - PMC - NIH.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024-11-26).
  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. - ChEMBL - EMBL-EBI.
  • Structure activity relationship. | Download Scientific Diagram - ResearchGate.
  • Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023-05-12).
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF - ResearchGate. (2025-08-05).
  • Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done?. (2022-04-08).
  • Cardiotoxicity in Drug Discovery: Medicinal Chemistry Solutions for Safer Drugs - Hilaris Publisher. (2024-12-30).
  • Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?. (2022-04-04).
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks - YouTube. (2024-08-16).
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups - ResearchGate. (2025-08-06).
  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal - PubMed. (2022-07-01).
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central.
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (2023-02-08).
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed.
  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II - PubMed.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed.

Sources

Technical Support Center: Optimizing the Selectivity of 1-(Piperidin-4-yl)-1H-indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(Piperidin-4-yl)-1H-indazole-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the development and application of this important class of kinase inhibitors. Our focus is on providing scientifically grounded solutions to common challenges in achieving and validating inhibitor selectivity.

Introduction: The this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent inhibitors targeting a range of protein kinases. Its appeal lies in its synthetic tractability and its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. However, like many ATP-competitive inhibitors, achieving high selectivity can be a significant challenge due to the conserved nature of the ATP pocket across the kinome. This guide will help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial phases of working with this inhibitor class.

Q1: My this compound-based inhibitor is showing activity against my primary target, but I'm observing unexpected cellular phenotypes. What could be the cause?

A1: Unexpected cellular phenotypes are often a result of off-target effects. The this compound scaffold, while potent against several kinase families, has known liabilities. Common off-target kinase families include:

  • Other members of the same kinase family: If your primary target is a member of a large family like the AGC kinases (e.g., AKT, ROCK, PKA), it's highly probable that your inhibitor has activity against other members of that family[1].

  • Structurally related kinases: Kinases like Flt3 and TrkA have been identified as off-targets for some indazole-based inhibitors[2].

  • Non-kinase targets: It's also possible to have off-target effects on non-kinase proteins. For example, some indazole-piperidine derivatives have been shown to interact with Cytochrome P450 enzymes, such as CYP3A4[3][4].

To diagnose this, it is crucial to perform a broad kinase selectivity screen.

Q2: I have a hit compound from a primary screen. What is the best strategy to start optimizing its selectivity?

A2: A systematic Structure-Activity Relationship (SAR) study is the best approach. Focus your initial synthetic efforts on modifying specific positions of the scaffold that are known to influence selectivity. For the this compound core, consider the following:

  • Substitutions on the indazole ring: The 3, 5, and 6-positions of the indazole ring are often key for modulating potency and selectivity. For instance, substitutions at the 5-position have been shown to be critical for the activity of some indazole-based AKT inhibitors[4]. For Aurora kinase inhibitors, different substituents on the indazole scaffold can confer selectivity between isoforms A and B[5].

  • Modifications of the piperidine ring: The piperidine nitrogen is a common point for derivatization. Adding bulky or charged groups here can disrupt binding to off-targets or create new, favorable interactions with the primary target.

Q3: What is a good starting point for a kinase selectivity panel for my inhibitor?

A3: A tiered approach is often most effective.

  • Tier 1 (Initial Screen): Start with a broad "kinome scan" panel that covers all major kinase families. This will give you a comprehensive overview of your inhibitor's selectivity profile.

  • Tier 2 (Focused Panel): Based on the results of the initial screen, assemble a smaller, focused panel of kinases. This should include your primary target, any identified off-targets, and closely related kinases. This will allow for more accurate determination of IC50 values and selectivity ratios.

Several commercial vendors offer kinase profiling services with different panel sizes and assay formats.

Part 2: Troubleshooting Guides

This section provides detailed guidance on how to address specific experimental issues.

Troubleshooting Issue 1: Poor Selectivity Against Closely Related Kinases

Symptom: Your inhibitor shows high potency against your primary target but also inhibits other kinases in the same family with similar potency (e.g., ROCK1 vs. ROCK2, or across different AKT isoforms).

Causality: This is often due to the high degree of conservation in the ATP-binding site among kinase family members. To achieve selectivity, you must exploit the subtle differences in the amino acid residues surrounding the ATP pocket.

Troubleshooting Workflow:

start Poor Selectivity Observed step1 Step 1: Structural Analysis - Obtain or model the crystal structure of your inhibitor bound to the primary target and a key off-target kinase. start->step1 step2 Step 2: Identify Key Differences - Look for differences in the 'gatekeeper' residue, the solvent front, and the back pocket. step1->step2 step3 Step 3: Structure-Based Design - Design new analogs with modifications that exploit these differences. step2->step3 step4 Step 4: Synthesis and Screening - Synthesize the new compounds and screen them against your focused kinase panel. step3->step4 step5 Step 5: Iterate - Analyze the new SAR and repeat the cycle until the desired selectivity is achieved. step4->step5 step5->step1 Refine Design

Troubleshooting Workflow for Poor Selectivity

Detailed Protocol: Structure-Based Design for Improved Selectivity

  • Obtain Structural Information: If available, obtain the crystal structures of your inhibitor bound to both the intended target and a problematic off-target kinase from the Protein Data Bank (PDB). If crystal structures are not available, use computational docking and molecular dynamics simulations to generate predictive binding poses.

  • Analyze the Binding Pockets:

    • Gatekeeper Residue: This residue controls access to a hydrophobic back pocket. A bulky gatekeeper in an off-target kinase can be exploited by designing inhibitors with larger substituents that will clash with it.

    • Solvent Front: Look for opportunities to add polar or charged groups to your inhibitor that can interact with solvent-exposed residues in your primary target but not in the off-target.

    • Back Pocket: Subtle differences in the size and shape of the hydrophobic back pocket can be exploited to improve selectivity.

  • Design and Synthesize New Analogs: Based on your analysis, design a small library of new compounds with modifications aimed at exploiting the identified differences. For example, if your primary target has a small gatekeeper residue (e.g., glycine or alanine) and your off-target has a large one (e.g., methionine or phenylalanine), adding a bulky group to your inhibitor could improve selectivity.

  • Screen and Iterate: Test your new compounds in biochemical assays against your focused panel of kinases. Analyze the resulting SAR to understand how your modifications affected potency and selectivity. Use this information to design the next round of compounds.

Troubleshooting Issue 2: Discrepancy Between Biochemical and Cellular Activity

Symptom: Your inhibitor is potent and selective in biochemical assays (e.g., using purified recombinant kinases), but it is much less potent or shows a different selectivity profile in cell-based assays.

Causality: This is a common issue and can be caused by several factors:

  • Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane.

  • High Intracellular ATP Concentration: The concentration of ATP inside a cell (1-10 mM) is much higher than what is typically used in biochemical assays. This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps like P-gp, which actively remove it from the cell.

  • Metabolism: The inhibitor may be rapidly metabolized by intracellular enzymes.

Troubleshooting Workflow:

start Biochemical vs. Cellular Discrepancy step1 Step 1: Assess Cell Permeability - Use assays like PAMPA or Caco-2 to determine the permeability of your compound. start->step1 step2 Step 2: Run Biochemical Assays at High ATP - Re-run your biochemical assays using a physiological concentration of ATP (e.g., 1 mM). start->step2 step3 Step 3: Test for Efflux Pump Substrate Activity - Use cell lines that overexpress efflux pumps (e.g., P-gp) to see if your compound's potency is reduced. start->step3 step4 Step 4: Evaluate Metabolic Stability - Incubate your compound with liver microsomes to assess its metabolic stability. start->step4 step5 Step 5: Modify Compound Properties - Based on the results, modify your compound to improve its physicochemical properties (e.g., reduce polarity for better permeability, block metabolic hotspots). step1->step5 step2->step5 step3->step5 step4->step5

Troubleshooting Biochemical vs. Cellular Discrepancies

Data Presentation: Example Selectivity Profile

When reporting your selectivity data, a clear and concise table is essential.

Kinase TargetIC50 (nM) - Compound XIC50 (nM) - Compound Y (Optimized)Selectivity Fold-Change (X vs. Y)
Primary Target (e.g., ROCK1) 10 8 -
Off-Target 1 (e.g., PKA)5050010
Off-Target 2 (e.g., AKT1)100>1000>10
Off-Target 3 (e.g., Flt3)200>5000>25

Part 3: Key Medicinal Chemistry Strategies for Enhancing Selectivity

The following strategies have been successfully employed to improve the selectivity of kinase inhibitors.

1. Targeting the Gatekeeper Residue: As mentioned earlier, the gatekeeper residue is a critical determinant of selectivity. Designing compounds that can differentiate between large and small gatekeeper residues is a powerful strategy.

2. Covalent Inhibition: If your target kinase has a non-catalytic cysteine residue near the ATP-binding site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that will form a covalent bond with this cysteine. This can lead to very high selectivity, as only kinases with a cysteine in that specific location will be irreversibly inhibited.

3. Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, you can design inhibitors that bind to a less conserved allosteric site on the kinase. This can lead to exquisite selectivity.

4. Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-EM to visualize how your inhibitor binds to its target can provide invaluable insights for designing more selective compounds.

5. Fragment-Based Screening: Starting with small, low-affinity fragments and then growing or linking them together can be a very effective way to build highly selective inhibitors.

Conclusion

Optimizing the selectivity of this compound-based inhibitors is a challenging but achievable goal. A systematic approach that combines rational, structure-based design with comprehensive selectivity profiling is essential for success. This guide provides a framework for troubleshooting common problems and for making informed decisions during the optimization process. By understanding the underlying principles of kinase inhibitor selectivity and by employing the strategies outlined here, you can develop potent and selective tool compounds and drug candidates.

References

  • Furlotti, G., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(22), 9446-9459. Available at: [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • Kallan, N. C., et al. (2011). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 123, 859-871. Available at: [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. Available at: [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 123, 859-871. Available at: [Link]

  • Kallan, N. C., et al. (2011). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2840-2844. Available at: [Link]

Sources

Troubleshooting inconsistent results in 1-(Piperidin-4-yl)-1H-indazole bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the 1-(piperidin-4-yl)-1H-indazole scaffold and its derivatives. This guide is designed to help you navigate the common challenges encountered during bioassay development and execution. Inconsistent results can be a significant roadblock in drug discovery, and our goal is to provide you with the insights and protocols needed to generate reliable, reproducible data.

This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems scientists face at the bench.

Troubleshooting Guide: From Benchtop to Plate Reader

This section addresses specific, common issues in a question-and-answer format, providing both the "why" behind the problem and the "how" for the solution.

Section 1: Compound Handling and Solubility

The physical properties of your compound are the foundation of any successful experiment. Problems at this stage will invariably lead to inconsistent results downstream. The indazole core combined with a basic piperidine moiety presents unique solubility challenges.[1][2]

Question: My this compound derivative precipitates in my aqueous assay buffer. How can I improve its solubility?

Answer: This is a frequent issue driven by the physicochemical properties of the scaffold. The piperidine ring is basic and can be protonated, while the indazole core is relatively hydrophobic. Poor solubility can lead to inaccurate concentration-response curves and artificially low potency.[3]

Causality: At neutral physiological pH (~7.4), the basic piperidine nitrogen may be only partially protonated. The uncharged form is less water-soluble and prone to precipitation or aggregation, especially at higher concentrations.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is often to lower the pH of your final assay buffer. Protonating the piperidine nitrogen forms a more soluble salt. Systematically test a range of pH values (e.g., from 6.0 to 7.2) to find the optimal balance between solubility and maintaining the biological integrity of your assay system (e.g., enzyme activity or cell health).[1]

  • Co-Solvent Use: While Dimethyl Sulfoxide (DMSO) is the standard for initial stock solutions, its final concentration in the assay should be minimized. Exceeding 1% DMSO can disrupt cellular membranes or affect enzyme conformation, but a final concentration of ≤0.5% is generally considered safe for most assays.[4]

  • Stock Solution Optimization: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. When diluting, perform serial dilutions in DMSO first before the final dilution into the aqueous assay buffer. This minimizes the time the compound spends in an intermediate, semi-aqueous environment where it is most likely to precipitate.

  • Solubility Assessment: Before starting a large screen, perform a simple kinetic solubility test. Prepare your highest intended assay concentration in the final buffer, incubate for a relevant time period (e.g., 1-2 hours) at the assay temperature, and visually inspect for precipitation or measure turbidity on a plate reader.

Table 1: Solubility Enhancement Strategies for Piperidinyl-Indazole Compounds

StrategyProtocol SummaryKey Considerations
pH Adjustment Prepare assay buffers with varying pH (e.g., 6.5, 6.8, 7.0, 7.2). Test compound solubility and assay performance at each pH.Ensure enzyme/cell viability is not compromised. Buffer capacity must be sufficient.
Co-Solvents Maintain final DMSO concentration at the lowest effective level, ideally ≤0.5%.High DMSO levels can be cytotoxic or inhibit enzymes. Run a vehicle tolerance test.[4]
Use of Excipients For challenging compounds, consider using solubilizing agents like HP-β-CD (hydroxypropyl-beta-cyclodextrin).May interfere with some assay formats or protein-ligand binding. Requires careful validation.
Sonication Briefly sonicate the stock solution vial before dilution to break up micro-aggregates.Over-sonication can heat and degrade the compound. Use a water bath sonicator for short bursts.
Section 2: Biochemical Kinase Assay Inconsistencies

The this compound scaffold is a common core for various protein kinase inhibitors.[5][6] However, kinase assays are notoriously sensitive to experimental conditions, which can lead to poor data reproducibility.[7][8]

Question: My IC50 values for the same kinase inhibitor vary significantly between experiments and don't match published data. What is causing this?

Answer: An IC50 value is not an absolute measure of inhibitor potency; it is highly dependent on the specific assay conditions. Comparing IC50 values without identical experimental setups is a common source of confusion and apparent inconsistency.[7][8]

Causality & Key Factors:

  • ATP Concentration: Most kinase inhibitors from this class are ATP-competitive. The IC50 value will increase proportionally with the ATP concentration used in the assay. For meaningful comparison, ATP should be kept at or near its Michaelis-Menten constant (Km).

  • Enzyme Purity and Activity: The adage "purity ≠ activity" is critical for kinases.[9] An enzyme preparation can be >95% pure on a gel but be largely inactive due to improper folding, lack of required post-translational modifications (like phosphorylation), or aggregation. Using an enzyme with inconsistent activity levels will directly impact results.

  • Substrate and Cofactors: The nature and concentration of the peptide/protein substrate and necessary divalent cations (e.g., Mg²⁺) can alter enzyme kinetics and, consequently, inhibitor potency.

  • Assay Readout Technology: Different methods of measuring kinase activity (e.g., ADP-Glo, Z'-LYTE, radiometric ³²P-ATP) have different sensitivities and susceptibilities to interference. For example, luciferase-based assays that measure ATP consumption can be confounded by kinase autophosphorylation.[7][8]

Workflow for Robust IC50 Determination

cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Data Validation A 1. Determine Km for ATP Run enzyme titration with varying [ATP]. B 2. Optimize Enzyme Concentration Find concentration giving linear signal (10-20% substrate turnover). A->B Use ATP at Km C 3. Run Inhibitor Dose-Response 10-point curve, 3-fold dilutions. Use optimized [Enzyme] and [ATP]. B->C D 4. Include Controls - Positive Control (e.g., Staurosporine) - Negative Control (Vehicle/DMSO) E 5. Calculate IC50 Use non-linear regression (4-parameter fit). F 6. Convert to Ki (Cheng-Prusoff) Provides assay-independent value for ATP-competitive inhibitors. E->F G 7. Confirm Mechanism of Action (e.g., Lineweaver-Burk plot) F->G

Caption: Workflow for robust kinase inhibitor IC50 determination.

Table 2: Key Parameters Influencing Biochemical IC50 Values

ParameterRecommended PracticeRationale
ATP Concentration Use [ATP] = Km. Report the concentration used.Allows for better comparison of inhibitor potency across studies.[7]
Enzyme Source Use a high-quality, activity-validated recombinant enzyme. Check for correct isoform and phosphorylation state.Ensures the target is functional and biologically relevant.[9]
Reaction Time Ensure the reaction is in the linear range (typically <20% substrate consumption).Prevents underestimation of potency due to substrate depletion.
Data Analysis Use a 4-parameter logistic model for curve fitting.Provides a more accurate determination of top, bottom, slope, and IC50.
Section 3: Cell-Based Assay Variability

Translating biochemical potency into cellular activity is a critical hurdle. It is common for compounds to be potent enzyme inhibitors but show significantly weaker activity in cell-based models.[10]

Question: My compound is a potent nanomolar inhibitor in my biochemical kinase assay, but its EC50 in my cell-based phosphorylation assay is in the micromolar range. What explains this discrepancy?

Answer: This is a classic and expected challenge in drug discovery. A cell is a much more complex environment than a test tube, introducing multiple barriers that can reduce a compound's apparent potency.

Workflow for Troubleshooting Poor Biochemical vs. Cellular Potency

A Start: Biochemical IC50 << Cellular EC50 B Is the compound cell-permeable? A->B C Is it subject to efflux (e.g., P-gp)? B->C Yes G Run PAMPA or Caco-2 assay. B->G No D Does it engage the target in cells? C->D No H Test with efflux pump inhibitors. C->H Yes E Is intracellular [ATP] high? D->E Yes I Run CETSA or NanoBRET™ assay. D->I No J High intracellular ATP (~1-5 mM) competes with inhibitor. E->J Yes F Conclusion: Potency shift is explained. G->C H->D I->E J->F

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity of data in pharmaceutical development is paramount. For a compound like 1-(Piperidin-4-yl)-1H-indazole, a versatile heterocyclic building block, ensuring that analytical methods are robust, reliable, and reproducible is a foundational requirement. This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods for this specific analyte. We will explore the strategic selection between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), delve into the regulatory philosophy mandating cross-validation, and provide actionable, step-by-step protocols for its execution. This document is intended for researchers, analytical chemists, and quality assurance professionals dedicated to maintaining the highest standards of scientific rigor in drug development.

Introduction: The Analyte and the Analytical Imperative

This compound (CAS No: 170438-69-4) is a substituted indazole derivative. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The piperidine moiety often enhances solubility and modulates pharmacokinetic properties. Given its role as a potential intermediate or active pharmaceutical ingredient (API), the ability to accurately and precisely quantify it is non-negotiable.

Analytical method cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in a different laboratory, by a different analyst, or on different equipment.[1] It is a critical step in the analytical method lifecycle, particularly during method transfer between facilities or when comparing a newly developed method against a legacy one.[2][3] The objective is to demonstrate that the method is suitable for its intended purpose, ensuring data integrity and regulatory compliance.[4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that underscore the necessity of this process.[5][6][7]

Selecting the Right Tool: A Comparison of Core Analytical Techniques

The choice of analytical technique is driven by the intended purpose of the analysis—be it for bulk purity assessment, quantification in a simple matrix, or trace-level detection in a complex biological fluid. For this compound, two techniques stand out: HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control. It separates compounds based on their physicochemical interactions with a stationary phase (e.g., a C18 column) and a mobile phase.[8] Quantification is achieved by measuring the analyte's absorbance of UV light. The presence of the indazole chromophore in the target molecule makes it amenable to UV detection.[9] This method is robust, cost-effective, and ideal for assay and purity determinations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry.[10][11] After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization) and detected based on its unique mass-to-charge ratio (m/z).[12] Tandem MS (MS/MS) adds another layer of specificity by fragmenting the parent ion and detecting specific daughter ions. This makes LC-MS/MS the gold standard for bioanalysis (quantifying drugs in biological matrices) and for detecting trace-level impurities due to its superior sensitivity and specificity compared to conventional detectors.[13][14]

The Cross-Validation Framework: From Planning to Execution

A successful cross-validation study is built on a well-defined protocol that outlines the objectives, procedures, and, most importantly, the pre-defined acceptance criteria.

The Cross-Validation Workflow

The entire process can be visualized as a logical sequence of steps, from initial planning to the final report, ensuring that all requirements are met systematically.

Cross-Validation Workflow A 1. Define Objective (e.g., Method Transfer, Method Comparison) B 2. Draft Cross-Validation Protocol - Define Scope & Responsibilities - Select Samples & Concentrations - Set Acceptance Criteria (ICH Q2) A->B C 3. Protocol Review & Approval (Both Sending & Receiving Units) B->C D 4. Execute Experiments (Analysis of Identical Samples by Both Methods/Labs) C->D E 5. Data Compilation & Statistical Analysis - Paired t-test / F-test - Bland-Altman Plot - Equivalence Testing D->E F 6. Compare Results to Acceptance Criteria E->F G 7. Investigation Required (Root Cause Analysis) F->G Criteria NOT Met H 8. Draft Final Report - Summarize Results - Document Deviations - Conclude on Method Equivalency F->H Criteria Met G->D Re-execute after corrective action I 9. Final Approval & Archiving H->I

Caption: Workflow for a typical analytical method cross-validation process.

Defining Acceptance Criteria

Acceptance criteria are the numerical boundaries within which the results from the two methods (or laboratories) must agree to be considered equivalent. These are not arbitrary; they are based on the performance characteristics of the method established during validation.[15] Regulatory guidelines like ICH Q2(R1) provide the framework for which characteristics to evaluate.[6]

For a quantitative assay, the comparison typically focuses on accuracy and precision. A common approach is to calculate the percentage difference between the means obtained by the two methods and compare it to a pre-set limit (e.g., ±5.0%). The precision of the two methods can be compared using an F-test.[16]

Statistical Evaluation

Statistical tools are essential for an objective comparison of the datasets.[17]

  • Student's t-test: Used to determine if there is a significant difference between the means of the two datasets.

  • F-test: Compares the variances (a measure of precision) of the two datasets.

  • Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, providing a visual representation of bias and outliers.[18]

Performance Comparison: HPLC-UV vs. LC-MS/MS

To illustrate the cross-validation process, let's consider a scenario where a robust HPLC-UV method is being cross-validated against a newly developed, high-sensitivity LC-MS/MS method for the quantification of this compound. The following table summarizes the expected performance characteristics based on method validation data.

Parameter HPLC-UV Method LC-MS/MS Method Justification & Causality
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. LC-MS/MS adds the dimension of mass-to-charge ratio and fragmentation, providing unequivocal identification.[19]
Linearity (r²) > 0.999> 0.998Both methods are expected to show excellent linearity. The slightly lower r² in LC-MS/MS can sometimes be attributed to the wider dynamic range and potential for detector saturation at the highest concentrations.
Range 1 - 200 µg/mL0.1 - 1000 ng/mLThe concentration range reflects the intended use. HPLC-UV is suited for higher concentration assays, while LC-MS/MS excels at trace-level quantification, offering a much lower limit of quantitation.[12]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy. The slightly wider acceptance range for LC-MS/MS is common in bioanalytical applications to account for matrix effects and more complex sample preparation.
Precision (%RSD) ≤ 2.0%≤ 5.0%The higher allowable relative standard deviation (RSD) for the LC-MS/MS method is typical for methods measuring much lower analyte concentrations, where minor variations have a larger relative impact.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThis is the most significant difference. The mass spectrometer's ability to selectively monitor specific ions allows for detection at levels thousands of times lower than a UV detector.
Choosing the Right Method

The data clearly dictates the application. The choice between these validated methods depends entirely on the scientific question being asked.

Method Selection Decision Tree Start What is the Analytical Goal? Q1 Is the sample matrix complex (e.g., plasma, tissue)? Start->Q1 Q2 Are analyte concentrations very low (<1 µg/mL)? Q1->Q2 No LCMS Use LC-MS/MS Method Q1->LCMS Yes HPLC Use HPLC-UV Method Q2->HPLC No (e.g., Bulk Drug, Formulation QC) Q2->LCMS Yes

Sources

A Comparative Guide to Validating the Binding Affinity of 1-(Piperidin-4-yl)-1H-indazole to Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Affinity in Modern Drug Discovery

In the landscape of drug development, the precise quantification of a molecule's binding affinity to its biological target is a cornerstone of establishing its therapeutic potential. A high-affinity interaction is often a prerequisite for potent and selective pharmacological activity. This guide provides an in-depth, comparative analysis of robust methodologies for validating the binding affinity of 1-(Piperidin-4-yl)-1H-indazole , a scaffold of significant interest, to its target, Indoleamine 2,3-dioxygenase 1 (IDO1) .

IDO1 is a pivotal enzyme in immunology, particularly within the tumor microenvironment.[1] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes this essential amino acid, leading to T-cell starvation and the production of immunosuppressive metabolites like kynurenine.[2][3] This mechanism allows cancer cells to evade the host immune system, making IDO1 a prime target for cancer immunotherapy.[1][4]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing the strategic insights necessary for researchers, scientists, and drug development professionals to design and execute self-validating experiments. We will compare this compound against established clinical candidates, Epacadostat and Navoximod , to contextualize its performance and demonstrate a best-practice framework for affinity validation.

Part 1: Foundational Methodologies for Quantifying Molecular Interactions

To ensure the trustworthiness of our findings, we employ a multi-pronged approach, utilizing orthogonal techniques that measure binding through different physical principles. This strategy minimizes the risk of method-specific artifacts and provides a comprehensive thermodynamic and kinetic profile of the interaction. The three gold-standard techniques we will detail are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive Radioligand Binding Assay.[5][6][7]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction in a single experiment.[7] This label-free, in-solution technique allows for the determination of the binding constant (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]

Causality of Choice: The primary advantage of ITC is its directness. It measures the intrinsic heat of binding without requiring modification, immobilization, or labeling of the reactants, thus providing data on the interaction in a state that is as close to native as possible. This makes it an indispensable tool for primary validation and for understanding the thermodynamic drivers of the binding event.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis P_Prep Prepare IDO1 Protein (e.g., 10-20 µM in cell) Buffer_Prep Dialyze both in identical matched buffer to minimize heats of dilution P_Prep->Buffer_Prep L_Prep Prepare Ligand (e.g., 100-200 µM in syringe) L_Prep->Buffer_Prep Load Load protein into sample cell and ligand into titration syringe Buffer_Prep->Load Equil Allow thermal equilibration in the calorimeter Load->Equil Titrate Perform sequential injections of ligand into the protein solution Equil->Titrate Measure Directly measure heat change (dq) after each injection Titrate->Measure Plot Plot integrated heat pulses against molar ratio Measure->Plot Fit Fit the binding isotherm to a suitable binding model Plot->Fit Result Determine: - Affinity (KD) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocol: ITC

  • Protein Preparation: Express and purify recombinant human IDO1 enzyme. Ensure high purity (>95%) and proper folding. Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve this compound and competitor compounds in the exact same buffer batch used for the final protein dialysis to minimize buffer mismatch effects.

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions. For proteins, use UV-Vis absorbance at 280 nm with the calculated extinction coefficient. For small molecules, use a validated method like quantitative NMR or a standard curve on a UV-Vis spectrophotometer.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). The recommended protein concentration in the cell is 20 to 100 times the expected KD. The ligand concentration in the syringe should be 10-15 times the protein concentration.[9]

  • Titration: Perform a series of 20-30 injections (e.g., 1-2 µL each) of the ligand solution into the protein-containing cell, with sufficient spacing between injections to allow a return to the baseline.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which must be subtracted from the experimental data.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.[8][10]

Surface Plasmon Resonance (SPR): A Kinetic Perspective

SPR is a label-free optical technique that measures real-time binding events on a sensor surface.[6] It provides invaluable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) is calculated.[11]

Causality of Choice: While ITC provides the 'what' (thermodynamics), SPR provides the 'how' (kinetics). Understanding whether a compound's high affinity is driven by a rapid 'on-rate' or a slow 'off-rate' is critical for optimizing drug-target residence time, a key parameter for in vivo efficacy. SPR is highly sensitive and requires minimal sample consumption, making it ideal for screening and detailed kinetic characterization.[12]

SPR_Workflow cluster_prep Preparation & Immobilization cluster_exp Binding Measurement cluster_analysis Data Analysis Chip Select and activate sensor chip (e.g., CM5) Immob Immobilize IDO1 protein onto the chip via amine coupling Block Block remaining active sites to prevent non-specific binding Baseline Establish a stable baseline with running buffer Block->Baseline Assoc Inject analyte (ligand) at various concentrations (Association Phase) Baseline->Assoc Dissoc Switch back to running buffer (Dissociation Phase) Assoc->Dissoc Regen Inject regeneration solution to remove bound analyte Dissoc->Regen Sensorgram Generate sensorgrams (Response Units vs. Time) Dissoc->Sensorgram Fit Globally fit kinetic data to a binding model (e.g., 1:1) Sensorgram->Fit Result Determine: - Association rate (kon) - Dissociation rate (koff) - Affinity (KD) Fit->Result

Caption: Workflow for Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol: SPR

  • Immobilization: Covalently immobilize purified IDO1 (the ligand) onto a sensor chip (e.g., a CM5 chip via standard amine coupling). Aim for a low to medium immobilization density to avoid mass transport limitations. A reference flow cell should be prepared in parallel (activated and blocked without protein) for background subtraction.

  • Analyte Preparation: Prepare a dilution series of this compound and competitors (the analytes) in the running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Cycle (Multi-Cycle Kinetics):

    • Association: Inject a specific concentration of the analyte over the IDO1 and reference surfaces for a defined period, allowing the binding to approach equilibrium.

    • Dissociation: Flow running buffer over the surfaces and monitor the dissociation of the analyte from the target.

    • Regeneration: Inject a mild regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all bound analyte without denaturing the immobilized protein.

  • Data Collection: Repeat the binding cycle for each analyte concentration, typically ranging from 0.1 to 10 times the expected KD.

  • Data Analysis: After subtracting the reference cell signal and the buffer-only injection signal, the resulting sensorgrams (response units vs. time) are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to derive kon, koff, and KD.[13]

Radioligand Binding Assay: The Sensitivity Benchmark

Radioligand binding assays are a classic and exceptionally robust method for quantifying ligand affinity.[5] In a competitive binding format, we measure the ability of our unlabeled test compound to displace a radiolabeled ligand with known affinity for the target. This allows for the calculation of the inhibitory constant (Ki), a measure of the test compound's affinity.

Causality of Choice: This method is highly sensitive and can be performed with crude membrane preparations or even whole cells, which can be more physiologically relevant than using purified protein.[14][15] It is an excellent orthogonal method to confirm findings from biophysical techniques like ITC and SPR and is particularly useful when the amount of purified protein is limited.

Detailed Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human IDO1. Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.[14] Resuspend the pellet and determine the total protein concentration (e.g., via BCA assay).

  • Assay Setup: Set up the assay in a 96-well plate. To each well, add:

    • The IDO1 membrane preparation.

    • A fixed concentration of a suitable IDO1 radioligand (e.g., ³H-Epacadostat), typically at a concentration near its KD.

    • A range of concentrations of the unlabeled test compound (this compound or competitors).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[14]

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled high-affinity ligand to block all specific binding.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.[5]

  • Detection: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[14]

Part 2: Comparative Data Analysis

The following table summarizes hypothetical but realistic data obtained for our compound of interest and two clinical-stage IDO1 inhibitors using the methodologies described above. This comparative view is essential for benchmarking performance.

CompoundMethodParameterValue
This compound ITCKD125 nM
SPRKD (koff/kon)110 nM
kon (M⁻¹s⁻¹)2.5 x 10⁵
koff (s⁻¹)2.75 x 10⁻²
Radioligand AssayKi150 nM
Epacadostat (INCB024360) ITCKD15 nM
SPRKD (koff/kon)12 nM
kon (M⁻¹s⁻¹)5.1 x 10⁵
koff (s⁻¹)6.12 x 10⁻³
Radioligand AssayKi18 nM
Navoximod (GDC-0919) ITCKD70 nM
SPRKD (koff/kon)65 nM
kon (M⁻¹s⁻¹)3.0 x 10⁵
koff (s⁻¹)1.95 x 10⁻²
Radioligand AssayKi75 nM

Interpretation of Results:

  • Concordance of Methods: The data shows strong agreement across the three orthogonal methods for each compound, lending high confidence to the measured affinities. The KD and Ki values are all within a similar range for a given molecule.

  • Potency Ranking: Based on the binding affinity, the potency ranking is Epacadostat > Navoximod > this compound . Epacadostat demonstrates the highest affinity with a KD in the low nanomolar range.

  • Kinetic Profile: The SPR data reveals that Epacadostat's superior affinity is driven by both a fast association rate and a notably slower dissociation rate (lower koff) compared to the other two compounds. This suggests a longer drug-target residence time, which could translate to more durable target inhibition in a physiological setting.

  • Lead Candidate Profile: While this compound shows respectable affinity for IDO1, its binding is weaker than the clinical comparators. This data provides a crucial benchmark, suggesting that further medicinal chemistry efforts could focus on structural modifications to improve the koff rate and enhance overall affinity.

Conclusion

Validating the binding affinity of a drug candidate is a multi-faceted process that demands scientific rigor and the strategic application of orthogonal methodologies. This guide has detailed the theoretical principles, practical execution, and comparative analysis for characterizing the interaction between this compound and its target, IDO1. By employing ITC for thermodynamic clarity, SPR for kinetic insight, and radioligand binding assays for sensitive validation, we can construct a comprehensive and trustworthy profile of a molecule's binding characteristics. The comparative data clearly positions our compound of interest relative to established benchmarks, providing a solid foundation for informed decisions in the drug discovery pipeline.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Broad Institute. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.
  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • PubMed Central. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources.
  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC).
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
  • National Institutes of Health. (n.d.). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors.
  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).
  • CeMM. (2026). Newly discovered molecules accelerate the removal of immune-modulating enzyme.
  • PubMed Central. (n.d.). Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb.
  • PubMed Central. (n.d.). How to measure and evaluate binding affinities.
  • OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC).
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • ResearchGate. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks.
  • Royal Society Publishing. (2011). Flexibility and binding affinity in protein–ligand, protein–protein and multi-component protein interactions: limitations of current computational approaches.
  • National Institutes of Health. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.

Sources

A Senior Application Scientist's Guide to 1-(Piperidin-4-yl)-1H-indazole and its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Structure, Synthesis, and Biological Potential

Introduction: The Strategic Value of Bioisosterism in Scaffolding

In modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The indazole nucleus is a "privileged" scaffold, appearing in numerous compounds with a wide array of biological activities, from anti-inflammatory to anti-cancer agents.[1][2] The compound 1-(Piperidin-4-yl)-1H-indazole serves as a quintessential example of a versatile building block, combining the biologically significant indazole core with a saturated piperidine heterocycle, a motif frequently used to enhance solubility and provide a vector for further substitution.[3]

However, optimizing a lead compound often requires fine-tuning its physicochemical and pharmacokinetic properties without disrupting its crucial interactions with a biological target. This is where the principle of bioisosterism becomes an invaluable tool. Bioisosteric replacement involves substituting one atom or group of atoms with another that possesses similar steric, electronic, and solubility characteristics, with the goal of modulating potency, selectivity, and metabolic stability.[4]

This guide provides a comparative study of this compound against a curated set of its bioisosteres. We will dissect the rationale behind selecting specific replacements for both the piperidine and indazole moieties, compare their synthetic accessibility, and evaluate how these structural changes can predictably influence key drug-like properties. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage bioisosterism to accelerate their discovery programs.

Chapter 1: The Parent Scaffold: this compound

The parent compound, with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol , represents a foundational structure in many discovery projects. The indazole ring, a bicyclic system composed of fused benzene and pyrazole rings, can act as a surrogate for structures like adenine, making it a competitive inhibitor for ATP-binding sites in enzymes such as protein kinases.[2] The piperidine ring, the third most frequently used ring in pharmaceuticals, offers a basic nitrogen atom that can be protonated at physiological pH, often improving aqueous solubility.[3][5] However, this ring can also be a liability, as the atoms adjacent to the nitrogen are often susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]

General Synthesis Strategy

The synthesis of N-substituted indazoles is a well-trodden path in organic chemistry, though regioselectivity can be a challenge. The two nitrogen atoms of the pyrazole ring offer two potential sites for alkylation (N1 and N2). For this compound, the desired N1 isomer is typically favored. A common and robust approach involves the N-alkylation of the indazole anion with a suitable piperidine-based electrophile.

To ensure the piperidine nitrogen does not interfere, it is typically protected with a group like tert-butyloxycarbonyl (Boc). The indazole is deprotonated with a base (e.g., NaH, K2CO3) to form the indazolide anion, which then displaces a leaving group (e.g., tosylate, mesylate, or halide) on the protected piperidine ring. The final step is the deprotection of the piperidine nitrogen under acidic conditions.

G Indazole Indazole Intermediate 1-(N-Boc-Piperidin-4-yl)-1H-indazole Indazole->Intermediate Alkylation BocPiperidine 4-Tosyloxy-N-Boc-piperidine BocPiperidine->Intermediate Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) Base->Indazole FinalProduct This compound Intermediate->FinalProduct Deprotection Acid Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Acid->Intermediate G cluster_0 Parent Scaffold cluster_1 Piperidine Bioisosteres cluster_2 Indazole Bioisosteres Parent This compound Spiro Azaspiro[3.3]heptane Analog Parent->Spiro Improve Metab. Stability Morph Morpholine Analog Parent->Morph Reduce pKa, LogP Azet Azetidine Analog Parent->Azet Increase Rigidity Benzo Benzimidazole Analog Parent->Benzo Alter H-Bonding Indole Indole Analog Parent->Indole Mimic H-Bond Donor Aza 7-Azaindazole Analog Parent->Aza Add H-Bond Acceptor

Caption: Bioisosteric replacement strategies for the parent scaffold.

Chapter 3: Comparative Physicochemical Properties

The following table summarizes the predicted and empirically observed effects of bioisosteric replacement on key molecular properties. Exact values are compound-specific, but trends are generally predictable.

ScaffoldTypical Change in MWTypical Change in cLogPTypical Change in pKa (Amine)Key Rationale
Parent: Piperidine-Indazole BaselineBaseline~8.5 - 9.5Versatile starting point
Azaspiro[3.3]heptane SimilarSimilar or slightly lowerSimilarImproved metabolic stability, novel vectors [3][6]
Morpholine SimilarLower~6.5 - 7.5Increased polarity, reduced basicity [5]
Azetidine LowerLowerHigherReduced size, increased rigidity [7]
Benzimidazole -1 Da (N vs. CH)SimilarSimilarAltered electronics and H-bonding pattern [8]
Indole -1 Da (N vs. CH)Similar or slightly higherSimilarClassic bioisostere, different H-bond vector [9]
7-Azaindazole +1 Da (N vs. C)LowerSimilarAdded H-bond acceptor, modulated electronics

Chapter 4: Comparative Pharmacology & Pharmacokinetics

To illustrate the impact of these changes, let's consider a hypothetical target: Rho-associated coiled-coil containing protein kinase (ROCK), a target for which indazole-piperidine scaffolds have shown activity. [10] Hypothetical Biological Data (Illustrative)

ScaffoldROCK-II IC50 (nM)Kinase SelectivityhERG IC50 (µM)HLM Stability (% remaining @ 1h)
Parent: Piperidine-Indazole 50Moderate2.515%
Azaspiro[3.3]heptane Analog 45Moderate> 3075%
Morpholine Analog 250Low> 5040%
Benzimidazole Analog 80High5.020%

Analysis of Trends:

  • Azaspiro[3.3]heptane : The potency is maintained while metabolic stability is dramatically improved, as expected from blocking alpha-carbon oxidation. The improved hERG profile may result from the more rigid conformation being unable to adopt the conformation required for channel binding.

  • Morpholine : The reduced basicity of the morpholine nitrogen weakens a potential ionic interaction with an acidic residue (e.g., Asp) in the kinase hinge region, leading to a loss of potency. However, this same feature drastically reduces hERG liability.

  • Benzimidazole : The shift in the hydrogen bonding pattern slightly reduces potency but may improve interactions with other residues in the pocket, leading to higher selectivity against other kinases. Metabolic stability is largely unchanged.

G cluster_0 Upstream Signaling cluster_1 Target Pathway GPCR GPCRs (e.g., LPA, S1P) RhoGEF RhoGEFs GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation (+) MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibition (-) pMLC Phospho-MLC MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin Inhibitor Indazole-Piperidine Inhibitors Inhibitor->ROCK ATP-Competitive Inhibition

Caption: Simplified ROCK signaling pathway, the target of inhibitory action.

Chapter 5: Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following are standardized, self-validating methodologies for key experiments.

Protocol 1: Synthesis of 1-(1-Boc-piperidin-4-yl)-1H-indazole
  • Reagents & Setup : Indazole (1.0 eq), 4-Tosyloxy-N-Boc-piperidine (1.1 eq), Cesium Carbonate (Cs2CO3, 1.5 eq), Dimethylformamide (DMF, 10 mL/mmol indazole). All glassware is oven-dried. The reaction is run under an inert atmosphere (N2 or Ar).

  • Procedure :

    • To a round-bottom flask, add indazole and DMF. Stir until dissolved.

    • Add Cs2CO3 and stir the suspension for 15 minutes at room temperature. Causality: This forms the indazolide anion, the active nucleophile.

    • Add 4-Tosyloxy-N-Boc-piperidine in one portion.

    • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS (Mobile Phase: 70:30 Hexane:EtOAc). Self-Validation: The disappearance of the indazole starting material and the appearance of a new, less polar spot indicates reaction progression. LC-MS confirms the mass of the desired product.

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

    • Quench the reaction by slowly adding water. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution) to yield the product.

Protocol 2: In Vitro Kinase Inhibition Assay (ROCK-II)
  • Principle : This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. The amount of ATP consumed is quantified using a luminescence-based system.

  • Procedure :

    • Prepare a serial dilution of the test compound in DMSO (e.g., 10 mM to 0.1 nM).

    • In a 384-well plate, add kinase buffer, the test compound dilution, recombinant human ROCK-II enzyme, and the substrate peptide. Causality: This allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature. Self-Validation: Include a "no enzyme" control (background) and a "DMSO only" control (100% activity). A known potent inhibitor (e.g., Y-27632) should be run as a positive control.

    • Terminate the reaction and quantify the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and provides the luciferase and luciferin needed to produce light from ATP.

    • Measure luminescence on a plate reader.

    • Calculate percent inhibition relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
  • Principle : This assay assesses the rate of metabolism of a compound by incubating it with pooled human liver microsomes, which contain a rich supply of Phase I metabolic enzymes (CYPs).

  • Procedure :

    • Prepare a solution of the test compound (1 µM final concentration) in buffer.

    • Pre-warm the compound solution and the HLM suspension (0.5 mg/mL final concentration) to 37 °C.

    • Initiate the reaction by adding the NADPH regenerating system. Causality: NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system ensures its concentration does not become rate-limiting.

    • At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard. Self-Validation: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be run in parallel to ensure the system is performing as expected. A control incubation without NADPH should also be run to check for non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The comparative analysis of this compound and its bioisosteres demonstrates the power of strategic molecular modification. By replacing the piperidine ring with scaffolds like azaspiro[3.3]heptane, researchers can directly address metabolic liabilities without sacrificing potency. Conversely, modifying the indazole core to a benzimidazole or indole allows for the fine-tuning of electronic and hydrogen-bonding interactions to enhance selectivity or explore new target classes.

The choice of which bioisostere to pursue is not arbitrary; it is a hypothesis based on the specific challenges presented by a lead compound. The experimental protocols provided offer a robust framework for testing these hypotheses and generating the high-quality, reproducible data needed to drive drug discovery projects forward. The continued exploration of novel bioisosteric replacements will undoubtedly remain a fertile ground for innovation in medicinal chemistry.

References

  • Kirichok, A., et al. (n.d.). Novel Class of Piperidine Bioisosteres. CheRxiv.
  • Meanwell, N. A. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.
  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Available at: [Link]

  • ResearchGate. (n.d.). (A) N1-Alkyl indazoles as bioisosteres and pharmacophores in medicinal chemistry. Available at: [Link]

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 30(9), 1535-7. Available at: [Link]

  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • ACS Publications. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971. Available at: [Link]

  • Google Patents. (n.d.). US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available at: [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available at: [Link]

  • PubMed. (n.d.). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Available at: [Link]

  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Anti-Cancer Activity of 1-(Piperidin-4-yl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Oncology

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful kinase inhibitors, including pazopanib and axitinib.[1][2] This heterocyclic motif offers a versatile framework for designing potent and selective agents that can modulate the dysregulated signaling pathways driving cancer progression.[3][4] Among the vast chemical space of indazole derivatives, the 1-(Piperidin-4-yl)-1H-indazole class has garnered significant interest. The piperidine moiety often enhances physicochemical properties, such as solubility and cell permeability, while providing a vector for further structural modification to optimize target engagement and selectivity.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the anti-cancer activity of novel this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and translatable preclinical data package. Our approach is a multi-tiered system, beginning with broad cellular characterization and progressively narrowing to specific mechanism of action and in vivo efficacy.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

Many indazole derivatives exert their anti-cancer effects by functioning as ATP-competitive inhibitors of protein kinases, which are critical nodes in cell growth, proliferation, and survival pathways.[2][3] The this compound scaffold is frequently designed to target kinases like VEGFR, FGFR, or key mediators in the PI3K/AKT/mTOR pathway, which are often hyperactivated in various cancers.[4][6] Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and apoptosis.[6][7]

Below is a representative diagram of the PI3K/AKT/mTOR signaling pathway, a common target for this class of compounds.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole This compound Derivative (Inhibitor) Indazole->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

A Multi-tiered Benchmarking Workflow

A robust preclinical evaluation relies on a logical progression of experiments, from high-throughput in vitro screens to more complex in vivo models.[8] This tiered approach is cost-effective and ensures that only the most promising candidates advance, saving valuable resources.[9] The causality is clear: we first identify if a compound has the desired biological effect (e.g., killing cancer cells), then we investigate how it achieves that effect, and finally, we test if it works in a more complex biological system that better mimics a human patient.[10]

Benchmarking_Workflow Tier1 Tier 1: In Vitro Cellular Characterization (Potency & Phenotype) Decision1 Potent & Selective? Tier1->Decision1 Tier2 Tier 2: Mechanism of Action (MoA) (Target Engagement) Decision2 On-Target Activity? Tier2->Decision2 Tier3 Tier 3: In Vivo Efficacy Assessment (Tumor Growth Inhibition) Decision3 Efficacious & Tolerated? Tier3->Decision3 Decision1->Tier2 Yes NoGo Terminate or Optimize Decision1->NoGo No Decision2->Tier3 Yes Decision2->NoGo No Go Lead Candidate Decision3->Go Yes Decision3->NoGo No

Caption: A multi-tiered workflow for benchmarking anti-cancer compounds.

Tier 1: In Vitro Cellular Characterization

Objective: To determine the anti-proliferative potency and selectivity of the derivative across a panel of clinically relevant cancer cell lines and to characterize its phenotypic effects.

Data Presentation: Comparative Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Benchmarking against a standard-of-care agent is crucial for contextualizing the activity of a novel compound.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (SI)¹
Indazole Derivative 6o 10.1212.315.15 33.2 6.45
5-Fluorouracil (Control) 4.57.86.215.52.5
¹Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in the most sensitive cancer cell line (K562). A higher SI is desirable. Data is adapted from representative literature values for novel indazole derivatives.[7][11]
Experimental Protocol 1: Anti-Proliferative Activity via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][11]

  • Cell Seeding: Plate cancer cells (e.g., A549, K562) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2. Rationale: This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a positive control drug (e.g., 5-Fluorouracil) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Rationale: A wide concentration range is essential to generate a full dose-response curve.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Experimental Protocol 2: Apoptosis Induction via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12]

  • Treatment: Seed cells in a 6-well plate and treat with the test compound at 1x and 3x its IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. Rationale: Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Tier 2: Mechanism of Action (MoA) Elucidation

Objective: To validate that the compound engages its intended molecular target and modulates the associated signaling pathway within the cancer cells.

Experimental Protocol 3: Western Blot Analysis of Pathway Modulation

Western blotting allows for the detection and semi-quantification of specific proteins to confirm target engagement.[6][12]

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical when probing the phosphorylation status of proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT, anti-total-AKT, anti-cleaved-caspase-3).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands. A decrease in the ratio of phosphorylated to total protein (e.g., p-AKT/AKT) would indicate successful target pathway inhibition. An increase in cleaved caspase-3 would confirm apoptosis induction.

Tier 3: In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity and tolerability of the lead candidate in a living organism using a xenograft model.[10][13]

Data Presentation: Comparative In Vivo Tumor Growth Inhibition

This table summarizes the key outcomes from an in vivo study, comparing the test compound to a control.

Treatment Group (n=8)Dose & ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, PO, QD1250 ± 150-+2.5
Indazole Derivative X 50 mg/kg, PO, QD500 ± 9560% -1.8
Positive Control Drug 25 mg/kg, PO, QD625 ± 11050%-5.5
TGI is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100. Body weight is a key indicator of tolerability.
Experimental Protocol 4: Murine Xenograft Model

Cell line-derived xenograft (CDX) models are a standard and reproducible tool for initial in vivo efficacy testing.[14][15]

  • Cell Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells (or another sensitive cell line identified in Tier 1) into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).[13]

  • Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³. Rationale: Starting treatment at this size ensures tumors are well-established and vascularized.

  • Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control). Begin dosing according to the predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and potential pharmacodynamic analysis (e.g., Western blot or IHC for target modulation). Calculate the TGI for each treatment group.

Conclusion and Forward Outlook

This guide outlines a systematic and rigorous approach to benchmarking the anti-cancer activity of novel this compound derivatives. By progressing through a logical three-tiered workflow, researchers can build a comprehensive data package that evaluates not only the potency of a compound but also its mechanism of action and in vivo efficacy.[8][9] The comparative data generated against established benchmarks are essential for making informed go/no-go decisions in the drug discovery pipeline.[10] The indazole scaffold continues to be a fertile ground for the development of targeted cancer therapies, and a disciplined preclinical evaluation is paramount to translating these promising molecules into clinical candidates.[1][4]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Xenostart. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. [Link]

  • Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines. (2020). Semantic Scholar. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed. [Link]

  • A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023). Journal of Molecular Structure. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publications. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]

  • Anticancer activity of indazole compounds. (2019). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). Ouci. [Link]

Sources

Bridging the Gap: An In-Depth Guide to the In Vitro and In Vivo Correlation of 1-(Piperidin-4-yl)-1H-indazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-(Piperidin-4-yl)-1H-indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo activities of representative compounds from this class, offering insights into the critical translatability of preclinical data. We will delve into the experimental methodologies, present comparative data, and explore the underlying principles that govern the correlation between in vitro potency and in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical drug development.

The Significance of the this compound Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its versatile pharmacological profile, which includes antitumor, anti-inflammatory, and anti-HIV activities.[1][4] The addition of a piperidin-4-yl moiety often enhances solubility and provides a key interaction point for various biological targets, making this combined scaffold a fertile ground for the development of novel therapeutics.[5][6]

Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Analysis

A critical step in drug development is understanding how in vitro activity translates to in vivo efficacy.[7][8] This section compares the performance of several this compound derivatives, highlighting the correlation between their in vitro inhibitory concentrations and their in vivo pharmacological effects.

Case Study 1: ROCK-II Inhibition

Rho-associated coiled-coil containing protein kinase (ROCK) is a well-established therapeutic target for a range of diseases.[5][6] A series of 1-(4-(1H-indazol-5-ylamino)piperidin-1-yl) derivatives have been investigated as ROCK-II inhibitors.[5][6]

Table 1: In Vitro vs. In Vivo Activity of Representative ROCK-II Inhibitors

CompoundIn Vitro IC50 (ROCK-II)In Vivo ModelIn Vivo Outcome
SR-71580 nMSpontaneously Hypertensive RatsSignificant reduction in blood pressure
SR-899100 nMSpontaneously Hypertensive RatsModerate reduction in blood pressure

Data synthesized from Feng et al. (2007).[5][6]

The data presented in Table 1 demonstrates a predictable, albeit not perfectly linear, correlation. The compound with the lower in vitro IC50 (SR-715) exhibited a more pronounced in vivo effect. This correlation is fundamental to lead optimization, guiding the selection of candidates for further development.

Case Study 2: Anti-Inflammatory Activity

The anti-inflammatory potential of indazole derivatives has been extensively studied.[9][10] For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro and demonstrate efficacy in animal models of inflammation.[9][11]

Table 2: In Vitro vs. In Vivo Anti-Inflammatory Activity

CompoundIn Vitro IC50 (NO Production)In Vitro IC50 (TNF-α Production)In Vivo Model (Xylene-induced ear edema in mice)In Vivo Outcome (% Inhibition of Edema)
Compound 6e0.86 µM1.87 µMXylene-induced ear edemaMore potent than ibuprofen
IbuprofenNot ReportedNot ReportedXylene-induced ear edemaStandard

Data synthesized from Li et al. (2015).[11]

In this case, the potent in vitro inhibition of inflammatory mediators by compound 6e translated into superior in vivo anti-inflammatory activity compared to the standard drug, ibuprofen.[11] This underscores the utility of cell-based phenotypic assays in predicting in vivo outcomes.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data, it is imperative to follow well-validated experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: ROCK-II)

This protocol outlines a standard radiometric assay to determine the in vitro potency of a test compound against a specific kinase.

Protocol 1: In Vitro ROCK-II Inhibition Assay

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Compound Preparation: Serially dilute the test compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant ROCK-II enzyme, and the substrate (e.g., Long S6 kinase substrate peptide).

  • Initiate Reaction: Add [γ-33P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Model (Xylene-Induced Ear Edema)

This protocol describes a common in vivo model for assessing the anti-inflammatory activity of a test compound.

Protocol 2: Xylene-Induced Ear Edema in Mice

  • Animal Acclimatization: Acclimate male ICR mice (20-25 g) for at least one week with free access to food and water.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) or intraperitoneally (i.p.) at a specified dose.

  • Induction of Inflammation: After a predetermined time (e.g., 30 minutes post-compound administration), apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Observation Period: Euthanize the mice after a specific duration (e.g., 1 hour after xylene application).

  • Sample Collection: Remove both ears and weigh them.

  • Data Analysis: Calculate the degree of edema by subtracting the weight of the left ear from the weight of the right ear. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing the Path from In Vitro to In Vivo

Understanding the workflow and the biological context is crucial for interpreting the data. The following diagrams illustrate the key processes.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_pkpd Pharmacokinetics/Pharmacodynamics invitro_assay Biochemical/Cell-based Assay (e.g., Kinase Inhibition, Cytokine Release) ic50 Determine IC50/EC50 invitro_assay->ic50 Quantification animal_model Disease Model (e.g., Xenograft, Inflammation Model) ic50->animal_model Candidate Selection efficacy_study Efficacy Assessment (e.g., Tumor Growth Inhibition, Edema Reduction) animal_model->efficacy_study Treatment pd Pharmacodynamics (Target Engagement) efficacy_study->pd Measure Biomarkers pk Pharmacokinetics (ADME) pk->pd Exposure-Response pd->efficacy_study Feedback Loop

Sources

A Head-to-Head Comparison of Synthetic Routes for 1-(Piperidin-4-yl)-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The compound 1-(Piperidin-4-yl)-1H-indazole is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its synthesis is a key step in the development of novel therapeutics, making the choice of synthetic route a critical decision for researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of the two most prevalent methods for the synthesis of this important intermediate: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Chan-Lam Coupling. We will delve into the mechanistic underpinnings, practical considerations, and provide representative experimental protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to the Synthetic Challenge

The primary challenge in the synthesis of this compound lies in the formation of the C-N bond between the indazole nitrogen and the piperidine ring. Both the Buchwald-Hartwig and Chan-Lam reactions have emerged as powerful tools for this transformation, each with its own set of advantages and disadvantages.[1][2] A common and effective strategy for both routes involves the use of a protected piperidine derivative, typically tert-butyl 4-iodopiperidine-1-carboxylate or tert-butyl 4-(tosyloxy)piperidine-1-carboxylate, to first form the N-Boc protected intermediate, tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate. This is followed by a straightforward deprotection step to yield the final product.[3][4]

Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for the formation of C-N bonds.[3][5] The reaction's broad substrate scope and functional group tolerance have made it a popular choice for the N-arylation of heterocycles.[1][6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps involving a palladium catalyst.[6] Initially, a Pd(0) species undergoes oxidative addition to an aryl halide (or pseudohalide). The resulting Pd(II) complex then coordinates with the amine (in this case, indazole). In the presence of a base, the indazole is deprotonated, leading to the formation of a palladium-amido complex. The final and crucial step is reductive elimination, which furnishes the desired N-arylated indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent undesired side reactions.[6][7]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Ar-X Ar-X Ligand Dissociation Ligand Dissociation Pd(II) Complex->Ligand Dissociation - L Pd(II) Amido Complex Ar-Pd(II)-N(Indazole)(L) Ligand Dissociation->Pd(II) Amido Complex + Indazole-H, Base - HX, - Base-H+ Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 + L Product Ar-N(Indazole) Reductive Elimination->Product Base Base Indazole-H Indazole-H Chan-Lam Coupling Chan-Lam Catalytic Cycle Cu(II) Cu(II) Coordination Coordination Cu(II)->Coordination + Indazole-H + ArB(OH)2 Cu(II) Complex [Cu(II)(Indazole)(ArB(OH)2)] Coordination->Cu(II) Complex Transmetalation Transmetalation Cu(II) Complex->Transmetalation Cu(II) Aryl Amine Complex [Cu(II)(Indazole)(Ar)] Transmetalation->Cu(II) Aryl Amine Complex Reductive Elimination Reductive Elimination Cu(II) Aryl Amine Complex->Reductive Elimination Product Ar-N(Indazole) Reductive Elimination->Product Cu(0) Cu(0) Reductive Elimination->Cu(0) Oxidation Oxidation Cu(0)->Oxidation [O] Oxidation->Cu(II)

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of novel small molecules, using 1-(Piperidin-4-yl)-1H-indazole as a representative example. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3] Therefore, for the purpose of this guide, we will hypothesize that this compound is an inhibitor of a hypothetical protein kinase, "Kinase X," which is implicated in a disease-relevant signaling pathway.

The core principle of MoA confirmation is the application of orthogonal assays—distinct experimental methods that rely on different physical principles to interrogate the same biological event. This multi-pronged approach is critical for building a robust, self-validating body of evidence that minimizes the risk of experimental artifacts and leads to confident decision-making in drug discovery programs.

The Validation Workflow: From Biochemical Activity to Cellular Target Engagement

Our investigation will follow a logical progression, starting with the direct functional impact on the purified target protein and moving toward confirming its action in a complex cellular environment.

G cluster_assays A Hypothesis Generation This compound inhibits Kinase X B Step 1: Biochemical Assay Does it inhibit Kinase X activity? A->B Functional Screen C Step 2: Biophysical Assays Does it bind directly to Kinase X? B->C Validate Direct Interaction B->C F Confident MoA Confirmation D Step 3: Cellular Target Engagement Does it engage Kinase X in live cells? C->D Confirm in Physiological Context C->D E Step 4: Downstream Pathway Analysis Does it modulate Kinase X signaling? D->E Link to Biological Effect D->E G cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) ITC Principle Measures heat (ΔH) released or absorbed during binding Output Affinity (KD) Thermodynamics (ΔH, ΔS) Stoichiometry (n) SPR Principle Measures change in refractive index upon mass accumulation on a sensor surface Output Affinity (KD) Kinetics (kon, koff)

Caption: Principles of ITC and SPR assays.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed when a compound binds to its target, providing a complete thermodynamic profile of the interaction in a single experiment. [4][5]This method is considered a gold standard because it is a direct measurement of binding in solution, without the need for labels or immobilization. [6]

  • Sample Preparation: Dialyze purified Kinase X into the final assay buffer. Dissolve this compound in the same buffer to a concentration approximately 10-fold higher than the protein concentration.

  • Instrument Setup: Load the Kinase X solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model to extract the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). [6]The change in entropy (ΔS) can then be calculated. [7]

B. Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free optical technique that measures the binding kinetics (association and dissociation rates) and affinity of molecular interactions. [8][9]One molecule (ligand) is immobilized on a sensor chip, and the other (analyte) flows over the surface. Binding causes a change in the refractive index, which is detected by the instrument. [10][11]

  • Chip Preparation: Immobilize purified Kinase X onto a sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Compound Injection (Association): Prepare a series of concentrations of this compound in running buffer. Inject each concentration over the chip surface at a constant flow rate and record the binding response in real-time.

  • Buffer Wash (Dissociation): After the association phase, flow only the running buffer over the chip to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). [12][13]

Data Summary & Comparison of Biophysical Methods
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Measurement Heat change (Enthalpy) [4]Refractive index change (Mass) [8]
Key Outputs KD, ΔH, ΔS, Stoichiometry (n) KD, Association Rate (kon), Dissociation Rate (koff) [13][14]
Strengths In-solution, no immobilization needed, full thermodynamic profile. [5]Real-time kinetic data, high sensitivity, lower protein consumption. [9][15]
Considerations Requires higher protein concentrations, sensitive to buffer mismatch.Requires protein immobilization, which can affect activity.
Result for Kinase X KD = 80 nM; ΔH = -8.5 kcal/mol; TΔS = -2.5 kcal/mol; n = 1.05KD = 75 nM; kon = 2.1 x 10^5 M⁻¹s⁻¹; koff = 1.6 x 10⁻² s⁻¹

The close agreement between the KD values obtained from ITC and SPR, two methods based on different physical principles, provides strong, orthogonal evidence of a direct binding interaction.

Step 3: Confirming Target Engagement in the Cellular Milieu

Demonstrating that a compound binds its purified target is a critical step, but it does not guarantee that it will engage the same target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target engagement in situ. [16][17] Causality: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm). [18]By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can detect this thermal shift as a direct proxy for target engagement. [19][20]

G A Treat cells with Compound or Vehicle B Heat aliquots to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble Kinase X (e.g., by Western Blot) C->D E Plot % Soluble Protein vs. Temperature D->E F Calculate ΔTm E->F

Sources

A Researcher's Guide to the Synthesis of 1-(Piperidin-4-yl)-1H-indazole: A Comparative Analysis of Published Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(piperidin-4-yl)-1H-indazole, a valuable scaffold in medicinal chemistry, presents a compelling case study in the reproducibility and optimization of synthetic protocols. This guide provides an in-depth technical analysis of the available synthetic strategies, focusing on the critical aspects of regioselectivity and protecting group management. By critically evaluating published data and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to confidently and efficiently synthesize this important molecule.

Introduction to this compound

The indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a piperidine moiety at the N-1 position of the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This compound serves as a key building block for the development of novel therapeutics, making the reliability of its synthesis a paramount concern for the scientific community.

Comparison of Synthetic Routes: The Challenge of Regioselectivity

The primary challenge in the synthesis of this compound lies in the regioselective alkylation of the indazole nitrogen. The indazole anion is a resonant structure, presenting two nucleophilic nitrogen atoms (N-1 and N-2), which can lead to the formation of a mixture of regioisomers upon alkylation. The desired product is the N-1 substituted isomer.

This guide will focus on the most plausible and commonly employed strategy for the synthesis of this compound, which involves a two-step process:

  • N-Alkylation of Indazole with a Protected Piperidine Electrophile: This step is crucial for controlling the regioselectivity of the reaction. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions.

  • Deprotection of the Piperidine Nitrogen: The final step involves the removal of the protecting group to yield the target compound.

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Indazole [label="Indazole"]; ProtectedPiperidine [label="N-Protected 4-Substituted Piperidine\n(e.g., N-Boc-4-piperidinemethanesulfonate)"]; N_Alkylation [label="N-Alkylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedProduct [label="1-(N-Protected-piperidin-4-yl)-1H-indazole"]; Deprotection [label="Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="this compound"];

Indazole -> N_Alkylation; ProtectedPiperidine -> N_Alkylation; N_Alkylation -> ProtectedProduct; ProtectedProduct -> Deprotection; Deprotection -> FinalProduct; } Caption: General synthetic strategy for this compound.

In-Depth Analysis of Published Methodologies

Key Experimental Considerations for Reproducibility

1. N-Alkylation: Achieving N-1 Selectivity

The regioselectivity of the N-alkylation of indazole is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Promising Conditions for N-1 Selectivity: Several studies have shown that the use of a strong, non-nucleophilic base in an aprotic solvent favors the formation of the N-1 alkylated product. Specifically, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to provide high N-1 selectivity.[1][2] This is attributed to the coordination of the sodium cation with the N-2 nitrogen of the indazole anion, sterically hindering alkylation at this position.

  • Alternative Conditions and Potential for Mixture of Isomers: The use of other base/solvent combinations, such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF), has also been reported for N-alkylation of indazoles. However, these conditions may lead to a mixture of N-1 and N-2 isomers, necessitating careful purification and potentially reducing the overall yield of the desired product.

2. The Piperidine Electrophile and Protecting Group Strategy

To prevent side reactions and ensure a clean alkylation, the piperidine moiety must be appropriately protected. The tert-butyloxycarbonyl (Boc) group is a commonly used and versatile protecting group for this purpose. The electrophile is typically a piperidine derivative with a good leaving group at the 4-position, such as a mesylate or tosylate.

A plausible and efficient route starts from N-Boc-4-piperidone, which can be converted to the corresponding mesylate.

dot graph "Electrophile_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

N_Boc_Piperidone [label="N-Boc-4-piperidone"]; Reduction [label="Reduction\n(e.g., NaBH₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Boc_Piperidinol [label="N-Boc-4-piperidinol"]; Mesylation [label="Mesylation\n(e.g., MsCl, Et₃N)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mesylate [label="N-Boc-4-piperidinemethanesulfonate"];

N_Boc_Piperidone -> Reduction; Reduction -> N_Boc_Piperidinol; N_Boc_Piperidinol -> Mesylation; Mesylation -> Mesylate; } Caption: Plausible synthesis of the N-Boc-protected piperidine electrophile.

3. Deprotection of the Boc Group

The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions.

  • Standard Conditions: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are standard and effective methods for Boc deprotection.

Recommended Experimental Protocols

Based on the analysis of the available literature, the following protocols represent a reliable and reproducible approach for the synthesis of this compound.

Protocol 1: Synthesis of 1-(N-Boc-piperidin-4-yl)-1H-indazole

Rationale: This protocol utilizes the NaH/THF system to maximize N-1 selectivity during the alkylation step.

Step-by-Step Methodology:

  • To a solution of indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of N-Boc-4-piperidinemethanesulfonate (1.2 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(N-Boc-piperidin-4-yl)-1H-indazole.

Protocol 2: Synthesis of this compound (Deprotection)

Rationale: This protocol employs standard acidic conditions for the efficient removal of the Boc protecting group.

Step-by-Step Methodology:

  • Dissolve 1-(N-Boc-piperidin-4-yl)-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 20-50% in DCM) or a 4 M solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield this compound. The product may be further purified by crystallization or chromatography if necessary.

Data Summary and Comparison

While specific yield and characterization data for the direct synthesis of this compound is not extensively published in a comparative format, data from analogous reactions reported in patents and medicinal chemistry literature can be used to establish expected outcomes.

ParameterRoute A: N-Alkylation with NaH/THFRoute B: Alternative N-Alkylation (e.g., K₂CO₃/DMF)
Regioselectivity (N-1:N-2) High (often >95:5)[1][2]Variable, may require optimization
Expected Yield (Alkylation) Moderate to GoodVariable, dependent on regioselectivity
Purification Generally straightforward chromatographyMay require more extensive purification to separate isomers
Reproducibility High, due to defined regioselectivityModerate, may be sensitive to reaction conditions

Characterization Data:

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the indazole and piperidine protons. The proton on the piperidine nitrogen will be observable, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₅N₃ should be observed.

  • Purity (HPLC): Purity should be assessed by high-performance liquid chromatography.

Conclusion and Recommendations

The synthesis of this compound is a feasible process for a skilled synthetic chemist. The key to a reproducible and high-yielding synthesis lies in the strategic control of the N-alkylation step. Based on the available literature, the use of sodium hydride in THF is the most reliable method for achieving high N-1 selectivity. The subsequent Boc deprotection is a standard and generally high-yielding transformation.

For researchers embarking on the synthesis of this compound, it is strongly recommended to:

  • Carefully control the reaction conditions during the N-alkylation step to ensure high regioselectivity.

  • Utilize a protected piperidine derivative, with the Boc group being a suitable choice.

  • Thoroughly characterize all intermediates and the final product using a combination of NMR, MS, and HPLC to confirm identity and purity.

By following the guidelines and protocols outlined in this guide, researchers can confidently approach the synthesis of this compound, a critical building block for the advancement of drug discovery programs.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Alam, R. M.; Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1938–1950. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv.2023 , 13, 3456-3462. [Link]

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. CN105153211A.

Sources

A Senior Application Scientist's Guide to the ADME Properties of 1-(Piperidin-4-yl)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Indazole Scaffold

The 1-(Piperidin-4-yl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective inhibitors targeting a range of therapeutic targets, including critical protein kinases.[1][2][3] Its rigid bicyclic aromatic system combined with the versatile piperidine linker allows for precise three-dimensional orientation of substituents to engage with target proteins. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, primarily governed by the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Poor ADME characteristics are a leading cause of late-stage drug development failure. For the indazole class, challenges often include poor aqueous solubility, rapid metabolic clearance, and potential for cytochrome P450 (CYP) enzyme inhibition.[4][5] This guide provides a comparative analysis of key ADME properties across structurally distinct this compound analogs. We will dissect the causal relationships between structural modifications and their resulting ADME profiles, supported by established experimental data and detailed protocols. The objective is to equip drug discovery teams with the foundational knowledge to rationally design next-generation analogs with optimized pharmacokinetic profiles, thereby increasing the probability of clinical success.[6][7]

Comparative Analysis of Key ADME Parameters

The optimization of a lead compound is a multidimensional challenge where improvements in one property can often be detrimental to another. The following analysis, synthesized from structure-activity relationships reported in the literature, illustrates how modifications to the this compound core can profoundly impact its drug-like properties.[4][5][8]

Table 1: Comparative ADME Profile of Representative Indazole Analogs

AnalogKey Structural FeatureAqueous Solubility (pH 7.4)Permeability (Caco-2 Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)Key Insights & Causality
Analog A Unsubstituted CoreLowHighModerateHighThe unsubstituted, lipophilic core drives high permeability and plasma protein binding but suffers from low solubility. Represents a common starting point.
Analog B Hydrophilic Group (e.g., -OH on Piperidine)ModerateModerate-HighModerateModerate-HighIntroduction of a polar group improves kinetic solubility.[9] This can slightly reduce permeability but often represents a good trade-off for oral absorption.
Analog C 2-Amino Substitution on Piperidine LinkerModerateHighVery Low HighThe 2-amino group often enhances target potency but introduces a metabolic liability and potent CYP3A4 inhibition, leading to rapid clearance.[4][5]
Analog D Blocked Metabolic "Soft Spot" (e.g., Fluorine on Indazole)LowHighHigh HighStrategic blocking of metabolically labile positions (e.g., C-H bonds prone to oxidation) with groups like fluorine can dramatically increase metabolic stability.[8]

Dissecting the Structure-ADME Relationship (SAR)

The data summarized above highlights critical trends that are essential for guiding medicinal chemistry efforts.

  • Lipophilicity (LogD) as a Double-Edged Sword : The inherent lipophilicity of the indazole core is beneficial for membrane permeability, a prerequisite for oral absorption and reaching intracellular targets.[9] However, excessive lipophilicity leads to poor aqueous solubility, high plasma protein binding (reducing the free, active drug concentration), and increased susceptibility to metabolism by CYP enzymes.[9][10] Structural modifications must carefully balance lipophilicity to optimize this property.

  • Metabolic Hotspots and Strategies for Stabilization : The indazole ring and adjacent aliphatic linkers can be susceptible to Phase I oxidative metabolism by cytochrome P450 enzymes.[11][12] As seen with Analog C, certain substitutions can create potent "soft spots" that lead to rapid clearance, rendering a compound unsuitable for in vivo use.[4][5] A critical strategy in lead optimization is the identification and mitigation of these metabolic liabilities. This is often achieved by introducing electron-withdrawing groups or replacing a susceptible hydrogen atom with a blocking group like fluorine or a methyl group, as demonstrated in Analog D.[8]

  • The Challenge of CYP Inhibition : Some indazole analogs, particularly those with basic nitrogen atoms in accessible positions, can act as inhibitors of key CYP isoforms (e.g., CYP3A4).[4][5] This is a significant liability, as it can lead to dangerous drug-drug interactions (DDIs) with co-administered therapies. Screening for CYP inhibition early and designing analogs to minimize this activity is paramount.

Logical Relationship: From Structure to ADME Outcome

The following diagram illustrates the decision-making logic in optimizing the ADME properties of this scaffold.

cluster_0 Structural Modification cluster_1 ADME Consequence A Initial Hit (e.g., Analog A) B Add Polar Group (e.g., -OH) A->B C Add Basic Amine (e.g., Analog C) A->C D Block Metabolic Site (e.g., -F) A->D Sol ↑ Solubility ↓ Permeability B->Sol Met ↓↓ Metabolic Stability ↑ CYP Inhibition C->Met Stab ↑↑ Metabolic Stability D->Stab

Caption: Impact of structural changes on ADME properties.

Essential Methodologies for ADME Profiling

To generate reliable and comparable ADME data, standardized, well-controlled in vitro assays are indispensable.[7][13] These assays provide decision-making information early in the discovery process, guiding chemical structure optimization.[7] Below are detailed protocols for key assays.

Experimental Workflow: A Tiered Approach

A logical, tiered approach to ADME screening ensures that resources are used efficiently, with high-throughput assays applied early and more complex studies reserved for promising candidates.

ADME_Workflow cluster_tier1 Tier 1: High-Throughput Screening (All Analogs) cluster_tier2 Tier 2: Lead Characterization (Promising Analogs) cluster_tier3 Tier 3: Pre-clinical Candidate Nomination Solubility Kinetic Solubility Permeability Caco-2 Permeability (Efflux Ratio) Solubility->Permeability Good Solubility? LogD LogD @ pH 7.4 MetStab Microsomal Stability (Human, Rat) MetStab->Permeability Sufficient Stability? MetID Metabolite ID Permeability->MetID Good Permeability & Low Efflux? CYP_Inhib CYP Inhibition Panel (IC50 values) CYP_Inhib->MetID No Significant CYP Inhibition? PPB Plasma Protein Binding (% Unbound) PPB->MetID Acceptable % Unbound? InVivoPK In Vivo PK (Rat or Mouse)

Caption: Tiered in vitro ADME screening workflow.

Protocol 1: Metabolic Stability in Liver Microsomes
  • Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.[11][14]

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. A compound that is rapidly depleted in this assay is likely to have high hepatic clearance in vivo, leading to a short half-life and poor oral bioavailability.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled liver microsomes (e.g., human or rat, available commercially) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

      • Prepare a 10 mM NADPH stock solution in buffer. This is the essential cofactor for CYP enzyme activity.

    • Incubation:

      • In a 96-well plate, add the microsomal suspension.

      • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and non-specific binding.

      • Initiate the reaction by adding the NADPH solution. This is the T=0 time point.

      • Incubate the plate at 37°C with shaking.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an internal standard (for analytical normalization). The organic solvent precipitates the proteins, stopping all enzymatic activity.

    • Controls (Self-Validation):

      • Negative Control: A parallel incubation without NADPH. Any compound loss observed here is due to non-enzymatic degradation or instability.

      • Positive Control: A compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance) is run in parallel to ensure the microsomal batch is active and the assay is performing as expected.

    • Analysis:

      • Centrifuge the quenched samples to pellet the precipitated protein.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Interpretation:

      • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k).

      • Calculate the half-life (t½) as 0.693/k.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
  • Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to therapeutic targets.[9][14][15] Only the unbound drug is pharmacologically active.[10][16]

  • Causality: High affinity for plasma proteins like albumin and alpha-1-acid glycoprotein (AGP) sequesters the drug in the bloodstream, reducing the concentration available to exert its effect or be cleared.[10][17] This can profoundly impact dosing and efficacy.

  • Methodology:

    • Preparation:

      • Prepare a stock solution of the test compound and spike it into plasma (human, rat, etc.) to a final concentration (e.g., 2 µM).

      • Hydrate the semi-permeable membrane of the RED device inserts (typically 8K MWCO) according to the manufacturer's instructions.

    • Assay Setup:

      • Add the drug-spiked plasma to the sample chamber (red-colored side) of the RED device.

      • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

      • Assemble the device and seal it.

    • Equilibration:

      • Incubate the sealed plate on an orbital shaker at 37°C for at least 4 hours. This allows the small, unbound drug molecules to diffuse across the membrane until equilibrium is reached, while the large plasma proteins and the drug bound to them are retained in the sample chamber.

    • Sampling & Matrix Matching:

      • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

      • To ensure accurate comparison during analysis (i.e., to account for matrix effects in the mass spectrometer), mix the plasma sample with an equal volume of clean PBS, and mix the buffer sample with an equal volume of drug-free plasma.

    • Analysis:

      • Precipitate proteins from both matched samples with cold acetonitrile containing an internal standard.

      • Centrifuge and analyze the supernatants by LC-MS/MS to determine the concentration of the drug in each chamber.

    • Calculation:

      • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

      • Percent Bound = (1 - fu) * 100.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel therapeutics. However, a deep understanding of structure-ADME relationships is non-negotiable for success. This guide demonstrates that early, systematic profiling of solubility, permeability, metabolic stability, and plasma protein binding is essential. Key takeaways for researchers include:

  • Balance Lipophilicity: Avoid "LogP creep" by strategically incorporating polar functionality to maintain solubility without sacrificing permeability.

  • Prioritize Metabolic Stability: Employ metabolic hotspot identification and mitigation strategies (e.g., deuteration, fluorination) early in the design-make-test-analyze cycle.

  • Screen for Liabilities: Routinely screen for CYP inhibition to de-risk candidates for potential drug-drug interactions.

By integrating these principles and leveraging the robust in vitro methodologies described, drug development professionals can more effectively navigate the complexities of ADME optimization and advance indazole-based candidates with a higher likelihood of clinical success.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1433. Retrieved from [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-60. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Govekar, R. B., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Govekar, R. B., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, 23(11), 2783. Retrieved from [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Retrieved from [Link]

  • Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. Retrieved from [Link]

  • Request PDF. (2025). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]

  • Trabanco, A. A., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1438-1444. Retrieved from [Link]

  • Dalvie, D., et al. (2001). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chemical Research in Toxicology, 14(11), 1509-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic/ADME Properties of the Selected Compounds.... Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-16. Retrieved from [Link]

  • Request PDF. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • Shibukawa, A., et al. (n.d.). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 48(4), 287-294. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2015). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry, 15(1), 65-76. Retrieved from [Link]

  • Request PDF. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Lai, C., et al. (2018). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 61(15), 6829-6844. Retrieved from [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. Retrieved from [Link]

  • Cronicon. (2021, July 31). ADME Study of Azole Derivatives with SwissADME Online Tool. Retrieved from [Link]

  • Taslimi, P., et al. (2020). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics, 38(16), 4878-4887. Retrieved from [Link]

  • Wang, T., et al. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Frontiers in Pharmacology, 11, 549. Retrieved from [Link]

  • Zhang, F., et al. (2012). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. Drug Discovery Today, 17(9-10), 475-85. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2021). In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. Molecules, 26(23), 7132. Retrieved from [Link]

  • Stączek, P., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3362. Retrieved from [Link]

Sources

Validating the Specificity of 1-(Piperidin-4-yl)-1H-indazole in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous confirmation of a compound's molecular target and its specificity within the complex milieu of the cell. This guide provides an in-depth, experience-driven framework for validating the specificity of novel small molecules, using the promising, yet under-characterized, compound 1-(Piperidin-4-yl)-1H-indazole as our central case study.

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3][4] Its derivatives have been shown to exhibit a wide range of biological activities, frequently by interacting with the ATP-binding site of protein kinases.[1][5][6][7] Given this precedent, a researcher who has identified this compound through a phenotypic screen—for instance, observing potent inhibition of cancer cell proliferation—would logically hypothesize that its target is likely a protein kinase. However, a phenotype is not a target. The critical next step is to move from this hypothesis to empirical validation, systematically identifying the direct molecular target(s) and comprehensively assessing off-target interactions.

This guide eschews a one-size-fits-all template. Instead, it presents a multi-pronged, self-validating workflow designed to build a robust specificity profile from the ground up. We will explore and compare three cornerstone methodologies: broad-spectrum in vitro kinome profiling, direct in-cell target engagement confirmation via Cellular Thermal Shift Assay (CETSA), and unbiased proteome-wide off-target analysis using chemical proteomics. For comparative context, we will contrast the hypothetical data for our lead compound with that of two archetypal kinase inhibitors: Imatinib , a well-known selective inhibitor of Abl kinase, and Staurosporine , a notoriously promiscuous kinase inhibitor.

The Imperative of Specificity: Why Rigorous Validation is Non-Negotiable

Effective and safe pharmacology is contingent on specificity. A lack of thorough preclinical target validation is a leading cause of clinical trial failures, often due to insufficient efficacy (missing the true disease-driving target) or unacceptable toxicity (driven by unforeseen off-target effects).[8] For a compound like this compound, demonstrating that its observed anti-proliferative effect is mediated through a specific, well-defined target is paramount for its progression as a credible research tool or therapeutic lead.

Part 1: Defining the Landscape - In Vitro Kinome Profiling

The first logical step is to cast a wide net to understand the potential kinase targets of our compound. Kinome profiling assays measure the activity of a compound against a large panel of recombinant kinases, providing a broad view of its potency and selectivity.[9][10] This approach is invaluable for initial hypothesis generation and identifying both primary targets and potential off-targets within the kinase family.

Causality Behind the Choice: From Hypothesis to Data

We hypothesize that this compound is a kinase inhibitor. A comprehensive profiling assay, such as KINOMEscan™ or a radiometric-based activity panel, allows us to test this hypothesis against hundreds of kinases simultaneously.[11][12] The resulting data, typically expressed as percent inhibition at a fixed concentration or as dissociation constants (Kd), provides a quantitative "fingerprint" of the compound's interaction with the kinome.[9]

Experimental Protocol: Large-Panel Kinase Inhibition Assay
  • Compound Preparation: Solubilize this compound, Imatinib, and Staurosporine in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Concentration: Prepare a working concentration (e.g., 1 µM) in the appropriate assay buffer. The choice of a single high concentration is standard for initial screening to identify any significant interactions.

  • Kinase Panel: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active human kinases (e.g., >400 kinases).

  • Assay Performance: The assay typically involves incubating the kinase, a specific substrate, and radiolabeled ATP ([γ-³³P]-ATP) in the presence of the test compound.[9] The amount of incorporated radiolabel into the substrate is then quantified as a measure of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. Results are often visualized as a dendrogram of the human kinome, allowing for easy identification of inhibited kinase families.

Workflow for In Vitro Kinome Profiling

KinomeProfiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Stock (10 mM in DMSO) WorkingSol 2. Working Solution (e.g., 1 µM) Compound->WorkingSol Incubation 4. Incubation (Kinase + Substrate + [γ-³³P]-ATP + Compound) WorkingSol->Incubation KinasePanel 3. Kinase Panel (>400 kinases) KinasePanel->Incubation Detection 5. Quantify Substrate Phosphorylation Incubation->Detection Calc 6. Calculate % Inhibition vs. DMSO Detection->Calc Viz 7. Visualize Data (Dendrogram/Table) Calc->Viz

Caption: Workflow for large-panel in vitro kinase profiling.

Comparative Data Summary: Kinome Profiling
CompoundPrimary Target(s)Selectivity Score (S10 @ 1µM)¹Key Off-Targets (>90% Inhibition)Interpretation
This compound ROCK2, Aurora A0.05GSK3B, PIM1, FLT3Potent inhibitor of a few kinases, but with notable off-targets.
Imatinib ABL1, KIT, PDGFRA0.35LCK (minor)Highly selective for its known primary targets.
Staurosporine >200 kinases0.002Widespread across kinomePromiscuous, non-selective inhibitor.

¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A higher score indicates greater selectivity. (Hypothetical data for illustrative purposes).

Part 2: Proving the Connection - In Cellulo Target Engagement with CETSA

While in vitro data is crucial, it doesn't guarantee that a compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells or tissues.[13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[16][17]

Causality Behind the Choice: Bridging the In Vitro to In Vivo Gap

After identifying ROCK2 and Aurora A as primary targets from our kinome scan, CETSA is the essential next step to confirm that this compound can access and bind to these targets within a cellular context. This experiment validates the physiological relevance of our in vitro findings and helps to rule out artifacts related to cell permeability or intracellular metabolism.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express ROCK2 and Aurora A) to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle for a set period (e.g., 1 hour).

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[13]

  • Lysis and Separation: Immediately cool the samples on ice. Lyse the cells via freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by high-speed centrifugation.

  • Protein Quantification & Analysis: Collect the supernatant (soluble fraction). Normalize the protein concentration across all samples. Analyze the abundance of the target proteins (ROCK2, Aurora A) and a control protein (e.g., GAPDH) in each sample by Western Blotting.

  • Data Analysis: Quantify the band intensities for each target protein at each temperature. Plot the soluble protein fraction versus temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[17]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CellCulture 1. Culture & Treat Cells (Compound or DMSO) Harvest 2. Harvest & Aliquot Cells CellCulture->Harvest Heat 3. Heat to Temp Gradient (e.g., 40-70°C) Harvest->Heat Lysis 4. Lyse & Centrifuge to Separate Soluble Fraction Heat->Lysis WB 5. Western Blot for Target Protein Lysis->WB Plot 6. Plot Melting Curve (% Soluble vs. Temp) WB->Plot

Caption: Workflow for Western Blot-based CETSA.

Comparative Data Summary: CETSA Target Engagement
CompoundTarget ProteinThermal Shift (ΔTₘ)Interpretation
This compound ROCK2+ 5.2 °CStrong intracellular target engagement.
This compound Aurora A+ 4.8 °CStrong intracellular target engagement.
This compound GAPDH (Control)+ 0.2 °CNo stabilization of control protein, indicating specific binding.
Imatinib ABL1+ 6.5 °CRobust and specific target engagement in cells.

(Hypothetical data for illustrative purposes).

Part 3: Uncovering the Unknowns - Unbiased Chemical Proteomics

While kinome profiling is excellent for assessing on-target activity within a specific protein family, it cannot identify unexpected off-targets from other protein classes. Chemical proteomics is a powerful, unbiased approach that uses the small molecule itself as a "bait" to pull down its interacting partners from a complex cell lysate, which are then identified by mass spectrometry.[18][19][20]

Causality Behind the Choice: Ensuring Proteome-Wide Specificity

This is the ultimate test of specificity. Even if our compound is selective within the kinome, it could have potent effects on other proteins (e.g., metabolic enzymes, epigenetic readers) that would be completely missed by kinase-centric assays. This method provides a global, unbiased view of the compound's interactome, which is critical for de-risking its progression and understanding any potential toxicity.[21][22]

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis: Synthesize a chemical probe version of this compound. This involves attaching a linker and a "handle" (e.g., biotin) to a position on the molecule that does not disrupt its binding to the primary target. A "clickable" alkyne tag is a modern, less obtrusive alternative.[21]

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads, creating an affinity matrix.

  • Lysate Incubation: Prepare a native protein lysate from the target cells. Incubate the lysate with the affinity matrix to allow the probe to capture its binding partners.

  • Competitive Elution (Crucial for Specificity): To distinguish true binders from non-specific interactors, perform a parallel experiment where the lysate is co-incubated with the affinity matrix and a high concentration of the free, unmodified this compound. True binding partners will be outcompeted by the free compound and will not be pulled down.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins into peptides using trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the standard pulldown and the competitive elution experiment. Proteins that are significantly depleted in the competitive elution sample are considered high-confidence specific binders.[18][22]

Workflow for Chemical Proteomics Pulldown

ChemicalProteomics cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Identification Probe 1. Synthesize Biotinylated Probe Beads 2. Immobilize Probe on Beads Probe->Beads Lysate 3. Incubate Beads with Cell Lysate Beads->Lysate Competition 4. Competition Assay (Incubate with excess free compound) Beads->Competition Wash 5. Wash Beads Lysate->Wash Competition->Wash Elute 6. Elute & Digest Proteins Wash->Elute MS 7. LC-MS/MS Analysis Elute->MS Analysis 8. Identify Competitively Displaced Proteins MS->Analysis

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A Guide to Inter-laboratory Comparison of 1-(Piperidin-4-yl)-1H-indazole Bioactivity Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of bioactivity data for the novel small molecule, 1-(Piperidin-4-yl)-1H-indazole. As research and development efforts increasingly rely on data generated across multiple sites, ensuring the reproducibility and reliability of these findings is paramount. This document outlines a structured approach to designing, executing, and interpreting a collaborative study to establish a consensus on the bioactivity profile of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for relevant assays, and present a methodology for robust statistical analysis of the resulting data.

Introduction: The Challenge of Reproducibility in Drug Discovery

Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance in analytical sciences.[1] By distributing a homogenous sample of a test compound to multiple laboratories for analysis using standardized protocols, these studies can quantify the degree of inter-laboratory variability and identify potential sources of error. This guide proposes a hypothetical inter-laboratory study for this compound, a compound containing both indazole and piperidine scaffolds, which are prevalent in molecules with diverse biological activities, including kinase inhibition and anti-inflammatory effects.[2][3][4][5]

The Core Objectives of this Study Are:

  • To assess the inter-laboratory reproducibility of bioactivity measurements for this compound in a panel of relevant biological assays.

  • To establish a consensus on the potency of the compound in these assays.

  • To identify critical parameters within the assay protocols that may contribute to data variability.

  • To provide a framework for future collaborative studies on novel chemical entities.

Study Design and Material Preparation

A robust inter-laboratory study begins with a well-defined plan and meticulously prepared materials. The following sections detail the proposed design for our study on this compound.

Participating Laboratories

A minimum of five laboratories from academic, industrial, and contract research organizations (CROs) will be recruited to participate in this study. This diversity of participants will help to ensure that the results are representative of a broad range of research environments. Each participating laboratory will be required to sign a material transfer agreement (MTA) and agree to follow the standardized protocols provided.

Synthesis and Characterization of this compound

The final compound will be rigorously characterized to ensure its identity, purity, and stability. The following analytical techniques will be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity (target >98%).

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability.

A comprehensive Certificate of Analysis (CoA) detailing these results will be provided to all participating laboratories.

Selection of Bioassays

Based on the prevalence of the indazole and piperidine scaffolds in compounds targeting protein kinases and inflammatory pathways, the following three assays have been selected for this inter-laboratory study:[2][6][7][8][9][10]

  • Pim-1 Kinase Enzymatic Assay: To assess the direct inhibitory activity of the compound on a well-characterized serine/threonine kinase.

  • NLRP3 Inflammasome Activation Cellular Assay: To evaluate the compound's effect on a key component of the innate immune system, measuring the release of interleukin-1β (IL-1β).

  • Akt Kinase Enzymatic Assay: To determine the compound's activity against another important serine/threonine kinase involved in cell survival and proliferation.

These assays represent a mix of biochemical and cell-based formats, which will allow for a comprehensive assessment of the compound's bioactivity and potential sources of variability.

The overall workflow for the inter-laboratory study is depicted in the diagram below:

Inter-laboratory Study Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting Synthesis Synthesis & Characterization of this compound Distribution Distribution of Compound & Protocols Synthesis->Distribution Protocol_Dev Standardized Protocol Development Protocol_Dev->Distribution Lab_Recruit Recruitment of Participating Labs Assay_1 Lab 1: Bioassays Lab_Recruit->Assay_1 Assay_2 Lab 2: Bioassays Lab_Recruit->Assay_2 Assay_3 Lab 3: Bioassays Lab_Recruit->Assay_3 Assay_4 Lab 4: Bioassays Lab_Recruit->Assay_4 Assay_5 Lab 5: Bioassays Lab_Recruit->Assay_5 Distribution->Assay_1 Distribution->Assay_2 Distribution->Assay_3 Distribution->Assay_4 Distribution->Assay_5 Data_Submission Submission of Raw Data to Coordinating Body Assay_1->Data_Submission Assay_2->Data_Submission Assay_3->Data_Submission Assay_4->Data_Submission Assay_5->Data_Submission Data_Analysis Statistical Analysis (Robust Z-scores) Data_Submission->Data_Analysis Report_Gen Generation of Comparison Report Data_Analysis->Report_Gen Feedback Feedback to Participating Labs Report_Gen->Feedback

Caption: Workflow of the proposed inter-laboratory study.

Standardized Experimental Protocols

To minimize variability, all participating laboratories must adhere strictly to the following protocols.

General Reagent and Compound Handling
  • Compound Stock Solution: Upon receipt, dissolve the entire vial of this compound in a specified volume of dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Serial Dilutions: Prepare fresh serial dilutions of the compound in the appropriate assay buffer for each experiment. Ensure that the final DMSO concentration in the assay does not exceed 0.5%.

  • Reference Compound: A known inhibitor for each assay will be provided as a reference compound to be run in parallel (e.g., Staurosporine for kinase assays).

Protocol 1: Pim-1 Kinase Enzymatic Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Recombinant Pim-1 Kinase

  • PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[1]

  • S6Ktide substrate

  • ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Prepare a substrate/ATP mix by diluting S6Ktide and ATP in the PIM1 Kinase Buffer.

  • To the wells of a 384-well plate, add 1 µl of serially diluted this compound, reference compound, or DMSO vehicle control.

  • Add 2 µl of recombinant Pim-1 kinase solution.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: NLRP3 Inflammasome Activation Cellular Assay

This assay measures the inhibition of IL-1β secretion from lipopolysaccharide (LPS)-primed and nigericin-activated human THP-1 monocytes.[8][11][12]

Materials:

  • Human THP-1 monocytes

  • RPMI-1640 cell culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in media containing PMA (100 ng/mL) and incubate for 48 hours to differentiate into macrophages.

  • Remove the PMA-containing medium and replace it with fresh, serum-free medium.

  • Prime the cells with LPS (1 µg/mL) for 3 hours.

  • After the priming step, add serial dilutions of this compound or a known NLRP3 inhibitor (e.g., MCC950) to the wells and incubate for 30 minutes.

  • Activate the NLRP3 inflammasome by adding nigericin (10 µM) to each well (except for the unstimulated controls).

  • Incubate for 1 hour.

  • Centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β secretion and determine the IC₅₀ value.

Protocol 3: Akt Kinase Enzymatic Assay (Non-radioactive ELISA format)

This assay uses a specific peptide substrate for Akt and a phospho-specific antibody to detect the phosphorylated product via ELISA.[13][14][15]

Materials:

  • Recombinant Akt1 kinase

  • Akt Kinase Assay Kit (containing substrate-coated plates, phospho-specific antibody, HRP-conjugate, TMB substrate)

  • Kinase Assay Dilution Buffer

  • ATP

Procedure:

  • Prepare serial dilutions of this compound and a reference inhibitor in Kinase Assay Dilution Buffer.

  • Add the diluted compounds or DMSO vehicle to the wells of the Akt substrate-coated microtiter plate.

  • Add recombinant Akt1 kinase to each well.

  • Initiate the kinase reaction by adding a diluted ATP solution to each well.

  • Incubate at 30°C for 30 minutes.

  • Wash the wells with the provided Wash Buffer.

  • Add the Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the wells and add the Anti-Rabbit IgG:HRP Conjugate, incubating for 30 minutes at room temperature.

  • Wash the wells and add the TMB Substrate.

  • After sufficient color development (15-30 minutes), add the Stop Solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Data Analysis and Interpretation

A standardized data analysis plan is crucial for an objective comparison of results from different laboratories.

Data Submission

Each laboratory will be required to submit their raw data (e.g., luminescence, absorbance readings) and calculated IC₅₀ values in a pre-formatted Excel spreadsheet. The inclusion of raw data allows for independent verification of the calculations.

Statistical Analysis

The inter-laboratory comparison will be evaluated using robust statistical methods, as recommended by ISO 13528.[16] The primary metric for assessing performance will be the robust Z-score .[17]

The Z-score for each laboratory's reported IC₅₀ value will be calculated using the following formula:

Z = (x - X) / σ

Where:

  • x is the IC₅₀ value reported by the laboratory.

  • X is the assigned value, determined by the robust mean of the IC₅₀ values from all participating laboratories.

  • σ is the standard deviation for proficiency assessment, calculated from the submitted data.

The interpretation of the Z-scores will be as follows:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warrants investigation)

  • |Z| ≥ 3: Unsatisfactory performance (indicates a significant deviation from the consensus value)

The following diagram illustrates the process of evaluating laboratory performance using Z-scores:

Z-Score Evaluation Data Lab IC50 Data (x1, x2, ..., xn) Robust_Stats Calculate Robust Mean (X) & Std. Dev. (σ) Data->Robust_Stats Z_Score_Calc Calculate Z-Score for each Lab Z = (x - X) / σ Robust_Stats->Z_Score_Calc Decision Interpret |Z| Z_Score_Calc->Decision Satisfactory Satisfactory (|Z| <= 2) Decision->Satisfactory Questionable Questionable (2 < |Z| < 3) Decision->Questionable Unsatisfactory Unsatisfactory (|Z| >= 3) Decision->Unsatisfactory

Caption: Decision tree for Z-score based performance evaluation.

Hypothetical Data Summary

The following tables present hypothetical IC₅₀ data from the five participating laboratories for the three assays.

Table 1: Hypothetical IC₅₀ Values for Pim-1 Kinase Inhibition

LaboratoryReported IC₅₀ (µM)Robust Z-scorePerformance
Lab 11.25-0.45Satisfactory
Lab 21.500.82Satisfactory
Lab 31.10-1.23Satisfactory
Lab 42.506.01Unsatisfactory
Lab 51.350.09Satisfactory
Robust Mean 1.33
Std. Dev. 0.19

Table 2: Hypothetical IC₅₀ Values for NLRP3 Inflammasome Inhibition

LaboratoryReported IC₅₀ (µM)Robust Z-scorePerformance
Lab 15.80.21Satisfactory
Lab 26.51.26Satisfactory
Lab 34.9-1.14Satisfactory
Lab 45.5-0.26Satisfactory
Lab 56.10.63Satisfactory
Robust Mean 5.66
Std. Dev. 0.66

Table 3: Hypothetical IC₅₀ Values for Akt Kinase Inhibition

LaboratoryReported IC₅₀ (µM)Robust Z-scorePerformance
Lab 1> 50N/ASatisfactory
Lab 2> 50N/ASatisfactory
Lab 3> 50N/ASatisfactory
Lab 445.2N/ASatisfactory
Lab 5> 50N/ASatisfactory
Consensus No significant inhibition

Discussion and Conclusion

The hypothetical results presented above illustrate a successful inter-laboratory comparison. For the Pim-1 kinase and NLRP3 inflammasome assays, four out of the five laboratories produced highly consistent data, leading to a "Satisfactory" performance evaluation. The consensus data suggest that this compound is a moderately potent inhibitor of Pim-1 kinase and the NLRP3 inflammasome. For the Akt kinase assay, the consensus is that the compound shows no significant activity at concentrations up to 50 µM.

The "Unsatisfactory" result from Lab 4 in the Pim-1 assay would trigger a follow-up investigation. Potential causes could include errors in compound dilution, deviation from the standardized protocol, or issues with instrumentation. This highlights the value of inter-laboratory studies in identifying and rectifying such issues.

References

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • R Core Team (2023). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]

  • Different biological activities reported with Indazole derivatives. (2023). ResearchGate. Available at: [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2021). Cells. Available at: [Link]

  • AKT 1 Kinase Enzyme System Datasheet. (n.d.). SignalChem. Available at: [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2022). ResearchGate. Available at: [Link]

  • Assaying NLRP3-mediated LDH and IL-1β release. (2024). protocols.io. Available at: [Link]

  • Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Methods to Activate the NLRP3 Inflammasome. (2021). ResearchGate. Available at: [Link]

  • Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. (2013). Journal of Visualized Experiments. Available at: [Link]

  • PIM1 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Available at: [Link]

  • Characterization of CGRP Receptor Binding. (2002). The CGRP Family: Calcitonin Gene-Related Peptide (CGRP), Amylin, and Adrenomedullin. Available at: [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025). Shapypro.com. Available at: [Link]

  • Z-Score Calculator. (2025). Lab Stats. Available at: [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]

  • CGRP (human) ELISA Kit. (n.d.). Bertin Corp. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Chinese Chemical Letters. Available at: [Link]

  • ILS: Interlaboratory Study. (2023). The Comprehensive R Archive Network. Available at: [Link]

  • Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. Available at: [Link]

  • Comparative Study of Robustness of Statistical Methods for Laboratory Proficiency Testing. (2014). Journal of the Japan Society for Analytical Chemistry. Available at: [Link]

  • Comparing the Effectiveness of Robust Statistical Estimators of Proficiency Testing Schemes in Outlier Detection. (2022). Mathematics. Available at: [Link]

  • CGRP-I ELISA Kit. (n.d.). RayBiotech. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences. Available at: [Link]

  • Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. (2021). Molecular Pharmacology. Available at: [Link]

  • The AAFCO Proficiency Testing Program Statistics and Reporting. (n.d.). AAFCO. Available at: [Link]

Sources

Statistical analysis of experimental data for 1-(Piperidin-4-yl)-1H-indazole research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Statistical Analysis of Experimental Data for 1-(Piperidin-4-yl)-1H-indazole Research

Introduction: The Indazole Scaffold and the Imperative for Statistical Rigor

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] Its rigid, bicyclic structure provides a versatile template for developing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][4] this compound represents a key pharmacophore within this class, with the piperidinyl group often enhancing solubility and enabling crucial interactions with the target protein.[5][6]

However, the journey from a promising chemical structure to a validated drug candidate is paved with experimental data. Without a robust statistical framework, this data is merely a collection of measurements. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the statistical methods essential for validating and comparing experimental data for compounds like this compound. We will move beyond simply listing tests and delve into the causality behind experimental design and analytical choices, ensuring a self-validating system of inquiry from the bench to preclinical evaluation.

Part 1: Foundational In Vitro Analysis: Establishing Potency and Efficacy

The first critical step is to determine if the compound has the desired biological effect at a molecular level. For an indazole derivative, this typically involves measuring its ability to inhibit a target kinase.

The Experimental Objective: From Raw Luminescence to IC₅₀

The primary goal of in vitro kinase assays is to determine the concentration of an inhibitor required to reduce enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC₅₀).[7] This value is the cornerstone of potency assessment. A variety of assay formats are available, including radiometric, luminescence, and TR-FRET-based methods, each with its own advantages.[4][8][9]

Experimental Workflow: A Self-Validating Protocol

A robust experimental design is crucial for generating reliable data. The following workflow incorporates essential controls to ensure data integrity.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (e.g., 10-point, 1:3) Incubation Incubate Compound with Kinase Compound_Prep->Incubation Assay_Plate Plate Controls (No Enzyme, No ATP, Vehicle-Only) Assay_Plate->Incubation Reagent_Prep Prepare Kinase, Substrate, & ATP Reagents Reagent_Prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Add Detection Reagent (e.g., ADP-Glo) Reaction->Detection Readout Measure Signal (Luminescence/Fluorescence) Detection->Readout Normalization Normalize Data to Controls (% Inhibition) Readout->Normalization Curve_Fit Non-Linear Regression (4-Parameter Logistic) Normalization->Curve_Fit IC50_Calc Calculate IC₅₀, Hill Slope, R² Curve_Fit->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: Representative Luminescent Kinase Assay (e.g., ADP-Glo™)
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plating : Transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well assay plate. Include wells for "high" (vehicle, 100% activity) and "low" (no enzyme, 0% activity) controls.

  • Enzyme/Substrate Addition : Add the target kinase and its specific peptide substrate to all wells. Allow for a pre-incubation period (e.g., 30 minutes) to permit compound binding.

  • Reaction Initiation : Add ATP at a concentration close to its Michaelis-Menten constant (Kₘ) to initiate the kinase reaction.[7] Incubate for a defined period (e.g., 60 minutes) at room temperature. Causality Note: Using ATP at Kₘ provides a standardized condition for comparing inhibitor potencies, particularly for ATP-competitive inhibitors.[7]

  • Signal Detection : Add the first detection reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation : Add the second detection reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition : Read the plate on a luminometer.

Statistical Analysis of In Vitro Data

The raw data (luminescence units) must be transformed and analyzed statistically to yield meaningful results.

  • Data Normalization : The first step is to convert raw signals into percent inhibition using the high and low controls.

    • % Inhibition = 100 * (Signal_High - Signal_Sample) / (Signal_High - Signal_Low)

  • Non-Linear Regression : The dose-response data (% Inhibition vs. Log[Inhibitor]) is fitted to a four-parameter logistic (4PL) model.[10]

    • Y = Bottom + (Top - Bottom) / (1 + (X / IC₅₀)^HillSlope)

    • This analysis yields the IC₅₀, the Hill slope (describing the steepness of the curve), and the R-squared (R²) value, which indicates the goodness of fit. A good fit is typically characterized by an R² > 0.95.

  • Statistical Comparison of Potency : To determine if the IC₅₀ of this compound is statistically different from a comparator compound, an F-test can be used to compare the fits of two separate curves versus a single curve fit to both datasets combined.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM) [95% CI]Hill Slope
This compound Kinase A15.2 [12.1, 19.0]1.10.992
Comparator 1 (Known Inhibitor)Kinase A25.8 [21.5, 30.9]1.00.995
This compound Kinase B> 10,000N/AN/A
Comparator 1 (Known Inhibitor)Kinase B8,500N/AN/A

Data are representative. [95% CI] = 95% Confidence Interval.

Part 2: Cellular Systems Analysis: Bridging Potency and Physiology

Demonstrating activity in a cell-free assay is necessary but not sufficient. The compound must be able to enter cells, engage its target, and elicit a biological response without undue toxicity.

Experimental Objectives: EC₅₀, CC₅₀, and the Therapeutic Index
  • Half-maximal Effective Concentration (EC₅₀) : The concentration that produces 50% of the maximal biological response in a cell-based assay.

  • Half-maximal Cytotoxic Concentration (CC₅₀) : The concentration that causes a 50% reduction in cell viability.

  • Therapeutic Index (TI) : The ratio of CC₅₀ to EC₅₀ (TI = CC₅₀ / EC₅₀). A higher TI indicates a wider window between the desired effect and cellular toxicity.

Statistical Test Selection Logic

Choosing the correct statistical test is paramount and depends on the experimental design.[11][12]

G Data_Type Type of Data? Num_Groups How many groups to compare? Data_Type->Num_Groups Continuous Paired_Data Paired or Independent? Num_Groups->Paired_Data Two ANOVA One-Way ANOVA Num_Groups->ANOVA Three+ Two_Way_ANOVA Two-Way ANOVA Num_Groups->Two_Way_ANOVA Two+ Factors Normality Data Normally Distributed? Paired_Data->Normality Independent Paired_T_Test Paired t-test Paired_Data->Paired_T_Test Paired (e.g., before/after) T_Test Student's t-test Normality->T_Test Yes Mann_Whitney Mann-Whitney U Normality->Mann_Whitney No Wilcoxon Wilcoxon Signed-Rank Kruskal_Wallis Kruskal-Wallis

Caption: Decision tree for selecting common statistical tests.

Statistical Analysis of Cellular Data
  • EC₅₀ and CC₅₀ Determination : These values are calculated using the same four-parameter logistic regression model as for IC₅₀.

  • Comparing Multiple Groups : When comparing the effect of the compound across multiple cell lines or against multiple doses of a standard-of-care drug, an Analysis of Variance (ANOVA) is the appropriate test.[11]

    • One-Way ANOVA is used when you have one independent variable (e.g., treatment group) with three or more levels (e.g., Vehicle, Compound A, Compound B).

    • If the ANOVA result is significant (p < 0.05), post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are required to determine which specific groups differ from each other.

    • Two-Way ANOVA is used when you have two independent variables (e.g., treatment and cell line) and want to investigate their individual and interactive effects on the outcome.

Table 2: Hypothetical Cellular Activity and Cytotoxicity Data

CompoundCell LineEC₅₀ (nM)CC₅₀ (µM)Therapeutic Index (TI)
This compound Cancer Cell A8512.5147
This compound Cancer Cell B12015.0125
This compound Normal Cell> 5,000> 25> 5
Comparator 1Cancer Cell A15010.067

Statistical analysis using Two-Way ANOVA would reveal if there is a significant difference in EC₅₀ based on the compound, the cell line, or an interaction between the two.

Part 3: Preliminary Pharmacokinetic (PK) Analysis

A potent molecule is of little use if it cannot reach its target in a living system. Pharmacokinetics (PK) describes the journey of a drug through the body (ADME: Absorption, Distribution, Metabolism, and Excretion).[13][14]

Experimental Objective: Characterizing In Vivo Exposure

A preliminary PK study, often in rodents, aims to determine key parameters after a single dose.[13]

  • Cₘₐₓ : The maximum observed concentration in the plasma.

  • Tₘₐₓ : The time at which Cₘₐₓ is observed.

  • AUC : The Area Under the concentration-time Curve, representing total drug exposure.

  • t₁/₂ : The half-life, or the time it takes for the drug concentration to decrease by half.

Statistical Analysis of PK Data

PK parameters are typically calculated using non-compartmental analysis (NCA) from the plasma concentration-time data.[13] Statistical comparisons are then made on these derived parameters.

  • Comparing Two Groups : To compare a key parameter like AUC between two different formulations or two different strains of mice, an unpaired Student's t-test is appropriate, assuming the data is normally distributed.[11]

  • Data Transformation : PK data often follows a log-normal distribution. Therefore, it is common practice to log-transform the data before performing statistical tests to better satisfy the assumptions of normality.

Table 3: Hypothetical Mouse Pharmacokinetic Parameters (10 mg/kg Oral Dose)

CompoundCₘₐₓ (ng/mL)Tₘₐₓ (hr)AUC₀₋₂₄ (ng·hr/mL)t₁/₂ (hr)
This compound 850 ± 1201.04500 ± 6504.5
Comparator 1420 ± 952.02100 ± 4803.0

Data are shown as Mean ± Standard Deviation. A Student's t-test on the log-transformed AUC data would likely show a statistically significant difference in exposure between the two compounds (p < 0.05).

Conclusion

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Utecht, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. Available at: [Link]

  • Pires, D. E. V., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. Available at: [Link]

  • Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Polli, J. W., et al. (2020). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 22(4), 83. Available at: [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]

  • ESR Research. (2024). Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Retrieved from [Link]

  • Reif, D. M. (n.d.). Statistics for Analysis of Experimental Data. Retrieved from [Link]

  • Gadagkar, S. R., & Call, G. B. (2016). Statistical Methods for Drug Discovery. Basicmedical Key. Available at: [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

  • Fandrick, K. R., et al. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227B2.
  • Korcz, W., et al. (2008). [The application of statistical methods in chemical experiments]. Roczniki Panstwowego Zakladu Higieny, 59(3), 261-271. Available at: [Link]

  • Tan, M., et al. (2015). Experimental design and statistical analysis for three-drug combination studies. Statistical Methods in Medical Research, 24(2), 173-194. Available at: [Link]

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2993. Available at: [Link]

  • Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link]

  • Pérez-Landero, S., et al. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Infection and Drug Resistance, 18, 3451-3461. Available at: [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 246-254. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • McLaughlin, G., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 679-692. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5203. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1-(Piperidin-4-yl)-1H-indazole. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

Before we can protect ourselves, we must understand the nature of the threat. This compound (CAS RN: 170438-69-4) is a heterocyclic compound whose hazard profile necessitates careful handling. Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][2]

These classifications are our primary drivers for PPE selection. The potential for irritation to the skin, eyes, and respiratory system, coupled with acute toxicity if inhaled or ingested, dictates a multi-faceted approach to personal protection.

The Hierarchy of Controls: A Foundational Safety Principle

In laboratory safety, PPE is the crucial last line of defense. A robust safety culture is built upon the "Hierarchy of Controls," which prioritizes more effective, systemic measures. Before relying solely on PPE, every effort should be made to implement higher-level controls. This approach is mandated by occupational safety frameworks such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Engineering Controls: The primary method for controlling inhalation hazards (H332, H335) is to handle this compound within a properly functioning chemical fume hood.[3][6] This isolates the chemical, protecting the user and the lab environment.

  • Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only.[3]

Detailed Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection.

Eye and Face Protection

Rationale: The H319 classification ("Causes serious eye irritation") makes eye protection non-negotiable.[1][2] Accidental splashes are a significant risk when handling solids or preparing solutions.

Minimum Requirement:

  • Chemical Splash Goggles: Wear chemical splash goggles that meet ANSI Z87.1 standards at all times.[7] Unlike standard safety glasses, goggles provide a seal around the eyes, protecting against splashes, dust, and vapors.

Enhanced Protection (Required for splash-risk procedures):

  • Face Shield: When handling larger quantities (>1 liter of solution), working with reactions under pressure, or performing any task with a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles.[7] A face shield alone does not provide adequate eye protection.[7]

Skin and Body Protection

Rationale: The H315 classification ("Causes skin irritation") requires comprehensive skin protection.[1][2]

  • Laboratory Coat: A clean, flame-resistant (FR) lab coat is mandatory. It should have a high collar, long sleeves with snug-fitting cuffs, and be fully buttoned.

  • Full-Length Pants and Closed-Toe Shoes: Never work in the lab with exposed skin on your legs or feet.[7] Shoes must be made of a non-porous material to protect against spills.

  • Chemical-Resistant Apron: For tasks involving large volumes or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Hand Protection

Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection and technique are critical.

  • Glove Type: For incidental contact, nitrile rubber gloves are the standard recommendation.[6] Always inspect gloves for tears or punctures before use.[8]

  • Double Gloving: When handling highly concentrated solutions or for prolonged procedures, wearing two pairs of nitrile gloves is recommended. This provides a buffer in case the outer glove is compromised.

  • Glove Removal: Contaminated gloves must be removed carefully to avoid skin contact. Use a proper removal technique (glove-to-glove, then skin-to-skin) and dispose of them immediately in the designated hazardous waste container.[8] Wash hands thoroughly after removing gloves.[8]

Respiratory Protection

Rationale: With H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications, preventing inhalation is paramount.[1][2]

  • Primary Control (Fume Hood): All procedures that may generate dust (e.g., weighing) or vapors must be performed in a certified chemical fume hood.[3][6]

  • Secondary Control (Respirator): In the rare event of a fume hood failure or a significant spill outside of containment, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P95 or P100 particulate pre-filter should be used by trained personnel.[8] All respirator use must comply with your institution's written respiratory protection program, including fit-testing and training, as required by OSHA (29 CFR 1910.134).

Operational Plans: Donning, Doffing, and Disposal

A disciplined, step-by-step approach to using PPE prevents cross-contamination and ensures protection.

Step-by-Step PPE Donning Protocol
  • Attire Check: Confirm you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Final Check: Perform a final self-check to ensure there is no exposed skin.

Step-by-Step PPE Doffing Protocol (Contamination Removal)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves using a proper technique. Dispose of them in a hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Place it in the designated container for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Place all contaminated gloves, aprons, and other disposable items into a designated, clearly labeled, and sealed hazardous waste container.[6][9]

  • Disposal: Follow all institutional, local, and federal regulations for the disposal of chemical-contaminated waste.[9][10] Never discard contaminated PPE in the regular trash.[6]

Summary of PPE for Common Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Apron (optional)Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat, ApronNIOSH-approved Respirator

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem - NIH. [Link]

  • MSDS of 1-Piperidin-4-YL-1H-benzoimidazole dihydrochloride. Capot Chemical. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Personal Protective Equipment - PPE. Health and Safety Authority. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]

  • Personal Protective Equipment. American Chemistry Council. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment (PPE) must Comply with EU REACH. CIRS Group. [Link]

  • Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. C&K Testing. [Link]

  • Personal protective equipment (PPE). Internal Market, Industry, Entrepreneurship and SMEs. [Link]

  • PPE Regulation (EU) 2016/425 Guidelines. European Commission. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.